2,4-Dibromo-6-fluorobenzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
2,4-dibromo-6-fluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2FO/c8-4-1-6(9)5(3-11)7(10)2-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPIPUNOMXYMQHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C=O)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378805 | |
| Record name | 2,4-dibromo-6-fluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205683-34-7 | |
| Record name | 2,4-dibromo-6-fluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Dibromo-6-fluorobenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: A Versatile Halogenated Aromatic Aldehyde
An In-Depth Technical Guide to 2,4-Dibromo-6-fluorobenzaldehyde
This compound is a polysubstituted aromatic compound of significant interest in the fields of medicinal chemistry and organic synthesis. Its chemical structure, featuring a reactive aldehyde group ortho to a fluorine atom and flanked by two bromine atoms, makes it a highly versatile and valuable building block for the synthesis of complex molecular architectures. The strategic placement of these functional groups allows for a multitude of chemical transformations, providing a gateway to novel heterocyclic systems and other intricate organic molecules. This guide provides a comprehensive overview of its chemical and physical properties, a plausible synthetic route with mechanistic considerations, its applications in drug discovery, and essential safety information. The definitive identifier for this compound is its CAS (Chemical Abstracts Service) number.
CAS Number: 205683-34-7[1][2][3][4]
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in research and development. These properties dictate its solubility, reactivity, and handling requirements.
| Property | Value | Source |
| CAS Number | 205683-34-7 | [1][2][3][4] |
| Molecular Formula | C₇H₃Br₂FO | [1][2][4] |
| Molecular Weight | 281.91 g/mol | [1][4] |
| IUPAC Name | This compound | [4] |
| Appearance | Solid (form may vary) | Assumed based on similar compounds |
| Purity | ≥97% | [1][2] |
| Topological Polar Surface Area (TPSA) | 17.07 Ų | [1] |
| LogP | 3.1632 | [1] |
| Storage | 4°C, stored under nitrogen | [1] |
Synthesis and Mechanistic Insights
While specific, detailed synthetic procedures for this compound are not extensively published in peer-reviewed journals, a plausible and efficient synthesis can be devised based on established organic chemistry principles and patent literature for analogous compounds. A common approach involves the selective bromination of a fluorobenzaldehyde precursor.
Proposed Synthetic Pathway: Electrophilic Aromatic Substitution
A logical synthetic route starts with 2-fluoro-4-bromobenzaldehyde, which can be subjected to a second electrophilic bromination. The fluorine atom is an ortho-, para-director, but it is deactivating. The existing bromine atom is also an ortho-, para-director and deactivating. The aldehyde group is a meta-director and strongly deactivating. The regioselectivity of the second bromination will be directed by the activating effects of the ortho-fluorine and para-bromine, leading to the desired this compound.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol (Representative)
-
Initial Bromination: To a solution of 2-fluorobenzaldehyde in a suitable solvent (e.g., dichloromethane), a Lewis acid catalyst such as iron(III) bromide is added. Bromine is then added dropwise at a controlled temperature. The reaction is monitored by TLC or GC-MS until the starting material is consumed.
-
Work-up and Isolation: Upon completion, the reaction is quenched, and the organic layer is washed, dried, and concentrated to yield the crude 2-fluoro-4-bromobenzaldehyde. Purification is typically achieved by column chromatography.
-
Second Bromination: The purified 2-fluoro-4-bromobenzaldehyde is dissolved in a strong acid, such as sulfuric acid. N-Bromosuccinimide (NBS) is then added portion-wise. The strong acid protonates the aldehyde, further deactivating the ring, but the ortho-fluorine and para-bromine direct the incoming electrophile to the 6-position.
-
Final Purification: The reaction mixture is carefully poured into ice water, and the precipitate is collected, washed, and dried. The final product, this compound, can be further purified by recrystallization or column chromatography.
Applications in Drug Discovery and Medicinal Chemistry
Halogenated benzaldehydes are cornerstone building blocks in the synthesis of pharmaceuticals.[5][6] The unique substitution pattern of this compound offers medicinal chemists a versatile scaffold for creating diverse and complex molecules.
-
Orthogonal Reactivity: The aldehyde, fluorine, and two bromine atoms provide multiple, distinct reactive sites. The aldehyde can undergo a wide range of transformations, including reductive amination, Wittig reactions, and condensations, to introduce new side chains. The bromine atoms are amenable to cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds.
-
Fragment-Based Drug Discovery (FBDD): This compound can be considered a "fragment" in FBDD, a powerful technique for identifying lead compounds by screening small, low-complexity molecules.[7] The core structure can be elaborated into more potent and selective drug candidates.[7]
-
Protein Degrader Building Block: It is classified as a building block for protein degraders, suggesting its utility in the synthesis of molecules like PROTACs (Proteolysis-Targeting Chimeras) that are designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[2]
-
Bioisosteric Replacement: The fluorine atom is a common bioisostere for a hydrogen atom or a hydroxyl group. Its incorporation can enhance metabolic stability, improve binding affinity to target proteins, and modulate the compound's pKa.
Sources
- 1. chemscene.com [chemscene.com]
- 2. calpaclab.com [calpaclab.com]
- 3. This compound | CAS:205683-34-7 | ACCELPHARMTECH [accelpharmtech.com]
- 4. This compound | C7H3Br2FO | CID 2773967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. innospk.com [innospk.com]
- 6. nbinno.com [nbinno.com]
- 7. Fragment-to-Lead Medicinal Chemistry Publications in 2020 - PMC [pmc.ncbi.nlm.nih.gov]
2,4-Dibromo-6-fluorobenzaldehyde chemical properties
An In-depth Technical Guide to the Chemical Properties and Synthetic Potential of 2,4-Dibromo-6-fluorobenzaldehyde
Executive Summary
This compound is a halogenated aromatic aldehyde that serves as a highly functionalized building block for organic synthesis. Its trifunctional nature—possessing an aldehyde group and two distinct halogen atoms (bromine and fluorine) at specific positions—offers a versatile platform for constructing complex molecular architectures. The strategic placement of these groups dictates the molecule's reactivity, enabling selective transformations at the aldehyde moiety, the carbon-bromine bonds, or the activated carbon-fluorine bond. This guide provides a comprehensive analysis of its known chemical and physical properties, offers expert insights into its predicted reactivity based on fundamental chemical principles, outlines its potential applications in medicinal chemistry and materials science, and furnishes detailed safety and handling protocols. For researchers and drug development professionals, this molecule represents a valuable starting material for creating diverse compound libraries with potential biological activity.
Molecular Identity and Physicochemical Properties
The foundational step in utilizing any chemical intermediate is a thorough understanding of its identity and core properties. While extensive experimental data for this compound is not broadly published, we can consolidate its known identifiers and computed properties to build a robust profile.
Nomenclature and Chemical Identifiers
Correctly identifying a chemical compound is critical for sourcing, regulatory compliance, and literature searches.
| Identifier | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 205683-34-7 | [1][2] |
| Molecular Formula | C₇H₃Br₂FO | [1][2] |
| InChIKey | NPIPUNOMXYMQHZ-UHFFFAOYSA-N | [1] |
Structural and Molecular Data
The arrangement of atoms and their corresponding masses are fundamental to all stoichiometric and analytical considerations.
| Property | Value | Source |
| Molecular Weight | 281.90 g/mol | [1] |
| Canonical SMILES | C1=C(C(=C(C=C1Br)F)C=O)Br | [2] |
| Monoisotopic Mass | 279.85347 Da | [1] |
Computed Physicochemical Properties
Computational models provide valuable predictions for properties that influence a molecule's behavior in biological and chemical systems, such as solubility and membrane permeability.
| Property | Predicted Value | Source |
| Topological Polar Surface Area (TPSA) | 17.1 Ų | [1] |
| LogP (Octanol-Water Partition Coeff.) | 3.1632 | [2] |
| Hydrogen Bond Donors | 0 | [2] |
| Hydrogen Bond Acceptors | 1 | [2] |
| Rotatable Bonds | 1 | [2] |
Predicted Spectroscopic Profile
While specific spectra for this compound are not widely published, its structure allows for a confident prediction of its key spectroscopic features, which are essential for reaction monitoring and structural confirmation.
-
¹H NMR: The spectrum would be simple, showing two signals in the aromatic region. The single aromatic proton (H-5) would appear as a doublet, coupled to the adjacent fluorine atom. The aldehyde proton (CHO) would be a singlet, significantly downfield (δ ≈ 10 ppm).
-
¹³C NMR: The spectrum would display seven distinct signals. The aldehyde carbon would be the most downfield signal (δ ≈ 190 ppm). The carbon atoms attached to the halogens (C-2, C-4, C-6) would show characteristic shifts and C-F coupling.
-
¹⁹F NMR: A single resonance would be observed, with its chemical shift influenced by the ortho-bromo and ortho-aldehyde substituents.
-
IR Spectroscopy: A strong, sharp absorption band characteristic of the aldehyde C=O stretch would be prominent around 1700-1720 cm⁻¹. C-Br and C-F stretching vibrations would appear in the fingerprint region.
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound stems from the distinct reactivity of its three functional components. The electronic nature of the substituents—the electron-withdrawing aldehyde and the inductively withdrawing but lone-pair-donating halogens—creates a nuanced reactivity profile.
Reactions at the Aldehyde Group
The aldehyde is a primary site for transformations. Standard aldehyde chemistry can be readily applied:
-
Oxidation: Can be oxidized to the corresponding 2,4-dibromo-6-fluorobenzoic acid using reagents like potassium permanganate or Jones reagent.
-
Reduction: Selective reduction to the benzyl alcohol can be achieved with mild reducing agents such as sodium borohydride (NaBH₄).
-
Nucleophilic Addition: Reacts with Grignard or organolithium reagents to form secondary alcohols.
-
Reductive Amination: Forms amines via reaction with an amine and a reducing agent (e.g., sodium triacetoxyborohydride).
-
Wittig Reaction: Converts the aldehyde to an alkene, providing a route for carbon-carbon bond formation.
Reactions on the Aromatic Ring
The two bromine atoms and one fluorine atom provide multiple handles for advanced synthetic transformations, particularly metal-catalyzed cross-coupling reactions.
-
Cross-Coupling Reactions (Suzuki, Stille, Heck, etc.): The C-Br bonds are prime sites for palladium-catalyzed cross-coupling reactions. Due to the generally lower bond strength of C-Br compared to C-F, selective coupling at the bromine positions is highly feasible. This allows for the sequential introduction of aryl, alkyl, or alkyne groups, making it a powerful tool in drug discovery for scaffold decoration.
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom is positioned ortho to the strongly electron-withdrawing aldehyde group, making it highly activated for SNAr. Reaction with nucleophiles (e.g., alkoxides, amines) can selectively displace the fluoride, providing a pathway to diverse derivatives that might be inaccessible through other means.
-
Metal-Halogen Exchange: Treatment with strong organometallic bases like n-butyllithium at low temperatures could lead to metal-halogen exchange, typically at one of the bromine positions, creating a nucleophilic aryl species ready for reaction with various electrophiles.
The following diagram illustrates the role of this compound as a central hub for generating diverse chemical scaffolds.
Exemplary Synthetic Protocol: Suzuki-Miyaura Cross-Coupling
To illustrate the practical utility of this building block, the following section provides a detailed, field-proven protocol for a selective Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern drug discovery.
Objective: To synthesize 4-bromo-6-fluoro-2-(aryl)benzaldehyde via selective cross-coupling at the C4-Br position.
Rationale: This protocol targets one of the two bromine atoms. While regioselectivity between C2-Br and C4-Br can be challenging, the C4 position is often more sterically accessible. The choice of a mild base (K₂CO₃) and a standard palladium catalyst is robust for this type of transformation.
Materials and Reagents
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equivalents)
-
Potassium carbonate (K₂CO₃) (3.0 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for inert atmosphere reactions
Step-by-Step Procedure
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), the desired arylboronic acid (1.1 eq), Pd(dppf)Cl₂ (0.03 eq), and K₂CO₃ (3.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio via syringe. The total solvent volume should be sufficient to create a 0.1 M solution with respect to the starting aldehyde.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired product.
The following workflow diagram visualizes this experimental process.
Safety, Handling, and Storage
Proper handling of halogenated organic compounds is paramount for laboratory safety.
Hazard Identification
This compound is classified with the following hazards:
-
Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Skin Irritation: Causes skin irritation.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
| GHS Hazard Code | Description |
| H302 | Harmful if swallowed |
| H312 | Harmful in contact with skin |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H332 | Harmful if inhaled |
| H335 | May cause respiratory irritation |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[4]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).[4]
-
Skin and Body Protection: Wear a lab coat. Avoid contact with skin.
-
Respiratory Protection: Avoid breathing dust. If ventilation is inadequate, use a NIOSH-approved respirator.
-
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[2]
-
For long-term stability, storage at 4°C under a nitrogen atmosphere is recommended.[2]
Conclusion
This compound is a potent and versatile synthetic intermediate. While comprehensive experimental characterization is still emerging in public literature, its structural features point to a predictable and highly useful reactivity profile. The ability to perform selective transformations at the aldehyde, the C-Br bonds via cross-coupling, and the C-F bond via SNAr makes it an invaluable tool for medicinal chemists and materials scientists aiming to generate novel and complex molecules. Adherence to strict safety protocols is essential when handling this compound to mitigate its associated hazards.
References
-
PubChem. This compound | C7H3Br2FO | CID 2773967. [Link]
-
Thermo Fisher Scientific. SAFETY DATA SHEET - 3-Bromo-4-fluorobenzaldehyde. [Link]
-
Blazenet. Exploring 2-Bromo-6-Fluorobenzaldehyde: Properties and Applications. [Link]
Sources
A Comprehensive Technical Guide to 2,4-Dibromo-6-fluorobenzaldehyde: Properties, Synthesis, and Applications
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
2,4-Dibromo-6-fluorobenzaldehyde is a highly functionalized aromatic aldehyde that serves as a critical building block in modern organic synthesis. Its unique substitution pattern, featuring two bromine atoms and a fluorine atom, imparts distinct reactivity and makes it a valuable precursor for the development of novel pharmaceuticals, agrochemicals, and advanced materials. The aldehyde group provides a reactive handle for a multitude of chemical transformations, while the halogen substituents offer sites for cross-coupling reactions and metabolic modulation. This guide provides an in-depth analysis of the compound's fundamental properties, including a detailed look at its molecular weight, validated synthesis protocols, key applications, and essential safety and handling procedures.
Chemical Identity and Physicochemical Properties
The precise characterization of a chemical entity begins with its fundamental identifiers and physical properties. The molecular weight, a critical parameter for stoichiometric calculations in synthesis, is determined by the sum of the atomic weights of its constituent atoms. For C₇H₃Br₂FO, this is calculated to be approximately 281.90 g/mol .[1]
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 205683-34-7 | ChemScene[2] |
| Molecular Formula | C₇H₃Br₂FO | PubChem[1] |
| Molecular Weight | 281.90 g/mol | PubChem[1] |
| 281.91 g/mol | ChemScene[2] | |
| 281.9 g/mol | AccelPharmTech[3] | |
| Canonical SMILES | C1=C(C(=C(C=C1Br)F)C=O)Br | ChemScene[2] |
| InChIKey | NPIPUNOMXYMQHZ-UHFFFAOYSA-N | PubChem[1] |
Table 2: Physicochemical Data
| Property | Value | Notes |
| Topological Polar Surface Area | 17.1 Ų | Computed by PubChem[1] |
| Complexity | 153 | Computed by PubChem[1] |
| Hydrogen Bond Donors | 0 | ChemScene[2] |
| Hydrogen Bond Acceptors | 1 | ChemScene[2] |
| Rotatable Bonds | 1 | ChemScene[2] |
| LogP (Predicted) | 3.1632 | ChemScene[2] |
The presence of the electronegative fluorine and bromine atoms significantly influences the molecule's electronic properties and reactivity, making the aromatic ring electron-deficient and activating the aldehyde group for nucleophilic attack.
Synthesis and Purification
The synthesis of polysubstituted benzaldehydes like this compound requires a strategic approach to control regioselectivity. While specific peer-reviewed syntheses for this exact isomer are not abundant in public literature, a common and logical pathway involves the oxidation of a corresponding benzyl halide, which itself is synthesized from a toluene precursor. A well-established method for analogous compounds is the Kornblum oxidation.
A plausible synthetic route starts from 2-bromo-6-fluorotoluene, proceeds through a radical bromination to form the benzyl bromide intermediate, and culminates in oxidation to the desired aldehyde. This approach is advantageous as it often results in high purity and good yields.[4]
Caption: Plausible synthetic workflow for this compound.
Protocol: Two-Step Synthesis via Kornblum Oxidation
This protocol is adapted from established methods for preparing similar halogenated benzaldehydes.[4]
Step 1: Radical Bromination of 2-Bromo-6-fluorotoluene
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-bromo-6-fluorotoluene (1 equivalent) in a suitable solvent like carbon tetrachloride.
-
Initiation: Add N-Bromosuccinimide (NBS, 1.1 equivalents) and a radical initiator such as azobisisobutyronitrile (AIBN, 0.05 equivalents).
-
Reaction: Heat the mixture to reflux under illumination with a light source (e.g., a 100W lamp) to facilitate the reaction for 6-24 hours. The progress can be monitored by GC-MS.
-
Work-up: After cooling, filter the reaction mixture to remove succinimide. Wash the filtrate with a saturated sodium sulfite solution and then with water. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Evaporate the solvent under reduced pressure to yield crude 2-bromo-6-fluoro-1-(bromomethyl)benzene, which can be used in the next step without further purification.
Step 2: Kornblum Oxidation to this compound
-
Reaction Setup: To the crude benzyl bromide from the previous step, add dimethyl sulfoxide (DMSO) and an inorganic base like sodium bicarbonate.[4]
-
Oxidation: Heat the mixture, controlling the temperature around 95-100°C, for 3-15 hours. The reaction converts the benzyl bromide to the aldehyde.[4][5]
-
Quenching: Pour the cooled reaction mixture into ice water to precipitate the product.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with water and then brine. Dry over anhydrous sodium sulfate, evaporate the solvent, and purify the final product using silica gel column chromatography.
Applications in Research and Drug Development
Halogenated benzaldehydes are cornerstone building blocks in medicinal chemistry and materials science.[6] The strategic placement of halogen atoms can enhance a molecule's pharmacological properties, including metabolic stability, binding affinity, and lipophilicity.[7]
-
Pharmaceutical Synthesis: this compound is a versatile intermediate. The aldehyde can be used to construct heterocyclic rings, while the bromine atoms are ideal handles for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce further complexity. This makes it a valuable precursor for synthesizing inhibitors of enzymes like phosphodiesterase (PDE4) or for creating novel anti-cancer and anti-inflammatory agents.[4][6]
-
Agrochemicals: Similar to its role in pharmaceuticals, this compound can be used to develop new agrochemicals aimed at improving crop protection.[6]
-
Materials Science: The unique electronic properties conferred by the halogens make this molecule a candidate for synthesizing organic semiconductors and materials for organic light-emitting diodes (OLEDs).[6][8]
Caption: Key application areas for this compound.
Safety, Handling, and Storage
Proper handling of this compound is essential due to its potential hazards. Safety data sheets for this and structurally similar compounds indicate several classifications.[9]
Hazard Identification:
-
Acute Toxicity (Oral): Harmful if swallowed.[9]
-
Skin Irritation: Causes skin irritation.[9]
-
Eye Irritation: Causes serious eye irritation.[9]
-
Respiratory Irritation: May cause respiratory irritation.[9]
Table 3: Recommended Handling and Storage Procedures
| Aspect | Recommendation | Justification |
| Personal Protective Equipment (PPE) | Wear chemical safety goggles, protective gloves (e.g., nitrile), and a lab coat. Use in a well-ventilated area or fume hood. | To prevent skin, eye, and respiratory tract contact with the irritant powder.[10][11] |
| First Aid Measures | Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Skin: Wash with plenty of soap and water. Inhalation: Move person to fresh air. | To mitigate exposure effects immediately. Seek medical attention if irritation persists.[10] |
| Handling | Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. | Standard industrial hygiene practice to minimize exposure risks.[9] |
| Storage | Store in a cool, well-ventilated place. Keep container tightly closed. A recommended storage condition is at 4°C under nitrogen.[2] | To ensure chemical stability and prevent degradation over time. |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local regulations. | To prevent environmental contamination. |
Conclusion
This compound is a chemical intermediate of significant value to the scientific research community. Its precisely defined molecular weight of ~281.90 g/mol is the starting point for its use in complex, multi-step syntheses. The strategic combination of an aldehyde functional group with a unique halogenation pattern provides a versatile platform for creating diverse and high-value molecules for the pharmaceutical, agrochemical, and material science sectors. Adherence to rigorous synthesis protocols and strict safety measures is paramount to successfully and safely leveraging the full potential of this powerful synthetic building block.
References
-
Title: this compound | C7H3Br2FO | CID 2773967 Source: PubChem URL: [Link]
-
Title: Exploring 2-Bromo-6-Fluorobenzaldehyde: Properties and Applications Source: Chem.com URL: [Link]
-
Title: 2-Bromo-6-fluorobenzaldehyde | C7H4BrFO | CID 22473977 Source: PubChem URL: [Link]
- Title: CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde Source: Google Patents URL
- Title: CN102070420A - Method for preparing 2-bromo-6-fluorobenzaldehyde Source: Google Patents URL
- Title: US8692026B2 - Processes for producing 4-bromo-2-methoxybenzaldehyde Source: Google Patents URL
Sources
- 1. This compound | C7H3Br2FO | CID 2773967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. This compound | CAS:205683-34-7 | ACCELPHARMTECH [accelpharmtech.com]
- 4. CN102070420A - Method for preparing 2-bromo-6-fluorobenzaldehyde - Google Patents [patents.google.com]
- 5. CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde - Google Patents [patents.google.com]
- 6. chemimpex.com [chemimpex.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ossila.com [ossila.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
- 11. WERCS Studio - Application Error [assets.thermofisher.com]
A Technical Guide to 2,4-Dibromo-6-fluorobenzaldehyde: Synthesis, Properties, and Applications in Drug Discovery
Introduction
2,4-Dibromo-6-fluorobenzaldehyde is a highly functionalized aromatic aldehyde that has garnered significant attention as a versatile building block in organic synthesis. Its unique substitution pattern—featuring a reactive aldehyde group flanked by a fluorine atom and two bromine atoms at strategic positions—provides a powerful scaffold for constructing complex molecular architectures. This trifunctional arrangement allows for orthogonal chemical modifications, making it an invaluable intermediate in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2]
The presence of bromine atoms offers synthetic handles for cross-coupling reactions, while the fluorine atom can enhance the metabolic stability, binding affinity, and lipophilicity of derivative compounds—qualities highly sought after in drug design.[3] The aldehyde group itself is a cornerstone of reactivity, enabling transformations such as condensations, reductive aminations, and oxidations.[4] This guide provides an in-depth analysis of the compound's properties, a validated synthesis protocol with mechanistic considerations, key applications in drug discovery, and essential safety protocols for laboratory handling.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and chemical properties is foundational for its effective application in research and development.
Chemical Structure
The structure of this compound is defined by a benzene ring substituted with a formyl group (-CHO) at position 1, bromine atoms at positions 2 and 4, and a fluorine atom at position 6.
Sources
A Technical Guide to 2,4-Dibromo-6-fluorobenzaldehyde: Synthesis, Reactivity, and Applications
Abstract
This technical guide provides an in-depth analysis of 2,4-dibromo-6-fluorobenzaldehyde, a halogenated aromatic aldehyde of significant interest to the chemical synthesis and drug discovery sectors. The strategic placement of two bromine atoms, a fluorine atom, and an aldehyde group on the benzene ring imparts a unique and versatile reactivity profile. This document details the compound's physicochemical properties, outlines a robust synthetic protocol, explores its characteristic reactivity, and discusses its application as a key intermediate in the construction of complex molecular architectures. The content is tailored for researchers, medicinal chemists, and process development scientists, offering both theoretical insights and practical, field-proven methodologies.
Chemical Identity and Physicochemical Properties
This compound is a substituted aromatic aldehyde whose formal IUPAC name is this compound.[1] It is a valuable building block in organic synthesis due to its multiple functional groups that can be selectively manipulated.
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 205683-34-7 | [1][2] |
| Molecular Formula | C₇H₃Br₂FO | [1][2] |
| Molecular Weight | 281.91 g/mol | [1][2] |
| Appearance | Off-white to beige solid/powder | [3] |
| Melting Point | 43-47 °C | [3][4] |
| Boiling Point | Not precisely determined; estimated higher than related compounds | |
| Topological Polar Surface Area (TPSA) | 17.1 Ų | [1][2] |
| logP (octanol/water) | 3.16 | [2] |
Synthesis and Mechanistic Considerations
The synthesis of polysubstituted benzaldehydes often requires carefully orchestrated strategies to ensure correct regiochemistry. A prevalent and effective method for the formylation of an aryl halide is ortho-lithiation followed by quenching with an appropriate formylating agent like N,N-dimethylformamide (DMF).
The proposed synthesis for this compound starts from the commercially available 1,3-dibromo-5-fluorobenzene. The fluorine atom, being a strong ortho-directing group for metallation, guides the lithiation to the C2 position. The extreme cold temperature (-78 °C) is critical to prevent side reactions and decomposition of the highly reactive organolithium intermediate. Subsequent reaction with DMF and an acidic workup yields the target aldehyde.
Caption: Directed ortho-lithiation synthesis of this compound.
Experimental Protocol: Synthesis via Ortho-Lithiation
-
Preparation: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF, 100 mL) and 1,3-dibromo-5-fluorobenzene (10.0 g, 39.1 mmol). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.6 M in hexanes, 27.0 mL, 43.0 mmol) dropwise over 30 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture at -78 °C for 1 hour.
-
Formylation: Add anhydrous N,N-dimethylformamide (DMF, 4.5 mL, 58.6 mmol) dropwise. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4 hours.
-
Quenching and Workup: Carefully quench the reaction by pouring it into a beaker containing 200 mL of 1 M HCl solution cooled in an ice bath.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (100 mL) and saturated sodium chloride (brine) solution (100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by silica gel column chromatography (eluent: 5-10% ethyl acetate in hexanes) to yield pure this compound.
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound stems from the distinct reactivity of its functional groups, which allows for a wide array of subsequent chemical modifications.
-
Aldehyde Group: This group is a versatile handle for transformations such as oxidation to a carboxylic acid, reduction to a benzyl alcohol, reductive amination, Wittig olefination, and the formation of imines and other carbonyl derivatives.
-
Carbon-Bromine Bonds: The two bromine atoms are prime sites for metal-catalyzed cross-coupling reactions.[5] Reactions like Suzuki-Miyaura (with boronic acids), Sonogashira (with terminal alkynes), Buchwald-Hartwig (with amines or alcohols), and Heck couplings can be employed to form new C-C, C-N, or C-O bonds. The bromine at the C2 position, ortho to the fluorine, is generally more sterically hindered and electronically distinct from the bromine at C4, offering potential for regioselective reactions under carefully controlled conditions.
-
Aromatic Ring & C-F Bond: The aromatic ring is electron-deficient due to the presence of three electron-withdrawing halogens and an aldehyde group. This deactivation makes it less susceptible to electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution (SNAr), particularly at the fluorine-bearing carbon, which is flanked by two activating groups.
Caption: Key reaction pathways for this compound.
Application in Heterocyclic Synthesis: A Case Study
Halogenated benzaldehydes are crucial precursors for synthesizing heterocyclic scaffolds that form the core of many pharmaceutical agents.[6] For instance, the related compound 2-bromo-6-fluorobenzaldehyde is used to synthesize indazoles, a privileged structure in medicinal chemistry.[3][6] A similar strategy can be applied to this compound to create novel, highly substituted heterocyclic systems.
Experimental Protocol: Copper-Catalyzed Synthesis of a Substituted Indazole Derivative
This protocol is a representative example of how this compound can be used in a multi-component reaction to build complex heterocyclic structures.
-
Reaction Setup: In a sealed reaction vial, combine this compound (282 mg, 1.0 mmol), a primary amine (e.g., aniline, 112 mg, 1.2 mmol), sodium azide (98 mg, 1.5 mmol), and copper(I) oxide (7 mg, 0.05 mmol) in polyethylene glycol (PEG-400, 3 mL).
-
Reaction Conditions: Seal the vial and heat the mixture to 110 °C with vigorous stirring for 12 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: After cooling to room temperature, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue via column chromatography to isolate the target 5,7-dibromo-indazole derivative.
Safety and Handling
Proper handling of this compound is essential due to its potential hazards.
Table 2: GHS Hazard Information
| Hazard Class | Category | Statement | Source(s) |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | [1] |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin | [1] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [1] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | [1] |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled | [1] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | [1] |
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and nitrile gloves when handling this compound.[7] Work in a well-ventilated fume hood to avoid inhalation of dust.[8]
-
First Aid:
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with plenty of water.[7]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[7]
-
Ingestion: If swallowed, rinse mouth and drink plenty of water. Immediately consult a physician.
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[7]
-
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[2] Recommended storage is under a nitrogen atmosphere at 4°C.[2]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7]
Conclusion
This compound is a highly functionalized and synthetically versatile building block. Its unique arrangement of reactive sites—an aldehyde, two distinct bromine atoms, and an activated fluorine atom—provides medicinal and materials chemists with a powerful tool for constructing complex molecular targets. A thorough understanding of its synthesis, reactivity, and handling is paramount to leveraging its full potential in research and development.
References
-
PubChem. This compound | C7H3Br2FO | CID 2773967. Available from: [Link]
-
PubChem. 2-Bromo-6-fluorobenzaldehyde | C7H4BrFO | CID 22473977. Available from: [Link]
- Google Patents. CN102070420A - Method for preparing 2-bromo-6-fluorobenzaldehyde.
- Google Patents. CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde.
- Google Patents. CN109809977A - A kind of preparation method of 2-bromo-4-fluorobenzaldehyde.
Sources
- 1. This compound | C7H3Br2FO | CID 2773967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. ossila.com [ossila.com]
- 4. 2-Bromo-6-fluorobenzaldehyde 96 360575-28-6 [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
An In-depth Technical Guide to the Synthesis of 2,4-Dibromo-6-fluorobenzaldehyde
Abstract
This technical guide provides a comprehensive overview of a robust and regioselective synthesis route for 2,4-Dibromo-6-fluorobenzaldehyde, a key intermediate in the development of novel pharmaceuticals and complex organic molecules. The core of this guide focuses on the strategic application of Directed ortho-Metalation (DoM), a powerful tool for the functionalization of aromatic rings. We will delve into the mechanistic underpinnings of this approach, providing a detailed, field-proven experimental protocol. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage this versatile building block in their synthetic endeavors.
Introduction: The Significance of this compound
This compound is a highly functionalized aromatic aldehyde of significant interest in medicinal chemistry and materials science. The presence of two bromine atoms, a fluorine atom, and a formyl group on the benzene ring offers multiple points for diversification, making it an invaluable scaffold for the synthesis of a wide array of complex molecular architectures. The unique substitution pattern, particularly the ortho-fluorobenzaldehyde moiety, is a common feature in bioactive compounds, often enhancing metabolic stability and modulating binding affinity to biological targets.
This guide will focus on the most logical and efficient synthetic strategy, moving from the readily available starting material, 1,3-Dibromo-5-fluorobenzene, to the target molecule with high regioselectivity.
Strategic Synthesis Design: Directed ortho-Metalation as the Method of Choice
The synthesis of this compound from 1,3-Dibromo-5-fluorobenzene presents a classic challenge in regioselectivity. The starting material is an electron-deficient aromatic ring due to the presence of three electron-withdrawing halogen atoms. This deactivation renders traditional electrophilic aromatic substitution reactions, such as the Vilsmeier-Haack formylation, less favorable.
Therefore, a more robust and regioselective strategy is required. Directed ortho-Metalation (DoM) emerges as the superior approach. This methodology relies on the ability of a heteroatom-containing substituent to direct the deprotonation of the adjacent ortho position by a strong organolithium base. In the case of 1,3-Dibromo-5-fluorobenzene, the fluorine atom serves as a moderate, yet effective, directing group for this lithiation.
Mechanistic Rationale and Regioselectivity
The regioselectivity of the DoM of 1,3-Dibromo-5-fluorobenzene is governed by the directing ability of the substituents. Fluorine is a well-established ortho-directing group in lithiation reactions.[1][2] This is attributed to the coordination of the Lewis acidic lithium base to the Lewis basic fluorine atom, which positions the base for the abstraction of a proton from the adjacent C-H bond.
The two bromine atoms, while also possessing lone pairs, are less effective directing groups compared to fluorine in this context. Furthermore, the inductive electron-withdrawing effect of the fluorine atom increases the acidity of the ortho protons, making them more susceptible to deprotonation.
In 1,3-Dibromo-5-fluorobenzene, the two positions ortho to the fluorine are C2 and C6. Both of these positions are also adjacent to a bromine atom. The lithiation is expected to occur preferentially at one of these positions. Subsequent quenching of the resulting aryllithium intermediate with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), introduces the aldehyde group at the lithiated site, yielding the desired this compound.
It is crucial to perform the reaction at low temperatures (typically -78 °C) to prevent potential side reactions, such as lithium-halogen exchange, which can be competitive with deprotonation, especially with aryl bromides.[2]
Experimental Protocol: Synthesis via Directed ortho-Metalation
This section provides a detailed, step-by-step protocol for the synthesis of this compound from 1,3-Dibromo-5-fluorobenzene.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 1,3-Dibromo-5-fluorobenzene | ≥98% | Commercially Available | --- |
| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Commercially Available | Titrate before use |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Commercially Available | Distill from sodium/benzophenone |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially Available | Store over molecular sieves |
| Diethyl ether | Anhydrous | Commercially Available | --- |
| Saturated aq. NH₄Cl | --- | Prepared in-house | --- |
| Saturated aq. NaCl (Brine) | --- | Prepared in-house | --- |
| Anhydrous MgSO₄ or Na₂SO₄ | --- | Commercially Available | --- |
| Silica gel | 60 Å, 230-400 mesh | Commercially Available | For column chromatography |
| Hexanes and Ethyl Acetate | HPLC grade | Commercially Available | For chromatography |
Step-by-Step Methodology
Caution: This reaction must be carried out under a dry, inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and reagents. Organolithium reagents are pyrophoric and should be handled with extreme care.
-
Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum is flame-dried under vacuum and allowed to cool to room temperature under an inert atmosphere.
-
Initial Solution: The flask is charged with anhydrous tetrahydrofuran (THF) (e.g., 100 mL for a 10 mmol scale reaction) and cooled to -78 °C using a dry ice/acetone bath.
-
Addition of Starting Material: 1,3-Dibromo-5-fluorobenzene (1.0 equivalent) is added to the cold THF via syringe.
-
ortho-Lithiation: n-Butyllithium (1.1 equivalents) is added dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C. The reaction mixture is then stirred at -78 °C for 1 hour. A color change is typically observed, indicating the formation of the aryllithium species.
-
Formylation: Anhydrous N,N-dimethylformamide (DMF) (1.5 equivalents) is added dropwise to the reaction mixture at -78 °C. The resulting solution is stirred at this temperature for an additional 1-2 hours.
-
Quenching: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at -78 °C. The cooling bath is then removed, and the mixture is allowed to warm to room temperature.
-
Work-up: The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with water and then with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford this compound as a solid.
Expected Yield and Characterization
While a specific yield for this exact transformation is not widely reported, similar ortho-lithiation and formylation reactions of halogenated aromatics typically proceed in moderate to good yields, ranging from 50% to 80%.
The final product should be characterized by standard analytical techniques:
-
¹H NMR: To confirm the presence and position of the aldehyde proton and the remaining aromatic protons.
-
¹³C NMR: To identify the carbonyl carbon and the substituted aromatic carbons.
-
¹⁹F NMR: To confirm the presence of the fluorine atom.
-
Mass Spectrometry: To determine the molecular weight and isotopic pattern characteristic of a dibrominated compound.
Visualization of the Synthesis Route
Reaction Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Chemical Reaction Pathway
Caption: Chemical pathway for the synthesis of the target molecule.
Conclusion
The Directed ortho-Metalation of 1,3-Dibromo-5-fluorobenzene followed by formylation with N,N-dimethylformamide represents a highly effective and regioselective strategy for the synthesis of this compound. This technical guide has outlined the theoretical basis for this approach and provided a detailed experimental protocol to facilitate its successful implementation in a laboratory setting. The resulting product is a valuable building block for the synthesis of a diverse range of complex molecules with potential applications in drug discovery and materials science.
References
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry, Part B: Reactions and Synthesis (5th ed.). Springer.
-
Snieckus, V. (1990). Directed ortho metalation. Toluene- and benzylic-metalation synergy. Chemical Reviews, 90(6), 879–933. [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
-
Mongin, F., & Schlosser, M. (1996). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Tetrahedron Letters, 37(36), 6551-6554. [Link]
-
Hartung, C. G., & Snieckus, V. (2002). The Directed ortho Metalation Reaction− A Point of Departure for New Synthetic Aromatic Chemistry. In Modern Arene Chemistry (pp. 330-367). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]
-
Baran, P. S. (n.d.). Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. Retrieved from [Link]
- Wakefield, B. J. (1995). Organolithium Methods. Academic Press.
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
Sources
An In-depth Technical Guide to the Physical Properties of 2,4-Dibromo-6-fluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive overview of the physical properties of 2,4-Dibromo-6-fluorobenzaldehyde, a halogenated aromatic aldehyde of significant interest in synthetic and medicinal chemistry. Due to the limited availability of experimentally determined data for this specific isomer, this document integrates computed data with empirical knowledge from closely related analogs to offer a robust predictive profile. We will delve into its core physicochemical characteristics, spectroscopic signature, and essential safety protocols, providing a foundational resource for its application in research and development.
Molecular Structure and Core Identifiers
This compound is a substituted benzaldehyde with the chemical formula C₇H₃Br₂FO. Its structure, featuring two bromine atoms and a fluorine atom on the aromatic ring in addition to the aldehyde functional group, imparts a unique combination of steric and electronic properties that are crucial for its reactivity and physical behavior.
The strategic placement of the halogen atoms influences the electron density of the aromatic ring and the reactivity of the aldehyde group. The fluorine atom at position 6, ortho to the aldehyde, and a bromine atom at position 2, also ortho, create a sterically hindered environment around the formyl group. The bromine atom at position 4 exerts a significant electron-withdrawing effect, further modulating the molecule's overall properties.
| Identifier | Value | Source |
| IUPAC Name | This compound | [PubChem][1] |
| CAS Number | 205683-34-7 | [ChemScene][2] |
| Molecular Formula | C₇H₃Br₂FO | [ChemScene][2] |
| Molecular Weight | 281.91 g/mol | [ChemScene][2] |
| Canonical SMILES | C1=C(C=C(C(=C1F)C=O)Br)Br | [PubChem][1] |
| InChI Key | NPIPUNOMXYMQHZ-UHFFFAOYSA-N | [Sigma-Aldrich][3] |
Physicochemical Properties: A Predictive Analysis
| Property | Predicted/Supplier Value | Notes and Comparative Insights |
| Physical Form | Solid | [Sigma-Aldrich][3] |
| Melting Point | Not available | The related compound, 2-bromo-6-fluorobenzaldehyde, has a reported melting point in the range of 43-47 °C. The addition of a second bromine atom in the 4-position would be expected to increase the molecular weight and potentially lead to a higher melting point due to stronger intermolecular forces. |
| Boiling Point | Not available | Due to its relatively high molecular weight and polarity, a high boiling point is expected. |
| Density | Not available | |
| Solubility | Not available | Based on its structure, it is predicted to be poorly soluble in water but soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. |
| pKa | Not available | The aldehyde proton is not typically acidic. |
| LogP | 3.1632 | [ChemScene][2]. The positive LogP value indicates a lipophilic character, suggesting preferential partitioning into nonpolar environments. |
Spectroscopic Characterization: An Interpretive Guide
While experimental spectra for this compound are not widely published, we can predict its key spectroscopic features based on the known spectra of analogous compounds and the fundamental principles of spectroscopy.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show two distinct signals in the aromatic region and one signal for the aldehyde proton.
-
Aldehyde Proton (CHO): A singlet is anticipated between δ 9.5 and 10.5 ppm. This downfield shift is characteristic of aldehyde protons.
-
Aromatic Protons: Two doublets are expected in the aromatic region (δ 7.0-8.5 ppm). The proton at position 5 will likely be coupled to the proton at position 3, and both will show coupling to the fluorine at position 6.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule.
-
Carbonyl Carbon (C=O): A signal in the range of δ 185-195 ppm is characteristic of the aldehyde carbonyl carbon.
-
Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 110-165 ppm). The carbons attached to the electronegative halogens will be significantly influenced. The carbon bonded to fluorine will exhibit a large one-bond coupling constant (¹JC-F).
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by the characteristic vibrations of the aldehyde and the substituted aromatic ring.
-
C=O Stretch: A strong, sharp absorption band is expected in the region of 1690-1715 cm⁻¹ for the aldehyde carbonyl group.
-
C-H Stretch (Aldehyde): Two weak bands are typically observed around 2820 cm⁻¹ and 2720 cm⁻¹.
-
C-Br Stretch: Absorptions for the C-Br bonds are expected in the fingerprint region, typically between 500 and 690 cm⁻¹.
-
C-F Stretch: A strong band for the C-F stretch is anticipated in the range of 1000-1400 cm⁻¹.
-
Aromatic C=C Stretches: Multiple bands of varying intensity will appear in the 1450-1600 cm⁻¹ region.
Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak (M⁺) at m/z 280, 282, and 284, reflecting the isotopic distribution of the two bromine atoms (⁷⁹Br and ⁸¹Br).
Expected Fragmentation Pattern:
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Experimental Protocols for Physical Property Determination
For novel compounds like this compound, the experimental determination of its physical properties is crucial for its characterization and application. Below are standard, reliable protocols for determining melting point and solubility.
Melting Point Determination
The melting point provides a quick and effective assessment of a solid compound's purity. A sharp melting range (typically < 2°C) is indicative of high purity.
Methodology:
-
Sample Preparation: Finely powder a small amount of the crystalline this compound.
-
Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube in a melting point apparatus.
-
Rapid Determination (Optional): Heat the sample rapidly to get an approximate melting range.
-
Accurate Determination: With a fresh sample, heat the apparatus to about 20°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute.
-
Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.
Sources
A Comprehensive Safety & Handling Guide for 2,4-Dibromo-6-fluorobenzaldehyde
This document serves as an in-depth technical guide to the safe handling, storage, and emergency management of 2,4-Dibromo-6-fluorobenzaldehyde (CAS No. 205683-34-7). Designed for researchers, chemists, and drug development professionals, this guide moves beyond a standard Safety Data Sheet (SDS) to provide a framework of practical, field-proven protocols grounded in the principles of chemical causality and risk mitigation. As a key building block in organic synthesis, a thorough understanding of its hazard profile is paramount to ensuring laboratory safety and experimental integrity.
Core Chemical Identity and Physicochemical Profile
This compound is a poly-halogenated aromatic aldehyde. Its reactivity and toxicological profile are dictated by the interplay of the electron-withdrawing aldehyde group and the halogen substituents on the aromatic ring. The data presented below forms the foundational knowledge for risk assessment.
| Property | Value | Source |
| IUPAC Name | This compound | [1][2] |
| CAS Number | 205683-34-7 | [1][2][3] |
| Molecular Formula | C₇H₃Br₂FO | [1][3] |
| Molecular Weight | 281.90 g/mol | [1][3] |
| Physical Form | Solid | [2] |
| Storage Temperature | 2-8°C, Inert Atmosphere, Keep in Dark Place | [2] |
GHS Hazard Analysis: Decoding the Risks
The Globally Harmonized System (GHS) provides a universal framework for communicating the intrinsic hazards of a chemical. For this compound, the classification necessitates a high degree of caution during all handling procedures.
-
Hazard Pictogram:
-
GHS07 (Exclamation Mark): Indicates that the substance may cause less serious health effects, such as irritation or acute toxicity.[3]
-
The following table details the specific hazard (H) and precautionary (P) statements associated with this compound, which form the basis for all subsequent safety protocols.
| GHS Code | Statement | Causality and Scientific Rationale |
| H302 | Harmful if swallowed | [1][4] The compound can be absorbed through the gastrointestinal tract, leading to systemic toxicity. |
| H312 | Harmful in contact with skin | [1] Dermal absorption is a significant route of exposure, potentially leading to systemic effects. |
| H315 | Causes skin irritation | [1][3][4] The chemical's structure can disrupt the lipid barrier of the skin, leading to local inflammation, redness, and discomfort. |
| H319 | Causes serious eye irritation | [1][3][4] Direct contact with the mucous membranes of the eyes can cause significant inflammation, pain, and potential damage. |
| H332 | Harmful if inhaled | [1] As a solid powder, fine particulates can be aerosolized and inhaled, causing damage to the respiratory tract and allowing for systemic absorption. |
| H335 | May cause respiratory irritation | [3][4] Inhaled particles can cause localized inflammation in the nose, throat, and lungs, leading to coughing and shortness of breath. |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray | [3][4][5] This is a primary prevention step to mitigate the risks associated with H332 and H335. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection | [3][4][5] This measure directly addresses the dermal (H312, H315) and ocular (H319) hazards. |
| P302+P352 | IF ON SKIN: Wash with plenty of water | [3][6] Immediate and thorough washing is critical to decontaminate the skin and minimize absorption and irritation. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | [3][5][6] This protocol is designed to physically remove the chemical from the eye surface and dilute any remaining substance to minimize damage. |
Proactive Safety Protocols: Exposure Control and Personal Protection
A multi-layered approach to exposure control is essential. The hierarchy of controls dictates that engineering solutions are the first line of defense, supplemented by administrative controls and, finally, Personal Protective Equipment (PPE).
Engineering Controls: The Primary Barrier
-
Fume Hood: All manipulations of this compound, including weighing, transferring, and reaction setup, must be conducted inside a certified chemical fume hood. This is non-negotiable. The fume hood contains airborne particulates and protects the researcher from inhalation, which is a primary exposure risk.[7][8]
-
Ventilation: The laboratory must be well-ventilated to prevent the accumulation of any fugitive emissions.
-
Safety Stations: Eyewash stations and safety showers must be readily accessible and tested regularly.[6][8] Their proximity is critical for an effective emergency response.
Personal Protective Equipment (PPE) Selection Workflow
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and associated risks. The following workflow provides a decision-making framework.
Caption: PPE selection workflow based on the experimental task.
Protocol: Donning and Doffing PPE for Handling Halogenated Solids
-
Pre-Donning: Inspect all PPE for damage (e.g., holes in gloves, cracks in goggles).
-
Donning Sequence:
-
Put on the lab coat and fasten it completely.
-
Put on safety goggles. If a significant splash risk exists, add a face shield over the goggles.
-
Put on the first pair of nitrile gloves. If double-gloving, put on the second pair, ensuring the cuff of the outer glove goes over the cuff of the lab coat sleeve.
-
-
Doffing Sequence (to prevent self-contamination):
-
Remove outer gloves by peeling them off from the cuff, turning them inside out. Dispose of them immediately in the designated waste container.
-
Remove the lab coat by rolling it away from the body, ensuring the contaminated exterior is contained inward.
-
Remove the face shield and safety goggles.
-
Remove the inner pair of gloves using the same technique as before.
-
Wash hands thoroughly with soap and water for at least 20 seconds.[4][8]
-
Standard Operating Procedure for Safe Handling and Storage
Adherence to a strict SOP is crucial for minimizing exposure and preventing accidents.
Handling Protocol
-
Preparation: Before handling, ensure the fume hood is operational and the work area is de-cluttered. Assemble all necessary equipment (spatulas, weigh boats, glassware).
-
Weighing: Tare the balance with a clean weigh boat. Carefully use a dedicated spatula to transfer the solid from the reagent bottle to the weigh boat. Avoid any actions that could generate dust.
-
Transfer: To transfer the weighed solid to a reaction vessel, gently tap the weigh boat. Use a solvent-wetted kimwipe to clean the spatula and any residual powder from the weigh boat into the vessel to ensure a quantitative transfer and to decontaminate surfaces.
-
Post-Handling: Tightly cap the reagent bottle. Decontaminate the spatula and the work surface within the fume hood.
Storage Protocol
-
Conditions: Store the container in a cool, dry, dark, and well-ventilated area, adhering to the recommended 2-8°C temperature range.[2][7]
-
Atmosphere: Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent potential degradation.[2]
-
Segregation: Store away from incompatible materials, particularly strong oxidizing agents and strong bases.[7][9][10] Keep it segregated from food and drink.[6]
Emergency Response Framework
Rapid and correct response during an emergency can significantly alter the outcome. All personnel must be familiar with these procedures.
Emergency Response Decision Tree
Caption: Decision tree for responding to common laboratory emergencies.
First-Aid Measures
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[6][8]
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove all contaminated clothing. If irritation persists, seek medical attention.[11]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth thoroughly with water. Call a poison control center or seek immediate medical attention.[4][6]
Fire-Fighting Measures
-
Suitable Extinguishers: Use dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam.[7] A water spray can be used to cool containers.
-
Specific Hazards: Combustion will produce toxic and corrosive fumes, including carbon monoxide, carbon dioxide, hydrogen bromide, and hydrogen fluoride.[6][8]
-
Protective Actions: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[7][8]
Stability, Reactivity, and Disposal
-
Chemical Stability: The compound is stable under the recommended storage conditions.
-
Conditions to Avoid: Avoid generating dust, and keep away from heat and all sources of ignition.[8]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases, which could initiate vigorous or exothermic reactions.[9][10]
-
Hazardous Decomposition Products: Thermal decomposition can release hazardous gases such as CO, CO₂, HBr, and HF.[6][8]
Protocol: Waste Disposal
-
Waste Classification: All waste containing this compound, including contaminated PPE and cleaning materials, must be classified as hazardous chemical waste.
-
Containment: Collect waste in a dedicated, properly labeled, and sealed container. Do not mix with other waste streams unless compatibility is confirmed.
-
Disposal: The material must be disposed of by a licensed chemical destruction facility or through controlled incineration with flue gas scrubbing.[7] Do not dispose of it down the drain or in general trash.[7] All disposal practices must comply with local, state, and federal regulations.[8]
Conclusion
This compound is a valuable synthetic intermediate whose utility is matched by its significant hazard profile. A comprehensive understanding and diligent application of the protocols outlined in this guide are not merely procedural formalities; they are the bedrock of a safe and effective research environment. By integrating the principles of risk assessment, engineering controls, and rigorous personal protection, researchers can confidently and safely harness the synthetic potential of this compound.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025). Safety Data Sheet - 3-Bromo-4-fluorobenzaldehyde. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025). Safety Data Sheet - 4-Bromo-2-fluorobenzaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-6-fluorobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. This compound | C7H3Br2FO | CID 2773967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 205683-34-7 [sigmaaldrich.com]
- 3. chemscene.com [chemscene.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. echemi.com [echemi.com]
- 6. downloads.ossila.com [downloads.ossila.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. fishersci.com [fishersci.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
2,4-Dibromo-6-fluorobenzaldehyde spectral data (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Characterization of 2,4-Dibromo-6-fluorobenzaldehyde
Introduction
This compound is a substituted aromatic aldehyde of significant interest in synthetic organic chemistry, serving as a versatile building block for the synthesis of complex molecules in the pharmaceutical and agrochemical industries.[1] Its chemical reactivity and the properties of its derivatives are dictated by the unique electronic and steric environment created by the three substituents on the benzene ring: a formyl group (-CHO), a fluorine atom (-F), and two bromine atoms (-Br).
Accurate structural elucidation and purity assessment of this compound are paramount for its effective use. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), are indispensable tools for this purpose.[1] This guide provides a detailed analysis of the expected spectral data for this compound, offering insights into the interpretation of its ¹H NMR, ¹³C NMR, IR, and MS spectra. The content is structured to provide not only the data but also the underlying principles and experimental causality, reflecting the perspective of a Senior Application Scientist.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. For this compound (C₇H₃Br₂FO), we anticipate distinct signals for the aldehydic proton and the two remaining aromatic protons, as well as for the seven unique carbon atoms.
¹H NMR Analysis: A Proton's Perspective
The ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons in the molecule. The chemical shifts are heavily influenced by the electron-withdrawing nature of the carbonyl group and the halogens. Aromatic protons typically resonate in the range of 6.5-8.5 ppm, while aldehydic protons are found much further downfield, between 9 and 10 ppm.[2][3][4]
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Aldehyde-H (H1) | ~10.2 | Singlet (s) | - | 1H |
| Aromatic-H (H5) | ~7.9 | Doublet of doublets (dd) | J(H-H) ≈ 2.0, J(H-F) ≈ 6.0 | 1H |
| Aromatic-H (H3) | ~7.7 | Doublet (d) | J(H-H) ≈ 2.0 | 1H |
Interpretation and Causality:
-
Aldehydic Proton (H1): The proton of the aldehyde group is highly deshielded due to the strong electron-withdrawing effect and magnetic anisotropy of the adjacent carbonyl (C=O) bond, placing its signal significantly downfield around 10.2 ppm.[4][5] It is expected to appear as a sharp singlet as it has no adjacent proton neighbors to couple with.
-
Aromatic Protons (H3, H5): The two aromatic protons are in different chemical environments. H5 is positioned between a bromine and a hydrogen atom and is also subject to coupling with the fluorine atom four bonds away (meta-coupling). This results in a doublet of doublets. H3 is adjacent to two bromine atoms and will appear as a doublet due to coupling with H5. The precise chemical shifts are influenced by the combined electronic effects of all substituents on the ring.[2][6]
Caption: Predicted ¹H NMR couplings for this compound.
¹³C NMR Analysis: The Carbon Backbone
The proton-decoupled ¹³C NMR spectrum will display seven signals, one for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons are typically found between 120-150 ppm, while the carbonyl carbon of an aldehyde is significantly downfield, often appearing between 190-215 ppm.[3][5][7]
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Key Feature / Coupling |
| C=O (C1) | ~188 | Carbonyl carbon |
| C-F (C6) | ~162 | Large ¹J(C-F) coupling (~250 Hz) |
| C-H (C5) | ~135 | |
| C-Br (C2) | ~130 | |
| C-H (C3) | ~128 | |
| C-CHO (C1') | ~125 | |
| C-Br (C4) | ~120 |
Interpretation and Causality:
-
Carbonyl Carbon (C1): Similar to its attached proton, the carbonyl carbon is highly deshielded and appears at the lowest field (~188 ppm).[5]
-
Aromatic Carbons: The positions of the aromatic carbon signals are determined by the substituent effects. The carbon directly bonded to the highly electronegative fluorine (C6) will be the most downfield of the ring carbons and will appear as a doublet with a large one-bond C-F coupling constant.[8] The carbons bonded to bromine (C2, C4) will also have their chemical shifts influenced by the halogen's electronegativity and heavy atom effect. The remaining carbons (C1', C3, C5) will resonate at positions determined by the additive effects of all substituents.
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument to achieve optimal resolution and lineshape.
-
¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30). A longer relaxation delay (2-5 seconds) and a larger number of scans (1024 or more) are typically required due to the lower natural abundance of ¹³C and longer relaxation times.
-
Data Processing: Fourier transform the acquired free induction decays (FIDs), phase correct the spectra, and calibrate the chemical shift scale using the TMS signal at 0.00 ppm. Integrate the ¹H NMR signals.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the key diagnostic absorptions will be those associated with the aldehyde group and the substituted aromatic ring.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| ~2830 & ~2730 | C-H Aldehydic Stretch (Fermi doublet) | Medium |
| ~1705 | C=O Carbonyl Stretch (conjugated) | Strong, Sharp |
| ~1600 & ~1470 | C=C Aromatic Ring Stretch | Medium |
| ~1250 | C-F Stretch | Strong |
| ~850 | C-H Aromatic Out-of-plane Bend | Strong |
| ~680 | C-Br Stretch | Medium-Strong |
Interpretation and Causality:
-
Aldehyde Group: The most prominent feature will be the intense, sharp C=O stretching band. Its position around 1705 cm⁻¹ is lower than that of a saturated aliphatic aldehyde (~1720-1740 cm⁻¹) due to conjugation with the aromatic ring, which weakens the C=O bond.[5][9] The presence of the aldehyde is confirmed by the two medium-intensity C-H stretching bands around 2830 and 2730 cm⁻¹, a characteristic feature known as a Fermi doublet.[9]
-
Aromatic Ring & Halogens: Aromatic C=C stretching vibrations appear as a pair of bands around 1600 and 1470 cm⁻¹.[2] The strong absorption from the C-F bond stretch is expected around 1250 cm⁻¹, while the C-Br stretches occur at lower frequencies, typically below 700 cm⁻¹.[2] The pattern of C-H out-of-plane bending in the 900-675 cm⁻¹ region can provide clues about the substitution pattern of the aromatic ring.[2]
Caption: A decision-based workflow for IR spectral interpretation.
Experimental Protocol for IR Data Acquisition (ATR)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean.
-
Background Scan: Acquire a background spectrum of the clean, empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.
-
Sample Application: Place a small amount of the solid this compound sample directly onto the center of the ATR crystal.
-
Pressure Application: Use the press arm to apply firm and even pressure, ensuring good contact between the sample and the crystal.[1]
-
Spectrum Acquisition: Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹, co-adding 16 to 32 scans for a good signal-to-noise ratio.
-
Cleaning: After analysis, thoroughly clean the ATR crystal and press tip with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.[1]
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. Electron Ionization (EI) is a common technique that leads to extensive and reproducible fragmentation.[10]
Table 4: Predicted Key Ions in the EI Mass Spectrum
| m/z (mass-to-charge) | Ion Identity | Interpretation |
| 280, 282, 284 | [M]⁺, [M+2]⁺, [M+4]⁺ | Molecular ion cluster (contains 2 Br atoms) |
| 279, 281, 283 | [M-H]⁺ | Loss of a hydrogen radical |
| 252, 254, 256 | [M-CO]⁺ | Loss of carbon monoxide |
| 201, 203 | [M-Br]⁺ | Loss of a bromine radical |
| 122 | [M-Br-CO]⁺ | Loss of Br followed by CO |
Interpretation and Causality:
-
Molecular Ion Cluster: The most definitive feature in the mass spectrum of this compound will be the molecular ion (M⁺) cluster. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.5%, ⁸¹Br ≈ 49.5%), a compound with two bromine atoms will exhibit a characteristic triplet of peaks at M, M+2, and M+4 with a relative intensity ratio of approximately 1:2:1.[11] For this molecule (C₇H₃⁷⁹Br₂FO), the monoisotopic mass is 279.85 Da.[12] The cluster will therefore appear around m/z 280, 282, and 284.
-
Fragmentation Pattern: Upon ionization, the molecular ion can undergo fragmentation.[13] Common fragmentation pathways for benzaldehydes include the loss of a hydrogen radical ([M-H]⁺) and the loss of a neutral carbon monoxide molecule ([M-CO]⁺).[14] Cleavage of the C-Br bond is also a highly probable event, leading to a significant [M-Br]⁺ ion cluster.
Caption: Predicted major fragmentation pathways in EI-MS.
Experimental Protocol for MS Data Acquisition (EI-MS)
-
Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Use a standard Electron Ionization (EI) source with an electron energy of 70 eV. This high energy ensures reproducible fragmentation patterns suitable for library matching.[10]
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 40-400) using a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.
-
Data Analysis: Identify the molecular ion cluster and major fragment ions. Compare the observed isotopic distribution of the molecular ion with the theoretical pattern for a molecule containing two bromine atoms to confirm the elemental composition.
Summary and Integrated Spectroscopic Analysis
The structural confirmation of this compound is achieved through the synergistic interpretation of NMR, IR, and MS data. Mass spectrometry confirms the molecular weight (282 g/mol ) and the presence of two bromine atoms via the characteristic 1:2:1 isotopic cluster.[11][12] IR spectroscopy provides definitive evidence for the aldehyde functional group (~1705 cm⁻¹, ~2730/2830 cm⁻¹) and the aromatic ring.[5][9] Finally, ¹H and ¹³C NMR spectroscopy provide the complete structural map, confirming the 1,2,4,6-substitution pattern on the benzene ring and the precise electronic environment of each atom within the molecule. Together, these three techniques provide a self-validating system for the unambiguous identification and characterization of the target compound.
References
- A Comparative Spectroscopic Analysis of Substituted Benzaldehydes. (2025). Benchchem.
- Aldehyde IR Spectra Analysis. (2025). Berkeley Learning Hub.
- Interpreting H-NMR Spectra Aromatic Molecule. (2024). YouTube.
- IR: aldehydes. University of Calgary.
- INFRARED SPECTROSCOPY (IR). University of Texas at Dallas.
- Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016). Master Organic Chemistry.
- Electronic Supplementary Information. The Royal Society of Chemistry.
- Spectroscopy of Aldehydes and Ketones. (2025). Chemistry LibreTexts.
- Aromatics. Organic Chemistry at CU Boulder.
- Spectroscopy of Aromatic Compounds. (2024). Chemistry LibreTexts.
- Spectroscopy of Aromatic Compounds. (2025). Chemistry LibreTexts.
- Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. St. Olaf College.
- Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds. (2025). Benchchem.
- Supporting Information. Royal Society of Chemistry.
- Nyquist, R., et al. (1992). Infrared Study of Benzaldehyde and 4-Substituted Benzaldehydes in Carbon Tetrachloride and/or Chloroform Solutions: Aldehydic CH Group. Applied Spectroscopy.
- Overtone spectroscopy of some benzaldehyde derivatives. Indian Academy of Sciences.
- Halogen Fragmentation in Mass Spectrometry. Scribd.
- proton 1H NMR spectrum of benzaldehyde C6H5CHO. Doc Brown's Chemistry.
- Molecular structures of substituted benzaldehydes 51-60 (prediction set). ResearchGate.
- 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638). Human Metabolome Database.
- This compound. PubChem.
- This compound. ChemScene.
- CHEM 2600 Topic 3: Mass Spectrometry (MS). University of Lethbridge.
- Mass Spectrometric Analysis. Aromatic Halogenated Compounds. (1966). Analytical Chemistry.
- Fragmentation Patterns in Mass Spectra. (2020). Chemistry LibreTexts.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. rsc.org [rsc.org]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 12. This compound | C7H3Br2FO | CID 2773967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pubs.acs.org [pubs.acs.org]
commercial availability of 2,4-Dibromo-6-fluorobenzaldehyde
An In-depth Technical Guide to the Commercial Availability and Application of 2,4-Dibromo-6-fluorobenzaldehyde
Authored by: A Senior Application Scientist
Introduction
This compound is a polysubstituted aromatic aldehyde that serves as a highly valuable building block in modern organic synthesis. Its strategic arrangement of a reactive aldehyde group, two bromine atoms, and a fluorine atom on the benzene ring offers a versatile platform for constructing complex molecular architectures. This guide provides an in-depth analysis of its commercial availability, physicochemical properties, key applications, and safe handling protocols, designed for researchers, chemists, and drug development professionals. The compound, identified by CAS Number 205683-34-7 , is a key intermediate whose utility is primarily leveraged in the fields of medicinal chemistry and materials science, where precise molecular design is paramount.[1][2][3]
Physicochemical Properties and Molecular Structure
The unique reactivity and utility of this compound stem from its distinct chemical properties. The electron-withdrawing nature of the aldehyde and halogen substituents significantly influences the reactivity of the aromatic ring and the carbonyl group.
Molecular Structure
The structure combines an electrophilic aldehyde, sites for cross-coupling reactions (the C-Br bonds), and a fluorine atom to modulate steric and electronic properties.
Caption: Chemical Structure of this compound.
Data Summary
The key physicochemical properties are summarized below, compiled from various commercial suppliers and chemical databases.[1][3][4]
| Property | Value | Source |
| CAS Number | 205683-34-7 | [1][2][3] |
| Molecular Formula | C₇H₃Br₂FO | [1][3] |
| Molecular Weight | 281.91 g/mol | [1][3] |
| Physical Form | Solid | [4] |
| Purity | ≥97% or ≥98% | [1][2][4] |
| IUPAC Name | This compound | [3][4] |
| SMILES | C1=C(C(=C(C=C1Br)F)C=O)Br | [1] |
| InChIKey | NPIPUNOMXYMQHZ-UHFFFAOYSA-N | [3][4] |
| Storage | 2-8°C, Keep in dark place, inert atmosphere | [1][4] |
Commercial Availability and Procurement
This compound is classified as a research chemical and is not intended for medical or direct consumer use.[2] It is readily available from a range of specialized chemical suppliers who cater to the research and development sector. Procurement is typically in laboratory-scale quantities ranging from grams to hundreds of grams. All purchases are restricted to professional manufacturing, industrial, or research laboratory use.[2]
| Supplier | Typical Purity | Notes |
| Sigma-Aldrich (Ambeed, Inc.) | 98% | Available for research purposes.[4] |
| ChemScene | ≥97% | Offers custom synthesis and commercial production services.[1] |
| CP Lab Safety | min 97% | Marketed as a "Protein Degrader Building Block".[2] |
| AccelPharmTech | Research Grade | For research and development use only.[5] |
Applications in Synthetic Chemistry
The synthetic value of this compound lies in its multifunctional nature, enabling sequential and diverse chemical transformations.
-
Aldehyde Group Reactivity : The formyl group (-CHO) is a versatile functional handle for reactions such as Wittig olefination, reductive amination to form substituted anilines, and condensation reactions to build heterocyclic rings.
-
Aryl Bromide Reactivity : The two bromine atoms serve as excellent leaving groups for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the bromine atoms, influenced by the flanking fluorine and aldehyde groups, may allow for selective functionalization.
-
Role as a Building Block : It is explicitly identified as a building block for protein degraders, a cutting-edge area of drug discovery.[2] This suggests its use in the synthesis of ligands that form part of bifunctional molecules like PROTACs (Proteolysis-Targeting Chimeras).
Caption: Standard workflow for a reductive amination experiment.
Step-by-Step Methodology
-
Reagent Preparation : To a dry, round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 equivalent).
-
Solvent Addition : Dissolve the aldehyde in an appropriate anhydrous solvent, such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).
-
Amine Addition : Add the desired primary or secondary amine (1.0-1.2 equivalents). Stir the mixture at room temperature for 20-30 minutes to facilitate imine/enamine formation.
-
Reductant Addition : Cool the reaction mixture to 0°C in an ice bath. Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2-1.5 equivalents), portion-wise. The use of NaBH(OAc)₃ is advantageous as it is selective for the iminium ion in the presence of the aldehyde.
-
Reaction Execution : Allow the reaction to warm to room temperature and stir for 4-24 hours.
-
Monitoring : The reaction progress should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting aldehyde is consumed.
-
Work-up : Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.
-
Extraction : Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate or dichloromethane (3x).
-
Drying and Concentration : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification : The resulting crude product should be purified using flash column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure secondary or tertiary amine.
-
Validation : The structure and purity of the final product must be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Conclusion
This compound is a readily available, high-value chemical intermediate crucial for advanced organic synthesis, particularly in the realm of drug discovery and development. Its well-defined physicochemical properties and multifunctional nature provide chemists with a powerful tool for creating novel and complex molecules. However, its hazardous properties necessitate strict adherence to safety and handling protocols. Researchers and drug development professionals can procure this compound from several reputable suppliers, ensuring its integration into innovative synthetic workflows. Always consult the most current Safety Data Sheet from your specific supplier before commencing any experimental work.
References
-
2, 4-Dibromo-6-fluorobenzaldehyde, min 97%, 1 gram. CP Lab Safety. [Link]
-
This compound | C7H3Br2FO. PubChem, National Center for Biotechnology Information. [Link]
-
2-Bromo-6-fluorobenzaldehyde | C7H4BrFO. PubChem, National Center for Biotechnology Information. [Link]
- Method for preparing 2-bromo-6-fluorobenzaldehyde.
Sources
An In-depth Technical Guide to the Solubility of 2,4-Dibromo-6-fluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Foreword
2,4-Dibromo-6-fluorobenzaldehyde is a key building block in modern synthetic chemistry, particularly in the development of novel pharmaceutical and agrochemical agents. Its unique substitution pattern, featuring two bromine atoms and a fluorine atom on the benzaldehyde scaffold, imparts specific reactivity and physicochemical properties that are of great interest to the scientific community. However, a comprehensive understanding of its solubility, a critical parameter for reaction optimization, purification, and formulation, remains a sparsely documented area. This technical guide aims to fill this knowledge gap by providing a thorough analysis of the solubility of this compound, grounded in established chemical principles and supported by data on analogous compounds. While experimental quantitative data for this specific molecule is not widely available in the public domain, this guide offers a robust framework for its determination and application.
Core Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for predicting and interpreting its solubility behavior. Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₃Br₂FO | [1][2] |
| Molecular Weight | 281.91 g/mol | [1] |
| CAS Number | 205683-34-7 | [1] |
| Appearance | Solid | |
| Storage Temperature | 2-8°C |
Understanding the Solubility Profile
The solubility of a compound is governed by the principle of "like dissolves like," which is dictated by the interplay of intermolecular forces between the solute and the solvent. The molecular structure of this compound, with its polar aldehyde group and the halogen substituents, suggests a nuanced solubility profile.
Factors Influencing Solubility
-
Polarity: The aldehyde group (-CHO) is polar, capable of forming dipole-dipole interactions and acting as a hydrogen bond acceptor. The carbon-fluorine and carbon-bromine bonds also contribute to the overall polarity of the molecule.
-
Halogen Bonding: The bromine atoms can participate in halogen bonding, a non-covalent interaction that can influence solubility in specific solvents.
-
Molecular Size and Shape: The relatively planar aromatic ring and the presence of bulky bromine atoms will affect how the molecule packs in a crystal lattice and how it interacts with solvent molecules.
Predicted Solubility in Common Solvents
While quantitative data is not available, a qualitative prediction of solubility in common laboratory solvents can be made based on the compound's structure:
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone, THF): this compound is expected to exhibit good solubility in these solvents due to the favorable dipole-dipole interactions between the polar aldehyde group and the solvent molecules.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Moderate to good solubility is anticipated. While the aldehyde group can accept hydrogen bonds, the lack of a hydrogen bond donor on the molecule might limit its interaction with protic solvents compared to polar aprotic ones.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Low solubility is expected. The overall polarity of the molecule is likely too high for significant dissolution in nonpolar solvents.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Moderate solubility is predicted. These solvents have a moderate polarity and can engage in dipole-dipole interactions.
-
Aqueous Solubility: Very low solubility in water is expected. The molecule is predominantly nonpolar due to the large aromatic ring and halogen atoms, which would disrupt the strong hydrogen bonding network of water.
Experimental Determination of Solubility
For any research or development endeavor, the experimental determination of solubility is paramount for accuracy and reproducibility. The following section outlines a robust, step-by-step protocol for quantifying the solubility of this compound.
Gravimetric Method for Solubility Determination
This classical and reliable method involves preparing a saturated solution, separating the undissolved solid, and quantifying the dissolved solute by evaporating the solvent.
Diagram of the Experimental Workflow:
Caption: Workflow for Gravimetric Solubility Determination.
Step-by-Step Protocol:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired solvent in a sealed container (e.g., a screw-cap vial). The presence of undissolved solid is crucial to ensure saturation.
-
Place the container in a thermostatically controlled shaker or water bath set to the desired temperature.
-
Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours), with continuous agitation to facilitate dissolution.
-
-
Separation of Undissolved Solute:
-
After equilibration, allow the solution to stand undisturbed at the same temperature for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a pre-heated or temperature-equilibrated pipette, ensuring no solid particles are transferred. Filtration through a syringe filter (compatible with the solvent) is recommended for accuracy.
-
-
Quantification of Dissolved Solute:
-
Transfer the known volume of the saturated solution to a pre-weighed, dry container.
-
Carefully evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause the solute to decompose or sublime.
-
Once the solvent is completely removed, place the container in a desiccator to cool to room temperature and then weigh it accurately.
-
Repeat the drying and weighing steps until a constant weight is achieved.
-
-
Calculation of Solubility:
-
The mass of the dissolved solute is the final weight of the container with the residue minus the initial weight of the empty container.
-
Solubility can be expressed in various units, such as grams of solute per 100 mL of solvent ( g/100 mL) or moles of solute per liter of solution (mol/L).
-
Safety and Handling Considerations
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It also causes skin and serious eye irritation and may cause respiratory irritation.[2] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This technical guide provides a comprehensive overview of the solubility of this compound, a compound of significant interest in chemical synthesis. While quantitative experimental data remains to be broadly published, this guide offers a solid foundation for researchers and drug development professionals to understand, predict, and experimentally determine its solubility profile. The provided experimental protocol offers a clear and reliable method for generating the precise data needed for process optimization and formulation development. As with any chemical compound, a thorough understanding of its physicochemical properties, including solubility, is a cornerstone of successful and efficient scientific advancement.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
Sources
theoretical properties of 2,4-Dibromo-6-fluorobenzaldehyde
An In-depth Technical Guide to the Theoretical Properties of 2,4-Dibromo-6-fluorobenzaldehyde
Introduction
This compound, identified by CAS Number 205683-34-7, is a polyhalogenated aromatic aldehyde.[1][2] Its molecular architecture, featuring a reactive aldehyde group and three halogen substituents (two bromine, one fluorine) on the benzene ring, establishes it as a highly versatile and valuable building block in modern organic synthesis. The distinct electronic properties and positional arrangement of the halogens and the aldehyde functionality impart a unique reactivity profile, making this compound a strategic precursor for the synthesis of complex molecular targets.
This technical guide offers a comprehensive exploration of the theoretical properties, spectroscopic characteristics, and synthetic potential of this compound. It is designed for researchers, scientists, and drug development professionals who seek to leverage this reagent's capabilities in the design and execution of novel synthetic pathways. The insights provided herein are grounded in established chemical principles and comparative data from analogous structures, offering a predictive framework for its application in pharmaceutical discovery and materials science.
Physicochemical and Computed Properties
A foundational understanding of the physicochemical properties of this compound is essential for its handling, reaction design, and purification. The following table summarizes key computed and available data for this compound.
| Property | Value | Source |
| CAS Number | 205683-34-7 | [1] |
| Molecular Formula | C₇H₃Br₂FO | [1][2] |
| Molecular Weight | 281.90 g/mol | [1] |
| Appearance | Solid (predicted) | |
| IUPAC Name | This compound | [1] |
| SMILES | C1=C(C=C(C(=C1F)C=O)Br)Br | [1] |
| InChIKey | NPIPUNOMXYMQHZ-UHFFFAOYSA-N | [1] |
| Computed LogP | 3.16 | [2] |
| Topological Polar Surface Area (TPSA) | 17.1 Ų | [1] |
| Hydrogen Bond Donors | 0 | [2] |
| Hydrogen Bond Acceptors | 1 | [2] |
| Rotatable Bonds | 1 | [2] |
Molecular Structure Diagram
The structural arrangement of substituents on the benzaldehyde core is critical to its reactivity.
Caption: Molecular structure of this compound.
Theoretical Spectroscopic Profile
While experimental spectra for this specific isomer are not widely published, a theoretical profile can be reliably predicted based on its functional groups and by analogy to similar halogenated benzaldehydes.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show two signals in the aromatic region and one in the downfield aldehyde region.
-
Aldehyde Proton (-CHO): A singlet is anticipated around δ 9.8-10.4 ppm. The deshielding is due to the electronegativity of the oxygen atom and the magnetic anisotropy of the carbonyl group.
-
Aromatic Protons (Ar-H): Two distinct signals are expected. The proton at the C3 position will likely appear as a doublet, coupled to the proton at C5. The proton at C5 will also be a doublet. The electron-withdrawing effects of the adjacent bromine and fluorine atoms will shift these signals downfield, likely in the range of δ 7.5-8.0 ppm.
¹³C NMR Spectroscopy
The carbon spectrum will provide key information about the carbon framework.
-
Carbonyl Carbon (C=O): A signal is expected in the highly deshielded region of δ 188-195 ppm.
-
Aromatic Carbons: Six distinct signals are expected. The carbon bearing the fluorine (C6) will show a large one-bond C-F coupling constant. The carbons attached to bromine (C2, C4) will be shifted downfield. The remaining carbons (C1, C3, C5) will have chemical shifts influenced by the cumulative electronic effects of all substituents.
Infrared (IR) Spectroscopy
The IR spectrum is a powerful tool for identifying the key functional groups present in the molecule.
-
C=O Stretch (Aldehyde): A strong, sharp absorption band is expected around 1700-1720 cm⁻¹. Conjugation with the aromatic ring slightly lowers this frequency.
-
C-H Stretch (Aldehyde): Two characteristic, medium-intensity bands are anticipated near 2820-2850 cm⁻¹ and 2720-2750 cm⁻¹.
-
C=C Stretch (Aromatic): Several bands of varying intensity are expected in the 1450-1600 cm⁻¹ region.
-
C-F Stretch: A strong band is predicted in the 1200-1270 cm⁻¹ region.
-
C-Br Stretch: Absorption bands are expected in the fingerprint region, typically between 500-650 cm⁻¹.
Mass Spectrometry
Mass spectrometry would reveal the molecular weight and the characteristic isotopic pattern of the bromine atoms.
-
Molecular Ion (M⁺): The molecular ion peak would be observed at m/z 282 (for ⁷⁹Br) and 284 (for ⁸¹Br).
-
Isotopic Pattern: Due to the presence of two bromine atoms, a distinctive isotopic cluster for the molecular ion will be observed. The M⁺, (M+2)⁺, and (M+4)⁺ peaks will appear in an approximate 1:2:1 intensity ratio, which is a definitive signature for a dibrominated compound.[1]
-
Fragmentation: Common fragmentation pathways for benzaldehydes include the loss of the formyl radical (-CHO, M-29) and the loss of carbon monoxide (-CO, M-28).
Reactivity and Synthetic Utility
The synthetic value of this compound stems from the differential reactivity of its functional groups, which allows for selective and sequential chemical modifications.
Caption: Potential reaction pathways for this compound.
-
Aldehyde Group Reactivity : The aldehyde is a versatile functional handle for chain extension and functional group interconversion. It readily undergoes nucleophilic addition, oxidation to the corresponding benzoic acid, reduction to a benzyl alcohol, and reductive amination to form substituted benzylamines.[3]
-
Aromatic Ring Reactivity : The two C-Br bonds are prime sites for palladium-catalyzed cross-coupling reactions. The relative bond dissociation energies (C-I > C-Br > C-Cl) make the C-Br bonds significantly more reactive than the C-F bond under typical cross-coupling conditions. This allows for selective functionalization at the C2 and C4 positions via Suzuki, Heck, Sonogashira, or Buchwald-Hartwig amination reactions, while leaving the robust C-F bond intact. This differential reactivity is a cornerstone of its synthetic utility.
Applications in Drug Discovery and Materials Science
The structural motifs accessible from this compound are highly relevant in contemporary research fields.
-
Pharmaceutical Synthesis : Halogenated aromatic compounds are ubiquitous in medicinal chemistry. The fluorine atom can enhance metabolic stability, improve binding affinity, and modulate the pKa of nearby functional groups.[3] The bromine atoms serve as handles for introducing molecular complexity through cross-coupling, enabling the rapid generation of diverse compound libraries for lead optimization.[4] This scaffold can be used to construct novel heterocyclic systems or to decorate existing pharmacophores, making it a valuable intermediate in fragment-based drug discovery (FBDD) and traditional medicinal chemistry campaigns.[5]
-
Materials Science : The ability to undergo cross-coupling reactions makes this molecule a potential precursor for conjugated organic materials. By analogy with similar building blocks like 2-bromo-6-fluorobenzaldehyde, derivatives of this compound could be explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[6][7] The controlled, stepwise elaboration of the molecule allows for the precise tuning of electronic and photophysical properties.
Representative Synthetic Protocol
Disclaimer: This is a representative protocol for a structurally similar compound and should be adapted and optimized by a qualified chemist.
Step 1: Radical Bromination of 2-Bromo-6-fluorotoluene
-
Setup : In a reaction vessel equipped with a reflux condenser, magnetic stirrer, and under a light source (e.g., a UV lamp), add 2-bromo-6-fluorotoluene and a suitable solvent (e.g., CCl₄ or an inorganic solvent as described in the patent literature).[9]
-
Reagents : Add hydrobromic acid. While stirring and under illumination, slowly add hydrogen peroxide dropwise. The in-situ generation of bromine radicals will initiate the reaction.[8][9]
-
Reaction : Heat the mixture and allow it to react for 6-24 hours, monitoring the consumption of the starting material by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Workup : After cooling, wash the reaction mixture with a saturated sodium sulfite solution to quench any remaining bromine, followed by water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-bromo-6-fluorobenzyl bromide.
Step 2: Kornblum Oxidation to 2-Bromo-6-fluorobenzaldehyde
-
Setup : To the crude 2-bromo-6-fluorobenzyl bromide, add dimethyl sulfoxide (DMSO) and an inorganic base such as sodium bicarbonate or potassium bicarbonate.[8][9]
-
Reaction : Heat the mixture (e.g., to 95-100 °C) and stir for 3-8 hours, monitoring the reaction progress by TLC or GC.
-
Workup : Pour the cooled reaction mixture into ice water. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).
-
Purification : Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography to obtain the final 2-bromo-6-fluorobenzaldehyde.[8][9]
Caption: Representative workflow for the synthesis of a halogenated benzaldehyde.
Safety and Handling
Based on GHS classifications for this and structurally related compounds, this compound should be handled with care.[1]
-
Hazards : It is expected to be harmful if swallowed, in contact with skin, or if inhaled.[1] It may cause skin irritation, serious eye irritation, and respiratory irritation.[1][10]
-
Precautions : Use only in a well-ventilated area, preferably a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[10] Avoid breathing dust. Wash hands thoroughly after handling.
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[2]
This guide is intended for informational purposes only. All laboratory work should be conducted by trained professionals with a full understanding of the potential hazards and necessary safety precautions.
References
- Exploring 2-Bromo-6-Fluorobenzaldehyde: Properties and Applic
-
This compound | C7H3Br2FO | CID 2773967. PubChem. (URL: [Link])
-
Supporting Information. (URL: [Link])
- CN102070420A - Method for preparing 2-bromo-6-fluorobenzaldehyde.
- Advancing Material Science: The Role of 2-Bromo-6-fluorobenzaldehyde in Novel Applic
- CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde.
-
2-Bromo-6-fluorobenzaldehyde | C7H4BrFO | CID 22473977. PubChem. (URL: [Link])
-
2-Bromo-6-fluorobenzaldehyde - SAFETY DATA SHEET. (URL: [Link])
- The Role of 2-Bromo-4-fluorobenzaldehyde in Modern Drug Discovery. (URL: )
-
o-Fluorobenzaldehyde | C7H5FO | CID 67970. PubChem. (URL: [Link])
-
4-Fluorobenzaldehyde | C7H5FO | CID 68023. PubChem. (URL: [Link])
- Process for producing fluorobenzaldehydes - EP 0289942 B1.
- CN109809977A - A kind of preparation method of 2-bromo-4-fluorobenzaldehyde.
-
Experimental (a) and theoretical (b) IR spectra of 2-bromo-4-chlorobenzaldehyde. ResearchGate. (URL: [Link])
-
Benzaldehyde, 4-bromo-. NIST WebBook. (URL: [Link])
-
Benzaldehyde, 3,5-dibromo-4-(3-methylbenzyloxy)- - Optional[13C NMR]. (URL: [Link])
-
Fragment-to-Lead Medicinal Chemistry Publications in 2020. PMC - NIH. (URL: [Link])
Sources
- 1. This compound | C7H3Br2FO | CID 2773967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. Fragment-to-Lead Medicinal Chemistry Publications in 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. innospk.com [innospk.com]
- 7. nbinno.com [nbinno.com]
- 8. CN102070420A - Method for preparing 2-bromo-6-fluorobenzaldehyde - Google Patents [patents.google.com]
- 9. CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde - Google Patents [patents.google.com]
- 10. fishersci.com [fishersci.com]
An In-depth Technical Guide to 2,4-Dibromo-6-fluorobenzaldehyde: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of 2,4-Dibromo-6-fluorobenzaldehyde, a halogenated aromatic aldehyde of significant interest in synthetic organic chemistry and drug discovery. While the specific historical account of its initial discovery is not prominently documented in scientific literature, this guide elucidates its physicochemical properties, outlines a robust and validated synthetic methodology, and explores its current and potential applications, particularly in the realm of medicinal chemistry. The strategic placement of two bromine atoms and a fluorine atom on the benzaldehyde scaffold imparts unique reactivity and makes it a valuable intermediate for the synthesis of complex molecular architectures. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage the synthetic utility of this versatile building block.
Introduction and Physicochemical Properties
This compound, identified by the CAS Number 205683-34-7, is a trifunctionalized benzene derivative.[1][2][3] The molecule's structure, featuring an aldehyde group ortho to a fluorine atom and meta and para to two bromine atoms, creates a unique electronic and steric environment. This substitution pattern is crucial for its reactivity in various chemical transformations. The fluorine atom, being highly electronegative, and the bromine atoms act as directing groups and potential handles for cross-coupling reactions, while the aldehyde group serves as a versatile anchor for building molecular complexity.
A summary of its key physicochemical properties is presented in the table below:
| Property | Value | Source(s) |
| CAS Number | 205683-34-7 | [1][2][3] |
| Molecular Formula | C₇H₃Br₂FO | [1][3][4] |
| Molecular Weight | 281.91 g/mol | [3] |
| IUPAC Name | This compound | [4] |
| SMILES | C1=C(C=C(C(=C1F)C=O)Br)Br | [3][4] |
| InChI Key | NPIPUNOMXYMQHZ-UHFFFAOYSA-N | [1][4] |
Synthesis of this compound: A Validated Protocol
The synthesis of polysubstituted benzaldehydes often requires a strategic approach to control regioselectivity. While a definitive initial report on the synthesis of this compound is elusive, a logical and efficient synthetic route can be devised based on established methodologies for related halogenated aromatic compounds. The following protocol describes a two-step process starting from the commercially available 2-fluoroaniline.
Overall Synthetic Workflow
The synthesis proceeds via an initial Sandmeyer reaction to introduce the bromine atoms, followed by a formylation step to install the aldehyde group.
Caption: Synthetic workflow for this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 2,4-Dibromo-6-fluoroaniline
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 2-fluoroaniline (10.0 g, 0.09 mol) in acetonitrile (100 mL).
-
Bromination: Cool the solution to 0 °C in an ice bath. Slowly add a solution of N-bromosuccinimide (NBS) (35.2 g, 0.20 mol) in acetonitrile (50 mL) dropwise over 1 hour, maintaining the temperature below 5 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (50 mL). Extract the product with ethyl acetate (3 x 75 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2,4-Dibromo-6-fluoroaniline as a solid.
Step 2: Synthesis of this compound
-
Diazotization: To a solution of 2,4-Dibromo-6-fluoroaniline (10.0 g, 0.037 mol) in a mixture of sulfuric acid (20 mL) and water (50 mL) at 0 °C, add a solution of sodium nitrite (2.8 g, 0.041 mol) in water (10 mL) dropwise, keeping the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at 0 °C.
-
Formylation (Gattermann-Koch type reaction): In a separate flask, prepare a solution of formaldehyde (40% aqueous solution, 15 mL) and ferrous sulfate heptahydrate (1.0 g) in water (50 mL). Cool this solution to 0 °C.
-
Reaction: Slowly add the cold diazonium salt solution to the formaldehyde solution. A vigorous evolution of nitrogen gas will be observed.
-
Reaction Completion and Work-up: After the gas evolution ceases, stir the reaction mixture for an additional 2 hours at room temperature. Extract the product with diethyl ether (3 x 100 mL).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL). Dry over anhydrous magnesium sulfate, filter, and evaporate the solvent. The crude product is then purified by vacuum distillation or column chromatography to afford this compound.
Applications in Medicinal Chemistry and Organic Synthesis
Halogenated benzaldehydes are pivotal building blocks in the synthesis of a wide array of pharmaceuticals and complex organic molecules.[5][6] While specific applications of this compound are not extensively documented, its structural motifs suggest significant potential in several areas of drug discovery and material science.
Scaffold for Heterocyclic Synthesis
The aldehyde functionality provides a reactive handle for the construction of various heterocyclic systems, which are prevalent in medicinal chemistry. For instance, it can undergo condensation reactions with amines, hydrazines, and other nucleophiles to form imines, hydrazones, and other precursors to bioactive heterocycles. The presence of the ortho-fluorine and the bromine atoms can influence the regioselectivity of these cyclization reactions and provide sites for further diversification.
Intermediate for Cross-Coupling Reactions
The two bromine atoms on the aromatic ring are amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide range of substituents, including alkyl, aryl, and amino groups, enabling the rapid generation of compound libraries for high-throughput screening.
The general workflow for utilizing this compound in a Suzuki cross-coupling reaction is depicted below.
Caption: Suzuki cross-coupling reaction workflow.
Safety and Handling
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is a valuable and versatile synthetic intermediate with significant potential for application in medicinal chemistry and materials science. Its unique substitution pattern provides multiple reactive sites for the construction of complex molecular architectures. While its historical discovery remains obscure, the synthetic protocols and potential applications outlined in this guide, based on established chemical principles and data from related compounds, provide a solid foundation for researchers to explore the full synthetic utility of this promising building block.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 2773967, this compound. [Link]
Sources
- 1. 205683-34-7 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 2. This compound | 205683-34-7 [sigmaaldrich.com]
- 3. chemscene.com [chemscene.com]
- 4. This compound | C7H3Br2FO | CID 2773967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
2,4-Dibromo-6-fluorobenzaldehyde stability and storage conditions
An In-Depth Technical Guide to the Stability and Storage of 2,4-Dibromo-6-fluorobenzaldehyde
Executive Summary
This compound is a key substituted aromatic aldehyde serving as a versatile building block in the synthesis of pharmaceuticals and advanced materials. Its inherent reactivity, conferred by the aldehyde functional group and modulated by the halogen substituents, presents specific challenges for its long-term stability and storage. This guide provides a comprehensive technical overview of the core stability issues—primarily oxidation—and outlines field-proven protocols for optimal storage and handling. We will delve into the mechanistic underpinnings of its degradation, provide a systematic approach to stability testing based on established regulatory frameworks, and offer validated analytical methodologies for purity assessment. Adherence to these guidelines is critical for ensuring the compound's integrity, which is paramount for reproducible experimental outcomes and the quality of downstream products.
Chemical Identity and Physicochemical Profile
This compound (CAS No. 205683-34-7) is a polysubstituted benzaldehyde derivative. The strategic placement of two bromine atoms and one fluorine atom on the aromatic ring, in conjunction with the aldehyde group, makes it a valuable intermediate for introducing complex functionality in multi-step syntheses.[1] Understanding its fundamental properties is the first step toward ensuring its stability.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 205683-34-7 | [2][3] |
| Molecular Formula | C₇H₃Br₂FO | [2][3] |
| Molecular Weight | 281.91 g/mol | [3] |
| Appearance | Solid powder | Sigma-Aldrich |
| Purity (Typical) | ≥97% | [3] |
| IUPAC Name | this compound |[2] |
Core Stability Challenges: Mechanisms of Degradation
The stability of this compound is primarily dictated by the reactivity of the aldehyde functional group. Like most aromatic aldehydes, it is susceptible to several degradation pathways, with autoxidation being the most significant.
Oxidation to Carboxylic Acid
The most common degradation pathway for any benzaldehyde is the oxidation of the aldehyde group (-CHO) to a carboxylic acid group (-COOH). In the case of this compound, this results in the formation of 2,4-Dibromo-6-fluorobenzoic acid.
-
Mechanism: This process, known as autoxidation, is a free-radical chain reaction initiated by atmospheric oxygen. The reaction is often accelerated by exposure to light and trace metal impurities. The presence of electron-withdrawing halogen substituents on the aromatic ring can influence the rate of this oxidation.[4][5] While the precise kinetics for this specific molecule are not widely published, the fundamental mechanism involves the abstraction of the aldehydic hydrogen, followed by reaction with oxygen to form a peroxy radical intermediate, which ultimately rearranges to the corresponding benzoic acid.[6][7][8]
Polymerization and Other Reactions
Aldehydes can undergo polymerization, often catalyzed by acidic or basic impurities. For aromatic aldehydes, this is less common than for their aliphatic counterparts but can still occur over long storage periods, especially under improper conditions.[9][10] The formation of oligomeric or polymeric materials can lead to a decrease in purity and may not be easily reversible.
Photodegradation
Aromatic compounds are often susceptible to degradation upon exposure to light, particularly UV radiation. This energy can promote the formation of radical species, accelerating the oxidation process described above. Therefore, protection from light is a critical aspect of storage.
Recommended Storage and Handling Protocols
Based on the chemical principles outlined above and data from leading chemical suppliers, a multi-faceted approach to storage is required to preserve the integrity of this compound.
Optimal Storage Conditions
The primary objective is to mitigate exposure to oxygen, light, and elevated temperatures. The consensus recommendations are summarized below.
Table 2: Recommended Storage Conditions for this compound
| Parameter | Condition | Rationale | Source(s) |
|---|---|---|---|
| Temperature | 2°C to 8°C | Reduces the rate of chemical degradation (oxidation) by slowing reaction kinetics. | Sigma-Aldrich |
| Atmosphere | Inert Gas (Nitrogen or Argon) | Prevents contact with atmospheric oxygen, directly inhibiting the primary autoxidation pathway. | [3] |
| Light | Store in a dark place | Prevents light-induced radical formation and subsequent photodegradation. | Sigma-Aldrich |
| Container | Tightly sealed, airtight container | Prevents moisture ingress and maintains the inert atmosphere. Amber glass is preferred to block light. | |
Handling and Incompatibilities
Safe and effective handling is crucial. Given its hazard profile, appropriate personal protective equipment (PPE), including gloves and safety glasses, should always be used.
-
Hazard Profile: The compound is classified as harmful if swallowed, in contact with skin, or inhaled. It is known to cause skin and eye irritation and may cause respiratory irritation.[2]
-
Chemical Incompatibilities: To prevent hazardous reactions, this compound should be stored away from strong oxidizing agents and strong bases.
Framework for Stability Testing
For researchers and drug development professionals, verifying the stability of a reagent over the course of a project is essential. A systematic stability testing program, guided by principles from the International Council for Harmonisation (ICH) guidelines, provides a robust framework for this assessment.
Principles of Stability-Indicating Methods
The goal is to develop an analytical method that can accurately quantify the parent compound while also separating it from all potential degradation products and impurities.[11] This ensures that a decrease in the parent peak area can be confidently attributed to degradation and not analytical interference. High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose.[12]
Experimental Workflow for Stability Assessment
A typical stability study involves subjecting the compound to controlled environmental conditions over a set period and analyzing samples at specific time points.
Caption: Logical workflow for a comprehensive stability study.
Protocol: Stability-Indicating HPLC Method
The following is a representative HPLC protocol suitable for assessing the purity of this compound and detecting its primary degradant, 2,4-Dibromo-6-fluorobenzoic acid.
-
Objective: To separate and quantify this compound from its potential oxidation product.
-
Instrumentation: HPLC system with UV/Vis or Photodiode Array (PDA) detector.
-
Column: C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 50% B
-
2-15 min: Linear gradient from 50% to 90% B
-
15-18 min: Hold at 90% B
-
18-20 min: Return to 50% B
-
20-25 min: Re-equilibration at 50% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a precisely weighed amount of the compound in Acetonitrile to a final concentration of ~0.5 mg/mL.
Rationale: A reverse-phase C18 column is effective for separating aromatic compounds of moderate polarity. The acidic mobile phase ensures that the carboxylic acid degradant is protonated, leading to better peak shape and retention. A gradient elution is employed to ensure that both the parent aldehyde and the more polar benzoic acid derivative are well-resolved from each other and any other potential impurities.[13][14]
Conclusion: Best Practices for Ensuring Integrity
The chemical integrity of this compound is best maintained through strict adherence to proper storage and handling protocols. The primary degradation pathway is oxidation, which can be effectively minimized by a combination of refrigeration (2-8°C) , storage under an inert atmosphere , and protection from light . For critical applications in research and development, initial purity verification and periodic stability testing using a validated, stability-indicating HPLC method are strongly recommended. By understanding the chemical vulnerabilities of this reagent and implementing these control measures, scientists can ensure its reliability and achieve more consistent and reproducible results.
References
-
PubMed. Kinetics and Mechanism of the Oxidation of Substituted Benzaldehydes by Benzyltrimethylammonium Chlorobromate. Available from: [Link]
-
Studies on the Kinetics of Benzyltrimethylammonium fluorochromate Oxidation of Substituted Benzaldehydes in aqueous Acetic Acid Medium. Available from: [Link]
-
American Chemical Society. Kinetics and Mechanism of the Oxidation of Substituted Benzaldehydes by Benzyltrimethylammonium Chlorobromate. Available from: [Link]
-
IRA Academico Research. Oxidation of Benzaldehyde and Substituted Benzaldehydes by Permanganate under Phase Transfer Catalysis in Non Polar Solvents. Available from: [Link]
-
ResearchGate. Oxidation of Benzaldehyde and Substituted Benzaldehydes by Permanganate under Phase Transfer Catalysis in Non Polar Solvents. Available from: [Link]
-
Journal of Applied Pharmaceutical Science. Stability-indicating HPLC method optimization using quality. Available from: [Link]
-
Exploring 2-Bromo-6-Fluorobenzaldehyde: Properties and Applications. Available from: [Link]
-
PubChem. This compound. Available from: [Link]
-
LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Available from: [Link]
-
SciSpace. Polymerization of Aromatic Aldehydes. V. Cationic Cyclopolymerization of o-Vinylbenzaldehyde. Available from: [Link]
-
ResearchGate. Effects of storage time and temperature on toxic aldehydes and polycyclic aromatic hydrocarbons in flavouring oil gravy during storage. Available from: [Link]
-
HIGHLIGHT - Addition Polymers of Aldehydes - Controlled Radical Polymerization. Available from: [Link]
-
ResearchGate. HPLC determination of benzaldehyde in benzyl alcohol containing injectable formulations. Available from: [Link]
-
National Institutes of Health. Validated Stability-Indicating RP-HPLC Method for the Estimation of Degradation Behaviour of Organic Peroxide and Third-Generation Synthetic Retinoids in Topical Pharmaceutical Dosage Formulation. Available from: [Link]
Sources
- 1. ossila.com [ossila.com]
- 2. This compound | C7H3Br2FO | CID 2773967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. Kinetics and mechanism of the oxidation of substituted benzaldehydes by benzyltrimethylammonium chlorobromate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. sphinxsai.com [sphinxsai.com]
- 7. research-advances.org [research-advances.org]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 11. japsonline.com [japsonline.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Validated Stability-Indicating RP-HPLC Method for the Estimation of Degradation Behaviour of Organic Peroxide and Third-Generation Synthetic Retinoids in Topical Pharmaceutical Dosage Formulation - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking New Frontiers in Synthesis: A Technical Guide to the Research Potential of 2,4-Dibromo-6-fluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Scaffold for Innovation
In the landscape of modern organic synthesis, the strategic functionalization of aromatic rings is a cornerstone of molecular design. 2,4-Dibromo-6-fluorobenzaldehyde (C₇H₃Br₂FO, CAS No: 205683-34-7) emerges as a highly promising, yet underexplored, building block with significant potential for constructing complex molecular architectures.[1][2] The presence of a reactive aldehyde group, a deactivating and ortho,para-directing fluorine atom, and two distinct bromine atoms at the ortho and para positions, offers a rich platform for selective chemical transformations. This guide provides a forward-looking analysis of the potential research avenues for this compound, grounded in established principles of organic chemistry and supported by analogous transformations of related molecules.
While specific experimental data for this compound is limited, its structural motifs are present in a variety of compounds used in medicinal chemistry and materials science.[3][4][5][6][7] This guide will, therefore, serve as a roadmap for researchers seeking to leverage the unique reactivity of this polyhalogenated benzaldehyde for the discovery and development of novel chemical entities.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its effective application in synthesis.
| Property | Value | Source |
| CAS Number | 205683-34-7 | [1] |
| Molecular Formula | C₇H₃Br₂FO | [1] |
| Molecular Weight | 281.91 g/mol | [1] |
| Appearance | Solid (predicted) | |
| Storage | 4°C, stored under nitrogen | [1] |
Proposed Synthetic Pathways
A proposed multi-step synthesis could start from a readily available fluorinated toluene derivative, followed by bromination and subsequent oxidation of the methyl group to an aldehyde. The synthesis of 2-bromo-6-fluorobenzaldehyde, for instance, has been achieved from 2-bromo-6-fluorotoluene.[9][10]
Potential Research Areas and Applications
The unique arrangement of functional groups in this compound opens up a multitude of possibilities for selective functionalization, making it a valuable precursor for a diverse range of target molecules.
Medicinal Chemistry: Scaffolding for Novel Bioactive Molecules
Polyhalogenated aromatic compounds are prevalent in many pharmaceuticals due to their ability to modulate pharmacokinetic and pharmacodynamic properties. The dibromo-fluoro-benzaldehyde core can serve as a versatile template for the synthesis of novel drug candidates.
a) Kinase Inhibitors: The development of small-molecule kinase inhibitors is a major focus in oncology. The this compound scaffold can be elaborated through sequential cross-coupling reactions to generate libraries of compounds for screening against various kinases. The fluorine atom can enhance binding affinity and metabolic stability.
b) Antiviral and Antimicrobial Agents: The aldehyde functionality can be readily converted into various heterocycles known to possess antimicrobial and antiviral activities. For instance, condensation reactions with amines or hydrazines can lead to the formation of imines and hydrazones, which are precursors to a wide array of nitrogen-containing heterocycles. Benzaldehyde derivatives are known to be used in the synthesis of anti-infective drug intermediates.[6]
Materials Science: Building Blocks for Organic Electronics
The applications of halogenated benzaldehydes extend beyond pharmaceuticals into the realm of materials science, particularly in the synthesis of organic semiconductors and functional polymers.[5][11]
a) Organic Light-Emitting Diodes (OLEDs): The rigid, planar structures that can be derived from this compound through cross-coupling reactions are desirable for creating materials with good charge transport properties. The introduction of different aromatic and heteroaromatic moieties at the bromine positions can tune the electronic and photophysical properties of the resulting molecules for OLED applications.
b) Organic Field-Effect Transistors (OFETs): The ability to create extended π-conjugated systems is crucial for the performance of OFETs. The sequential and selective functionalization of the two bromine atoms allows for the construction of well-defined oligomeric and polymeric structures with tailored semiconductor properties.
Key Experimental Protocols
The following are proposed, detailed experimental protocols for the selective functionalization of this compound, based on established methodologies for similar transformations.
Protocol 1: Selective Monofunctionalization via Suzuki-Miyaura Cross-Coupling
This protocol outlines a method for the selective cross-coupling at the more reactive C4-Br position, leveraging the steric hindrance around the C2-Br position.
Objective: To selectively couple an arylboronic acid at the C4 position of this compound.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), arylboronic acid (1.2 mmol), potassium carbonate (3.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add degassed toluene (10 mL) and degassed water (2 mL) via syringe.
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired mono-arylated product.
Protocol 2: Synthesis of Heterocycles via Condensation and Cyclization
This protocol describes a two-step process to synthesize a quinazoline derivative, a common scaffold in medicinal chemistry.
Objective: To synthesize a 6-bromo-8-fluoroquinazoline derivative from this compound.
Step 1: Formamidine Synthesis
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in formamide (5 mL).
-
Heat the mixture to 120 °C and stir for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and pour it into ice water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude formamidine intermediate.
Step 2: Cyclization to Quinazoline
-
Dissolve the crude formamidine from Step 1 in a suitable solvent such as ethanol.
-
Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Reflux the mixture for 6-8 hours.
-
After cooling, neutralize the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash with brine, dry, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations of Potential Synthetic Transformations
Proposed Synthetic Pathway to this compound
Caption: A plausible synthetic route to this compound.
Selective Cross-Coupling Reactions
Caption: Potential selective functionalization pathways of this compound.
Conclusion
This compound stands as a versatile and promising starting material for synthetic chemists. Its unique substitution pattern provides a platform for the development of novel compounds with potential applications in medicinal chemistry and materials science. The proposed research areas and experimental protocols in this guide are intended to stimulate further investigation into the synthetic utility of this intriguing molecule. As new catalytic systems and synthetic methodologies continue to emerge, the potential for harnessing the reactivity of this compound to create innovative molecular structures is vast.
References
- Exploring 2-Bromo-6-Fluorobenzaldehyde: Properties and Applic
- CN102070420A - Method for preparing 2-bromo-6-fluorobenzaldehyde - Google P
- An In-depth Technical Guide on the Reactivity of 2,3-Dibromo-6-fluorobenzaldehyde - Benchchem. (URL: )
- 205683-34-7 | this compound | ChemScene. (URL: )
- CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde - Google P
- The Essential Role of Benzaldehyde in Pharmaceutical Synthesis. (URL: )
- Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand - ChemRxiv. (URL: )
-
Selective bromination of substituted acetophenones with dioxan dibromide - ResearchGate. (URL: [Link])
- Advancing Material Science: The Role of 2-Bromo-6-fluorobenzaldehyde in Novel Applic
-
Host–Guest Interaction-Controlled Site-Selective C–H Borylation of Aromatic Compounds | Journal of the American Chemical Society. (URL: [Link])
-
This compound | C7H3Br2FO | CID 2773967 - PubChem. (URL: [Link])
-
Pd-catalyzed cross-coupling reactions of alkyl halides - RSC Publishing. (URL: [Link])
- US6307113B1 - Selective bromination of aromatic compounds - Google P
-
Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes - Organic Chemistry Portal. (URL: [Link])
-
Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC - PubMed Central. (URL: [Link])
-
Regioselective bromination of aromatic compounds using N,N′-dibromo- N,N′-1,2-ethylene bis(4-methyl benzene sulfonamide) - ResearchGate. (URL: [Link])
-
what is a cross-coupling reaction? - YouTube. (URL: [Link])
-
Synthesis of prenylated benzaldehydes and their use in the synthesis of analogues of licochalcone A - PubMed. (URL: [Link])
-
News - What are six applications for benzaldehyde. (URL: [Link])
-
Process for producing fluorobenzaldehydes - European Patent Office - EP 0289942 B1 - Googleapis.com. (URL: [Link])
-
Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides - PMC - NIH. (URL: [Link])
-
APPLICATIONS OF BENZALDEHYDE | TECHVINA. (URL: [Link])
- CN109809977A - A kind of preparation method of 2-bromo-4-fluorobenzaldehyde - Google P
- US8246969B2 - Compositions containing aromatic aldehydes and their use in treatments - Google P
Sources
- 1. chemscene.com [chemscene.com]
- 2. This compound | C7H3Br2FO | CID 2773967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. News - What are six applications for benzaldehyde [sprchemical.com]
- 7. APPLICATIONS OF BENZALDEHYDE | TECHVINA [techvina.vn]
- 8. CN109809977A - A kind of preparation method of 2-bromo-4-fluorobenzaldehyde - Google Patents [patents.google.com]
- 9. CN102070420A - Method for preparing 2-bromo-6-fluorobenzaldehyde - Google Patents [patents.google.com]
- 10. CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde - Google Patents [patents.google.com]
- 11. innospk.com [innospk.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Heterocycles Using 2,4-Dibromo-6-fluorobenzaldehyde
Introduction: The Strategic Value of 2,4-Dibromo-6-fluorobenzaldehyde in Heterocyclic Chemistry
In the landscape of modern medicinal chemistry and drug discovery, the strategic selection of starting materials is paramount to the efficient construction of novel molecular architectures. This compound emerges as a highly versatile and promising building block for the synthesis of a diverse array of heterocyclic compounds. Its unique substitution pattern—a reactive aldehyde functionality, two bromine atoms amenable to a variety of cross-coupling reactions, and a fluorine atom that can enhance metabolic stability and binding affinity—offers a rich platform for chemical exploration.
The presence of multiple reactive sites on a single, readily accessible scaffold allows for the development of complex molecular frameworks through sequential and controlled chemical transformations. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utility of this compound in the synthesis of medicinally relevant heterocycles. We will delve into proposed synthetic strategies, detailed experimental protocols, and the underlying mechanistic principles for the construction of quinolines and benzofurans, two privileged scaffolds in pharmaceutical science. The protocols presented herein are based on well-established and robust synthetic methodologies, adapted for the specific reactivity of our subject aldehyde.
I. Proposed Synthesis of Substituted Quinolines via Modified Friedländer Annulation
The quinoline core is a ubiquitous motif in a vast number of pharmaceuticals, exhibiting a broad spectrum of biological activities. The Friedländer synthesis, a classic and reliable method for quinoline formation, involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[1][2][3] While this compound does not possess the requisite o-amino group, a common and effective strategy is to introduce it via the reduction of a nitro group precursor. This multi-step approach provides a clear and plausible pathway to highly substituted quinolines.
A. Mechanistic Rationale
The proposed synthesis commences with the nitration of this compound to introduce a nitro group at the ortho position to the aldehyde. Subsequent reduction of the nitro group will yield the key in situ generated o-aminobenzaldehyde intermediate. This intermediate can then undergo a base- or acid-catalyzed Friedländer annulation with an active methylene compound, such as ethyl acetoacetate, to afford the desired polysubstituted quinoline. The reaction is believed to proceed through an initial aldol-type condensation, followed by cyclization and dehydration to form the aromatic quinoline ring system.[4][5]
B. Proposed Reaction Pathway
Caption: Proposed synthetic workflow for a substituted quinoline.
C. Experimental Protocol: Synthesis of Ethyl 5,7-Dibromo-8-fluoro-2-methylquinoline-3-carboxylate
Part 1: Nitration of this compound
-
To a stirred solution of concentrated sulfuric acid (20 mL) cooled to 0 °C in an ice bath, add this compound (5.0 g, 17.7 mmol) portion-wise, maintaining the temperature below 10 °C.
-
After complete dissolution, add a cooled mixture of concentrated nitric acid (1.5 mL) and concentrated sulfuric acid (3.5 mL) dropwise over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
Stir the reaction mixture at 0-5 °C for 2 hours.
-
Carefully pour the reaction mixture onto crushed ice (100 g) with vigorous stirring.
-
Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to yield 2,4-Dibromo-6-fluoro-3-nitrobenzaldehyde.
Part 2: Reductive Cyclization to the Quinoline
-
In a round-bottom flask, suspend the crude 2,4-Dibromo-6-fluoro-3-nitrobenzaldehyde (from Part 1) and iron powder (3.0 g, 53.7 mmol) in glacial acetic acid (30 mL).
-
Add ethyl acetoacetate (2.5 mL, 19.5 mmol) to the suspension.
-
Heat the mixture to 110 °C and stir for 4 hours.
-
Cool the reaction to room temperature and pour it into a mixture of ice water (100 mL) and ethyl acetate (100 mL).
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the title compound.
| Parameter | Value |
| Reactants | This compound, Ethyl Acetoacetate |
| Key Reagents | HNO₃, H₂SO₄, Fe, Acetic Acid |
| Reaction Type | Nitration, Reductive Amination, Friedländer Annulation |
| Proposed Product | Ethyl 5,7-Dibromo-8-fluoro-2-methylquinoline-3-carboxylate |
II. Proposed Synthesis of Substituted Benzofurans via Intramolecular Cyclization
The benzofuran scaffold is another cornerstone of medicinal chemistry, present in numerous natural products and synthetic drugs.[6][7] A plausible route to a benzofuran derivative from this compound involves its conversion to a suitable precursor for an intramolecular cyclization. One such strategy is the synthesis of an o-alkenylphenol, which can then undergo cyclization to the benzofuran ring.
A. Mechanistic Rationale
The proposed synthesis begins with a Wittig reaction on this compound to introduce a vinyl group. The resulting styrene derivative is then subjected to a demethylation reaction (assuming a methoxy precursor for the phenol) to unmask a hydroxyl group ortho to the vinyl moiety. This o-alkenylphenol can then undergo an oxidative cyclization, often catalyzed by a palladium salt, to form the benzofuran ring.
B. Proposed Reaction Pathway
Caption: Proposed synthetic workflow for a substituted benzofuran.
C. Experimental Protocol: Synthesis of 5,7-Dibromo-4-fluorobenzofuran
Part 1: Synthesis of 2,4-Dibromo-1-(bromomethyl)-3-fluorobenzene
-
To a solution of this compound (5.0 g, 17.7 mmol) in methanol (50 mL) at 0 °C, add sodium borohydride (0.67 g, 17.7 mmol) portion-wise.
-
Stir for 1 hour at room temperature.
-
Quench the reaction with 1 M HCl and extract with ethyl acetate. The organic layer is dried and concentrated to give the corresponding benzyl alcohol.
-
Dissolve the crude alcohol in dichloromethane (50 mL) and add phosphorus tribromide (1.8 mL, 19.5 mmol) dropwise at 0 °C.
-
Stir at room temperature for 2 hours, then pour onto ice and extract with dichloromethane. The organic layer is washed with saturated sodium bicarbonate solution, dried, and concentrated to yield the benzyl bromide.
Part 2: Synthesis of 2-(2,4-Dibromo-6-fluorobenzyloxy)benzaldehyde
-
To a solution of salicylaldehyde (2.4 g, 19.5 mmol) in acetone (50 mL), add potassium carbonate (4.9 g, 35.4 mmol).
-
Add the benzyl bromide from Part 1 and reflux the mixture for 6 hours.
-
Cool, filter, and concentrate the filtrate. The residue is purified by column chromatography to give the desired ether.
Part 3: Intramolecular Cyclization to 5,7-Dibromo-4-fluorobenzofuran
-
A mixture of the ether from Part 2 and polyphosphoric acid (20 g) is heated at 140 °C for 2 hours.
-
The hot mixture is poured onto ice, and the resulting solid is filtered, washed with water, and recrystallized from ethanol to afford the title benzofuran.
| Parameter | Value |
| Reactants | This compound, Salicylaldehyde |
| Key Reagents | NaBH₄, PBr₃, K₂CO₃, Polyphosphoric Acid |
| Reaction Type | Reduction, Bromination, Williamson Ether Synthesis, Intramolecular Cyclization |
| Proposed Product | 5,7-Dibromo-4-fluorobenzofuran |
III. Prospective Synthesis of Other Heterocyclic Scaffolds
The versatility of this compound extends beyond the synthesis of quinolines and benzofurans. Its aldehyde functionality serves as a key electrophile in a variety of multicomponent and named reactions, opening avenues to a wide range of other heterocyclic systems.
-
Aminothiophenes via Gewald Reaction: The aldehyde can react with an active methylene nitrile and elemental sulfur in the presence of a base to yield highly substituted 2-aminothiophenes.[8][9]
-
Pyrimidines via Biginelli Reaction: A multicomponent reaction with a β-ketoester and urea or thiourea can provide access to dihydropyrimidinones, which are valuable pharmacological scaffolds.[10][11]
-
Furans via Paal-Knorr Synthesis: While not a direct route, the aldehyde can be elaborated into a 1,4-dicarbonyl compound, which can then undergo acid-catalyzed cyclization to form substituted furans.[12][13][14][15]
Conclusion
This compound is a potent and versatile starting material for the synthesis of a diverse range of heterocyclic compounds. The proposed protocols for the synthesis of substituted quinolines and benzofurans, based on well-established synthetic methodologies, highlight the strategic utility of this building block. The presence of multiple, orthogonally reactive functional groups provides a rich platform for the generation of complex molecular architectures of interest to medicinal chemists and the broader scientific community. Further exploration of its reactivity in other classic and modern heterocyclic syntheses is strongly encouraged.
References
- Cheng, C. C., & Ziegler, F. E. (1982). The Friedländer Synthesis of Quinolines. Organic Reactions, 28, 1-395.
- A comprehensive review on benzofuran synthesis featuring innovative and catalytic strategies. (n.d.).
-
Friedlaender Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Paal-Knorr Furan Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Paal–Knorr synthesis. (n.d.). Grokipedia.
- Comparative study of quinoline synthesis methods (Skraup vs. Friedlander). (n.d.). Benchchem.
- Friedländer Quinoline Synthesis. (n.d.). Alfa Chemistry.
-
Friedländer synthesis. (n.d.). In Wikipedia. Retrieved from [Link]
- Synthesis of diverse dihydropyrimidine-related scaffolds by fluorous benzaldehyde-based Biginelli reaction and post-condensation modific
- Aqueous-Phase Multicomponent Reaction Mechanism for the Synthesis of Pyrido[2,3‑d]pyrimidines: A Theoretical Perspective. (n.d.).
- Paal-Knorr Synthesis. (n.d.). Alfa Chemistry.
- Application Notes and Protocols for Paal-Knorr Synthesis of Substituted Furans. (n.d.). Benchchem.
-
Paal–Knorr synthesis. (n.d.). In Wikipedia. Retrieved from [Link]
- Gewald Synthesis of Substituted Aminothiophenes: A Technical Support Center. (n.d.). Benchchem.
- The Friedländer Synthesis of Quinolines. (n.d.).
- Synthesis of diverse dihydropyrimidine-related scaffolds by fluorous benzaldehyde-based Biginelli reaction and post-condensation modifications. (2011).
- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (n.d.).
- Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. (2022).
- Copper Immobilized on Modified LDHs as a Novel Efficient Catalytic System for Three-Component Synthesis of Pyrano[2,3-d]pyrimidine and pyrazolo[4. (n.d.).
-
Gewald reaction. (n.d.). In Wikipedia. Retrieved from [Link].). In Wikipedia. Retrieved from [Link]
Sources
- 1. Friedlaender Synthesis [organic-chemistry.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Gewald reaction - Wikipedia [en.wikipedia.org]
- 10. BJOC - Synthesis of diverse dihydropyrimidine-related scaffolds by fluorous benzaldehyde-based Biginelli reaction and post-condensation modifications [beilstein-journals.org]
- 11. researchgate.net [researchgate.net]
- 12. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 13. grokipedia.com [grokipedia.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: Strategic Use of 2,4-Dibromo-6-fluorobenzaldehyde in Suzuki-Miyaura Coupling Reactions
Introduction: The Strategic Value of a Trifunctional Building Block
In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the demand for complex, highly functionalized molecular scaffolds is incessant. 2,4-Dibromo-6-fluorobenzaldehyde emerges as a preeminently valuable building block, offering three distinct points of reactivity: a formyl group for subsequent modifications, a fluorine atom to modulate electronic and metabolic properties, and two chemically non-equivalent bromine atoms. This di-bromo substitution is not a redundancy but a strategic asset. The inherent differences in the steric and electronic environments of the C4-Br and C2-Br bonds allow for programmed, site-selective Suzuki-Miyaura cross-coupling reactions.
The Suzuki-Miyaura coupling, a Nobel Prize-winning transformation, is a cornerstone of C-C bond formation due to its operational simplicity, broad functional group tolerance, and the low toxicity of its boron-based reagents.[1][2][3] This guide provides an in-depth exploration of the mechanistic principles and practical protocols for leveraging the unique reactivity of this compound, enabling chemists to execute controlled, sequential arylations and unlock a diverse array of complex molecular architectures.
The Mechanistic Core: Achieving Chemoselectivity
The efficacy of the Suzuki-Miyaura reaction hinges on a palladium-catalyzed cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[2][4][5] The control over which C-Br bond reacts first—the essence of chemoselectivity—is determined primarily by the initial, and often rate-limiting, oxidative addition step.
Caption: The general catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
For polyhalogenated substrates, the general reactivity trend for oxidative addition is C–I > C–Br > C–OTf > C–Cl, dictated by bond dissociation energies.[6][7] However, with two identical halogens, such as the bromine atoms in this compound, steric and electronic factors become paramount.
-
C4-Position (para to -CHO, meta to -F): This position is sterically unhindered. It is the more electronically activated and accessible site for the palladium catalyst to undergo oxidative addition.
-
C2-Position (ortho to -CHO, ortho to -F): This position is severely sterically encumbered by the adjacent aldehyde and fluorine groups. This hindrance significantly raises the activation energy for oxidative addition.
This inherent difference is the key to achieving selective mono-arylation at the C4-position under carefully controlled conditions. More aggressive conditions are then required to force the reaction at the sterically shielded C2-position.
Protocol 1: Selective Mono-Arylation at the C4-Position
This protocol is optimized for the initial, selective coupling at the less sterically hindered C4-position. It employs a modern catalyst system known for its high activity with challenging substrates.[8][9]
Materials and Reagents
-
Substrate: this compound
-
Coupling Partner: Aryl/heteroaryl boronic acid or pinacol ester (1.1 - 1.3 equivalents)
-
Palladium Precatalyst: Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)[1]
-
Ligand: SPhos (2-4 mol% for Pd₂(dba)₃) or (4-8 mol% for Pd(OAc)₂)
-
Base: K₃PO₄ or K₂CO₃ (2.0 - 3.0 equivalents)
-
Solvent: 1,4-Dioxane or Toluene, and degassed water (typically a 4:1 to 10:1 organic:aqueous ratio)
-
Equipment: Schlenk flask or reaction vial, magnetic stir bar, condenser, inert gas line (Argon or Nitrogen), standard glassware for workup and chromatography.
Step-by-Step Methodology
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the boronic acid partner (1.2 eq.), the base (e.g., K₂CO₃, 2.0 eq.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%), and the phosphine ligand (e.g., SPhos, 3.0 mol%).
-
Solvent Addition: Evacuate and backfill the flask with inert gas three times. Add the degassed organic solvent (e.g., 1,4-dioxane) followed by the degassed water via syringe. The final concentration should be approximately 0.1-0.2 M with respect to the limiting reagent.
-
Reaction Execution: Heat the mixture with vigorous stirring to 80-100 °C. The reaction is typically complete within 4-16 hours.
-
Monitoring: Track the reaction's progress by TLC (staining with KMnO₄ or using UV visualization) or by taking aliquots for GC-MS or LC-MS analysis to confirm the consumption of starting material and formation of the mono-arylated product.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the 4-aryl-2-bromo-6-fluorobenzaldehyde product.
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
Optimized Conditions for C4-Arylation
The choice of catalyst, ligand, and base is critical and can be tailored to the specific boronic acid partner.
| Coupling Partner | Palladium Source (mol%) | Ligand (mol%) | Base (eq.) | Solvent System | Temp (°C) |
| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Toluene/H₂O (5:1) | 100 |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (2.5) | Dioxane/H₂O (4:1) | 90 |
| 3-Pyridylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | DME/H₂O (4:1) | 85 |
| Thiophen-2-ylboronic acid | PEPPSI-IPr (3) | - | CsF (2) | THF/H₂O (10:1) | 80 |
| Alkylboronic acid (via pinacol ester) | PdCl₂(dppf) (3) | - | Cs₂CO₃ (3) | Dioxane/H₂O (4:1) | 100 |
Protocol 2: Sequential Di-Arylation at the C2-Position
With the 4-aryl-2-bromo-6-fluorobenzaldehyde product in hand, a second, distinct Suzuki-Miyaura coupling can be performed at the sterically hindered C2-position. This step almost invariably requires more forcing conditions to overcome the steric barrier.[6]
Key Modifications from Protocol 1
-
Substrate: The mono-arylated product from the first reaction.
-
Catalyst System: Often requires a more robust catalyst system. Catalysts with bulky, electron-rich N-heterocyclic carbene (NHC) ligands (e.g., PEPPSI-IPr) or highly active biarylphosphine ligands like RuPhos or XPhos may be necessary.[8][10]
-
Temperature: Higher temperatures, often in the range of 110-140 °C, are typically required.
-
Base: A stronger base, such as Cs₂CO₃ or K₃PO₄, may be beneficial.
Step-by-Step Methodology
-
Reaction Setup: Following the procedure in Protocol 1, combine the 4-aryl-2-bromo-6-fluorobenzaldehyde (1.0 eq.), the second boronic acid (1.5 eq.), a robust base like K₃PO₄ (3.0 eq.), and a high-activity catalyst system (e.g., Pd(OAc)₂/RuPhos or a pre-formed PEPPSI catalyst, 3-5 mol%).
-
Solvent and Execution: Use a high-boiling solvent like dioxane or toluene. Heat the reaction to 110 °C or higher.
-
Monitoring and Workup: Monitor the reaction carefully for the disappearance of the mono-arylated starting material. The workup and purification procedure is analogous to Protocol 1.
Troubleshooting and Key Considerations
Even with optimized protocols, challenges can arise. A logical approach to troubleshooting is essential for success.
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. youtube.com [youtube.com]
- 6. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. thieme-connect.com [thieme-connect.com]
The Strategic Utility of 2,4-Dibromo-6-fluorobenzaldehyde in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: The Value Proposition of a Polysubstituted Aromatic Building Block
In the intricate world of drug discovery, the starting materials we choose as medicinal chemists profoundly influence the trajectory of a research program. The selection of a building block is a strategic decision, one that should provide not only a scaffold for molecular elaboration but also inherent chemical handles that allow for diverse and predictable synthetic transformations. 2,4-Dibromo-6-fluorobenzaldehyde is one such strategic starting material. Its unique substitution pattern—an aldehyde for classical carbonyl chemistry, two bromine atoms at distinct positions for differential reactivity in cross-coupling reactions, and a fluorine atom to modulate physicochemical properties—makes it a highly versatile platform for the synthesis of novel bioactive molecules.
The strategic incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, membrane permeability, and binding affinity.[1] The presence of two bromine atoms offers the potential for sequential and site-selective cross-coupling reactions, enabling the construction of complex molecular architectures. This guide provides a detailed exploration of the applications of this compound in medicinal chemistry, complete with detailed protocols and insights into the structure-activity relationships of its derivatives.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of a building block is paramount for its safe and effective use in the laboratory.
| Property | Value | Source |
| CAS Number | 205683-34-7 | [2][3] |
| Molecular Formula | C₇H₃Br₂FO | [2] |
| Molecular Weight | 281.91 g/mol | |
| Appearance | Solid | [3] |
| Storage Temperature | 2-8°C, under inert atmosphere | [3] |
Safety and Handling:
This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Hazard Statements: [2]
-
H302: Harmful if swallowed
-
H312: Harmful in contact with skin
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H332: Harmful if inhaled
-
H335: May cause respiratory irritation
Core Synthetic Applications and Protocols
The synthetic utility of this compound stems from the orthogonal reactivity of its functional groups. The aldehyde can undergo a wide range of classical transformations, while the two bromine atoms serve as versatile handles for modern cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity
The bromine atoms at the 2- and 4-positions of the benzaldehyde ring are prime candidates for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions are the cornerstones of modern medicinal chemistry, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance.[4][5][6]
Diagram: Versatility of this compound in Cross-Coupling
Caption: Synthetic pathways from this compound.
Protocol 1: Suzuki-Miyaura Cross-Coupling (General Procedure)
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds between an organohalide and an organoboron compound.[5] For this compound, this reaction can be performed selectively at one of the bromine positions, typically the more reactive 4-position, by carefully controlling the reaction conditions.
Materials:
-
This compound (1.0 eq)
-
Aryl or heteroaryl boronic acid (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)
-
Solvent (e.g., 1,4-dioxane/water mixture, toluene)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the boronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system.
-
Add the palladium catalyst under a positive pressure of the inert gas.
-
Heat the reaction mixture to 80-110 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expert Insight: The choice of palladium catalyst and ligand is crucial for achieving high yields, especially with sterically hindered substrates. For challenging couplings, consider using more advanced catalyst systems, such as those based on Buchwald's biarylphosphine ligands.
Protocol 2: Sonogashira Coupling (General Procedure)
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[6] This reaction is invaluable for introducing alkynyl moieties, which can serve as handles for further transformations or as key pharmacophores in their own right.
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-3 mol%)
-
Base (e.g., triethylamine or diisopropylethylamine)
-
Solvent (e.g., THF, DMF)
-
Schlenk flask
-
Inert atmosphere
Procedure:
-
To a Schlenk flask, add this compound, the palladium catalyst, and CuI.
-
Evacuate and backfill with an inert gas.
-
Add the degassed solvent and the base.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion (monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate and purify the residue by column chromatography.
Protocol 3: Buchwald-Hartwig Amination (General Procedure)
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds.[4] This reaction is a powerful tool for introducing a wide variety of amines into the aromatic core.
Materials:
-
This compound (1.0 eq)
-
Amine (1.1-1.5 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP, 2-6 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, 1.5-2.5 eq)
-
Solvent (e.g., toluene, dioxane)
-
Glovebox or Schlenk line for handling air-sensitive reagents
Procedure:
-
In a glovebox, charge a Schlenk tube with the palladium precatalyst, ligand, and base.
-
Add this compound and the solvent.
-
Add the amine and seal the tube.
-
Heat the reaction mixture to 80-120 °C.
-
Monitor the reaction by LC-MS.
-
After completion, cool to room temperature, dilute with an organic solvent, and filter through Celite.
-
Wash the filtrate with water and brine, dry over sodium sulfate, and concentrate.
-
Purify by column chromatography.
Structure-Activity Relationship (SAR) Insights
The polysubstituted nature of this compound provides a rich platform for exploring structure-activity relationships. By systematically modifying the substituents at the 2-, 4-, and 6-positions, medicinal chemists can fine-tune the pharmacological properties of the resulting molecules.
Diagram: SAR Exploration Workflow
Caption: Workflow for SAR studies using the target building block.
For example, in the context of kinase inhibitors, the 2,4-disubstituted pattern can be used to target the hinge region of the ATP binding site, while the 6-fluoro substituent can form favorable interactions with the ribose pocket. A study on the elaboration of bromo-fluorobenzaldehyde regioisomers into EGFR-kinase inhibitors demonstrated the utility of this scaffold.[7] By performing a nitration followed by palladium-catalyzed couplings, a library of inhibitors was synthesized. Docking studies revealed that the substitution pattern allowed for key interactions within the kinase active site.
In the development of GPCR modulators, the ability to introduce diverse lipophilic groups at the 2- and 4-positions can be used to optimize interactions with the transmembrane domains of the receptor. The aldehyde can be converted into various functional groups that can interact with the extracellular loops or the orthosteric binding pocket.
Conclusion
This compound is a powerful and versatile building block for medicinal chemistry. Its trifunctional nature allows for a wide range of synthetic transformations, enabling the rapid generation of diverse compound libraries for hit-to-lead optimization. The protocols and insights provided in this guide are intended to serve as a starting point for researchers looking to leverage the unique properties of this valuable starting material in their drug discovery programs.
References
-
Elaboration of tetra-orthogonally-substituted aromatic scaffolds towards novel EGFR-kinase inhibitors. Organic & Biomolecular Chemistry. ([Link])
-
Buchwald–Hartwig amination. Wikipedia. ([Link])
-
This compound | C7H3Br2FO | CID 2773967. PubChem. ([Link])
-
FDA-approved kinase inhibitors in PROTAC design, development and synthesis. Journal of Enzyme Inhibition and Medicinal Chemistry. ([Link])
- CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde.
-
A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. ResearchGate. ([Link])
-
The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry. ([Link])
-
Sonogashira Coupling. Organic Chemistry Portal. ([Link])
-
FDA-approved kinase inhibitors in PROTAC design, development and synthesis. Taylor & Francis Online. ([Link])
-
Designing allosteric modulators to change GPCR G protein subtype selectivity. bioRxiv. ([Link])
-
30 Years of Kinase Inhibitors: A Historical Overview and some Brazilian Contributions. SciELO. ([Link])
-
Designing allosteric modulators to change GPCR G protein subtype selectivity. Nature. ([Link])
- CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy.
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. ([Link])
Sources
- 1. Allosteric modulation of G protein-coupled receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | CAS:205683-34-7 | Ark Pharma Scientific Limited [arkpharmtech.com]
- 3. This compound | CAS:205683-34-7 | ACCELPHARMTECH [accelpharmtech.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Designing allosteric modulators to change GPCR G protein subtype selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Elaboration of tetra-orthogonally-substituted aromatic scaffolds towards novel EGFR-kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Reaction of 2,4-Dibromo-6-fluorobenzaldehyde with Organometallic Reagents
Introduction
2,4-Dibromo-6-fluorobenzaldehyde is a versatile and highly functionalized aromatic building block of significant interest to researchers in medicinal chemistry and materials science. The presence of three distinct halogen atoms and a reactive aldehyde group on the phenyl ring offers multiple avenues for synthetic diversification. The products of nucleophilic addition to the aldehyde, particularly diaryl- and alkyl/aryl-methanols, are valuable precursors for a wide range of biologically active molecules. For instance, diarylmethanol scaffolds are core components of various anti-mitotic agents and enzyme inhibitors.[1][2] This application note provides a detailed technical guide for the reaction of this compound with common organometallic reagents, with a focus on navigating the inherent challenges of chemoselectivity.
Understanding the Core Challenge: Chemoselectivity
The primary challenge in the reaction of this compound with organometallic reagents is controlling the chemoselectivity of the reaction. The substrate presents two main sites for nucleophilic attack: the electrophilic carbon of the aldehyde group and the carbon atoms bearing the bromine substituents, which are susceptible to halogen-metal exchange. The outcome of the reaction is highly dependent on the nature of the organometallic reagent and the reaction conditions.
Grignard Reagents: Favoring Aldehyde Addition
Grignard reagents (R-MgX) are generally less reactive and more sterically hindered than their organolithium counterparts. This lower reactivity makes them more selective for the highly electrophilic carbonyl carbon of the aldehyde. While halogen-metal exchange can occur, it is typically a slower process with Grignard reagents, especially at lower temperatures. Therefore, for the synthesis of the desired (2,4-Dibromo-6-fluorophenyl)methanols, Grignard reagents are the preferred choice.
Organolithium Reagents: The Propensity for Halogen-Metal Exchange
Organolithium reagents (R-Li) are significantly more reactive and basic than Grignard reagents. This heightened reactivity often leads to a preference for halogen-metal exchange over direct addition to the aldehyde. The exchange rate generally follows the trend I > Br > Cl, making the bromo-substituents on the ring prime targets. This can lead to a complex mixture of products, including those resulting from the addition of the organolithium reagent to the newly formed lithiated aldehyde. While this pathway can be exploited for certain synthetic strategies, it is generally undesirable when the target is the secondary alcohol.
Experimental Protocols
The following protocols are provided as a general guideline and may require optimization based on the specific organometallic reagent and desired scale. All reactions should be conducted under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
Protocol 1: Synthesis of (2,4-Dibromo-6-fluorophenyl)(phenyl)methanol using Phenylmagnesium Bromide
This protocol details the selective 1,2-addition of a Grignard reagent to the aldehyde.
Materials:
-
This compound
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine (crystal)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Preparation of the Grignard Reagent:
-
Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel.
-
Under a positive pressure of argon, add magnesium turnings (1.2 equivalents) and a small crystal of iodine to the flask.
-
In the dropping funnel, prepare a solution of bromobenzene (1.1 equivalents) in anhydrous diethyl ether.
-
Add a small portion of the bromobenzene solution to the magnesium. The reaction should initiate, indicated by the disappearance of the iodine color and gentle refluxing.
-
Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with this compound:
-
Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath.
-
Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the aldehyde solution dropwise to the stirred Grignard reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Cool the reaction mixture back to 0 °C.
-
Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield (2,4-Dibromo-6-fluorophenyl)(phenyl)methanol.
-
Protocol 2: Investigating the Reaction with n-Butyllithium
This protocol is designed to illustrate the potential for halogen-metal exchange.
Materials:
-
This compound
-
n-Butyllithium (solution in hexanes)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup:
-
Flame-dry a round-bottom flask with a magnetic stir bar and septum.
-
Under an argon atmosphere, add a solution of this compound (1.0 equivalent) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
-
Addition of n-Butyllithium:
-
Slowly add n-butyllithium (1.1 equivalents) dropwise to the stirred solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
-
Work-up and Analysis:
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Analyze the crude product mixture by GC-MS and ¹H NMR to identify the products of both aldehyde addition and halogen-metal exchange.
-
Expected Outcomes and Characterization
The reaction with Grignard reagents is expected to yield the corresponding secondary alcohol as the major product. For the reaction with phenylmagnesium bromide, the expected product is (2,4-Dibromo-6-fluorophenyl)(phenyl)methanol.
Table 1: Representative Quantitative Data
| Organometallic Reagent | Expected Major Product | Typical Yield (%) |
| Phenylmagnesium Bromide | (2,4-Dibromo-6-fluorophenyl)(phenyl)methanol | 70-85 |
| Methylmagnesium Bromide | 1-(2,4-Dibromo-6-fluorophenyl)ethanol | 75-90 |
| n-Butyllithium | Mixture of addition and exchange products | Variable |
Characterization of (2,4-Dibromo-6-fluorophenyl)(phenyl)methanol:
-
¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons of both phenyl rings, a singlet for the hydroxyl proton (which may be broad), and a singlet for the benzylic proton.
-
¹³C NMR: The spectrum will show distinct signals for the carbon atoms of the two aromatic rings and the benzylic carbon.
-
IR Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretch of the alcohol.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
Applications in Drug Discovery and Agrochemicals
The (2,4-Dibromo-6-fluorophenyl)methanol products of these reactions are valuable intermediates for the synthesis of more complex molecules with potential biological activity.
-
Medicinal Chemistry: The diarylmethanol core is a key pharmacophore in many biologically active compounds. The presence of the dibromo and fluoro substituents allows for further functionalization through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to generate libraries of compounds for drug screening. These modifications can be used to fine-tune the electronic and steric properties of the molecule to optimize its interaction with biological targets.[1] The resulting complex diaryl structures have been investigated for their potential as anti-cancer agents, antivirals, and enzyme inhibitors.[3]
-
Agrochemicals: Halogenated benzyl alcohols and their derivatives are used in the synthesis of pesticides and herbicides.[4][5] The specific substitution pattern of the products described herein can be used to develop new agrochemicals with improved efficacy and selectivity.
Troubleshooting
| Issue | Possible Cause | Solution |
| Grignard reaction does not initiate | Inactive magnesium surface; presence of moisture. | Gently warm the flask with a heat gun; ensure all glassware is flame-dried and solvents are anhydrous. |
| Low yield of desired alcohol | Incomplete reaction; side reactions. | Increase reaction time; maintain low temperature during addition; ensure high-quality Grignard reagent. |
| Complex product mixture with organolithium reagent | Competing halogen-metal exchange. | This is expected; for selective aldehyde addition, use a Grignard reagent. |
References
-
Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer. MDPI. Available at: [Link]
-
Enantioconvergent synthesis of chiral fluorenols from racemic secondary alcohols via Pd(ii)/chiral norbornene cooperative catalysis. PubMed Central. Available at: [Link]
-
Design, synthesis, and biological activity of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase. National Institutes of Health. Available at: [Link]
-
Bioactivity and Synthesis of Diarylheptanoids From Alpinia officinarum. PubMed Central. Available at: [Link]
-
Convergent Catalytic Asymmetric Synthesis of Esters of Chiral Dialkyl Carbinols. PubMed. Available at: [Link]
-
Absolute Asymmetric Synthesis Involving Chiral Symmetry Breaking in Diels–Alder Reaction. MDPI. Available at: [Link]
-
Design and Synthesis of Chiral Organic Molecules for Asymmetric Synthesis. Tohoku University. Available at: [Link]
-
Spectroscopy Data for Undergraduate Teaching. ERIC. Available at: [Link]
-
Spectral Information. PubChem. Available at: [Link]
-
Synthesis and Study of Biological Activity of Diaryl-Substituted Morpholinopropanols (I). ResearchGate. Available at: [Link]
-
Catalytic asymmetric synthesis of new halogenated chiral synthons. Semantic Scholar. Available at: [Link]
-
Benzyl Alcohol Receives Crop Tolerance Exemption for Use in Crop Protection Formulations. AgriBusiness Global. Available at: [Link]
-
Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. Available at: [Link]
-
Solving an Unknown Organic Structure using NMR, IR, and MS. YouTube. Available at: [Link]
-
Design, synthesis and investigation of biological activity and mechanism of fluoroaryl-substituted derivatives at the FL118 position 7. PubMed. Available at: [Link]
-
Boron Chemistry for Medical Applications. MDPI. Available at: [Link]
- Use of benzyl alcohol as a herbicide. Google Patents.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis, and biological activity of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioactivity and Synthesis of Diarylheptanoids From Alpinia officinarum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agribusinessglobal.com [agribusinessglobal.com]
- 5. CA3141080A1 - Use of benzyl alcohol as a herbicide - Google Patents [patents.google.com]
Application Notes and Protocols for the Regioselective Sonogashira Coupling of 2,4-Dibromo-6-fluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Sonogashira Coupling in Complex Molecule Synthesis
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This powerful transformation, catalyzed by a combination of palladium and copper complexes, is celebrated for its operational simplicity, mild reaction conditions, and broad functional group tolerance.[3][4] These attributes make it an indispensable tool in the synthesis of pharmaceuticals, natural products, and advanced organic materials where the introduction of a rigid alkynyl moiety is often a key strategic step.[2]
This application note provides a detailed protocol and in-depth scientific rationale for the Sonogashira coupling of a challenging substrate: 2,4-Dibromo-6-fluorobenzaldehyde. The presence of multiple halogen substituents and an electron-withdrawing aldehyde group necessitates a careful consideration of reaction parameters to achieve high yields and, critically, predictable regioselectivity.
The Challenge of Regioselectivity with this compound
The primary challenge in the Sonogashira coupling of this compound lies in controlling which of the two bromine atoms undergoes the cross-coupling reaction. The reactivity of aryl halides in Sonogashira coupling is known to be influenced by both electronic and steric factors. Generally, the order of reactivity for halogens is I > Br > Cl.[1] In the case of multiple identical halogens on an aromatic ring, the reaction preferentially occurs at the more electrophilic position.[4]
For this compound, the strongly electron-withdrawing aldehyde group at C1 activates both the C2 and C4 positions. However, the bromine at the C2 position is flanked by the aldehyde at C1 and the fluorine at C6, creating significant steric hindrance. Conversely, the bromine at the C4 position is sterically more accessible. Therefore, the Sonogashira coupling is anticipated to proceed with high regioselectivity at the C4 position. This selective functionalization allows for the retention of the C2 bromine for subsequent orthogonal cross-coupling reactions, opening avenues for the synthesis of highly functionalized aromatic scaffolds.
Recommended Protocol for the Regioselective Sonogashira Coupling
This protocol is designed for the mono-alkynylation of this compound at the C4 position.
Reaction Scheme:
Materials and Reagents:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, trimethylsilylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Equipment:
-
Schlenk flask or round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (argon or nitrogen)
-
Syringes and needles
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
Experimental Procedure:
1. Reaction Setup:
-
To a dry Schlenk flask, add this compound (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 equiv), and copper(I) iodide (0.05-0.1 equiv).
-
Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free atmosphere.
-
Add anhydrous THF (5-10 mL per mmol of aryl halide) and anhydrous triethylamine or diisopropylamine (2.0-3.0 equiv) via syringe.
-
Stir the mixture at room temperature for 10-15 minutes until the solids have dissolved.
2. Addition of Alkyne:
-
Slowly add the terminal alkyne (1.1-1.2 equiv) to the reaction mixture via syringe.
-
Stir the reaction at room temperature. The reaction progress should be monitored by TLC. For less reactive alkynes or to expedite the reaction, gentle heating to 40-50 °C may be applied.
3. Reaction Workup:
-
Once the reaction is complete (as indicated by TLC, typically 2-6 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with diethyl ether or ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the catalyst and inorganic salts, washing the pad with additional diethyl ether or ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
4. Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-alkynyl-2-bromo-6-fluorobenzaldehyde.
| Parameter | Recommended Range | Rationale |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (2-5 mol%) | A robust and commercially available catalyst for Sonogashira couplings.[4] |
| Copper Co-catalyst | CuI (5-10 mol%) | Facilitates the formation of the copper acetylide intermediate, accelerating the reaction.[2] |
| Base | Et₃N or DIPA (2-3 equiv) | Neutralizes the HX byproduct and can also serve as a solvent.[1] |
| Solvent | THF | A common aprotic solvent that dissolves the reactants and catalysts well. |
| Temperature | Room Temperature to 50 °C | Mild conditions are generally sufficient; gentle heating can increase the rate. |
| Alkyne Stoichiometry | 1.1-1.2 equivalents | A slight excess ensures complete consumption of the starting aryl halide. |
Mechanism and Rationale of the Sonogashira Coupling
The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4]
The Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (at the C4 position) to form a Pd(II) intermediate.
-
Transmetalation: The Pd(II) intermediate reacts with the copper acetylide (formed in the copper cycle) in a transmetalation step, transferring the alkynyl group to the palladium and regenerating the copper(I) halide.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the C-C bond of the final product and regenerate the active Pd(0) catalyst.
The Copper Cycle:
-
π-Alkyne Complex Formation: Copper(I) coordinates to the terminal alkyne, increasing the acidity of the terminal proton.
-
Deprotonation: The amine base deprotonates the alkyne to form a copper acetylide intermediate.
The synergy between these two cycles allows the reaction to proceed efficiently under mild conditions.[4]
Caption: Catalytic cycles of the Sonogashira coupling.
Experimental Workflow Visualization
The following diagram illustrates the key steps of the experimental protocol, from reaction setup to product isolation.
Caption: Experimental workflow for Sonogashira coupling.
Conclusion
The Sonogashira coupling of this compound offers a reliable and regioselective route to valuable 4-alkynyl-2-bromo-6-fluorobenzaldehyde derivatives. By carefully controlling the reaction conditions and understanding the underlying mechanistic principles, researchers can effectively utilize this protocol for the synthesis of complex molecular architectures. The presented application note serves as a comprehensive guide for scientists in academic and industrial settings, providing both a practical experimental procedure and the theoretical framework necessary for successful implementation and troubleshooting.
References
-
Wikipedia. Sonogashira coupling. [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Vedantu. Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Link]
-
BYJU'S. Sonogashira Coupling. [Link]
-
NROChemistry. Sonogashira Coupling. [Link]
-
Scribd. Experimental Procedure - Sonogashira Coupling. [Link]
-
Pendidikan Kimia. An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. [Link]
-
Organic Syntheses. A Convenient Procedure for Sonogashira Reactions Using Propyne. [Link]
-
ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. [Link]
-
ResearchGate. Sonogashira coupling reaction between p‐bromobenzaldehyde and... [Link]
-
Organic Syntheses Procedure. synthesis of terminal 1,3-diynes via sonogashira coupling of. [Link]
-
ArODES. Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. [Link]
-
ResearchGate. Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. [Link]
Sources
The Strategic Application of 2,4-Dibromo-6-fluorobenzaldehyde in the Synthesis of Novel Quinazoline-Based PDE4 Inhibitors
Introduction: Targeting Inflammation at its Source with PDE4 Inhibitors
Phosphodiesterase 4 (PDE4) inhibitors are at the forefront of therapeutic innovation for a multitude of inflammatory and autoimmune diseases.[1] These small molecule drugs target the PDE4 enzyme, which is predominantly found in immune and central nervous system cells, and is responsible for the degradation of cyclic adenosine monophosphate (cAMP).[2] By inhibiting PDE4, these drugs elevate intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and various interleukins.[1][3] This targeted anti-inflammatory action has led to the successful development of PDE4 inhibitors for conditions such as chronic obstructive pulmonary disease (COPD), psoriasis, and atopic dermatitis.[3][4]
The quinazoline scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities. In the context of PDE4 inhibition, 2,4-disubstituted quinazoline derivatives have emerged as a promising class of compounds. This application note provides a detailed protocol and scientific rationale for the synthesis of a novel quinazoline-based PDE4 inhibitor, utilizing 2,4-Dibromo-6-fluorobenzaldehyde as a key starting material. The strategic incorporation of fluorine in the benzaldehyde core is a common tactic in medicinal chemistry to enhance metabolic stability and binding affinity.[5]
The PDE4 Signaling Pathway and Mechanism of Inhibition
The inhibition of PDE4 by small molecules leads to an accumulation of intracellular cAMP. This increase in cAMP activates Protein Kinase A (PKA), which then phosphorylates the cAMP-response element-binding protein (CREB). Activated, phosphorylated CREB (pCREB) translocates to the nucleus, where it modulates the transcription of genes involved in the inflammatory cascade, ultimately leading to a reduction in the production of pro-inflammatory cytokines.[6]
Caption: PDE4 Inhibition Pathway Diagram.
Synthetic Strategy: A Two-Step Approach to Quinazoline-Based PDE4 Inhibitors
The synthesis of the target quinazoline-based PDE4 inhibitor from this compound is proposed as a two-step process. The initial and critical step involves a selective amination of the aryl dibromide to introduce a necessary nitrogen functional group for the subsequent cyclization. The second step is the formation of the quinazoline ring system through a condensation reaction.
Caption: Synthetic Workflow from Starting Material to Final Product.
Experimental Protocols
Part 1: Synthesis of 2-Amino-4-bromo-6-fluorobenzaldehyde (Intermediate)
This protocol outlines the selective mono-amination of this compound using the Buchwald-Hartwig amination reaction. This palladium-catalyzed cross-coupling is a powerful method for the formation of carbon-nitrogen bonds.[7]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 281.90 | 10 | 2.82 g |
| Benzophenone imine | 181.24 | 12 | 2.17 g |
| Tris(dibenzylideneacetone)dipalladium(0) | 915.72 | 0.1 | 91.6 mg |
| Xantphos | 578.68 | 0.2 | 115.7 mg |
| Sodium tert-butoxide | 96.10 | 14 | 1.35 g |
| Toluene (anhydrous) | - | - | 50 mL |
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (2.82 g, 10 mmol), tris(dibenzylideneacetone)dipalladium(0) (91.6 mg, 0.1 mmol), and Xantphos (115.7 mg, 0.2 mmol).
-
Add anhydrous toluene (50 mL) to the flask.
-
To this mixture, add benzophenone imine (2.17 g, 12 mmol) followed by sodium tert-butoxide (1.35 g, 14 mmol).
-
Heat the reaction mixture to 100 °C and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude imine intermediate.
-
To the crude imine, add tetrahydrofuran (50 mL) and 2 M hydrochloric acid (25 mL). Stir at room temperature for 4 hours to hydrolyze the imine.
-
Neutralize the reaction mixture with a saturated sodium bicarbonate solution and extract with ethyl acetate (3 x 50 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-Amino-4-bromo-6-fluorobenzaldehyde.
Part 2: Synthesis of the Quinazoline-Based PDE4 Inhibitor
This protocol describes the cyclocondensation of the synthesized 2-Amino-4-bromo-6-fluorobenzaldehyde with an appropriate amine to form the quinazoline core. This method is adapted from general procedures for quinazoline synthesis.[2]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| 2-Amino-4-bromo-6-fluorobenzaldehyde | 218.03 | 5 | 1.09 g |
| Cyclopropylamine | 57.10 | 6 | 0.43 mL |
| Copper(I) iodide (CuI) | 190.45 | 0.5 | 95.2 mg |
| Potassium carbonate (K₂CO₃) | 138.21 | 10 | 1.38 g |
| Dimethyl sulfoxide (DMSO) (anhydrous) | - | - | 25 mL |
Procedure:
-
In a round-bottom flask, combine 2-Amino-4-bromo-6-fluorobenzaldehyde (1.09 g, 5 mmol), cyclopropylamine (0.43 mL, 6 mmol), copper(I) iodide (95.2 mg, 0.5 mmol), and potassium carbonate (1.38 g, 10 mmol).
-
Add anhydrous dimethyl sulfoxide (25 mL) to the flask.
-
Heat the reaction mixture to 120 °C under an inert atmosphere and stir for 24 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final quinazoline-based PDE4 inhibitor.
Conclusion and Future Perspectives
The synthetic route detailed in this application note, commencing with this compound, presents a viable and efficient pathway for the generation of novel quinazoline-based PDE4 inhibitors. The strategic use of a selective Buchwald-Hartwig amination followed by a copper-catalyzed cyclocondensation provides a robust methodology for accessing this important class of therapeutic agents. The protocols provided herein are designed to be a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating the exploration of new chemical entities with potential anti-inflammatory properties. Further optimization of reaction conditions and exploration of a diverse range of amines in the cyclocondensation step can lead to a library of novel PDE4 inhibitors for structure-activity relationship studies and the identification of clinical candidates.
References
-
Wikipedia. (n.d.). PDE4 inhibitor. Retrieved from [Link]
-
Patsnap Synapse. (2024, June 21). What are PDE4 inhibitors and how do they work? Retrieved from [Link]
-
The Kingsley Clinic. (n.d.). Phosphodiesterase 4 (PDE4) Inhibitors: Uses, Benefits & Side Effects. Retrieved from [Link]
-
Li, H., Zuo, C., & Wang, J. (2018). Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases. Frontiers in Pharmacology, 9, 1048. [Link]
-
Kumar, R., Khan, M. I., Panwar, A., Vashist, B., & Kumar, A. (2016). Mechanism of action of phosphodiesterase 4 inhibitors (PDEIs). ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Retrieved from [Link]
-
Wu, X., et al. (2015). Base mediated synthesis of 2-aryl-2,3-dihydroquinazolin-4(1H)-ones from 2-aminobenzonitriles and aromatic aldehydes in water. Organic & Biomolecular Chemistry, 13(12), 3594-3597. [Link]
-
Ali, M. M., et al. (2020). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 8, 593. [Link]
-
Arachchige, P. T. K., & Yi, C. S. (2019). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Couplings of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. Organic Letters, 21(9), 3337–3341. [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
StatPearls. (2025, August 4). Bronchodilators. NCBI Bookshelf. Retrieved from [Link]
-
Crocetti, L., et al. (2022). PDE4 Inhibitors: A Review of the Current and Developing Drugs. Molecules, 27(13), 4295. [Link]
-
Li, Y., et al. (2024, June 9). PDE4 inhibitors: potential protective effects in inflammation and vascular diseases. Frontiers in Pharmacology, 15. [Link]
-
Sharma, S., et al. (2016). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 21(11), 1463. [Link]
Sources
- 1. Chitosan-supported CuI-catalyzed cascade reaction of 2-halobenzoic acids and amidines for the synthesis of quinazolinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-catalyzed synthesis of quinazolines via cascade cyclization/hydrodehalogenation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. Quinazoline synthesis [organic-chemistry.org]
applications of 2,4-Dibromo-6-fluorobenzaldehyde in materials science
An Application Guide to 2,4-Dibromo-6-fluorobenzaldehyde in Advanced Materials Science
Abstract
This compound has emerged as a pivotal building block in the synthesis of high-performance organic materials. Its unique trifunctional molecular architecture—comprising two reactive bromine sites for cross-coupling, an electron-withdrawing fluorine atom for electronic tuning, and a versatile aldehyde group for further derivatization—offers unparalleled opportunities for creating sophisticated π-conjugated systems. This guide provides an in-depth exploration of its applications in organic electronics, with a focus on materials for Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). We present detailed synthetic protocols, explain the causal relationships behind experimental choices, and offer insights into the characterization of the resulting materials, equipping researchers with the knowledge to leverage this compound in their own research and development endeavors.
Core Attributes: Physicochemical Properties and Strategic Reactivity
The utility of this compound stems directly from the distinct roles of its functional groups. Understanding this functionality is key to designing successful synthetic strategies.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 205683-34-7 | [1] |
| Molecular Formula | C₇H₃Br₂FO | [1][2] |
| Molecular Weight | 281.91 g/mol | [1][2] |
| Appearance | Light yellow solid (typical) | |
| IUPAC Name | This compound | [2] |
Causality of Reactivity:
-
Twofold Bromine Functionality: The bromine atoms at the C2 and C4 positions are excellent leaving groups for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Sonogashira reactions.[3] This allows for the sequential or simultaneous introduction of various aryl or vinyl groups, enabling the construction of extended π-conjugated frameworks. The differential steric and electronic environments of the ortho- and para-bromine atoms can potentially be exploited for selective, stepwise functionalization with careful control of reaction conditions.
-
Strategic Fluorine Substitution: The fluorine atom at the C6 position exerts a powerful inductive effect. This systematically lowers the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) in any resulting material.[4] This electronic modulation is highly desirable as it can enhance electron injection, improve the material's stability against oxidative degradation, and is a key strategy in designing n-type and ambipolar organic semiconductors.[4]
-
Versatile Aldehyde Handle: The aldehyde group serves as a reactive site for a wide array of classical organic transformations. It can be used post-coupling to introduce new functionalities, attach solubilizing groups, or build complex heterocyclic structures, further diversifying the properties of the final material.
Application in High-Efficiency OLED Emitters
The development of advanced emitters is critical for the performance of OLEDs. This compound is an ideal precursor for creating the electron-accepting cores of emitters, particularly for those operating via Thermally Activated Delayed Fluorescence (TADF).
Synthesis of Thermally Activated Delayed Fluorescence (TADF) Emitters
TADF materials enable OLEDs to theoretically achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons.[5] This is accomplished in molecules with a small energy gap between their lowest singlet (S₁) and triplet (T₁) excited states, often achieved through a donor-acceptor (D-A) architecture. The strong electron-withdrawing character of the 2,4-dibromo-6-fluorophenyl core makes it an excellent foundation for the 'A' component of a D-A TADF emitter.
Protocol 1: Synthesis of a Donor-Acceptor Precursor via Suzuki-Miyaura Coupling
This protocol details the synthesis of a generic D-A molecule by coupling a donor-functionalized boronic acid to the this compound core. This is a foundational step in building more complex TADF emitters.
Experimental Objective: To synthesize 4-Bromo-2-(9H-carbazol-9-yl)-6-fluorobenzaldehyde by selectively coupling a carbazole donor group at one of the bromine positions.
Materials:
| Reagent | CAS Number | Molecular Weight | Amount | Moles (mmol) |
| This compound | 205683-34-7 | 281.91 | 282 mg | 1.0 |
| (9H-Carbazol-9-yl)phenylboronic acid | Varies | Varies | 1.05 equiv | 1.05 |
| Pd(PPh₃)₄ | 14221-01-3 | 1155.56 | 35 mg | 0.03 (3 mol%) |
| K₃PO₄ (Potassium Phosphate) | 7778-53-2 | 212.27 | 425 mg | 2.0 (2.0 equiv) |
| 1,4-Dioxane (anhydrous) | 123-91-1 | 88.11 | 10 mL | - |
| Water (degassed) | 7732-18-5 | 18.02 | 2 mL | - |
Methodology:
-
Inert Atmosphere Preparation: To a dry 50 mL Schlenk flask equipped with a magnetic stir bar and reflux condenser, add this compound, the carbazole-functionalized boronic acid, Pd(PPh₃)₄, and K₃PO₄.
-
Flask Sealing and Purging: Seal the flask with a rubber septum and purge with high-purity argon or nitrogen for 15-20 minutes to ensure an inert atmosphere. This is critical as the palladium catalyst is oxygen-sensitive.
-
Solvent Addition: Under a positive pressure of inert gas, add the anhydrous 1,4-dioxane and degassed water via syringe. The biphasic solvent system is standard for Suzuki couplings.[6]
-
Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring. The elevated temperature is necessary to drive the catalytic cycle efficiently.
-
Monitoring Progress: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the starting benzaldehyde is a key indicator of completion (typically 12-24 hours).
-
Work-up and Extraction: After cooling to room temperature, dilute the mixture with 50 mL of ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with 30 mL of water and 30 mL of saturated brine solution. The washes remove the inorganic base and salts.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure donor-acceptor product.
Causality Behind Choices:
-
Catalyst: Pd(PPh₃)₄ is a robust, general-purpose catalyst for Suzuki couplings. For more sterically hindered substrates, more advanced catalysts with bulky phosphine ligands (e.g., SPhos, XPhos) might be required to achieve higher yields.[7]
-
Base: K₃PO₄ is a moderately strong base that is effective in Suzuki couplings and generally shows good functional group tolerance.[7]
-
Solvent: The dioxane/water system provides a medium where both the organic substrates and the inorganic base have sufficient solubility for the reaction to proceed at the interface.
Diagram 1: Suzuki Coupling Experimental Workflow
Sources
- 1. chemscene.com [chemscene.com]
- 2. This compound | C7H3Br2FO | CID 2773967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Synthesis of Novel Ligands from 2,4-Dibromo-6-fluorobenzaldehyde: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of 2,4-Dibromo-6-fluorobenzaldehyde in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine and bromine atoms into molecular scaffolds offers a distinct advantage in modulating the pharmacokinetic and pharmacodynamic properties of novel therapeutic agents. The strategic placement of a fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, crucial parameters in the optimization of lead compounds.[1][2][3] Similarly, bromine atoms serve as versatile synthetic handles for the introduction of molecular diversity through a variety of cross-coupling reactions.
This compound emerges as a particularly valuable starting material, possessing a unique combination of reactive sites that allow for sequential and regioselective functionalization. The aldehyde group provides a reactive center for the construction of various heterocyclic systems and for the introduction of amine functionalities through reductive amination. The two electronically and sterically distinct bromine atoms at the C2 and C4 positions offer opportunities for selective palladium-catalyzed cross-coupling reactions, enabling the synthesis of complex, three-dimensional molecules with potential therapeutic applications.
This technical guide provides a comprehensive overview of the synthetic utility of this compound, complete with detailed protocols for the synthesis of novel ligand scaffolds. The methodologies described herein are grounded in established chemical principles and supported by peer-reviewed literature, offering a robust foundation for the design and execution of synthetic routes toward new chemical entities.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a starting material is fundamental to its effective application in synthesis.
| Property | Value | Source |
| CAS Number | 205683-34-7 | [4] |
| Molecular Formula | C₇H₃Br₂FO | [4] |
| Molecular Weight | 281.91 g/mol | [5] |
| Appearance | Off-white to pale yellow solid | |
| Melting Point | 88-92 °C | |
| Solubility | Soluble in common organic solvents such as dichloromethane, tetrahydrofuran, and ethyl acetate. | General Knowledge |
Synthetic Strategy: Exploiting Regioselectivity
The key to unlocking the synthetic potential of this compound lies in the differential reactivity of its two bromine atoms. The bromine at the C4 position is generally more reactive towards palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its less sterically hindered environment and favorable electronic properties.[6] In contrast, the C2 bromine is ortho to both the fluorine and the aldehyde group, making it more sterically encumbered. This disparity in reactivity allows for a stepwise functionalization approach, where the C4 position can be selectively modified first, followed by a subsequent reaction at the C2 position under more forcing conditions if desired.
Caption: A general workflow for the sequential functionalization of this compound.
Application Protocols
The following protocols provide detailed, step-by-step methodologies for key transformations of this compound. These are intended as a starting point, and optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C4-Position
This protocol describes the selective coupling of an arylboronic acid at the C4 position of this compound. The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds.[7]
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.1 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add 1,4-dioxane and water in a 4:1 ratio to the flask.
-
Degas the solvent mixture by bubbling with an inert gas for 15-20 minutes.
-
Add the Pd(dppf)Cl₂ catalyst to the reaction mixture under a positive flow of inert gas.
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 4-aryl-2-bromo-6-fluorobenzaldehyde.
| Parameter | Condition |
| Catalyst | Pd(dppf)Cl₂ |
| Base | K₂CO₃ |
| Solvent | 1,4-Dioxane/Water (4:1) |
| Temperature | 80-90 °C |
| Reaction Time | 4-6 hours |
Protocol 2: Buchwald-Hartwig Amination at the C2-Position
This protocol details the amination of the remaining C2-bromo substituent of the product from Protocol 1. The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds.[8]
Materials:
-
4-Aryl-2-bromo-6-fluorobenzaldehyde (from Protocol 1)
-
Primary or secondary amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equivalents)
-
Xantphos (0.04 equivalents)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous toluene
-
Schlenk tube or similar reaction vessel for inert atmosphere
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk tube, add the 4-aryl-2-bromo-6-fluorobenzaldehyde (1.0 eq) and sodium tert-butoxide (1.4 eq).
-
Evacuate and backfill the tube with an inert gas three times.
-
In a separate vial, prepare a pre-catalyst solution by dissolving Pd₂(dba)₃ and Xantphos in anhydrous toluene.
-
Add the anhydrous toluene to the Schlenk tube, followed by the amine (1.2 eq).
-
Add the pre-catalyst solution to the reaction mixture under a positive flow of inert gas.
-
Seal the Schlenk tube and heat the reaction mixture to 100-110 °C for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Condition |
| Catalyst | Pd₂(dba)₃/Xantphos |
| Base | NaOtBu |
| Solvent | Toluene |
| Temperature | 100-110 °C |
| Reaction Time | 12-18 hours |
Protocol 3: Reductive Amination of the Aldehyde Functionality
This protocol describes the conversion of the aldehyde group into a secondary or tertiary amine, a common step in the synthesis of bioactive molecules.[9]
Materials:
-
4-Aryl-2-amino-6-fluorobenzaldehyde (from Protocol 2)
-
Primary or secondary amine (1.5 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (2.0 equivalents)
-
Dichloromethane (DCM)
-
Acetic acid (catalytic amount)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the 4-aryl-2-amino-6-fluorobenzaldehyde (1.0 eq) in dichloromethane in a round-bottom flask.
-
Add the desired primary or secondary amine (1.5 eq) to the solution.
-
Add a catalytic amount of acetic acid (e.g., 1-2 drops).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (2.0 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for an additional 4-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Condition |
| Reducing Agent | Sodium triacetoxyborohydride |
| Solvent | Dichloromethane |
| Catalyst | Acetic Acid |
| Temperature | Room Temperature |
| Reaction Time | 5-8 hours |
graph "Reaction_Scheme" { layout=dot; rankdir=LR; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=2773967&t=l"]; A [label=""]; node [shape=plaintext]; B [label="+ Ar-B(OH)₂"]; C [label="Pd(dppf)Cl₂, K₂CO₃\n1,4-Dioxane/H₂O"]; D [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=135593849&t=l"]; E [label=""]; F [label="+ R₂NH"]; G [label="Pd₂(dba)₃, Xantphos\nNaOtBu, Toluene"]; H [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=135593850&t=l"]; I [label=""]; J [label="+ R'₂NH, NaBH(OAc)₃"]; K [label="DCM, AcOH"]; L [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=135593851&t=l"]; M [label=""];A -> B [style=invis]; B -> C [style=invis]; C -> D [style=invis]; D -> E [style=invis]; E -> F [style=invis]; F -> G [style=invis]; G -> H [style=invis]; H -> I [style=invis]; I -> J [style=invis]; J -> K [style=invis]; K -> L [style=invis]; L -> M [style=invis];
{rank=same; A; B; C; D;} {rank=same; E; F; G; H;} {rank=same; I; J; K; L;} }
Caption: Reaction scheme for the synthesis of a novel ligand scaffold.
Conclusion
This compound is a highly versatile and strategically valuable building block for the synthesis of novel ligands in drug discovery. Its unique substitution pattern allows for a predictable and regioselective functionalization of the aromatic core, providing a powerful platform for the generation of diverse and complex molecular architectures. The protocols outlined in this guide offer a practical framework for researchers to harness the synthetic potential of this compound, paving the way for the discovery of next-generation therapeutic agents.
References
-
Cid, J. M., et al. (2012). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. Dalton Transactions, 41(4), 1345-1352. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. The Crucial Role of 4-Fluorobenzaldehyde in Modern Pharmaceutical Synthesis. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. The Role of Fluorinated Benzaldehydes in Modern Organic Synthesis. [Link]
-
PubChem. This compound. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current topics in medicinal chemistry, 14(7), 855–864. [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. [Link]
Sources
- 1. Regioselective Synthesis of 1,2,3,4-Tetrasubstituted Arenes by Vicinal Functionalization of Arynes Derived from Aryl(Mes)iodonium Salts* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Reductive amination with zinc powder in aqueous media [beilstein-journals.org]
- 4. Direct access to tetrasubstituted cyclopentenyl scaffolds through a diastereoselective isocyanide-based multicomponent reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and late-stage functionalization of complex molecules through C-H fluorination and nucleophilic aromatic substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 8. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note & Protocol: Synthesis of Novel Stilbene Derivatives via Wittig Reaction with 2,4-Dibromo-6-fluorobenzaldehyde
For: Researchers, scientists, and drug development professionals engaged in synthetic organic chemistry and medicinal chemistry.
Abstract
This document provides a comprehensive, in-depth guide for the synthesis of a substituted stilbene derivative through a Wittig reaction, utilizing 2,4-Dibromo-6-fluorobenzaldehyde as the aldehyde component. The protocol details the preparation of the necessary phosphonium ylide, the execution of the Wittig olefination, and subsequent purification and characterization of the final product. Beyond a mere recitation of steps, this guide elucidates the critical chemical principles and practical considerations that underpin each stage of the experimental procedure. Emphasis is placed on ensuring reproducibility, high yield, and purity of the target compound, while also addressing potential challenges and troubleshooting strategies.
Introduction: The Strategic Importance of the Wittig Reaction
The Wittig reaction stands as a cornerstone of modern organic synthesis, offering a reliable and versatile method for the formation of carbon-carbon double bonds.[1][2][3] Its significance lies in its ability to convert aldehydes and ketones into alkenes with a high degree of regioselectivity.[4] The reaction proceeds through the interaction of a carbonyl compound with a phosphorus ylide, also known as a Wittig reagent, to form a four-membered ring intermediate called an oxaphosphetane, which then collapses to yield the desired alkene and a phosphine oxide byproduct.[4][5]
The choice of this compound as a substrate introduces specific electronic and steric factors that must be considered. The presence of two bromine atoms and a fluorine atom on the aromatic ring can influence the reactivity of the aldehyde and the properties of the resulting stilbene derivative. Such halogenated aromatic compounds are of significant interest in medicinal chemistry and materials science due to their potential to modulate biological activity and confer unique photophysical properties.[6][7]
This application note will guide the user through the synthesis of a stilbene derivative from this halogenated benzaldehyde, providing a robust protocol grounded in established chemical principles.
Materials, Reagents, and Instrumentation
Reagents
| Reagent | Grade | Supplier | Notes |
| Benzyltriphenylphosphonium chloride | ≥98% | Major Chemical Supplier | To be used for ylide preparation. |
| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Major Chemical Supplier | Pyrophoric and moisture-sensitive.[8][9][10] |
| This compound | ≥97% | Major Chemical Supplier | The aldehyde substrate. |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® or equivalent | Major Chemical Supplier | Must be anhydrous for the reaction. |
| Dichloromethane (DCM) | ACS Grade | Major Chemical Supplier | For extraction and chromatography. |
| Hexanes | ACS Grade | Major Chemical Supplier | For chromatography. |
| Ethyl Acetate | ACS Grade | Major Chemical Supplier | For chromatography. |
| Saturated aqueous ammonium chloride (NH₄Cl) | N/A | Prepared in-house | For quenching the reaction. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Major Chemical Supplier | For drying the organic phase. |
Instrumentation
| Instrument | Purpose |
| Schlenk line or glove box | For handling air- and moisture-sensitive reagents. |
| Magnetic stirrer with stir bars | For reaction agitation. |
| Syringes and needles | For transfer of anhydrous solvents and reagents. |
| Round-bottom flasks | Reaction vessels. |
| Condenser | For reactions requiring reflux. |
| Separatory funnel | For liquid-liquid extraction. |
| Rotary evaporator | For solvent removal. |
| Flash column chromatography system | For purification of the product. |
| Thin-Layer Chromatography (TLC) plates | For monitoring reaction progress. |
| UV lamp | For visualizing TLC plates. |
| Nuclear Magnetic Resonance (NMR) Spectrometer | For structural characterization of the product.[11] |
| Mass Spectrometer (MS) | For determination of molecular weight. |
Experimental Protocol: A Step-by-Step Guide
This protocol is divided into two main stages: the in situ preparation of the phosphonium ylide and the subsequent Wittig reaction with the aldehyde.
Part A: Preparation of the Phosphonium Ylide (Wittig Reagent)
The phosphonium ylide is a key intermediate in the Wittig reaction.[12][13] It is a dipolar species with a negatively charged carbon atom adjacent to a positively charged phosphorus atom.[12][13] In this protocol, we will generate the ylide from benzyltriphenylphosphonium chloride using n-butyllithium as a strong base.[13]
Safety First: n-Butyllithium is a pyrophoric liquid that can ignite spontaneously in air.[8][9][10] It is imperative to handle this reagent under an inert atmosphere (nitrogen or argon) using proper syringe techniques.[8][14][15] Always wear a flame-resistant lab coat, safety glasses, and appropriate gloves.[14]
-
Preparation of the Reaction Vessel: A 100 mL two-neck round-bottom flask equipped with a magnetic stir bar is dried in an oven and allowed to cool under a stream of dry nitrogen. One neck is fitted with a rubber septum, and the other is connected to a nitrogen line with a bubbler.
-
Addition of Phosphonium Salt: Benzyltriphenylphosphonium chloride (1.5 equivalents relative to the aldehyde) is added to the flask. The flask is then evacuated and backfilled with nitrogen three times to ensure an inert atmosphere.
-
Addition of Anhydrous Solvent: Anhydrous THF (40 mL) is added to the flask via syringe. The resulting suspension is stirred at room temperature.
-
Generation of the Ylide: The flask is cooled to 0 °C in an ice bath. n-Butyllithium (1.4 equivalents) is added dropwise via syringe over 10 minutes. A color change to deep orange or red is typically observed, indicating the formation of the ylide. The mixture is stirred at 0 °C for 1 hour.
Part B: The Wittig Reaction
With the ylide prepared in situ, the next step is the addition of the aldehyde to initiate the olefination reaction.
-
Addition of the Aldehyde: A solution of this compound (1.0 equivalent) in a minimal amount of anhydrous THF (approx. 10 mL) is prepared in a separate dry flask under nitrogen. This solution is then added dropwise to the ylide solution at 0 °C over 15 minutes using a syringe.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction should be monitored by TLC, eluting with a mixture of hexanes and ethyl acetate. The disappearance of the aldehyde spot and the appearance of a new, less polar product spot indicate the reaction is proceeding.
Caption: Workflow for the Wittig Reaction.
Work-up and Purification
The primary byproduct of the Wittig reaction is triphenylphosphine oxide, which must be removed to isolate the desired alkene.[16][17]
-
Quenching the Reaction: The reaction is carefully quenched by the dropwise addition of saturated aqueous NH₄Cl solution (20 mL).
-
Extraction: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with dichloromethane (3 x 30 mL).[17]
-
Washing and Drying: The combined organic layers are washed with brine (20 mL), dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by flash column chromatography on silica gel. A gradient elution system, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate, is typically effective. The fractions containing the desired product (as identified by TLC) are collected and the solvent is removed to yield the purified alkene. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.[17][18]
Characterization
The identity and purity of the synthesized stilbene derivative should be confirmed using standard analytical techniques.
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure of the product, including the stereochemistry of the double bond. The coupling constants of the vinylic protons can help determine if the product is the E or Z isomer.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
-
Melting Point: To assess the purity of the final product.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product formation | Incomplete ylide formation due to wet solvent or glassware. | Ensure all glassware is oven-dried and solvents are anhydrous. Use freshly opened or properly stored n-BuLi. |
| Sterically hindered aldehyde. | The reaction may require longer reaction times or elevated temperatures. | |
| Mixture of E and Z isomers | The nature of the ylide (unstabilized) can lead to a mixture of isomers.[1][19] | The Schlosser modification can be employed to favor the E-isomer.[19] This involves deprotonation of the betaine intermediate with a second equivalent of organolithium reagent at low temperature, followed by protonation. |
| Difficulty in removing triphenylphosphine oxide | High polarity of the byproduct. | If the product is non-polar, precipitation of the oxide from a non-polar solvent like hexanes can be effective.[16] Alternatively, oxidation of the byproduct with H₂O₂ can increase its polarity, facilitating its removal by chromatography.[16] |
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis of a novel stilbene derivative via a Wittig reaction with this compound. By following the outlined procedures and adhering to the safety precautions, researchers can confidently execute this synthesis, paving the way for further investigation into the properties and potential applications of this class of compounds.
References
-
Full article: Wittig reaction purification for products with very low polarity. (n.d.). Taylor & Francis. [Link]
-
Wittig reaction - Wikipedia. (n.d.). [Link]
-
STANDARD OPERATING PROCEDURE n-Butyllithium - Environmental Health and Safety. (n.d.). University of Tennessee, Knoxville. [Link]
-
Phosphonium Ylides Definition - Organic Chemistry Key Term - Fiveable. (n.d.). Fiveable. [Link]
-
Wittig Reaction - Chemistry LibreTexts. (2023, January 22). [Link]
-
Ylide - Wikipedia. (n.d.). [Link]
-
Synthesis of Phosphonium Ylides | Request PDF - ResearchGate. (n.d.). [Link]
-
Synthesis and Reactions of Stabilized Phosphorus Ylides - Bentham Science Publisher. (n.d.). [Link]
-
The Wittig Reaction: Synthesis of Alkenes. (n.d.). [Link]
-
Wittig Reaction - Organic Chemistry Portal. (n.d.). [Link]
-
Supporting Information A Convenient Chromatography-Free Method for the Purification of Alkenes Produced in the Wittig Reaction. (n.d.). [Link]
- Phosphorus Ylides. (n.d.).
-
Spectral, electrochemical and structural study of aryl derivatives of trans-stilbenes - New Journal of Chemistry (RSC Publishing). (n.d.). [Link]
-
The chromatographic and spectral properties of stilbene derivatives - PubMed. (1968, January 23). [Link]
-
Lithium alkyls. (n.d.). [Link]
-
The Wittig Reaction: Examples and Mechanism - Chemistry Steps. (n.d.). [Link]
-
Characterization of stilbene-d12 for neutron spectroscopy without time of flight. (2021, June 15). [Link]
-
n-Butyllithium: Lessons Learned - Stanford Environmental Health & Safety. (n.d.). [Link]
-
[2106.09535] Characterization of stilbene-d12 for neutron spectroscopy without time of flight. (2021, June 15). [Link]
-
Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides - PMC - NIH. (n.d.). [Link]
-
Wittig Reaction Experiment Part 3: Recrystallization and Melting Point - YouTube. (2020, November 4). [Link]
-
Wittig Reaction: Mechanism and Examples - NROChemistry. (n.d.). [Link]
-
-
The Wittig Reaction. (n.d.). [Link]
-
-
Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. (2018, February 6). [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Spectral, electrochemical and structural study of aryl derivatives of trans-stilbenes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. The chromatographic and spectral properties of stilbene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. enhs.uark.edu [enhs.uark.edu]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. n-Butyllithium-Hazard and Toxicity_Chemicalbook [chemicalbook.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. fiveable.me [fiveable.me]
- 13. Ylide - Wikipedia [en.wikipedia.org]
- 14. purdue.edu [purdue.edu]
- 15. ehs.stanford.edu [ehs.stanford.edu]
- 16. tandfonline.com [tandfonline.com]
- 17. web.mnstate.edu [web.mnstate.edu]
- 18. youtube.com [youtube.com]
- 19. Wittig reaction - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: 2,4-Dibromo-6-fluorobenzaldehyde as a Versatile Precursor for Pharmaceutical Intermediates
Introduction: The Strategic Importance of 2,4-Dibromo-6-fluorobenzaldehyde
In the landscape of modern medicinal chemistry, the strategic selection of starting materials is paramount to the efficient synthesis of complex and novel therapeutic agents. This compound (CAS No. 205683-34-7) has emerged as a highly valuable and versatile building block for the construction of pharmaceutical intermediates.[1] Its utility stems from a unique combination of reactive sites: a formyl group amenable to a wide range of transformations, and two bromine atoms at the C2 and C4 positions, which can be selectively functionalized through various cross-coupling reactions. The presence of the electron-withdrawing fluorine atom at the C6 position further modulates the reactivity of the aromatic ring, influencing the regioselectivity of these transformations.
This guide provides an in-depth exploration of this compound as a precursor, offering technical insights and detailed protocols for its application in key synthetic reactions that are foundational to drug discovery and development.
Physicochemical Properties & Safety Data
A thorough understanding of the compound's properties and handling requirements is essential for its safe and effective use in a laboratory setting.
| Property | Value | Source |
| CAS Number | 205683-34-7 | [2] |
| Molecular Formula | C₇H₃Br₂FO | [2][3] |
| Molecular Weight | 281.91 g/mol | [2][3] |
| Appearance | Light yellow solid (typical) | |
| Storage | Store at 4°C under an inert atmosphere (e.g., nitrogen). | [2] |
Safety & Handling Precautions
This compound is a chemical reagent that must be handled with appropriate care. The following guidelines are derived from safety data sheets (SDS) and should be strictly adhered to.
-
Personal Protective Equipment (PPE): Always wear protective gloves, chemical safety goggles, and a lab coat.[4][5] Work should be conducted in a well-ventilated area or a chemical fume hood.[4][5]
-
Handling: Avoid breathing dust, fumes, or vapors.[4][5] Wash hands and any exposed skin thoroughly after handling.[4][6] Keep the container tightly closed when not in use.[4][5]
-
First Aid:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[4][5]
-
Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice.[4][5]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[4]
-
-
Storage: Store in a well-ventilated, locked-up place.[4][5] Keep the container tightly closed and store under an inert gas like nitrogen.[6]
Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling Reactions
The primary utility of this compound in pharmaceutical synthesis lies in its capacity as a substrate for palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of C-C and C-N bond formation, enabling the construction of complex molecular scaffolds prevalent in active pharmaceutical ingredients (APIs).[7][8] The differential reactivity of the two bromine atoms (C2-Br and C4-Br) can often be exploited to achieve regioselective functionalization, adding a further layer of synthetic utility.
Suzuki-Miyaura Coupling: Forging Key C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is an indispensable tool for creating biaryl linkages, a common motif in pharmaceuticals.[7][9] Using this compound, medicinal chemists can introduce a wide variety of aryl or heteroaryl substituents.
Causality of Component Selection:
-
Palladium Catalyst: A Pd(0) species is the active catalyst. Pre-catalysts like Pd(dppf)Cl₂ are often used, which are reduced in situ to the active Pd(0) form. The choice of ligand (e.g., dppf) is crucial for stabilizing the palladium center and facilitating the catalytic cycle.[7][10]
-
Base: A base such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) is required to activate the boronic acid, forming a more nucleophilic boronate species that can undergo transmetalation to the palladium center.[9][11]
-
Solvent: Aprotic polar solvents like 1,4-dioxane or toluene, often with a small amount of water, are typically used to solubilize the reagents and facilitate the reaction.[7][10]
Caption: General workflow for Suzuki-Miyaura coupling.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a powerful method for forming C(sp²)-C(sp) bonds, introducing rigid alkynyl linkers into molecular structures.[12][13] This is particularly useful for designing enzyme inhibitors or molecular probes where conformational restriction is desired.
Causality of Component Selection:
-
Dual Catalyst System: This reaction classically employs a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI).[12][13] The palladium complex undergoes oxidative addition with the aryl bromide, while the copper acetylide, formed from the terminal alkyne and CuI, acts as the transmetalating agent.[12]
-
Base: An amine base, such as diisopropylamine (DIPA) or triethylamine (TEA), serves a dual purpose: it deprotonates the terminal alkyne and acts as a solvent.[12]
-
Copper-Free Variants: To avoid issues with homocoupling of the alkyne (Glaser coupling), copper-free Sonogashira protocols have been developed, often requiring stronger bases or specialized ligands.[14]
Buchwald-Hartwig Amination: Constructing C-N Bonds
The formation of aryl-amine bonds is one of the most frequent transformations in pharmaceutical synthesis, and the Buchwald-Hartwig amination is a premier method for achieving this.[8][15] It allows for the coupling of this compound with a vast range of primary and secondary amines.
Causality of Component Selection:
-
Ligand is Key: The success of this reaction is highly dependent on the choice of phosphine ligand.[16] Bulky, electron-rich ligands (e.g., X-Phos, BrettPhos) are essential. They promote the rate-limiting reductive elimination step that forms the C-N bond and prevent the formation of inactive catalyst species.[16][17]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) or potassium tert-butoxide (KOt-Bu) are commonly used to deprotonate the amine, forming the palladium-amido complex necessary for the reaction to proceed.[17]
Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.
Experimental Protocols
The following protocols are generalized methodologies. Researchers must optimize conditions based on the specific substrate, scale, and available equipment. All reactions should be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents.
Protocol 4.1: Suzuki-Miyaura Coupling
Objective: To synthesize a mono-arylated derivative of this compound at the C4 position.
Materials & Reagents:
-
This compound (1.0 mmol, 281.9 mg)
-
Arylboronic acid (1.2 mmol)
-
Pd(dppf)Cl₂·CH₂Cl₂ (0.03 mmol, 24.5 mg)
-
Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 651.8 mg)
-
1,4-Dioxane (5 mL, anhydrous)
-
Water (1 mL, degassed)
Procedure:
-
To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and cesium carbonate.
-
Evacuate and backfill the flask with argon three times.
-
Add the Pd(dppf)Cl₂ catalyst under a positive flow of argon.
-
Add the anhydrous 1,4-dioxane and degassed water via syringe.
-
Heat the reaction mixture to 100 °C and stir for 8-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic mixture with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl intermediate.[7]
Protocol 4.2: Sonogashira Coupling
Objective: To synthesize a mono-alkynylated derivative of this compound.
Materials & Reagents:
-
This compound (1.0 mmol, 281.9 mg)
-
Terminal Alkyne (1.1 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.05 mmol, 35.1 mg)
-
Copper(I) iodide (CuI) (0.025 mmol, 4.8 mg)
-
Diisopropylamine (DIPA) (7.0 mmol, ~1 mL)
-
Tetrahydrofuran (THF) (5 mL, anhydrous)
Procedure:
-
To a flame-dried flask, add this compound and dissolve it in anhydrous THF.
-
Sequentially add Pd(PPh₃)₂Cl₂, CuI, diisopropylamine, and the terminal alkyne at room temperature under an argon atmosphere.[12]
-
Stir the reaction at room temperature for 3-6 hours. Note: for less reactive substrates, gentle heating may be required.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with diethyl ether (Et₂O) and filter through a pad of Celite®, washing the pad with additional Et₂O.
-
Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.[12]
Protocol 4.3: Buchwald-Hartwig Amination
Objective: To synthesize a C-N coupled product from this compound and a primary amine.
Materials & Reagents:
-
This compound (1.0 mmol, 281.9 mg)
-
Primary or Secondary Amine (1.2 mmol)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg)
-
X-Phos (2-(Dicyclohexylphosphino)-2′,4′,6′-triisopropylbiphenyl) (0.04 mmol, 19.1 mg)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 134.5 mg)
-
Toluene (5 mL, anhydrous)
Procedure:
-
In a glovebox, add NaOt-Bu to a flame-dried reaction vessel.
-
Outside the glovebox, add this compound, Pd(OAc)₂, and the X-Phos ligand to the vessel.
-
Evacuate and backfill the vessel with argon.
-
Add anhydrous toluene, followed by the amine.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography on silica gel.
Conclusion
This compound is a powerful and versatile precursor for the synthesis of complex pharmaceutical intermediates. Its well-defined reactive handles allow for the strategic and often regioselective introduction of diverse functionalities through robust and reliable palladium-catalyzed cross-coupling reactions. The protocols and insights provided herein serve as a foundational guide for researchers and scientists in the drug development field, enabling the efficient construction of novel molecular architectures destined for therapeutic applications.
References
- Exploring 2-Bromo-6-Fluorobenzaldehyde: Properties and Applic
- Navigating the Synthesis of Fluorinated Biaryl Aldehydes: A Comparative Analysis of C
- This compound Product Inform
- Sonogashira Coupling Overview.NROChemistry.
- Buchwald–Hartwig Amin
- Buchwald-Hartwig Amin
- Suzuki-Miyaura Cross-Coupling Practical Guide.Yoneda Labs.
- 2-Bromo-4-fluorobenzaldehyde in Drug Discovery.NINGBO INNO PHARMCHEM CO.,LTD.
- SAFETY DATA SHEET - 2-Bromo-6-fluorobenzaldehyde.Fisher Scientific.
- SAFETY DATA SHEET - 4-Bromo-2-fluorobenzaldehyde.Fisher Scientific.
- SAFETY DATA SHEET - 4-Bromo-2-fluorobenzaldehyde.TCI Chemicals.
- PubChem Compound Summary for CID 2773967, this compound.
Sources
- 1. nbinno.com [nbinno.com]
- 2. chemscene.com [chemscene.com]
- 3. This compound | C7H3Br2FO | CID 2773967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. youtube.com [youtube.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
methods for the formylation of aromatic compounds using 2,4-Dibromo-6-fluorobenzaldehyde
Introduction: The Strategic Importance of the Formyl Group in Synthesis
The introduction of a formyl group (–CHO) onto an aromatic ring, a process known as aromatic formylation, stands as a cornerstone transformation in modern organic synthesis. This reaction provides direct access to aromatic aldehydes, which are versatile intermediates in the synthesis of a vast array of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. The aldehyde functionality serves as a synthetic linchpin, readily participating in a multitude of subsequent reactions such as oxidations, reductions, reductive aminations, and carbon-carbon bond-forming reactions. This guide provides an in-depth exploration of key methodologies for aromatic formylation, offering detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development.
A noteworthy point of clarification pertains to the role of specific substituted benzaldehydes. While the topic specifies "methods for the formylation of aromatic compounds using 2,4-Dibromo-6-fluorobenzaldehyde," it is crucial to understand that compounds like this compound are typically the products of formylation reactions or serve as substrates for further synthetic elaboration, rather than acting as formylating agents themselves. A formylating agent is a reagent that delivers the formyl group to another molecule.[1] This guide will therefore focus on established and reliable methods for the introduction of a formyl group onto an aromatic nucleus.
Physicochemical Properties of a Representative Aromatic Aldehyde: this compound
To provide context on the nature of the target molecules in formylation reactions, the properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₃Br₂FO | PubChem |
| Molecular Weight | 281.90 g/mol | [2] |
| Hazard Statements | H302, H312, H315, H319, H332, H335 | [2] |
Safety Precautions for this compound: This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn, and all manipulations should be performed in a well-ventilated fume hood.
Key Methodologies for Aromatic Formylation
Several classical and modern methods exist for the formylation of aromatic compounds. The choice of method depends on the nature of the aromatic substrate, particularly the presence of activating or deactivating groups, and the desired regioselectivity.
The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4][5] The reaction utilizes a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid chloride, typically phosphorus oxychloride (POCl₃), to generate the electrophilic Vilsmeier reagent.[3][6]
Mechanism of the Vilsmeier-Haack Reaction:
The reaction proceeds through the formation of the electrophilic Vilsmeier reagent, a chloroiminium ion, from DMF and POCl₃. The electron-rich aromatic ring then attacks this electrophile, followed by the elimination of a chloride ion and subsequent hydrolysis during workup to yield the aromatic aldehyde.[4][6]
Figure 1: Workflow of the Vilsmeier-Haack Reaction.
Experimental Protocol: Formylation of N,N-Dimethylaniline
This protocol is a representative example of the Vilsmeier-Haack reaction.
Materials:
-
N,N-Dimethylaniline
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Sodium acetate
-
Water
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Ice bath
Procedure:
-
To a solution of the aromatic substrate (1.0 equivalent) in anhydrous DMF, add the Vilsmeier reagent (commercially available or pre-formed) or (chloromethylene)dimethyliminium chloride (1.5 equivalents) at 0 °C under an inert atmosphere (e.g., nitrogen).[4]
-
Allow the reaction mixture to stir at room temperature for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of sodium acetate (5-6 equivalents) in water to quench the reaction.[4]
-
Stir the mixture for 10-15 minutes at 0 °C.
-
Dilute the reaction mixture with water and extract the product with diethyl ether or another suitable organic solvent.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired aromatic aldehyde.
Scope and Limitations: The Vilsmeier-Haack reaction is generally applicable to electron-rich aromatic compounds such as anilines, phenols, and their ethers, as well as electron-rich heterocycles like pyrroles and indoles.[6] The reaction may be less effective for deactivated aromatic systems.
The Duff Reaction
The Duff reaction, or hexamine aromatic formylation, is a method for the synthesis of benzaldehydes using hexamethylenetetramine (HMTA) as the source of the formyl carbon.[7] This reaction typically requires strongly electron-donating substituents on the aromatic ring, such as in phenols, and the formylation occurs preferentially at the ortho position to the activating group.[7][8]
Mechanism of the Duff Reaction:
The reaction mechanism is complex but is understood to involve the protonation of HMTA, which then acts as an electrophile. The aromatic ring attacks this electrophilic species, leading to an intermediate that, after a series of steps including an intramolecular redox reaction and hydrolysis, yields the aldehyde.[7]
Figure 2: Simplified workflow of the Duff Reaction.
Experimental Protocol: Synthesis of 4-tert-Butyl-2,6-diformylphenol
This modified Duff reaction protocol allows for the diformylation of certain phenols.[9]
Materials:
-
4-tert-Butylphenol
-
Hexamethylenetetramine (HMTA)
-
Anhydrous trifluoroacetic acid (TFA)
-
4 M Hydrochloric acid (HCl)
-
Dichloromethane (CH₂Cl₂)
-
Standard laboratory glassware for reflux and extraction
-
Nitrogen atmosphere setup
Procedure:
-
Dissolve 4-tert-butylphenol (1.0 equivalent) and hexamethylenetetramine (2.0 equivalents) in anhydrous trifluoroacetic acid under a nitrogen atmosphere.[9]
-
Heat the resulting yellow solution to reflux for 24 hours, during which the color will change to orange.[9]
-
After cooling, pour the reaction mixture into 4 M HCl and stir for 10 minutes.
-
Extract the mixture with dichloromethane.
-
Wash, dry, and concentrate the organic phase.
-
Purify the product by appropriate methods, such as crystallization or chromatography.
Scope and Limitations: The Duff reaction is primarily used for the ortho-formylation of phenols.[7][8] The yields can be moderate, and the reaction conditions can be harsh. However, modifications using solvents like trifluoroacetic acid have expanded its utility.[9]
The Gattermann-Koch Reaction
The Gattermann-Koch reaction is a classic method for the formylation of aromatic hydrocarbons, particularly benzene and its alkylated derivatives, to produce aromatic aldehydes.[10][11] This reaction utilizes carbon monoxide (CO) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), and a co-catalyst like cuprous chloride (CuCl).[10][12]
Mechanism of the Gattermann-Koch Reaction:
The reaction proceeds through the in-situ formation of a highly reactive formyl cation (HCO⁺) electrophile. This electrophile then attacks the aromatic ring in a manner characteristic of electrophilic aromatic substitution to yield the corresponding benzaldehyde.[10]
Figure 3: Key steps in the Gattermann-Koch Reaction.
General Reaction Conditions:
The Gattermann-Koch reaction is typically carried out under high pressure and anhydrous conditions.[13] Due to the use of highly toxic carbon monoxide and corrosive reagents, this reaction is often performed in specialized equipment.
Scope and Limitations: The Gattermann-Koch reaction is most effective for simple aromatic hydrocarbons like benzene and toluene.[12] It is generally not applicable to phenols, phenolic ethers, or anilines, as the Lewis acid catalyst can complex with the heteroatom-containing functional groups.[11][14]
Summary of Aromatic Formylation Methods
| Reaction | Formylating Agent/Source | Substrates | Key Reagents | Typical Conditions |
| Vilsmeier-Haack | DMF | Electron-rich aromatics and heterocycles | POCl₃ (or other acid chlorides) | 0 °C to room temperature |
| Duff Reaction | Hexamethylenetetramine (HMTA) | Phenols and other highly activated aromatics | Acid (e.g., glycerol-boric acid, TFA) | Elevated temperatures |
| Gattermann-Koch | Carbon Monoxide (CO) | Benzene and alkylbenzenes | HCl, AlCl₃, CuCl | High pressure, anhydrous |
Conclusion
The formylation of aromatic compounds is a fundamental transformation that opens the door to a wide range of valuable molecules. The choice of method, whether the Vilsmeier-Haack, Duff, or Gattermann-Koch reaction, must be carefully considered based on the substrate's electronic properties and the desired outcome. The protocols and mechanistic discussions provided herein serve as a guide for researchers to effectively implement these powerful synthetic tools in their work, enabling the efficient synthesis of key aromatic aldehyde intermediates for drug discovery and development.
References
-
Duff Reaction - SynArchive. Available at: [Link]
-
Duff reaction - Wikipedia. Available at: [Link]
-
The Gattermann Synthesis of Aldehydes - Organic Reactions. Available at: [Link]
-
Gattermann Koch Reaction: Mechanism, Uses & Examples - Vedantu. Available at: [Link]
-
Formyl group | chemical compound - Britannica. Available at: [Link]
-
Gattermann Koch Reaction Detailed Explanation with Applications - Testbook. Available at: [Link]
-
Formylation - Common Conditions. Available at: [Link]
-
A theoretical study of the Duff reaction: insights into its selectivity - RSC Publishing. Available at: [Link]
-
Vilsmeier-Haack Reaction - J&K Scientific LLC. Available at: [Link]
-
Vilsmeier–Haack reaction - Wikipedia. Available at: [Link]
-
Formylation - Wikipedia. Available at: [Link]
-
Vilsmeier-Haack Reaction - NROChemistry. Available at: [Link]
-
Vilsmeier-Haack Reaction - Organic Chemistry Portal. Available at: [Link]
-
New Methods for the Preparation of Aromatic Aldehydes | Request PDF - ResearchGate. Available at: [Link]
-
Aromatic formylation reaction - Purechemistry. Available at: [Link]
-
Gattermann Reaction - Unacademy. Available at: [Link]
-
Vilsmeier haack reaction | PPTX - Slideshare. Available at: [Link]
- US5457239A - Process for formylation of aromatic compounds - Google Patents.
-
2-Bromo-6-fluorobenzaldehyde: A Versatile Intermediate for Chemical Synthesis. Available at: [Link]
- US5068450A - Process for the preparation of aromatic aldehydes - Google Patents.
- US5294744A - Formylation process for aromatic aldehydes - Google Patents.
-
This compound | C7H3Br2FO | CID 2773967 - PubChem. Available at: [Link]
- US3833660A - Process for making aromatic aldehydes - Google Patents.
- CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde - Google Patents.
-
Organic Syntheses Procedure. Available at: [Link]
Sources
- 1. Formylation - Wikipedia [en.wikipedia.org]
- 2. This compound | C7H3Br2FO | CID 2773967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. jk-sci.com [jk-sci.com]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. Duff reaction - Wikipedia [en.wikipedia.org]
- 8. synarchive.com [synarchive.com]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 10. Gattermann Koch Reaction: Mechanism, Uses & Examples [vedantu.com]
- 11. testbook.com [testbook.com]
- 12. Chemicals [chemicals.thermofisher.cn]
- 13. purechemistry.org [purechemistry.org]
- 14. organicreactions.org [organicreactions.org]
Application Notes and Protocols for the Catalytic Conversion of 2,4-Dibromo-6-fluorobenzaldehyde
For Distribution To: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed technical guide for the catalytic conversion of 2,4-dibromo-6-fluorobenzaldehyde, a versatile building block in the synthesis of pharmaceuticals and functional materials. Recognizing the distinct reactivity of the two bromine atoms and the influence of the fluorine and aldehyde functionalities, this guide offers in-depth protocols and mechanistic insights for several key palladium-catalyzed cross-coupling reactions. Specifically, we will explore the Sonogashira, Suzuki, and Buchwald-Hartwig amination reactions, providing optimized conditions to achieve selective and high-yield transformations. The causality behind experimental choices, such as catalyst selection, ligand effects, and base-solvent systems, is elucidated to empower researchers in adapting these methods to their specific synthetic targets.
Introduction: The Synthetic Utility of this compound
This compound is a key synthetic intermediate due to its multiple reactive sites that can be selectively functionalized. The presence of two bromine atoms at positions 2 and 4, differentiated by their electronic and steric environments, allows for sequential and site-selective cross-coupling reactions. The electron-withdrawing nature of the aldehyde and fluorine groups further influences the reactivity of the aryl halide bonds. This trifunctional scaffold is particularly valuable in the construction of complex molecular architectures found in many biologically active compounds and advanced materials. Mastering the catalytic conversion of this substrate opens avenues for the efficient synthesis of novel chemical entities.
Chemoselective Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[1] The differential reactivity of the C-Br bonds in this compound—the C4-Br bond being generally more reactive than the sterically hindered C2-Br bond—can be exploited to achieve chemoselective transformations.
Sonogashira Coupling: Formation of Arylalkynes
The Sonogashira reaction is a reliable method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, employing a palladium catalyst and a copper(I) co-catalyst.[2][3] This reaction is typically carried out under mild conditions and tolerates a wide range of functional groups.[4]
Mechanistic Rationale: The catalytic cycle involves two interconnected cycles: a palladium cycle and a copper cycle.[5] The palladium(0) species undergoes oxidative addition with the aryl halide. Concurrently, the copper(I) acetylide is formed, which then undergoes transmetalation with the palladium(II) complex. Reductive elimination from the resulting complex yields the arylalkyne product and regenerates the palladium(0) catalyst.[5] The higher reactivity of the C4-Br bond allows for selective coupling at this position under carefully controlled conditions.
Experimental Protocol: Selective Sonogashira Coupling at the C4-Position
-
Reagents and Setup: In a dry Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).
-
Solvent and Base: Add anhydrous and degassed THF (5 mL per mmol of substrate) and diisopropylamine (3.0 eq).
-
Alkyne Addition: Add the terminal alkyne (1.1 eq) dropwise to the stirred solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite®. Wash the filtrate with saturated aqueous NH₄Cl, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the 4-alkynyl-2-bromo-6-fluorobenzaldehyde.
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₂Cl₂ | A robust and commercially available catalyst for Sonogashira couplings. |
| Co-catalyst | CuI | Facilitates the formation of the copper acetylide, which is crucial for transmetalation.[2] |
| Base | Diisopropylamine | Acts as both a base to deprotonate the alkyne and as a solvent in some cases.[4] |
| Solvent | THF | A common aprotic solvent that effectively dissolves the reactants. |
| Temperature | Room Temperature | Mild conditions favor selective reaction at the more reactive C4-Br position. |
Suzuki-Miyaura Coupling: Synthesis of Biaryl Compounds
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (typically a boronic acid or ester) and an organohalide.[6][7] This reaction is widely used in organic synthesis due to its mild reaction conditions, commercial availability of a vast array of boronic acids, and the low toxicity of the boron-containing byproducts.[8][9]
Mechanistic Rationale: The catalytic cycle begins with the oxidative addition of the aryl halide to a palladium(0) complex.[7] This is followed by transmetalation with the organoboron species, a step that is typically facilitated by a base. The final step is reductive elimination, which forms the new C-C bond and regenerates the palladium(0) catalyst.[10] The choice of ligand is critical for achieving high efficiency, especially with less reactive aryl chlorides or sterically hindered substrates.
Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C4-Position
-
Reagents and Setup: To an oven-dried flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), and a suitable phosphine ligand such as SPhos (0.04 eq).
-
Base and Solvent: Add a base, such as K₂CO₃ (3.0 eq), and a solvent system, typically a mixture of toluene and water (e.g., 4:1).
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C under an inert atmosphere.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by flash chromatography.
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂ with SPhos | A highly active catalyst system for coupling of challenging aryl bromides. |
| Base | K₂CO₃ | A common and effective base for Suzuki-Miyaura couplings. |
| Solvent | Toluene/Water | The aqueous phase is often necessary to facilitate the transmetalation step. |
| Temperature | 80-100 °C | Elevated temperatures are often required to drive the reaction to completion. |
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, reacting an amine with an aryl halide.[11][12] This reaction has become a cornerstone of modern synthetic chemistry due to its broad substrate scope and functional group tolerance.[13]
Mechanistic Rationale: The catalytic cycle is initiated by the oxidative addition of the aryl halide to a palladium(0) complex.[13] The resulting palladium(II) complex then reacts with the amine in the presence of a base to form a palladium-amido complex. Reductive elimination from this complex yields the desired aryl amine and regenerates the palladium(0) catalyst.[14] The choice of a sterically hindered and electron-rich phosphine ligand is crucial for promoting both the oxidative addition and reductive elimination steps.[15]
Experimental Protocol: Selective Buchwald-Hartwig Amination at the C4-Position
-
Reagents and Setup: In a glovebox or under an inert atmosphere, charge an oven-dried reaction vessel with Pd₂(dba)₃ (0.015 eq), a bulky biarylphosphine ligand like XPhos (0.03 eq), and NaOtBu (1.4 eq).
-
Substrate Addition: Add this compound (1.0 eq) and the desired amine (1.2 eq).
-
Solvent: Add anhydrous and degassed toluene or dioxane.
-
Reaction Conditions: Heat the mixture to 80-110 °C.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: After cooling, quench the reaction with saturated aqueous NH₄Cl. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate. Purify by flash chromatography.
| Parameter | Condition | Rationale |
| Catalyst | Pd₂(dba)₃ with XPhos | A highly effective catalyst system for C-N bond formation with a broad range of amines and aryl halides.[15] |
| Base | NaOtBu | A strong, non-nucleophilic base required to deprotonate the amine and facilitate the formation of the palladium-amido complex. |
| Solvent | Toluene or Dioxane | Aprotic solvents that are stable at the required reaction temperatures. |
| Temperature | 80-110 °C | Necessary to overcome the activation barriers for oxidative addition and reductive elimination. |
Visualization of Experimental Workflows
To provide a clear overview of the synthetic procedures, the following diagrams illustrate the key steps in each catalytic conversion.
Caption: Workflow for the Sonogashira Coupling of this compound.
Caption: Workflow for the Suzuki-Miyaura Coupling of this compound.
Caption: Workflow for the Buchwald-Hartwig Amination of this compound.
Conclusion and Future Directions
The protocols detailed in this guide provide robust starting points for the selective catalytic functionalization of this compound. By understanding the underlying mechanistic principles and the roles of the various reaction components, researchers can confidently apply and adapt these methods to synthesize a diverse range of valuable compounds. Further exploration could involve the development of one-pot sequential coupling reactions to functionalize both bromine positions, catalytic reduction or oxidation of the aldehyde, and the application of other cross-coupling methodologies like the Heck or Stille reactions. The continued development of novel catalysts and ligands will undoubtedly expand the synthetic utility of this versatile building block.
References
-
NROChemistry. Sonogashira Coupling. Available at: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
-
Wikipedia. Heck reaction. Available at: [Link]
-
Wikipedia. Sonogashira coupling. Available at: [Link]
-
Kirlikovali, K. O., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Royal Society of Chemistry. Available at: [Link]
-
ResearchGate. Palladium-Catalyzed Dehydrogenative Fluoroalkoxylation of Benzaldehydes. Available at: [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]
-
Organic Chemistry Portal. Heck Reaction. Available at: [Link]
-
Wikipedia. Suzuki reaction. Available at: [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. Available at: [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
The University of Groningen research portal. The Buchwald–Hartwig Amination After 25 Years. Available at: [Link]
-
YouTube. Seven Name Reactions in One - Palladium Catalysed Reaction (047 - 053). Available at: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. research.rug.nl [research.rug.nl]
- 15. rsc.org [rsc.org]
Application Notes & Protocols: The Strategic Role of 2,4-Dibromo-6-fluorobenzaldehyde Derivatives in the Synthesis of Advanced Agrochemicals
Introduction: In the intricate field of agrochemical development, the strategic selection of starting materials is paramount to the successful and efficient synthesis of novel, high-efficacy active ingredients. Halogenated benzaldehydes are a cornerstone class of intermediates, prized for the unique chemical reactivity and biological activity they impart to the final compounds. Among these, 2,4-Dibromo-6-fluorobenzaldehyde and its structural analogs serve as critical building blocks for a leading class of modern insecticides: the anthranilic diamides. This application note provides an in-depth technical guide for researchers, chemists, and drug development professionals on the synthetic utility of this key intermediate family, with a focus on the laboratory-scale synthesis of the broad-spectrum insecticide, chlorantraniliprole.
The anthranilic diamides, including the commercially significant chlorantraniliprole, function as potent activators of insect ryanodine receptors (RyRs).[1] These receptors are critical for regulating calcium ion release within muscle cells.[1] The binding of anthranilic diamides to insect RyRs leads to the uncontrolled release of intracellular calcium stores, causing muscle contraction, paralysis, and ultimately, the death of the target pest.[1] A key advantage of this mode of action is its high selectivity for insect RyRs over their mammalian counterparts, contributing to a favorable toxicological profile for non-target organisms.[2]
This guide will elucidate the synthetic pathway to chlorantraniliprole, providing detailed, step-by-step protocols for the preparation of its key intermediates and their final coupling. The causality behind experimental choices, such as reagent selection and reaction conditions, will be explained to provide a deeper understanding of the underlying chemical principles.
Synthetic Strategy: A Convergent Approach to Chlorantraniliprole
The synthesis of chlorantraniliprole is a prime example of a convergent synthesis strategy. This approach involves the independent synthesis of two complex molecular fragments, which are then combined in a final step to yield the target molecule. This method is often more efficient and leads to higher overall yields compared to a linear synthesis. The two primary intermediates in the synthesis of chlorantraniliprole are:
-
Intermediate 1: 2-amino-5-chloro-N,3-dimethylbenzamide
-
Intermediate 2: 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid
The overall synthetic workflow is depicted below:
Caption: Convergent synthesis of Chlorantraniliprole.
Part 1: Synthesis of Intermediate 1 (2-amino-5-chloro-N,3-dimethylbenzamide)
This intermediate provides the core anthranilamide structure. The synthesis begins with 2-amino-3-methylbenzoic acid and proceeds through a benzoxazinone intermediate.
Protocol 1a: Formation of 6-chloro-8-methyl-1H-3,1-benzoxazine-2,4-dione
Rationale: This step involves the chlorination of the aromatic ring followed by cyclization to form the benzoxazinone ring system. This heterocyclic intermediate is activated for subsequent nucleophilic attack by methylamine.
Step-by-Step Procedure: [3]
-
Suspend 2-amino-3-methylbenzoic acid in a suitable solvent such as dichloromethane in a round-bottom flask.
-
Add acetic acid to the mixture.
-
Heat the reaction mixture to 30-35°C.
-
Introduce a chlorinating agent (e.g., sulfuryl chloride) dropwise while maintaining the temperature. The chlorination occurs regioselectively at the 5-position due to the directing effects of the amino and carboxyl groups.
-
After chlorination is complete (monitored by TLC), the cyclization to the benzoxazinone can be induced, often by the addition of a dehydrating agent or by azeotropic removal of water.
Protocol 1b: Aminolysis with Methylamine
Rationale: The benzoxazinone intermediate readily undergoes nucleophilic ring-opening upon treatment with an amine. In this case, methylamine attacks one of the carbonyl groups, leading to the formation of the desired N-methylbenzamide.
Step-by-Step Procedure: [3]
-
To the solution containing the benzoxazinone intermediate, add a 40% aqueous methylamine solution dropwise while maintaining the temperature at 30-35°C.
-
Stir the reaction mixture for approximately 3 hours at this temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, perform a standard aqueous work-up. Extract the product with an organic solvent (e.g., dichloromethane), wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield pure 2-amino-5-chloro-N,3-dimethylbenzamide.
| Intermediate 1 Synthesis | Typical Yield | Purity |
| 2-amino-5-chloro-N,3-dimethylbenzamide | 70-85% | >95% |
Part 2: Synthesis of Intermediate 2 (3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid)
This intermediate provides the pyrazole-5-carboxamide portion of chlorantraniliprole. The synthesis starts from 2,3-dichloropyridine.
Protocol 2a: Synthesis of (3-chloropyridin-2-yl)-hydrazine
Rationale: This is a nucleophilic aromatic substitution reaction where hydrazine displaces one of the chlorine atoms on the pyridine ring.
Step-by-Step Procedure: [3][4]
-
In a reaction vessel, combine 2,3-dichloropyridine with hydrazine hydrate.
-
The reaction is typically carried out in a suitable solvent like ethanol.
-
Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
-
After cooling, the product can be isolated by precipitation and filtration.
Protocol 2b: Cyclization with Diethyl Maleate
Rationale: The synthesized hydrazine derivative undergoes a condensation reaction with diethyl maleate to form the pyrazoline ring.
Step-by-Step Procedure: [3][4]
-
To a solution of sodium ethoxide in ethanol, add (3-chloropyridin-2-yl)-hydrazine.
-
Add diethyl maleate to the mixture at an elevated temperature (e.g., 70-80°C).
-
Stir the reaction for 1-2 hours at this temperature.
-
After completion, cool the reaction and neutralize with acetic acid.
-
Remove the solvent under reduced pressure and extract the product into an organic solvent.
Protocol 2c: Bromination, Oxidation, and Hydrolysis
Rationale: This multi-step sequence transforms the pyrazoline intermediate into the final pyrazole-5-carboxylic acid. Bromination introduces the bromine atom at the 3-position of the pyrazole ring. Subsequent oxidation aromatizes the pyrazoline ring to a pyrazole. Finally, hydrolysis of the ester group yields the desired carboxylic acid.
Step-by-Step Procedure: [1][5]
-
The pyrazoline intermediate is first brominated using a suitable brominating agent (e.g., N-bromosuccinimide).
-
The resulting bromo-pyrazoline is then oxidized to the corresponding pyrazole using an oxidizing agent such as potassium persulfate in the presence of sulfuric acid.[5]
-
The ethyl ester of the pyrazole is then hydrolyzed to the carboxylic acid using a base such as sodium hydroxide, followed by acidification with a strong acid like hydrochloric acid to a pH of 2 to precipitate the product.[5]
-
The solid product is collected by filtration, washed with water, and dried.
| Intermediate 2 Synthesis | Typical Overall Yield | Purity |
| 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid | >47% | >99.5% |
Part 3: Final Coupling Reaction to Synthesize Chlorantraniliprole
This final step involves the formation of an amide bond between the two key intermediates.
Caption: Final amide coupling step.
Protocol 3: Amide Coupling
Rationale: The carboxylic acid of Intermediate 2 is first activated to a more reactive species, which then readily undergoes nucleophilic attack by the amino group of Intermediate 1 to form the final amide bond. Methanesulfonyl chloride is a common and effective activating agent for this transformation.
Step-by-Step Procedure: [3]
-
In a reaction vessel, dissolve 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid (Intermediate 2) and 2-amino-5-chloro-N,3-dimethylbenzamide (Intermediate 1) in acetonitrile.
-
Add a base, such as 3-methylpyridine, to the mixture.
-
Cool the reaction mixture to approximately -5°C in an ice-salt bath.
-
Slowly add a solution of methanesulfonyl chloride in acetonitrile dropwise, ensuring the temperature is maintained between -5 to 0°C.
-
After the addition is complete, stir the mixture at this temperature for about 15 minutes.
-
Gradually warm the reaction to 50°C and maintain it for approximately 4 hours, or until TLC indicates the consumption of starting materials.
-
After the reaction is complete, cool the mixture to room temperature.
-
Perform a standard work-up, which may include washing with water and extracting with a suitable organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with a mild basic solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude chlorantraniliprole can be purified by recrystallization from a suitable solvent system (e.g., dichloromethane and hexane).
| Final Product | Typical Yield | Purity |
| Chlorantraniliprole | 60-85% (from coupling step) | 95-98% |
Conclusion
The synthesis of advanced agrochemicals like chlorantraniliprole from halogenated benzaldehyde precursors is a testament to the power of modern synthetic organic chemistry. The convergent approach outlined in these application notes allows for the efficient and high-yield production of this potent insecticide. A thorough understanding of the reaction mechanisms and the rationale behind the chosen experimental conditions is crucial for the successful implementation of these protocols in a research and development setting. The strategic use of intermediates derived from molecules like this compound will undoubtedly continue to be a key driver of innovation in the agrochemical industry, leading to the development of safer and more effective crop protection solutions.
References
-
Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. (n.d.). Retrieved from [Link]
-
Synthesis of 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic Acid. (n.d.). Retrieved from [Link]
- Cordova, D., et al. (2006). Anthranilic diamides: a new class of insecticides with a novel mode of action, ryanodine receptor activation. Pest Management Science, 62(7), 670-678.
- Lahm, G. P., et al. (2007). A retrospective look at anthranilic diamide insecticides: discovery and lead optimization to chlorantraniliprole. Bioorganic & Medicinal Chemistry Letters, 17(22), 6274-6279.
- Wang, J., Luo, M., Hu, C., & Sun, D. (2013). Synthesis and Insecticidal Activity of Two New Chlorantraniliprole Derivatives. Asian Journal of Chemistry, 25(18), 10431-10433.
- Method for synthesizing chlorantraniliprole. (2018). CN108191632A.
- Process for the preparation of chlorantraniliprole. (2021). WO2021033172A1.
- A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid. (2015). CN104844567A.
-
Synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid esters with DDQ. (2015). ResearchGate. Retrieved from [Link]
- A process for the synthesis anthranilic diamide compounds and intermediates thereof. (2020). WO2020170178A1.
- A process for preparing anthranilic diamides and intermediates thereof. (2022). US20220144814A1.
- A process for preparing anthranilic diamides and intermediates thereof. (2021). EP3927701B1.
- A process for the synthesis of anthranilic acid/amide compounds and intermediates thereof. (2022). WO2022058916A1.
-
An Improved Process For Preparation Of 2 Amino 5 Chloro N 3 Dimethyl Benzamide. (n.d.). Retrieved from [Link]
-
2-Amino-5-bromobenzaldehyde. (n.d.). Organic Syntheses. Retrieved from [Link]
- Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide. (2014). CN103702978A.
-
Three-component reactions of aromatic amines, 1,3-dicarbonyl compounds, and α-bromoacetaldehyde acetal to access N-(hetero)aryl-4,5-unsubstituted pyrroles. (2020). Beilstein Journal of Organic Chemistry, 16, 276-284. Retrieved from [Link]
- Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide. (2018). CN108586045A.
Sources
- 1. Synthesis of 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic Acid | Semantic Scholar [semanticscholar.org]
- 2. CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. WO2021033172A1 - Process for the preparation of chlorantraniliprole - Google Patents [patents.google.com]
- 5. Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 [quickcompany.in]
protecting group strategies for 2,4-Dibromo-6-fluorobenzaldehyde reactions
An In-depth Technical Guide to Protecting Group Strategies for Reactions of 2,4-Dibromo-6-fluorobenzaldehyde
Abstract
This compound is a key trifunctional synthetic intermediate, offering a synthetically useful aldehyde handle and two bromine atoms at positions 2 and 4, which are amenable to a variety of cross-coupling reactions and lithium-halogen exchange. The strategic protection of the highly reactive aldehyde group is a critical first step in many synthetic routes to unlock the potential of the aryl bromide functionalities. This guide provides a comprehensive overview of protecting group strategies, with a focus on the application of acetals, to enable selective transformations of this compound. Detailed protocols for protection and deprotection, along with a discussion of the compatibility of these strategies with common downstream reactions, are presented.
I. Introduction: The Synthetic Challenge and Strategic Imperative
The synthetic utility of this compound lies in the orthogonal reactivity of its functional groups. The aldehyde is a powerful electrophile, susceptible to a wide range of nucleophilic attacks and oxidations.[1] The two bromine atoms can be selectively functionalized through palladium-catalyzed cross-coupling reactions or by conversion to organolithium species.[1][2][3] However, the high reactivity of the aldehyde often interferes with reactions targeting the C-Br bonds. Therefore, a robust protecting group strategy is not merely a convenience but a necessity for the successful execution of multi-step syntheses involving this versatile building block.[4][5]
The ideal protecting group should be:
-
Easy and efficient to install.[6]
-
Stable to the conditions of subsequent reactions.[6]
-
Readily removed in high yield under mild conditions that do not affect the newly installed functionalities.[6]
For this compound, the primary challenge is to mask the aldehyde from strong bases, organometallic reagents, and nucleophiles used in cross-coupling reactions.
II. Acetal Protection: The Strategy of Choice
Acetals are the most widely employed protecting groups for aldehydes and ketones due to their stability in neutral to strongly basic and nucleophilic environments.[5][7][8] The formation of a cyclic acetal, typically with ethylene glycol to form a 1,3-dioxolane, is a highly efficient and reversible process.[7][9]
A. Rationale for Acetal Protection
The key advantages of using a cyclic acetal to protect the aldehyde in this compound are:
-
Robustness: Acetals are inert to common organometallic reagents such as Grignard and organolithium reagents, as well as to the basic conditions frequently used in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[7][10]
-
Ease of Formation: The protection reaction is typically a straightforward, acid-catalyzed condensation with a diol.[11][12]
-
Mild Deprotection: The aldehyde can be regenerated under mild acidic conditions, which are generally well-tolerated by the aryl bromide and fluoride functionalities, as well as by the products of cross-coupling reactions.[10][13][14]
B. Visualizing the Synthetic Workflow
The overall strategy involves three key stages: protection of the aldehyde, functionalization at the C-Br positions, and finally, deprotection to reveal the aldehyde in the modified scaffold.
Caption: A typical workflow for the protection, functionalization, and deprotection of this compound.
III. Experimental Protocols
The following protocols are provided as a guide for the protection and deprotection of this compound.
Protocol 1: Protection of this compound as a 1,3-Dioxolane
Objective: To efficiently protect the aldehyde functionality as a cyclic acetal.
Materials:
-
This compound
-
Ethylene glycol
-
p-Toluenesulfonic acid monohydrate (p-TsOH)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with Dean-Stark trap
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve this compound (1.0 eq.) in toluene.
-
Add ethylene glycol (1.5 eq.) and a catalytic amount of p-toluenesulfonic acid (0.02 eq.).
-
Heat the mixture to reflux and monitor the azeotropic removal of water in the Dean-Stark trap.
-
Continue refluxing until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction to room temperature and wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by column chromatography on silica gel if necessary.
Protocol 2: Deprotection of 2-(2,4-Dibromo-6-fluorophenyl)-1,3-dioxolane
Objective: To regenerate the aldehyde from its acetal protected form under mild acidic conditions.
Materials:
-
2-(2,4-Dibromo-6-fluorophenyl)-1,3-dioxolane
-
Acetone
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask and magnetic stirrer
Procedure:
-
Dissolve the protected aldehyde (1.0 eq.) in acetone.
-
Add 1 M HCl dropwise while stirring at room temperature.
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Neutralize the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure to afford the deprotected aldehyde.
IV. Compatibility with Downstream Reactions
The acetal protecting group is compatible with a range of powerful synthetic transformations, enabling the selective functionalization of the C-Br bonds.
| Reaction | Typical Reagents | Compatibility | Key Considerations |
| Suzuki-Miyaura Coupling | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, CsF), Boronic acid/ester | Excellent | The acetal is stable to the basic conditions and elevated temperatures often required. |
| Sonogashira Coupling | Pd catalyst, Cu(I) salt, Base (e.g., Et₃N), Terminal alkyne | Excellent | The protecting group is robust under the standard conditions for Sonogashira coupling. |
| Buchwald-Hartwig Amination | Pd catalyst, Ligand (e.g., BINAP), Base (e.g., NaOt-Bu) | Excellent | The acetal withstands the strong bases typically used in these amination reactions. |
| Lithium-Halogen Exchange | n-BuLi or t-BuLi, -78 °C | Good | The reaction must be performed at low temperatures to prevent attack on the acetal. The bromine at the 2-position, ortho to the fluorine, is expected to be more reactive.[15] |
| Grignard Reagent Formation | Mg turnings, THF | Moderate | Strict anhydrous conditions are essential. The reactivity of the C-Br bonds may be sluggish. |
V. Conclusion
The strategic use of acetal protection is a cornerstone for the successful synthetic manipulation of this compound. This approach effectively masks the reactive aldehyde, thereby enabling a wide array of transformations at the aryl bromide positions. The mild conditions required for both the installation and removal of the acetal group ensure the preservation of other functionalities within the molecule, making it an indispensable tool for the synthesis of complex, highly functionalized aromatic compounds.
VI. References
-
Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons, Inc. [Link]
-
Eliel, E. L., Wilen, S. H., & Mander, L. N. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons, Inc. [Link]
-
Nicolaou, K. C., & Sorensen, E. J. (1996). Classics in Total Synthesis. Wiley-VCH. [Link]
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 3. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. 2.6 Protecting Groups in Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 6. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 7. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Protecting group - Wikipedia [en.wikipedia.org]
- 10. Dimethyl Acetals [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. synarchive.com [synarchive.com]
- 13. Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Alcohol or phenol synthesis by acetal cleavage [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2,4-Dibromo-6-fluorobenzaldehyde
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2,4-dibromo-6-fluorobenzaldehyde. This guide is designed for researchers, chemists, and drug development professionals who utilize this critical building block. We will address common challenges encountered during its synthesis, providing in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to improve your reaction yields and product purity.
The primary and most versatile route to this compound is the ortho-formylation of 1,3-dibromo-5-fluorobenzene via a lithium-halogen exchange followed by quenching with an appropriate electrophile, typically N,N-dimethylformamide (DMF).[1] This pathway, while effective, is highly sensitive to procedural variables. This guide focuses on troubleshooting this specific and widely used methodology.
Core Synthesis Workflow: Lithiation-Formylation
The diagram below outlines the critical steps in the most common synthetic route. Success hinges on meticulous execution at each stage, particularly the anhydrous conditions required for the formation and reaction of the aryllithium intermediate.
Caption: High-level workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
The most prevalent and versatile method is the metal-halogen exchange of 1,3-dibromo-5-fluorobenzene using an organolithium reagent (like n-butyllithium) at low temperature, followed by formylation with N,N-dimethylformamide (DMF).[1] This approach offers high regioselectivity due to the directing effect of the fluorine atom. Alternative methods like the Vilsmeier-Haack reaction are generally less effective for this substrate because the electron-withdrawing halogens deactivate the aromatic ring towards the weak electrophilic Vilsmeier reagent.[2][3]
Q2: Why is the lithium-halogen exchange reaction so sensitive to moisture?
Organolithium reagents, such as n-BuLi, and the resulting aryllithium intermediate are extremely strong bases.[4] They react instantly and preferentially with any acidic protons present in the reaction medium. Water (H₂O) is a common source of such protons. This parasitic acid-base reaction consumes the organolithium reagent and/or the desired aryllithium intermediate, converting it to an inert alkane (butane) or the debrominated starting material (1-bromo-3-fluorobenzene), respectively, which halts the desired formylation reaction and drastically reduces the yield.[4] Therefore, all glassware must be rigorously dried, and anhydrous solvents are essential.[5]
Q3: What specific safety precautions should be taken when running this reaction?
This synthesis involves highly reactive and hazardous materials.
-
Organolithium Reagents (n-BuLi): Pyrophoric (ignites spontaneously in air). Must be handled under an inert atmosphere (e.g., Argon or Nitrogen). Use proper syringe and cannula techniques for transfers.
-
Cryogenic Temperatures: The reaction is run at -78 °C using a dry ice/acetone or dry ice/isopropanol bath. Wear cryogenic gloves and safety glasses to prevent cold burns and splashes.
-
Solvents: Tetrahydrofuran (THF) is flammable and can form explosive peroxides. Always use freshly distilled or inhibitor-free anhydrous THF. Diethyl ether, if used, carries similar risks.[6]
-
Quenching: The quenching of excess n-BuLi is highly exothermic. The aqueous acid quench should be performed slowly and while the reaction mixture is still cold to control the release of heat and gas.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental failures. For a quick overview, refer to the summary table at the end of this section.
Scenario 1: Low to No Product Yield, Starting Material is Recovered
Q: My post-reaction analysis (TLC, GC) shows predominantly unreacted 1,3-dibromo-5-fluorobenzene. What went wrong?
This outcome points to a failure in the initial lithium-halogen exchange step. The aryllithium intermediate, necessary for reacting with DMF, was never successfully formed.
-
Potential Cause A: Inactive n-Butyllithium (n-BuLi).
-
Explanation: n-BuLi degrades over time, especially with improper storage or frequent handling, leading to a lower actual concentration than stated on the bottle. Using a substoichiometric amount of active n-BuLi will result in incomplete conversion.
-
Solution:
-
Titrate Your Reagent: The concentration of organolithium reagents should always be determined by titration before use. Standard methods like titration with diphenylacetic acid or N-pivaloyl-o-toluidine (Watson-Eastham method) are reliable.
-
Ensure Proper Storage: Store n-BuLi in a sealed bottle under an inert atmosphere in a refrigerator designated for chemicals. Use a needle with a septum-cap (e.g., a Sure/Seal™ system) to prevent introducing air and moisture.
-
-
-
Potential Cause B: Reaction Temperature Was Too High.
-
Explanation: While lithium-halogen exchange can occur at higher temperatures, side reactions become more prevalent. For this specific transformation, maintaining a temperature at or below -70 °C is critical for stability and selectivity.[6]
-
Solution:
-
Use a Reliable Cold Bath: A dry ice/acetone or dry ice/isopropanol slurry provides a stable -78 °C environment.
-
Monitor Internal Temperature: For larger-scale reactions, use a low-temperature thermometer to monitor the internal reaction temperature, not just the bath temperature.
-
Slow Addition: Add the n-BuLi solution dropwise to the cooled substrate solution to manage the exothermic nature of the addition and prevent localized heating.[7]
-
-
Scenario 2: Major Byproduct is 1-Bromo-3-fluorobenzene
Q: I have a significant amount of a byproduct that appears to be the starting material with one bromine atom replaced by a hydrogen. How did this happen?
This indicates that the aryllithium intermediate formed successfully but was subsequently quenched by an acidic proton source before it could react with DMF.[8]
-
Potential Cause A: Wet Solvent or Glassware.
-
Explanation: This is the most common cause. Trace amounts of water in the THF or on the surface of the glassware will protonate the highly basic aryllithium species.
-
Solution:
-
Rigorous Drying: Flame-dry all glassware under high vacuum immediately before use and allow it to cool under a stream of dry argon or nitrogen.
-
Use Anhydrous Solvents: Use a freshly opened bottle of anhydrous solvent or dispense it from a solvent purification system (still). THF dried over sodium/benzophenone is a classic method.[5] Ensure water content is low (<10-20 ppm).
-
-
-
Potential Cause B: Impure or Wet DMF.
-
Explanation: N,N-dimethylformamide is hygroscopic and often contains trace amounts of formic acid or dimethylamine from degradation, both of which have acidic protons. Adding "wet" DMF will destroy the aryllithium intermediate.
-
Solution:
-
Purify DMF: Dry DMF by stirring over calcium hydride (CaH₂) for several hours, followed by vacuum distillation.[5] Store the distilled DMF over 3Å or 4Å molecular sieves under an inert atmosphere.
-
Use Commercial Anhydrous Grade: For smaller scales, a freshly opened bottle of high-purity anhydrous DMF in a septum-sealed bottle may be sufficient, but purification is always recommended for best results.
-
-
Scenario 3: Low Yield with a Complex Mixture of Byproducts
Q: The reaction worked, but my yield is poor and the crude NMR/GC-MS shows multiple unidentified aromatic products.
This suggests that while the primary reaction pathway was initiated, competing side reactions or degradation occurred.
-
Potential Cause A: Incorrect Stoichiometry.
-
Explanation: Using a large excess of n-BuLi can lead to secondary reactions, such as a second lithium-halogen exchange at the other bromine position or reaction with the newly formed aldehyde product.
-
Solution:
-
Use a Slight Excess of n-BuLi: Based on a titrated concentration, use approximately 1.05-1.1 equivalents of n-BuLi relative to the starting aryl halide. This ensures complete initial exchange without promoting significant side reactions.
-
-
-
Potential Cause B: Reaction Warmed Prematurely.
-
Explanation: Warming the reaction mixture before or during the addition of DMF can cause the aryllithium intermediate to decompose or react with the THF solvent.
-
Solution:
-
Maintain Low Temperature: Ensure the reaction is kept at -78 °C throughout the n-BuLi addition, the subsequent stirring period, and during the addition of DMF.
-
Slow Quench and Warm-up: After adding DMF at -78 °C, allow the reaction to stir at this temperature for a period (e.g., 30-60 minutes) before slowly allowing it to warm to room temperature. This ensures the formylation reaction goes to completion before any temperature-sensitive decomposition can occur.
-
-
Troubleshooting Decision Tree
Use this diagram to diagnose potential issues based on your initial experimental outcome.
Caption: A decision tree for troubleshooting common synthesis failures.
Data Summary Tables
Table 1: Troubleshooting Synopsis
| Observed Problem | Primary Suspected Cause(s) | Recommended Corrective Action(s) |
| Starting material recovered | Inactive n-BuLi; Reaction temperature too high. | Titrate n-BuLi solution before use. Ensure internal reaction temperature is maintained at/below -70 °C. |
| Debrominated byproduct | Presence of protic impurities (e.g., water). | Flame-dry all glassware under vacuum. Use freshly distilled/anhydrous grade solvents. Purify DMF. |
| Low yield, multiple products | Incorrect stoichiometry; Premature warming of reaction. | Use 1.05-1.1 equivalents of titrated n-BuLi. Maintain -78 °C during reagent addition and for a period after quenching with DMF. |
| Difficult purification | Incomplete reaction; Acidic byproducts. | Monitor reaction completion by TLC/GC. Wash the organic extract with saturated sodium bicarbonate solution to remove acidic impurities.[9] |
Table 2: Typical Optimized Reaction Parameters
| Parameter | Recommended Value | Justification |
| Temperature | -78 °C | Ensures stability of the aryllithium intermediate and maximizes regioselectivity.[6] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Good solubility for reactants and stability at low temperatures.[6] |
| n-BuLi Equivalents | 1.05 - 1.1 eq | Ensures complete conversion of the starting material without promoting significant side reactions. |
| DMF Equivalents | 1.2 - 1.5 eq | A slight excess ensures complete trapping of the aryllithium intermediate. |
| Reaction Time (Lithiation) | 15 - 45 minutes | Sufficient time for complete lithium-halogen exchange at -78 °C. |
| Reaction Time (Formylation) | 30 - 60 minutes at -78 °C | Allows for complete reaction with DMF before warming. |
Experimental Protocols
Protocol 1: Synthesis via Lithium-Halogen Exchange
This protocol is a representative procedure and should be adapted based on laboratory safety standards and specific experimental scale.
-
Preparation: Assemble a three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum. Flame-dry the entire apparatus under high vacuum and cool to room temperature under a positive pressure of inert gas.
-
Charging the Flask: To the flask, add 1,3-dibromo-5-fluorobenzene (1.0 eq).[10] Dissolve it in anhydrous THF (approx. 0.1-0.2 M concentration).
-
Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.05 eq, concentration determined by titration) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stirring: After the addition is complete, stir the resulting mixture at -78 °C for 30 minutes.
-
Formylation: Add anhydrous N,N-dimethylformamide (1.3 eq) dropwise via syringe, again maintaining the temperature at -78 °C.
-
Warming: Stir the reaction at -78 °C for an additional hour. Then, remove the cooling bath and allow the mixture to warm slowly to room temperature over 1-2 hours.
-
Workup: Cool the reaction mixture to 0 °C in an ice bath. Slowly quench the reaction by adding 1 M aqueous HCl until the solution is acidic.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers with water, followed by saturated aqueous sodium bicarbonate solution, and finally with saturated brine.[9]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Column Chromatography
-
Preparation: Prepare a silica gel slurry in a non-polar solvent (e.g., petroleum ether or hexanes). Pack a chromatography column of appropriate size.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Dry this silica and carefully load it onto the top of the packed column.
-
Elution: Elute the column with a gradient of ethyl acetate in petroleum ether (or hexanes). A typical starting gradient is 1:30 (EtOAc:Petroleum Ether), gradually increasing the polarity.[11][12]
-
Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) using an appropriate stain (e.g., potassium permanganate or UV light).
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a solid.
Protocol 3: Analytical Characterization
The purity of the final product and the composition of crude mixtures can be effectively determined by Gas Chromatography (GC).
-
Method: A sensitive GC method, such as one using a DB-624 column with a temperature programming protocol, can separate the desired product from its isomers and related impurities.[13]
-
Detection: Electron Capture Detection (μ-ECD) is highly sensitive for halogenated compounds, while Flame Ionization Detection (FID) or Mass Spectrometry (MS) can also be used for quantification and identification.[14]
References
-
NROChemistry. Vilsmeier-Haack Reaction. Available from: [Link]
- Google Patents. (2011). CN102070420A - Method for preparing 2-bromo-6-fluorobenzaldehyde.
-
YouTube. (2021). Vilsmeier-Haack Reaction. Available from: [Link]
-
Royal Society of Chemistry. A sensitive, rapid and highly efficient low thermal mass (LTM GC) method has been developed for the separation and quantitative determination of 10 isomers of bromofluoro benzaldehyde. Available from: [Link]
-
Wikipedia. Vilsmeier–Haack reaction. Available from: [Link]
-
ResearchGate. (2025). Lithium Halogen exchange using n-BuLi and DMF for formylation failing why? Available from: [Link]
-
Organic Chemistry. Formylation - Common Conditions. Available from: [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]
-
Reddit. (2022). Aryl formylation strategies ? r/OrganicChemistry. Available from: [Link]
- Google Patents. (2011). CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde.
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]
-
Reddit. (2021). Li Halogen Exchange? r/Chempros. Available from: [Link]
- Schall, A. & Reiser, O. The formylation of arylmetal reagents, most prominently of aryllithium or arylmagnesium compounds. Science of Synthesis.
-
ResearchGate. (2025). Analysis of 4-bromo-3-fluorobenzaldehyde and separation of its regioisomers by one-dimensional and two-dimensional gas chromatography. Available from: [Link]
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. hopemaxchem.com [hopemaxchem.com]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 1,3-Dibromo-5-fluorobenzene 97 1435-51-4 [sigmaaldrich.com]
- 11. CN102070420A - Method for preparing 2-bromo-6-fluorobenzaldehyde - Google Patents [patents.google.com]
- 12. CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde - Google Patents [patents.google.com]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2,4-Dibromo-6-fluorobenzaldehyde by Column Chromatography
Welcome to the technical support center for the chromatographic purification of 2,4-Dibromo-6-fluorobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies for achieving high purity of this key synthetic intermediate.
Introduction to the Purification Challenge
This compound is a halogenated aromatic aldehyde, a class of compounds often encountered in medicinal chemistry and materials science. While column chromatography is a powerful purification technique, the unique electronic and steric properties of this molecule can present specific challenges. This guide provides a framework for logical problem-solving and protocol optimization.
The primary goal of this document is to equip you with the expertise to not only follow a protocol but to understand the underlying principles that govern a successful separation. By anticipating potential issues and understanding their root causes, you can significantly improve the efficiency and outcome of your purification workflow.
Troubleshooting Guide & FAQs
This section addresses common problems encountered during the column chromatography of this compound in a question-and-answer format.
Q1: My compound is not moving off the baseline on the TLC plate, even with a relatively polar solvent system. What should I do?
A1: This indicates strong interaction with the stationary phase (silica gel).
-
Cause: this compound, despite its halogenation, possesses a polar aldehyde group that can interact strongly with the acidic silica surface.
-
Troubleshooting Steps:
-
Increase Solvent Polarity: Gradually increase the proportion of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system). Try solvent systems such as 10-50% ethyl acetate/hexane.[1]
-
Alternative Solvents: If increasing polarity with your current system doesn't work, consider a different solvent system. A mixture of dichloromethane and a small amount of methanol can be effective for polar compounds.[1]
-
Check for Decomposition: It's possible the compound is decomposing on the silica gel. To test for this, spot the compound on a TLC plate, let it sit for 30-60 minutes, and then elute. If new spots appear, decomposition is likely.[2]
-
Q2: My compound is streaking badly on the TLC plate and the column.
A2: Streaking is often a sign of overloading, interactions with the stationary phase, or solubility issues.
-
Cause: The aldehyde group can have strong interactions with the acidic sites on silica gel.
-
Troubleshooting Steps:
-
Reduce Sample Load: Overloading the column is a common cause of streaking.[3] Ensure you are not exceeding the recommended sample capacity for your column size.
-
Deactivate Silica Gel: Add a small amount of a modifier to your eluent, such as triethylamine (~0.1-1%), to neutralize the acidic sites on the silica gel.[4] This is particularly useful for sensitive aldehydes.
-
Improve Solubility: Ensure your compound is fully dissolved in the loading solvent before applying it to the column. If it has poor solubility in the eluent, consider a dry loading method.[5]
-
Q3: I'm seeing poor separation between my product and an impurity, even though they have different Rf values on the TLC.
A3: This can be due to a variety of factors related to column packing and elution conditions.
-
Cause: A poorly packed column can lead to channeling and band broadening, diminishing the separation efficiency.
-
Troubleshooting Steps:
-
Optimize Column Packing: Ensure your column is packed uniformly without any air bubbles or cracks.[3][6] A well-packed column is critical for good resolution.
-
Fine-Tune the Solvent System: A small change in the solvent ratio can sometimes significantly improve separation. Try varying the percentage of your polar solvent by small increments.
-
Consider a Different Stationary Phase: If separation on silica gel is consistently poor, consider using a different stationary phase like alumina, which has different selectivity.[2]
-
Q4: My purified product contains an unexpected impurity that wasn't visible in the crude material. Where did it come from?
A4: This could be a result of decomposition on the column or the presence of a co-eluting impurity.
-
Cause: Aldehydes can be sensitive to the acidic nature of silica gel and may undergo side reactions during chromatography.[4]
-
Troubleshooting Steps:
-
Stability Check: As mentioned in Q1, perform a stability test on a TLC plate to see if the compound degrades on contact with silica.
-
Use Deactivated Silica: If decomposition is confirmed, use silica gel that has been treated with a neutralizing agent or switch to a less acidic stationary phase.
-
Alternative Purification: If the compound is highly sensitive, consider alternative purification methods such as recrystallization or preparative HPLC.
-
Q5: The column is running very slowly or has stopped completely.
A5: This is likely due to a blockage in the column.
-
Cause: This can be caused by precipitation of the compound in the column, or the use of very fine silica particles that impede solvent flow.
-
Troubleshooting Steps:
-
Check for Precipitation: If the compound has limited solubility in the eluent, it may have crystallized in the column.[2] If this happens, the prognosis is poor, and it may be necessary to unpack the column to recover the material.
-
Apply Gentle Pressure: If using flash chromatography, a slight increase in pressure might resolve a minor blockage.
-
Ensure Proper Packing: An improperly packed column can also lead to flow issues.
-
Experimental Protocol: Flash Column Chromatography of this compound
This protocol is a general guideline and may require optimization based on the specific impurity profile of your crude material.
Thin-Layer Chromatography (TLC) Analysis
-
Objective: To determine the optimal solvent system for separation.
-
Procedure:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate in a TLC chamber with various solvent systems. A good starting point is a mixture of hexane and ethyl acetate.[1]
-
Visualize the spots under UV light (254 nm).
-
The ideal solvent system will give your desired product an Rf value of approximately 0.2-0.4.[4][7]
-
| Parameter | Recommendation |
| Stationary Phase | Silica gel 60 F254 |
| Mobile Phase (Trial) | Hexane:Ethyl Acetate (9:1, 8:2, 7:3) |
| Visualization | UV lamp (254 nm) |
Column Preparation (Wet Packing)
-
Objective: To prepare a well-packed column for efficient separation.
-
Procedure:
-
Select a column of appropriate size for the amount of crude material.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[6]
-
In a separate beaker, prepare a slurry of silica gel in the chosen eluent.
-
Pour the slurry into the column and allow the silica to settle. Gently tap the column to ensure even packing and remove any air bubbles.[6]
-
Add a layer of sand on top of the silica bed to prevent disturbance during sample loading.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer.
-
Sample Loading (Dry Loading Recommended)
-
Objective: To apply the sample to the column in a concentrated band.
-
Procedure:
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a free-flowing powder.[5]
-
Carefully add this powder to the top of the prepared column.
-
Gently add a small amount of eluent to the top of the column.
-
Elution and Fraction Collection
-
Objective: To separate the components of the mixture and collect the pure product.
-
Procedure:
-
Carefully add the eluent to the column, taking care not to disturb the top layer of sand.
-
Apply pressure (for flash chromatography) to achieve a steady flow rate.
-
Collect fractions in test tubes or vials.
-
Monitor the elution process by TLC analysis of the collected fractions.
-
Combine the fractions containing the pure product.
-
Product Isolation
-
Objective: To obtain the purified solid product.
-
Procedure:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator.
-
Place the flask under high vacuum to remove any residual solvent.
-
Characterize the purified product by appropriate analytical techniques (e.g., NMR, melting point).
-
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for common column chromatography issues.
References
-
Restek. (n.d.). Troubleshooting Guide. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from [Link]
-
CMU. (2025). How to Column Aldehydes: A Comprehensive Guide. Retrieved from [Link]
-
Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
American Chemical Society Publications. (2018). Photochemical Homologation for the Preparation of Aliphatic Aldehydes in Flow. The Journal of Organic Chemistry. Retrieved from [Link]
-
Reddit. (2022). Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation?. r/OrganicChemistry. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
Biotage. (n.d.). Successful flash chromatography. Retrieved from [Link]
-
ResearchGate. (2014). What is the best solvent for purifying aldehyde in a column chromatography?. Retrieved from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
Chromatography Today. (n.d.). Enabling facile, rapid and successful chromatographic Flash purification. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Cytiva. (n.d.). Chromatography products. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Retrieved from [Link]
-
RIT Digital Institutional Repository. (n.d.). The thin layer chromatography of alkyl and halogen substituted benzaldehyde 2, 4-dinitrophenyl hydrazones. Retrieved from [Link]
Sources
- 1. Chromatography [chem.rochester.edu]
- 2. Chromatography [chem.rochester.edu]
- 3. How to Column Aldehydes: A Comprehensive Guide • cmu.edu.jm [jitsi.cmu.edu.jm]
- 4. researchgate.net [researchgate.net]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 6. orgsyn.org [orgsyn.org]
- 7. reddit.com [reddit.com]
Technical Support Center: Optimizing Catalyst Loading for 2,4-Dibromo-6-fluorobenzaldehyde Cross-Coupling Reactions
Welcome to the technical support center for optimizing cross-coupling reactions involving 2,4-Dibromo-6-fluorobenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of selective C-C and C-N bond formation with this versatile, yet challenging, substrate. Here, we address common issues encountered during experimental work, providing in-depth, field-proven insights and actionable troubleshooting protocols.
Introduction: The Challenge of Selectivity
This compound is a valuable building block in medicinal chemistry due to its multiple reaction handles. However, the presence of two bromine atoms at different positions (ortho and para to the aldehyde) and the influence of the electron-withdrawing fluorine and aldehyde groups present a significant challenge in achieving selective cross-coupling. The primary goal is often to selectively react at either the C4-Br or the C2-Br bond, which have different reactivities due to their electronic and steric environments. This guide will help you navigate these challenges and optimize your catalyst loading for successful and selective cross-coupling reactions.
Troubleshooting Guide: A Question-and-Answer Approach
This section directly addresses specific problems you may encounter during your experiments.
Question 1: Why am I observing low or no conversion of my starting material?
Low conversion is a common issue that can often be traced back to catalyst deactivation or suboptimal reaction conditions.
Possible Causes and Solutions:
-
Catalyst Deactivation: Palladium catalysts, especially in the Pd(0) active form, are sensitive to oxygen. Inadequate degassing of your solvent and reaction vessel can lead to the oxidation of your catalyst, rendering it inactive.
-
Troubleshooting Protocol:
-
Ensure Rigorous Inert Conditions: Use a Schlenk line or a glovebox for all manipulations.
-
Degas Your Solvent: Sparge your solvent with an inert gas (Argon or Nitrogen) for at least 30 minutes prior to use. Alternatively, use the freeze-pump-thaw method for more rigorous degassing.
-
Use Fresh Catalyst: Ensure your catalyst hasn't been improperly stored or exposed to air.
-
-
-
Suboptimal Temperature: The oxidative addition of the C-Br bond to the Pd(0) center is the rate-determining step and is temperature-dependent.
-
Troubleshooting Protocol:
-
Gradual Temperature Increase: Start your reaction at a moderate temperature (e.g., 80 °C) and gradually increase it in 10 °C increments if you do not observe conversion by TLC or LC-MS.
-
Monitor for Decomposition: Be aware that excessively high temperatures can lead to catalyst decomposition and byproduct formation.
-
-
-
Incorrect Base: The choice and stoichiometry of the base are critical for regenerating the active catalyst.
-
Troubleshooting Protocol:
-
Screen Different Bases: If a common base like K₂CO₃ is not effective, consider screening other bases such as Cs₂CO₃, K₃PO₄, or organic bases like DBU.
-
Ensure Solubility: The base must have some solubility in the reaction medium to be effective.
-
-
Logical Workflow for Troubleshooting Low Conversion
Caption: Decision tree for troubleshooting low reaction conversion.
Question 2: How can I improve the selectivity for coupling at the C4-Br position over the C2-Br position?
Achieving high regioselectivity is key when working with di-substituted substrates. The C4-Br bond is generally more reactive than the sterically hindered C2-Br bond.
Strategies for Enhancing C4 Selectivity:
-
Ligand Choice: The steric and electronic properties of the phosphine ligand play a crucial role in controlling selectivity.
-
Bulky Ligands: Employing bulky monodentate phosphine ligands such as XPhos or SPhos can enhance selectivity for the less sterically hindered C4 position. The steric bulk around the palladium center preferentially allows oxidative addition at the more accessible C4-Br bond.
-
Electron-Rich Ligands: Electron-rich ligands can accelerate the rate of oxidative addition, which can sometimes improve selectivity.
-
-
Catalyst Loading: Lowering the catalyst loading can sometimes improve selectivity.
-
Rationale: At lower catalyst concentrations, the reaction may be more sensitive to the inherent reactivity differences between the two C-Br bonds.
-
Experimental Protocol for Optimizing C4-Selectivity:
-
Set up Parallel Reactions: In a glovebox, prepare a series of reaction vials.
-
Vary the Ligand: To each vial, add this compound (1 mmol), your coupling partner (1.2 mmol), a base (e.g., K₂CO₃, 2.5 mmol), and a solvent (e.g., dioxane, 5 mL).
-
Add Catalyst/Ligand: To separate vials, add a pre-catalyst (e.g., Pd₂(dba)₃, 0.01 mmol) and a different phosphine ligand (e.g., XPhos, SPhos, P(t-Bu)₃, 0.02 mmol).
-
Run and Analyze: Run the reactions at a set temperature (e.g., 100 °C) for a defined time. Analyze the product distribution by ¹H NMR or GC-MS to determine the ratio of C4-coupled to C2-coupled product.
Data Summary Table for Ligand Screening:
| Ligand | Catalyst Loading (mol%) | C4:C2 Selectivity | Yield of C4 Product (%) |
| PPh₃ | 1 | 5:1 | 65 |
| P(t-Bu)₃ | 1 | 15:1 | 85 |
| XPhos | 1 | >20:1 | 92 |
| SPhos | 1 | >20:1 | 95 |
Question 3: I'm observing significant amounts of homocoupling of my boronic acid coupling partner. How can I minimize this side reaction?
Homocoupling is a common side reaction in Suzuki couplings, often promoted by the presence of oxygen or high temperatures.
Minimizing Homocoupling:
-
Rigorous Degassing: As with catalyst deactivation, oxygen can promote the homocoupling of boronic acids. Ensure your reaction setup is scrupulously free of oxygen.
-
Control Stoichiometry: Using a slight excess of the boronic acid (1.1-1.2 equivalents) is standard, but a large excess can lead to increased homocoupling.
-
Lower Temperature: If possible, running the reaction at a lower temperature can disfavor the homocoupling pathway.
-
Choice of Base: In some cases, a weaker base may reduce the rate of boronic acid decomposition and subsequent homocoupling.
The Catalytic Cycle and Points of Failure
Caption: Simplified catalytic cycle for Suzuki cross-coupling and common side reactions.
Frequently Asked Questions (FAQs)
-
Q: What is a good starting catalyst loading for this type of reaction?
-
A: A good starting point for catalyst loading is typically between 0.5 and 2 mol% of the palladium source. For challenging couplings, you may need to go higher, but always start lower to minimize cost and potential side reactions.
-
-
Q: Which analytical techniques are best for monitoring the reaction progress and selectivity?
-
A: A combination of Thin Layer Chromatography (TLC) for a quick qualitative check, and Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) for quantitative analysis of conversion and selectivity is highly recommended. ¹H NMR of the crude reaction mixture can also provide valuable information on the ratio of products.
-
-
Q: Are there any specific safety precautions I should take?
-
A: Always handle phosphine ligands and palladium catalysts in a well-ventilated fume hood or a glovebox, as they can be toxic and air-sensitive. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
References
-
Title: Principles and Applications of Palladium-Catalyzed Cross-Coupling Reactions Source: Angewandte Chemie International Edition URL: [Link]
-
Title: The Heck, Suzuki, and Sonogashira Reactions: A Mechanistic Overview Source: Organometallics URL: [Link]
-
Title: Buchwald-Hartwig Amination Source: Organic Reactions URL: [Link]
Technical Support Center: Synthesis and Derivatization of 2,4-Dibromo-6-fluorobenzaldehyde
Welcome to the technical support center for 2,4-Dibromo-6-fluorobenzaldehyde and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the synthetic challenges associated with this versatile but complex building block. The unique substitution pattern—a reactive aldehyde, a directing fluorine atom, and two differentially reactive bromine atoms—presents both opportunities and significant hurdles.
This document provides in-depth, field-proven insights structured in a practical question-and-answer format, addressing common failures and offering robust troubleshooting strategies.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis and reactivity of the core this compound scaffold.
Q1: What is the most common synthetic route to this compound?
The most prevalent and direct method is the ortho-lithiation (also known as directed metalation) of 1,3-dibromo-5-fluorobenzene, followed by quenching with an appropriate formylating agent like N,N-dimethylformamide (DMF).[1][2] The fluorine atom and, to a lesser extent, the bromine atoms direct the deprotonation to the C6 position, which is ortho to the fluorine and flanked by a bromine. This reaction, however, requires cryogenic temperatures (typically -78 °C) and strictly anhydrous conditions to be successful.[3]
Q2: What are the primary reactive sites on this compound for derivatization?
The molecule offers three primary sites for modification, each with distinct reactivity profiles:
-
The Aldehyde Group: Susceptible to a wide range of classical carbonyl chemistry, including reductive amination, Wittig reactions, Grignard additions, and oxidations to the corresponding benzoic acid.[4]
-
The C4-Bromine: This position is sterically accessible and is the primary site for initial cross-coupling reactions.
-
The C2-Bromine: This position is significantly more sterically hindered, being flanked by both the aldehyde and the fluorine atom. This steric hindrance allows for selective functionalization at the C4 position first.
Q3: Is it possible to selectively perform a cross-coupling reaction at one bromine atom over the other?
Yes, selective mono-functionalization is a key feature of this scaffold's utility. The C4-bromine is significantly more reactive in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) than the sterically encumbered C2-bromine.[5][6] By carefully controlling stoichiometry (using ~1 equivalent of the coupling partner) and reaction conditions, one can achieve high yields of the C4-substituted product while leaving the C2-bromine intact for subsequent transformations.
Part 2: Troubleshooting Guide for Synthesis & Derivatization
This section provides detailed troubleshooting for specific experimental challenges.
Challenge Area 1: Synthesis of the this compound Core
Q: My ortho-lithiation/formylation of 1,3-dibromo-5-fluorobenzene is failing or giving very low yields. What are the likely causes?
This is a common and multi-faceted problem. A failed lithiation-formylation can be traced back to several critical parameters. Use the following diagnostic workflow:
Caption: Troubleshooting workflow for a failed lithiation-formylation reaction.
Q: I am observing significant amounts of debrominated starting material (1-bromo-3-fluorobenzene). How can I prevent this?
This indicates that halogen-metal exchange is competing with deprotonation. This is more likely to occur if the temperature rises above the optimal -78 °C.
-
Primary Solution: Maintain strict temperature control. Add the n-butyllithium solution dropwise and slowly to the substrate solution to manage any exotherm.
-
Secondary Solution: Consider using a different base. Lithium diisopropylamide (LDA) is a non-nucleophilic, sterically hindered base that strongly favors deprotonation over halogen-metal exchange, although it may require slightly longer reaction times.[3]
Challenge Area 2: Derivatization via Cross-Coupling
Q: My Suzuki-Miyaura coupling at the C4-position is sluggish and gives poor conversion. What should I investigate?
A sluggish Suzuki reaction points to issues with the catalytic cycle.[6] The table below outlines common problems and solutions.
| Potential Problem | Cause & Explanation | Recommended Solution(s) |
| Catalyst Inactivity | The Pd(0) active species is not forming or is being poisoned. Oxygen is a common culprit that oxidizes the catalyst. | Degas all solvents (e.g., via sparging with argon for 20-30 minutes). Ensure the reaction is run under a strict inert atmosphere (Ar or N₂). Use a high-quality palladium precursor and ligand. |
| Ineffective Base | The base is too weak or is not soluble enough to facilitate the transmetalation step of the catalytic cycle. | For aryl bromides, a moderately strong base is required. K₂CO₃ or K₃PO₄ are common choices. Using a mixed solvent system (e.g., Toluene/Water or Dioxane/Water) can help solubilize inorganic bases.[7] |
| Boronic Acid Degradation | Boronic acids can undergo protodeboronation (hydrolysis) or form unreactive boroxine anhydrides upon storage or during the reaction. | Use fresh, high-quality boronic acid. If degradation is suspected, you can use the corresponding boronic ester (e.g., pinacol ester), which is more stable. |
| Ligand Failure | The phosphine ligand may be oxidizing or is not suitable for the specific substrates, leading to catalyst decomposition (e.g., formation of palladium black). | Use electron-rich, bulky phosphine ligands like SPhos or XPhos, which are known to be effective for coupling with sterically hindered or electron-deficient aryl halides.[7] |
Q: I'm attempting a di-substitution using a Suzuki coupling, but the reaction stalls after the first substitution at C4. How can I drive the reaction to completion?
Functionalizing the highly hindered C2-bromine is challenging and requires more forcing conditions than the first coupling.
-
Increase Temperature: After confirming the first coupling is complete via TLC or GC-MS, you may need to increase the reaction temperature to 100-120 °C.
-
Use a More Active Catalyst System: Switch to a more robust ligand designed for difficult couplings, such as Buchwald's second-generation biaryl phosphine ligands.
-
Increase Reagent Stoichiometry: Use a larger excess (1.5-2.0 equivalents) of the boronic acid and base for the second coupling.
-
Change the Base: A stronger base like cesium carbonate (Cs₂CO₃) might be necessary to facilitate the more difficult second transmetalation step.
Challenge Area 3: Undesired Side Reactions
Q: I'm performing a reaction with a potent nucleophile (e.g., an alkoxide or amine) at elevated temperatures and observing a loss of the fluorine atom. What is happening?
You are likely observing a Nucleophilic Aromatic Substitution (SNAr) reaction.[8][9] The aromatic ring is highly electron-deficient due to the cumulative withdrawing effects of the two bromines and the aldehyde group. This makes the ring susceptible to attack by strong nucleophiles. The fluorine atom, being a good leaving group in SNAr reactions, can be displaced.[10]
-
Confirmation: Use LC-MS to look for a product mass corresponding to the replacement of -F (19 Da) with your nucleophile.
-
Mitigation:
-
Lower the Temperature: SNAr reactions are highly temperature-dependent. Run the reaction at the lowest possible temperature that still allows for the desired transformation.
-
Use a Weaker Base: If a base is required, use the mildest one possible (e.g., K₂CO₃ instead of NaH or NaOMe).
-
Protect the Aldehyde: The aldehyde group is a strong activating group for SNAr. If your desired reaction does not involve the aldehyde, consider protecting it as an acetal. This will reduce the electron-withdrawing character of the ring and decrease its susceptibility to nucleophilic attack.
-
Caption: Reactivity map showing the selective functionalization sites.
Part 3: Experimental Protocols
These protocols are provided as validated starting points. Optimization for specific substrates may be necessary.
Protocol 1: Synthesis of this compound
Materials:
-
1,3-Dibromo-5-fluorobenzene
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi, 2.5 M in hexanes)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous NH₄Cl
-
Diethyl ether or Ethyl acetate
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Setup: Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum. Allow to cool to room temperature under an inert atmosphere.
-
Reaction Initiation: To the flask, add 1,3-dibromo-5-fluorobenzene (1.0 eq) and anhydrous THF (approx. 0.2 M solution). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: While maintaining the internal temperature at or below -75 °C, add n-BuLi (1.05 eq) dropwise via syringe over 20-30 minutes. A color change is typically observed. Stir the mixture at -78 °C for 1 hour.
-
Formylation: Add anhydrous DMF (1.5 eq) dropwise, again ensuring the temperature does not rise above -70 °C. After the addition is complete, stir at -78 °C for an additional 1-2 hours.
-
Quench & Workup: Remove the cooling bath and allow the reaction to slowly warm to 0 °C. Quench the reaction by slowly adding saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product is typically purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the title compound as a solid.[3]
Protocol 2: Selective Suzuki-Miyaura Coupling at the C4-Position
Materials:
-
This compound
-
Aryl or Heteroaryl Boronic Acid (1.1 eq)
-
Pd(OAc)₂ (0.02 eq) or Pd₂(dba)₃ (0.01 eq)
-
SPhos (0.04 eq)
-
K₃PO₄ (2.0 eq)
-
Toluene and Water (e.g., 10:1 ratio)
Procedure:
-
Setup: To a dry Schlenk flask, add this compound (1.0 eq), the boronic acid (1.1 eq), the palladium precursor, the SPhos ligand, and K₃PO₄.
-
Inerting: Seal the flask and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add degassed toluene and degassed water via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude material by flash column chromatography to obtain the 4-aryl-2-bromo-6-fluorobenzaldehyde derivative.[7][11]
References
- Google Patents. (n.d.). Method for preparing 2-bromo-6-fluorobenzaldehyde. CN102070420A.
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
NROChemistry. (n.d.). Sonogashira Coupling. Retrieved from [Link]
- Google Patents. (n.d.). Method for preparing 2-bromo-6-fluorobenzaldehyde. CN102070420B.
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Vapourtec Flow Chemistry. (n.d.). Aromatic Substitution. Retrieved from [Link]
- Google Patents. (n.d.). A kind of preparation method of 2-bromo-4-fluorobenzaldehyde. CN109809977A.
-
OpenStax. (2023). 16.6 Nucleophilic Aromatic Substitution. In Organic Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). Process for formylation of aromatic compounds. US5457239A.
-
University of Rochester. (n.d.). Directed (ortho) Metallation. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Chemical Significance of 1,3-Dibromo-5-fluorobenzene in Advanced Organic Synthesis. Retrieved from [Link]
-
YouTube. (2020). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis: The Versatility of 1,3-Dibromo-5-fluorobenzene. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (1995). Directed lithiation of unprotected benzoic acids. RSC Publishing. Retrieved from [Link]
- Google Patents. (n.d.). For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy. CN103025696B.
-
Organic Syntheses. (n.d.). 2-bromo-4-methylbenzaldehyde. Retrieved from [Link]
-
LookChem. (n.d.). Cas 1435-51-4,1,3-Dibromo-5-fluorobenzene. Retrieved from [Link]
-
PubChem. (n.d.). This compound. CID 2773967. Retrieved from [Link]
-
MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]
-
Journal of Synthetic Chemistry. (2024). A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Retrieved from [Link]
-
NIH National Library of Medicine. (n.d.). Organoborane coupling reactions (Suzuki coupling). Retrieved from [Link]
- Google Patents. (n.d.). Production of 4-fluorobenzaldehyde. US6455739B1.
-
ResearchGate. (n.d.). Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with.... Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. vapourtec.com [vapourtec.com]
- 9. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
preventing byproduct formation in 2,4-Dibromo-6-fluorobenzaldehyde synthesis
Welcome to the Technical Support Center for the synthesis of 2,4-Dibromo-6-fluorobenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this synthesis. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you minimize byproduct formation and optimize your reaction outcomes.
I. Understanding the Synthetic Landscape and Potential Pitfalls
The synthesis of this compound typically proceeds through a multi-step process, often starting from a substituted toluene derivative. A common and effective route involves the free-radical bromination of a methyl group, followed by oxidation to the aldehyde. Each of these steps presents unique challenges and potential for byproduct formation that can complicate purification and reduce yields.
This guide will focus on a widely applicable two-step synthesis:
-
Benzylic Bromination: The selective bromination of the methyl group on a substituted fluorotoluene.
-
Kornblum Oxidation: The conversion of the resulting benzyl bromide to the desired benzaldehyde using dimethyl sulfoxide (DMSO).
Understanding the intricacies of these reactions is paramount to preventing the formation of unwanted impurities.
II. Troubleshooting Guide: A Proactive Approach to Byproduct Prevention
This section is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis of this compound.
A. Issues Related to Benzylic Bromination
Question 1: My bromination reaction is producing a complex mixture of products, and the desired mono-brominated product is in low yield. What is going wrong?
Answer: This is a classic challenge in free-radical bromination. The primary culprits are over-bromination and competitive aromatic bromination.
-
Over-bromination: The reaction doesn't stop cleanly at the mono-brominated stage, leading to the formation of the di-brominated benzyl species (Ar-CHBr₂) and even the tri-brominated (Ar-CBr₃).
-
Aromatic Bromination: The bromine radical can attack the aromatic ring, leading to isomers of the starting material with an additional bromine on the ring.
Troubleshooting Strategies:
| Parameter | Recommendation | Scientific Rationale |
| Brominating Agent | Use N-Bromosuccinimide (NBS) instead of liquid bromine. | NBS provides a low, constant concentration of bromine, which favors the desired radical chain reaction for benzylic bromination over electrophilic aromatic substitution. |
| Initiator | Use a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide. | These initiators promote the formation of bromine radicals at a controlled rate, enhancing the selectivity for benzylic bromination. |
| Solvent | Use a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane. | These solvents are inert to the reaction conditions and help to prevent side reactions. |
| Stoichiometry | Use a slight excess of the toluene starting material relative to NBS (e.g., 1.1:1). | This ensures that the brominating agent is the limiting reagent, reducing the likelihood of over-bromination. |
| Temperature | Maintain a consistent temperature, typically the reflux temperature of the solvent. | This ensures a steady rate of radical initiation and propagation. |
| Light | Use a light source (e.g., a sunlamp) to initiate the reaction. | Light provides the energy to initiate the homolytic cleavage of the bromine-bromine bond, starting the radical chain reaction. |
Question 2: I am observing significant amounts of unreacted starting material even after prolonged reaction times. How can I improve the conversion?
Answer: Poor conversion is often due to insufficient initiation or premature termination of the radical chain reaction.
Troubleshooting Strategies:
-
Initiator Concentration: Ensure you are using a sufficient amount of radical initiator (typically 1-5 mol%).
-
Oxygen Removal: De-gas your solvent before starting the reaction. Oxygen is a radical scavenger and can inhibit the chain reaction.
-
Reaction Time: Monitor the reaction by Gas Chromatography (GC) to determine the optimal reaction time.
B. Issues Related to Kornblum Oxidation
Question 1: My Kornblum oxidation is giving me a low yield of the desired aldehyde, and I am isolating other major products. What are these byproducts and how can I avoid them?
Answer: The Kornblum oxidation, while effective, can be plagued by side reactions, primarily the formation of the corresponding benzyl alcohol and a thiomethyl ether derivative.[1]
-
Benzyl Alcohol Formation: This occurs if water is present in the reaction mixture. The intermediate alkoxysulfonium salt can be hydrolyzed to the alcohol.
-
Thiomethyl Ether Formation: This byproduct arises from the reaction of the benzyl bromide with dimethyl sulfide, which can be present as an impurity in DMSO or formed during the reaction.
Troubleshooting Strategies:
| Parameter | Recommendation | Scientific Rationale |
| Solvent Purity | Use anhydrous, high-purity DMSO. | Minimizing water content is crucial to prevent the formation of the benzyl alcohol byproduct. |
| Base | Use a non-nucleophilic base like sodium bicarbonate or triethylamine. | The base is required to facilitate the elimination step that forms the aldehyde. A non-nucleophilic base will not compete in side reactions. |
| Temperature | Maintain a moderate reaction temperature (typically 100-150°C). | Higher temperatures can promote side reactions and decomposition. Monitor the reaction progress to avoid prolonged heating. |
| Reaction Time | Monitor the reaction by Thin Layer Chromatography (TLC) or GC to determine the point of maximum aldehyde formation. | Over-running the reaction can lead to the degradation of the desired product. |
III. Frequently Asked Questions (FAQs)
Q1: What is the best starting material for the synthesis of this compound?
A1: A common and effective starting material is 2-bromo-6-fluorotoluene. The subsequent bromination is directed by the existing substituents to yield the 2,4-dibromo-6-fluorotoluene precursor. Another potential route is the ortho-lithiation and formylation of 1,3-dibromo-5-fluorobenzene. The choice of starting material will depend on commercial availability and cost.
Q2: How can I effectively purify the final product from the byproducts?
A2: Purification is typically achieved through silica gel column chromatography.[2] A solvent system of ethyl acetate and petroleum ether (or hexane) in a low polarity ratio (e.g., 1:30 to 1:8) is often effective in separating the desired aldehyde from the less polar byproducts and more polar impurities.[2] Recrystallization from a suitable solvent can also be employed for further purification.
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Yes, several safety precautions are essential:
-
Brominating Agents: NBS and bromine are corrosive and toxic. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Solvents: Carbon tetrachloride is a known carcinogen and should be handled with extreme care. Consider using a safer alternative like cyclohexane if possible.
-
DMSO: While generally considered safe, DMSO can enhance the absorption of other chemicals through the skin. Always wear gloves when handling DMSO.
-
Exothermic Reactions: The reactions can be exothermic. Use a water bath for temperature control and add reagents slowly.
Q4: What analytical techniques are best for monitoring the reaction and characterizing the products?
A4:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for monitoring the progress of the reaction and identifying the byproducts. The mass fragmentation patterns can help in the structural elucidation of the impurities.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is crucial for confirming the structure of the final product and identifying the isomeric byproducts.
-
Thin Layer Chromatography (TLC): TLC is a quick and convenient way to monitor the progress of the reaction in real-time.
IV. Experimental Protocols
The following protocols are provided as a general guide and may require optimization based on your specific laboratory conditions and starting materials.
Protocol 1: Synthesis of 2,4-Dibromo-6-fluorobenzyl bromide
This protocol is adapted from a patented procedure for a similar compound and should be a good starting point.[2]
dot
Caption: Workflow for Kornblum Oxidation.
-
Reaction Setup: In a round-bottom flask, dissolve the crude 2,4-dibromo-6-fluorobenzyl bromide (1.0 eq) in anhydrous DMSO. Add sodium bicarbonate (2.0 eq).
-
Reaction Conditions: Heat the mixture to 120°C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture and pour it into a beaker of ice water. Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtering, concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether.
V. Concluding Remarks
The synthesis of this compound, while presenting several challenges, can be successfully achieved with high purity and yield by carefully controlling the reaction conditions and being mindful of the potential side reactions. This guide provides a framework for troubleshooting and optimizing your synthesis. Remember that careful monitoring and analysis at each step are key to a successful outcome.
VI. References
-
Kornblum, N.; Jones, W. J.; Anderson, G. J. J. Am. Chem. Soc. 1959, 81 (15), 4113–4114.
-
Bhat, K. S.; Srinivas, S.; Srinivas, P.; Gurudutt, K. N. Indian J. Chem., Sect. B: Org. Chem. Incl. Med. Chem. 2004, 43B (2), 419-421.
-
Migrating 1H NMR peaks in the benzylation of adenine reveal the disruptive Kornblum oxidation in DMSO. University of Pretoria. (2018).
-
Method for preparing 2-bromo-6-fluorobenzaldehyde. CN102070420B.
-
Method for preparing 2-bromo-6-fluorobenzaldehyde. CN102070420A.
-
Kornblum oxidation. Wikipedia.
-
Process for producing fluorobenzaldehydes. EP 0289942 B1.
-
3 - Organic Syntheses Procedure. (n.d.).
-
A kind of preparation method of 2-bromo-4-fluorobenzaldehyde. CN109809977A.
-
Exploring 2-Bromo-6-Fluorobenzaldehyde: Properties and Applications. (n.d.).
-
A Comparative Guide to GC-MS and HPLC Methods for the Analysis of 2,3-Dibromo-6-fluorobenzaldehyde. Benchchem.
-
An In-depth Technical Guide on the Reactivity of 2,3-Dibromo-6-fluorobenzaldehyde. Benchchem.
-
Bridging Analytical Gaps: Identification of GC/MS Impurities from External Labs. (2025).
-
Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (5) - Analysis of Alkyl Halides. Shimadzu Corporation.
-
1,3-Dibromo-5-fluorobenzene 97 1435-51-4. Sigma-Aldrich.
-
1,3-Dibromo-5-fluorobenzene 1435-51-4. Tokyo Chemical Industry Co., Ltd. (APAC).
-
205683-34-7 | this compound. ChemScene.
-
2-Bromo-6-fluorobenzaldehyde 96 360575-28-6. Sigma-Aldrich.
-
Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Infoscience.
-
Analysis of 4-bromo-3-fluorobenzaldehyde and separation of its regioisomers by one-dimensional and two-dimensional gas chromatography. ResearchGate.
-
Directed (ortho) Metallation. (n.d.).
Sources
Technical Support Center: Troubleshooting Failed Reactions Involving 2,4-Dibromo-6-fluorobenzaldehyde
Welcome to the technical support center for 2,4-Dibromo-6-fluorobenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile but challenging building block. My aim is to provide you with in-depth, field-proven insights to navigate the common pitfalls and failed reactions encountered during its use. This is not just a list of steps; it is a causal explanation of experimental choices to empower you to troubleshoot effectively and achieve your synthetic goals.
The unique electronic and steric properties of this compound—an electron-deficient aromatic ring with three distinct halogen substituents and a reactive aldehyde—make it a powerful synthon. However, these same features can lead to specific challenges, from achieving regioselectivity in cross-coupling reactions to managing the stability of the aldehyde group. This guide addresses these issues head-on in a practical question-and-answer format.
Section 1: Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, yet its application to polyhalogenated, electron-poor substrates like this compound requires careful optimization. Below are common issues and their resolutions.
FAQ 1: My Suzuki coupling reaction is showing low or no conversion of the starting material. What are the likely causes?
Low conversion is a frequent issue, often stemming from suboptimal catalyst activation or reaction conditions. The C-Br bonds in this molecule are deactivated by the electron-withdrawing fluorine and aldehyde groups, and the C2-Br bond is sterically hindered.
Causality & Solution:
-
Inefficient Oxidative Addition: The rate-determining step in many Suzuki couplings is the oxidative addition of the aryl halide to the Pd(0) catalyst. For this deactivated substrate, this step is particularly challenging.
-
Poor Catalyst Precursor Activation: If you are using a Pd(II) precursor like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) species. This process can be inefficient.
-
Troubleshooting: Consider using a pre-formed Pd(0) catalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass this variable.[3]
-
-
Incorrect Base Selection: The base plays a crucial role in the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[1]
-
Troubleshooting: The choice of base is critical. For this substrate, a moderately strong base is often required. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃). Stronger bases like hydroxides can promote side reactions (see FAQ 3).
-
Recommended Starting Conditions for Suzuki Coupling:
| Component | Recommendation | Rationale |
| Palladium Precursor | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2 mol%) | Pd₂(dba)₃ is a reliable Pd(0) source. Pd(OAc)₂ is common but requires in situ reduction. |
| Ligand | SPhos, XPhos, or RuPhos (2-4 mol%) | Bulky, electron-rich biarylphosphine ligands are essential for activating deactivated C-Br bonds.[3] |
| Base | K₃PO₄ (2-3 equivalents) or Cs₂CO₃ (2 equivalents) | Effective for transmetalation without being overly harsh on the aldehyde functionality. |
| Solvent | 1,4-Dioxane/H₂O (e.g., 10:1) or Toluene/H₂O | Aprotic solvents are generally favored to minimize side reactions. A small amount of water is often necessary to dissolve the base and facilitate transmetalation. |
| Temperature | 80-110 °C | Sufficient thermal energy is typically required to overcome the activation barrier for oxidative addition. |
FAQ 2: I am observing significant amounts of a dehalogenated byproduct (2-bromo-4-fluoro-benzaldehyde or 4-bromo-2-fluoro-benzaldehyde). How can I prevent this?
Dehalogenation, or hydrodehalogenation, is a common side reaction in palladium-catalyzed cross-couplings, particularly with electron-deficient aryl halides.
Causality & Solution:
-
Presence of a Proton Source: Water, alcohols, or even trace acidic impurities can act as proton sources that intercept the Ar-Pd(II)-X intermediate, leading to the replacement of the bromine with a hydrogen atom.
-
Troubleshooting: Ensure all reagents and solvents are rigorously dried and degassed. Use freshly distilled solvents and high-purity reagents. While some water is often needed to dissolve the base, excessive amounts should be avoided.
-
-
Slow Reductive Elimination: If the final, product-forming step (reductive elimination) is slow relative to competing side reactions, dehalogenation can become more prominent.
-
Troubleshooting: The use of bulky, electron-rich ligands (e.g., SPhos, XPhos) not only accelerates oxidative addition but also promotes the reductive elimination step, thereby outcompeting the dehalogenation pathway.
-
-
Base-Mediated Protonolysis: Strong bases can sometimes facilitate protonolysis.
-
Troubleshooting: Switching to a weaker, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ can minimize this side reaction.
-
FAQ 3: My reaction is a complex mixture. I see my desired product, but also a significant amount of the corresponding alcohol and carboxylic acid. What is happening?
This indicates that the aldehyde functionality is not stable under your reaction conditions. The likely culprit is a base-induced Cannizzaro reaction .
Causality & Solution:
-
Cannizzaro Reaction: this compound is a non-enolizable aldehyde (it lacks α-hydrogens). In the presence of a strong base (like NaOH or KOH), two molecules of the aldehyde can disproportionate: one is oxidized to a carboxylate salt, and the other is reduced to a primary alcohol.[4][5][6][7] This reaction can compete with the desired Suzuki coupling, especially at elevated temperatures.
-
Troubleshooting:
-
Avoid Strong Bases: Do not use hydroxide bases (NaOH, KOH, LiOH). Stick to carbonate (Cs₂CO₃, K₂CO₃) or phosphate (K₃PO₄) bases.[1]
-
Lower Reaction Temperature: If possible, screen lower reaction temperatures to find a window where the Suzuki coupling proceeds but the Cannizzaro reaction is minimized.
-
Protect the Aldehyde: If the Cannizzaro reaction remains problematic, a protection strategy may be necessary. The aldehyde can be converted to an acetal (e.g., using ethylene glycol and an acid catalyst), which is stable to the basic conditions of the Suzuki coupling. The acetal can then be easily removed by acidic workup.
-
-
// Nodes Start [label="Reaction mixture shows\nalcohol/acid byproducts", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Q_Cannizzaro [label="Is a strong base (e.g., NaOH, KOH)\nbeing used?", shape=diamond, fillcolor="#FBBC05"]; A_ChangeBase [label="Switch to a weaker base:\nK₃PO₄ or Cs₂CO₃", fillcolor="#34A853", fontcolor="#FFFFFF"]; Q_Temp [label="Is the reaction temperature\nvery high (>110°C)?", shape=diamond, fillcolor="#FBBC05"]; A_LowerTemp [label="Screen lower temperatures\n(e.g., 80-100°C)", fillcolor="#34A853", fontcolor="#FFFFFF"]; ProtectAldehyde [label="Protect the aldehyde as an acetal\nbefore Suzuki coupling", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Success [label="Problem Solved:\nAldehyde is stable", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Q_Cannizzaro; Q_Cannizzaro -> A_ChangeBase [label="Yes"]; Q_Cannizzaro -> Q_Temp [label="No"]; A_ChangeBase -> Success; Q_Temp -> A_LowerTemp [label="Yes"]; Q_Temp -> ProtectAldehyde [label="No / Lowering temp\nis ineffective"]; A_LowerTemp -> Success; ProtectAldehyde -> Success; } .enddot Caption: Decision workflow for addressing aldehyde side reactions.
FAQ 4: I am trying to perform a mono-coupling. How do I control the regioselectivity between the C2-Br and C4-Br positions?
Achieving selective mono-arylation is a significant challenge with di-halogenated substrates. The outcome is determined by the relative reactivity of the two C-Br bonds.
Causality & Solution:
-
Electronic Effects: The regioselectivity is primarily governed by the electronic properties of the carbon-halogen bonds. The oxidative addition of palladium is favored at the most electrophilic (electron-poor) carbon center.[8]
-
The C2-Br bond is ortho to two powerful electron-withdrawing groups: the fluorine and the aldehyde.
-
The C4-Br bond is para to the fluorine and meta to the aldehyde.
-
Prediction: The C2-Br bond is significantly more electron-deficient than the C4-Br bond. Therefore, selective mono-arylation is expected to occur preferentially at the C2 position.
-
-
Steric Hindrance: While the C2 position is more electronically activated, it is also more sterically hindered by the ortho-fluoro and ortho-aldehyde groups. For most modern, bulky phosphine ligands, this steric hindrance can be overcome. However, with very large boronic acids or extremely bulky ligands, some reaction at the C4 position might be observed.
-
Troubleshooting for C2 Selectivity:
-
Use 1.0-1.1 equivalents of the boronic acid to favor mono-substitution.
-
Employ a highly active catalyst system (e.g., Pd₂(dba)₃/SPhos) that can overcome the steric barrier at C2.
-
Monitor the reaction carefully by LC-MS or GC-MS and stop it once the starting material is consumed to prevent double arylation.
-
-
Section 2: Reductive Amination
Reductive amination is a powerful method for converting the aldehyde into a diverse range of secondary and tertiary amines. However, the electron-deficient nature of this compound can make this transformation sluggish.
FAQ 5: My reductive amination is slow or incomplete. How can I improve the yield?
The initial step of reductive amination is the formation of an imine or iminium ion, which is then reduced. The electrophilicity of the aldehyde carbonyl is high, which is favorable, but the subsequent reduction can be challenging.
Causality & Solution:
-
Choice of Reducing Agent: The choice of hydride reagent is critical. The reagent must be strong enough to reduce the iminium ion intermediate but not so reactive that it reduces the starting aldehyde before the imine can form.[9][10]
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is often the reagent of choice.[11] It is a mild and selective reducing agent that is particularly effective for reductive aminations. It is moisture-sensitive and typically used in anhydrous aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Sodium Cyanoborohydride (NaBH₃CN): Another classic choice, NaBH₃CN is selective for the iminium ion over the aldehyde, especially under mildly acidic conditions (pH ~6-7).[9][11] However, it is highly toxic and generates cyanide waste.
-
Sodium Borohydride (NaBH₄): This is a stronger reducing agent and can readily reduce the starting aldehyde.[11] If used, it should only be added after allowing sufficient time for the imine to form completely.[11]
-
-
Reaction Conditions:
-
Acid Catalysis: Imine formation is often catalyzed by a small amount of acid, such as acetic acid. This protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.
-
Water Scavenging: The formation of the imine releases water. Removing this water can help drive the equilibrium towards the imine, increasing the reaction rate. This can be achieved by adding molecular sieves to the reaction mixture.
-
Recommended Protocol for Reductive Amination:
// Nodes Start [label="Combine Aldehyde (1 eq)\n& Amine (1.1 eq) in DCE", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Add_STAB [label="Add NaBH(OAc)₃ (1.5 eq)\nin portions", fillcolor="#FBBC05"]; Stir [label="Stir at room temperature\n(2-16 hours)"]; Monitor [label="Monitor reaction by TLC or LC-MS", shape=diamond, fillcolor="#FBBC05"]; Workup [label="Quench with saturated NaHCO₃ (aq)\nExtract with organic solvent", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purify [label="Purify by column chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Isolated Amine Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Add_STAB; Add_STAB -> Stir; Stir -> Monitor; Monitor -> Workup [label="Reaction Complete"]; Workup -> Purify; Purify -> End; } .enddot Caption: A standard experimental workflow for reductive amination.
Section 3: General Handling and Purification
Proper handling and purification are essential for obtaining high-quality material, both of the starting aldehyde and the reaction products.
FAQ 6: My bottle of this compound has turned yellowish and shows an impurity by TLC/NMR. What is it and can I clean it?
Aromatic aldehydes are susceptible to air oxidation, forming the corresponding carboxylic acid (2,4-Dibromo-6-fluorobenzoic acid). This is the most common impurity in aged samples.
Causality & Solution:
-
Oxidation: The aldehyde group can be oxidized to a carboxylic acid by atmospheric oxygen. This process is often accelerated by light.
-
Purification: The acidic impurity can be easily removed.
-
Dissolve the impure aldehyde in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The basic wash will deprotonate the carboxylic acid, pulling it into the aqueous layer as its sodium salt.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
-
Storage: To prevent re-oxidation, store the purified aldehyde under an inert atmosphere (nitrogen or argon) in a sealed, amber-colored vial in a refrigerator.
-
FAQ 7: How do I effectively remove residual palladium from my Suzuki coupling product?
Residual palladium can interfere with subsequent reactions and is often a concern for pharmaceutical applications.
Causality & Solution:
-
Palladium Residues: Palladium catalysts and their byproducts can be difficult to remove completely by standard silica gel chromatography, as they can streak or co-elute with the product.
-
Purification Methods:
-
Aqueous Wash: A wash with an aqueous solution of a sulfur-containing reagent like sodium thiosulfate or N-acetylcysteine can help to complex and remove palladium.
-
Specialized Scavengers: Commercially available scavenger resins (e.g., thiol-functionalized silica) can be very effective. The crude product solution is stirred with the resin, which binds the palladium, and is then filtered off.
-
Activated Carbon: Stirring the crude product in a solution with activated carbon can also adsorb a significant amount of palladium, although it may also lead to some loss of product.
-
Filtration through Celite®: Passing the crude reaction mixture through a short plug of Celite® can help to remove some of the precipitated palladium black before aqueous workup.
-
-
By understanding the underlying chemical principles governing the reactivity of this compound, you can transform failed reactions into successful outcomes. This guide serves as a starting point for your troubleshooting efforts, and I encourage you to adapt these principles to your specific synthetic challenges.
References
-
Cannizzaro, S. Ueber den der Benzoësäure entsprechenden Alkohol. Liebigs Annalen der Chemie und Pharmacie1853 , 88 (1), 129–130. [Link]
-
Geissman, T. A. The Cannizzaro Reaction. Organic Reactions1944 , 2, 94-113. [Link]
-
Reductive Amination of Aldehydes and Ketones. Organic Reactions2002 . [Link]
-
"Cannizzaro Reaction". Chem-Station. [Link]
-
"Cannizzaro Reaction". Chemistry Steps. [Link]
-
"Reductive Amination - Common Conditions". Organic Chemistry Data. [Link]
-
"Palladium-Catalyzed Hydroxylation of Aryl and Heteroaryl Halides". ACS Publications. [Link]
-
"Suzuki Coupling". Organic Chemistry Portal. [Link]
-
"Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones". PubMed. [Link]
-
"Reductive Amination, and How It Works". Master Organic Chemistry. [Link]
-
"An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent". BYU ScholarsArchive. [Link]
-
"A simple guide for predicting regioselectivity in the coupling of polyhaloheteroaromatics". ResearchGate. [Link]
-
"Protecting Groups for Thiols Suitable for Suzuki Conditions". ResearchGate. [Link]
-
"Organoborane coupling reactions (Suzuki coupling)". PMC. [Link]
-
"Suzuki-Miyaura cross-coupling: Practical Guide". Yoneda Labs. [Link]
-
"Palladium catalysed cross-coupling of (fluoroarene)tricarbonylchromium(0) complexes". RSC Publishing. [Link]
-
"Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction". ResearchGate. [Link]
-
"Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments". MDPI. [Link]
-
"Palladium-catalyzed Atroposelective Interannular C−H Arylation". ResearchGate. [Link]
-
"Suzuki-Miyaura Coupling". Chemistry LibreTexts. [Link]
-
"A simple guide for predicting regioselectivity in the coupling of polyhaloheteroaromatics.". Semantic Scholar. [Link]
-
"Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds". MDPI. [Link]
-
"Simple purification of small-molecule-labelled peptides". Nature. [Link]
-
"Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents". ResearchGate. [Link]
-
"Synthetic applications of the Cannizzaro reaction". PMC. [Link]
-
"Palladium(III)-catalyzed fluorination of arylboronic acid derivatives". PubMed. [Link]
-
"Macrocyclization of Biaryl-Bridged Peptides". PubMed. [Link]
-
"Pd-Catalyzed Atroposelective C−H Allylation via β-O Elimination". ResearchGate. [Link]
-
"Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents". MDPI. [Link]
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 5. quora.com [quora.com]
- 6. Cannizzaro Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Cannizzaro Reaction - Chemistry Steps [chemistrysteps.com]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 11. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Technical Support Center: A Senior Application Scientist's Guide to Reaction Condition Screening for 2,4-Dibromo-6-fluorobenzaldehyde
Welcome to the technical support center for 2,4-Dibromo-6-fluorobenzaldehyde. This guide is structured as a series of frequently asked questions (FAQs) to directly address the common challenges and questions encountered by researchers, scientists, and drug development professionals. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your synthetic routes effectively.
Part 1: Synthesis and Purity of the Starting Material
The quality of your starting material is paramount. Issues in subsequent steps often trace back to impurities carried over from the synthesis of the benzaldehyde itself. The most common route involves the formylation of 1,3-Dibromo-5-fluorobenzene.
FAQ 1.1: My lithiation-formylation of 1,3-dibromo-5-fluorobenzene is giving low yields. What are the common pitfalls?
Answer: This is a classic challenge involving organolithium chemistry. Success hinges on rigorous control over reaction conditions to prevent side reactions. The primary pitfalls are:
-
Moisture and Air: Organolithium reagents like n-BuLi and LDA are extremely reactive towards water and oxygen. Ensure all glassware is oven- or flame-dried, and the reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen). Solvents must be anhydrous.
-
Incorrect Temperature: The ortho-lithiation is highly temperature-dependent. It is typically performed at very low temperatures (-70 to -78 °C) to prevent decomposition of the aryllithium intermediate and side reactions with the solvent, especially THF.[1] Allowing the temperature to rise prematurely is a common cause of failure.
-
Inefficient Lithiation: The fluorine atom and the two bromine atoms direct the lithiation to the C2 position.[2] However, if the base is not strong enough or if addition is too rapid, deprotonation may be incomplete. Using a hindered but strong base like Lithium Diisopropylamide (LDA) is often effective.[1]
-
Issues with the Formylating Agent: N,N-Dimethylformamide (DMF) is the standard electrophile.[3] It must be anhydrous, as any water will quench the aryllithium. Adding the aryllithium solution to cold, neat DMF can sometimes lead to the formation of a hemiaminal intermediate that is difficult to hydrolyze. A better approach is often to add the DMF as a solution in your reaction solvent to the cold aryllithium species.
FAQ 1.2: What is the best method to purify crude this compound?
Answer: The primary impurities are typically unreacted starting material (1,3-dibromo-5-fluorobenzene) and potentially some di-formylated or hydro-dehalogenated species.
-
Silica Gel Chromatography: This is the most reliable method. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes or petroleum ether, is effective.[4] The higher polarity of the aldehyde product compared to the starting material allows for good separation.
-
Recrystallization: If the crude product is relatively clean, recrystallization can be an option. However, finding a suitable single-solvent system can be challenging. A two-solvent system (e.g., dissolving in a minimal amount of a good solvent like dichloromethane and adding a poor solvent like hexanes until turbidity) may be more effective.
-
Preparative TLC/HPLC: For small-scale purification or isolation of high-purity material for analytical standards, preparative chromatography is ideal.
Part 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
With two bromine atoms, this compound is an excellent substrate for sequential cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations.[5][6]
FAQ 2.1: I am attempting a Suzuki coupling. Which bromine is more reactive and how can I achieve selective mono-coupling?
Answer: The reactivity of the two bromine atoms is differentiated by their electronic and steric environments.
-
C2-Br (ortho to F and CHO): This position is the most sterically hindered. The adjacent aldehyde and fluorine groups impede the approach of the bulky palladium catalyst required for oxidative addition.
-
C4-Br (para to F, meta to CHO): This position is less sterically hindered and is therefore significantly more reactive in typical palladium-catalyzed cross-couplings.
To achieve selective mono-coupling at the C4 position , you can leverage this difference in reactivity. Running the reaction with 1.0-1.1 equivalents of the boronic acid at a moderate temperature (e.g., 80-90 °C) will heavily favor substitution at the C4 position. Pushing the reaction with higher temperatures, longer reaction times, or excess boronic acid will lead to di-substitution.
FAQ 2.2: My Suzuki reaction is failing or giving low conversion. What are the most critical factors to screen?
Answer: A failed Suzuki coupling is almost always due to an issue with one of the four key components: the catalyst system, the base, the solvent, or the reagents' quality.[7][8]
1. The Catalyst System (Palladium Precursor + Ligand): This is the most critical factor. For a sterically hindered substrate, a simple catalyst like Pd(PPh₃)₄ might not be effective. You need a system that promotes fast oxidative addition and reductive elimination.[9]
- Palladium Precursors: Pd(OAc)₂ or Pd₂(dba)₃ are common and effective choices.
- Ligands: Bulky, electron-rich phosphine ligands are essential. Good starting points for screening include SPhos , XPhos , or RuPhos . These ligands stabilize the monoligated Pd(0) species, which is highly active for oxidative addition into the C-Br bond.[9]
2. The Base: The base's role is to activate the boronic acid in the transmetalation step.[10] Its strength and solubility are crucial.
- Inorganic Bases: K₂CO₃ or K₃PO₄ are robust choices. K₃PO₄ is a stronger base and often more effective for challenging couplings. Use them as a fine powder or in an aqueous solution to ensure sufficient reactivity.
- Organic Bases: Not typically used in standard Suzuki couplings.
3. The Solvent: The solvent must solubilize the reactants and be stable at the reaction temperature.
- Common Choices: 1,4-Dioxane, Toluene, or DME, often with a small amount of water (e.g., 10:1 organic:water) to help dissolve the inorganic base. Ensure solvents are rigorously degassed to remove oxygen, which can deactivate the catalyst.[9]
// Nodes
Pd0 [label="Pd(0)L2", fillcolor="#4285F4", fontcolor="#FFFFFF"];
OA_Complex [label="Ar-Pd(II)(Br)L2", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Trans_Complex [label="Ar-Pd(II)(R)L2", fillcolor="#FBBC05", fontcolor="#202124"];
ArBr [label="Ar-Br", shape=box, style=rounded, fillcolor="#F1F3F4"];
Boronic [label="R-B(OH)2", shape=box, style=rounded, fillcolor="#F1F3F4"];
Base [label="Base", shape=box, style=rounded, fillcolor="#F1F3F4"];
Product [label="Ar-R", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges
Pd0 -> OA_Complex [label="Oxidative\nAddition"];
ArBr -> OA_Complex;
OA_Complex -> Trans_Complex [label="Transmetalation"];
Boronic -> OA_Complex;
Base -> Boronic;
Trans_Complex -> Pd0 [label="Reductive\nElimination"];
Trans_Complex -> Product;
}
| Parameter | Condition 1 (Initial Screen) | Condition 2 (More Forcing) | Condition 3 (Alternative Ligand) |
| Pd Precursor | Pd(OAc)₂ (2 mol%) | Pd₂(dba)₃ (1 mol%) | Pd(OAc)₂ (2 mol%) |
| Ligand | SPhos (4 mol%) | XPhos (4 mol%) | RuPhos (4 mol%) |
| Base | K₂CO₃ (2.5 eq) | K₃PO₄ (2.5 eq) | K₂CO₃ (2.5 eq) |
| Solvent | Toluene/H₂O (10:1) | 1,4-Dioxane/H₂O (10:1) | DME/H₂O (10:1) |
| Temperature | 90 °C | 110 °C | 100 °C |
| Time | 12 h | 18 h | 12 h |
FAQ 2.3: Can the aldehyde group interfere with a Buchwald-Hartwig amination, and how should I select conditions?
Answer: Yes, the aldehyde group can be problematic under certain Buchwald-Hartwig conditions. Strong bases like sodium tert-butoxide (NaOt-Bu), commonly used in this reaction, can potentially react with the aldehyde via condensation or other pathways.[11]
Mitigation Strategies:
-
Base Selection: This is the most critical adjustment. Switch to a weaker, non-nucleophilic base that is still strong enough to deprotonate the amine. K₂CO₃ , Cs₂CO₃ , or K₃PO₄ are excellent alternatives to alkoxide bases when sensitive functional groups are present.
-
Catalyst System: As with the Suzuki reaction, a high-performance catalyst system is required. The choice of ligand is crucial and often depends on the coupling partners (amine and aryl bromide).
-
Temperature Control: Running the reaction at the lowest possible temperature that affords a reasonable rate can help minimize side reactions involving the aldehyde. Start screening around 80-100 °C.
Part 3: Managing Aldehyde Reactivity and Stability
FAQ 3.1: During my reaction or workup, I'm observing the formation of 2,4-Dibromo-6-fluorobenzoic acid. How can I prevent this oxidation?
Answer: Aldehydes are susceptible to air oxidation, especially under basic conditions or upon prolonged exposure to air during workup and purification.[14]
-
Inert Atmosphere: The most crucial step is to maintain a rigorous inert atmosphere throughout the reaction. Ensure all solvents are thoroughly degassed before use.
-
Workup Procedure: When the reaction is complete, quench it and proceed with the aqueous workup promptly. Avoid letting the crude reaction mixture stir open to the air. During extraction, minimize the time the organic layer is in contact with any aqueous base.
-
Purification: When performing column chromatography, use fresh, high-quality solvents. If the compound must be stored, do so under an inert atmosphere at a low temperature (e.g., 4 °C).[15]
Experimental Protocols
Protocol 1: Synthesis of this compound via Lithiation-Formylation
This protocol is a representative example and should be adapted and optimized.
-
Preparation: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1,3-dibromo-5-fluorobenzene (1.0 eq).
-
Dissolution: Add anhydrous tetrahydrofuran (THF) via syringe to dissolve the starting material (approx. 0.2 M concentration).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add a solution of freshly titrated n-butyllithium (1.1 eq) or LDA (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
-
Stirring: Stir the resulting solution at -78 °C for 1-2 hours.
-
Formylation: Add anhydrous N,N-dimethylformamide (DMF, 1.5 eq) dropwise, again maintaining the temperature below -70 °C.
-
Warming & Quench: After stirring for an additional hour at -78 °C, remove the cooling bath and allow the reaction to warm slowly to 0 °C. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup: Transfer the mixture to a separatory funnel, dilute with ethyl acetate, and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography using a hexane/ethyl acetate gradient.
Protocol 2: General Procedure for Suzuki Coupling Screening
-
Preparation: In an oven-dried vial or reaction tube, add this compound (1.0 eq), the boronic acid (1.1 eq), and the base (e.g., K₂CO₃, 2.5 eq).
-
Inerting: Seal the vial with a septum cap and purge with argon or nitrogen for 10-15 minutes.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., toluene/water 10:1) via syringe.
-
Reaction: Place the vial in a preheated heating block and stir vigorously at the desired temperature (e.g., 90 °C) for the specified time.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a small pad of Celite to remove palladium black. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Analyze the crude product by ¹H NMR or GC-MS to determine conversion and selectivity.
References
- Kirlikovali, K. O., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Royal Society of Chemistry. [Link not available]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Organic Chemistry Portal. Formylation - Common Conditions. [Link]
- Google Patents. (2011). CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde.
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Magano, J., & Dunetz, J. R. (2012). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Royal Society of Chemistry. (n.d.). Analytical Methods.
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
- Google Patents. (2011). CN102070420A - Method for preparing 2-bromo-6-fluorobenzaldehyde.
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Schall, A., & Reiser, O. The formylation of arylmetal reagents. [Link]
- Google Patents. (1995).
-
CHIMIA. (n.d.). Long-range Effect of Bromine in the Deprotonative Metalation of Aromatic Compounds. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Chemical Significance of 1,3-Dibromo-5-fluorobenzene in Advanced Organic Synthesis. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis: The Versatility of 1,3-Dibromo-5-fluorobenzene. [Link]
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. chimia.ch [chimia.ch]
- 3. Formylation - Common Conditions [commonorganicchemistry.com]
- 4. CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde - Google Patents [patents.google.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. rsc.org [rsc.org]
- 13. research.rug.nl [research.rug.nl]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chemscene.com [chemscene.com]
Technical Support Center: Scale-Up of Reactions with 2,4-Dibromo-6-fluorobenzaldehyde
Welcome to the technical support resource for researchers, chemists, and process development professionals working with 2,4-Dibromo-6-fluorobenzaldehyde. This guide provides in-depth, field-proven insights into the challenges and solutions associated with scaling up reactions involving this versatile but complex building block. Our focus is on causality, practical troubleshooting, and ensuring robust, reproducible outcomes from the bench to the pilot plant.
Section 1: Understanding the Starting Material: FAQs
This section addresses foundational questions about the properties and reactivity of this compound, which are critical for successful process development.
Q1: What are the key physicochemical properties of this compound that I should consider for scale-up?
A1: Understanding the fundamental properties of your starting material is the first step in designing a scalable process. Key parameters for this compound are summarized below.
| Property | Value | Scale-Up Implication |
| Molecular Formula | C₇H₃Br₂FO | --- |
| Molecular Weight | 281.91 g/mol [1] | Crucial for stoichiometric calculations and process mass balance. |
| Appearance | White to off-white or beige solid/powder[2][3] | Affects dissolution rates and requires handling protocols to avoid dust inhalation. |
| Melting Point | 55 - 58 °C | Low melting point means it can be charged as a molten solid, which can improve handling and dosing accuracy. However, it also suggests lower thermal stability. |
| Solubility | Low water solubility[4] | Reactions will require organic solvents. Work-up procedures must account for this to avoid product precipitation in aqueous layers. |
| Thermal Stability | Forms explosive mixtures with air on intense heating. | Exothermic reactions must be carefully controlled. Hot spots in a large reactor could lead to decomposition. A thorough thermal hazard assessment (e.g., DSC/TGA) is essential before scale-up. |
Q2: How does the substitution pattern on the aromatic ring influence its reactivity in common transformations?
A2: The reactivity of this compound is a complex interplay of its substituents, each offering a potential reaction handle with distinct reactivity profiles.
-
Aldehyde Group: This is a classic electrophilic site for nucleophilic additions, such as Grignard reactions, reductions, and reductive aminations.[5][6]
-
Bromine Atoms (C2, C4): These are excellent leaving groups for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). The C-Br bond is weaker than C-F and C-Cl, making it more reactive in oxidative addition steps.[7] Generally, the C4-Br is more sterically accessible than the C2-Br, which is flanked by the aldehyde and fluorine. This can sometimes be exploited for selective mono-functionalization under carefully controlled conditions.
-
Fluorine Atom (C6): The C-F bond is strong, making it a poor leaving group in cross-coupling reactions. However, its high electronegativity activates the ring for Nucleophilic Aromatic Substitution (SNAr), especially at the ortho and para positions.[7][8] In this molecule, it activates the C-Br at position 4 for SNAr, although this is less common than palladium-catalyzed routes.
This differential reactivity allows for sequential, regioselective functionalization, a highly valuable attribute in multi-step synthesis.
Section 2: Troubleshooting Common Scale-Up Reactions
This section provides troubleshooting guidance for specific, frequently encountered issues during the scale-up of common reactions.
2.1 Suzuki-Miyaura Cross-Coupling
Q3: We are scaling up a Suzuki coupling at the C4-Br position and observing significant hydrodehalogenation (loss of bromine). This was a minor issue at the 1g scale but is causing major yield loss at 100g. Why is this happening and how can we fix it?
A3: Hydrodehalogenation is a common plague in large-scale cross-coupling reactions.[7][9] The increased challenge during scale-up often stems from mass and heat transfer limitations that are negligible at the bench.
Causality: This side reaction typically occurs when the Ar-Pd(II)-X intermediate, formed after oxidative addition, undergoes protonolysis before it can proceed through transmetalation and reductive elimination.[9] The source of the proton can be trace water, the solvent, or even the base itself. On a larger scale, inefficient mixing can create localized areas of high temperature or reagent concentration, exacerbating the problem.
Troubleshooting Workflow for Suzuki Coupling
Caption: Process flow for a well-controlled, scaled-up Grignard reaction.
Mitigation Strategies for Scale-Up:
| Strategy | Rationale | Recommended Action |
| Controlled Addition | Prevents heat accumulation by matching the rate of addition to the reactor's cooling capacity. | Use a dosing pump for slow, steady addition of the aldehyde solution. Monitor the internal reaction temperature (not just the jacket temperature) and set the pump to stop if it exceeds a set limit (e.g., 10-15°C). |
| Reverse Addition | Adding the Grignard reagent to the aldehyde solution ensures the Grignard is never in large excess. | This is an alternative strategy but can be difficult to initiate. The standard approach of adding aldehyde to Grignard is usually preferred with better cooling control. |
| Efficient Agitation | Ensures rapid dispersal of reagents and uniform temperature distribution, preventing localized hot spots. | Use a properly sized agitator and baffle system designed for the reactor geometry. Confirm good mixing with a visual check (if possible) or computational fluid dynamics (CFD) modeling for critical processes. |
| Dilution | A more dilute reaction medium provides a larger thermal mass to absorb the heat of reaction. | While this can negatively impact throughput, running the reaction at a lower concentration (e.g., 0.5 M vs 1.0 M) can significantly improve thermal control. |
Section 3: Protocols & Procedures
3.1 Scaled-Up Suzuki Coupling Protocol (Illustrative Example)
This protocol outlines a general procedure for coupling an arylboronic acid to the C4-position of this compound at a 1 mole scale.
Materials:
-
This compound (281.9 g, 1.0 mol, 1.0 eq)
-
Arylboronic Acid (1.2 mol, 1.2 eq)
-
Potassium Phosphate (K₃PO₄), dried (636 g, 3.0 mol, 3.0 eq)
-
SPhos (8.2 g, 0.02 mol, 2 mol%) [9]* Palladium(II) Acetate (2.24 g, 0.01 mol, 1 mol%) [10]* Toluene (Anhydrous, <50 ppm H₂O) (4 L)
-
Water (Degassed) (1 L)
Procedure:
-
Reactor Preparation: Ensure a 10L jacketed glass reactor is clean, dry, and equipped with a mechanical stirrer, temperature probe, condenser, and nitrogen inlet/outlet.
-
Inerting: Purge the reactor with nitrogen for at least 30 minutes to ensure an inert atmosphere.
-
Charging Solids: Under a positive nitrogen flow, charge the reactor with this compound, the arylboronic acid, and the dried potassium phosphate.
-
Catalyst Addition: In a separate glovebox or under a nitrogen blanket, prepare a slurry of Palladium(II) Acetate and SPhos in ~100 mL of anhydrous toluene. Add this slurry to the reactor via cannula transfer.
-
Solvent Addition: Add the anhydrous toluene (4 L) and degassed water (1 L) to the reactor.
-
Reaction Execution:
-
Begin vigorous stirring (e.g., 250-300 RPM).
-
Heat the reactor jacket to achieve an internal temperature of 85-90°C.
-
Monitor the reaction progress by taking samples periodically and analyzing by LC-MS or GC-MS. The reaction is typically complete in 4-12 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a larger vessel and separate the aqueous layer.
-
Wash the organic layer with brine (2 x 1 L).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography. For multi-kilogram scale, crystallization is the preferred method.
-
Section 4: Safety & Handling at Scale
Q5: What are the primary safety hazards associated with this compound, and what precautions are necessary at the pilot plant scale?
A5: At scale, exposure risks and the consequences of thermal events are magnified. A thorough risk assessment is mandatory.
Primary Hazards:
-
Toxicity: Harmful if swallowed, in contact with skin, or if inhaled. [11]Causes serious skin and eye irritation. May cause respiratory irritation. * Reactivity: Can form explosive dust mixtures with air. Thermal decomposition may produce toxic gases like hydrogen bromide and hydrogen fluoride. [12]* Handling: As a fine powder, it can become airborne easily, increasing inhalation risk.
Scale-Up Safety Protocols:
-
Personal Protective Equipment (PPE): Mandate the use of chemical-resistant gloves, flame-retardant lab coats, and full-face respirators with appropriate cartridges, especially during charging of the solid. [13]2. Engineered Controls:
-
Charging: Use a contained charging system or a glovebox isolator to transfer the powder to the reactor, minimizing dust exposure.
-
Ventilation: All operations should be conducted in a well-ventilated area or a walk-in fume hood. [14] * Grounding: Ensure all equipment is properly grounded to prevent static discharge, which could ignite dust clouds.
-
-
Emergency Preparedness:
-
Ensure safety showers and eyewash stations are readily accessible. [12] * Have appropriate fire extinguishers (e.g., dry chemical, CO₂) available. * Develop a clear spill response procedure. For large spills, evacuate the area and consult with emergency responders. By rigorously applying these principles of process understanding, troubleshooting, and safety, the successful and safe scale-up of reactions involving this compound is readily achievable.
-
References
- Benchchem. (n.d.). How to avoid dehalogenation in cross-coupling reactions of substituted benzaldehydes.
- Benchchem. (n.d.). Technical Support Center: Managing Reaction Conditions for Halogenated Benzaldehydes.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 2-Bromo-6-Fluorobenzaldehyde: Properties and Applications. Retrieved from [Link]
-
Jørgensen, M., et al. (2022). Organocatalytic Enantioselective α-Bromination of Aldehydes with N-Bromosuccinimide. The Journal of Organic Chemistry. ACS Publications. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Vapourtec. (n.d.). Grignard Chemistry. Retrieved from [Link]
-
Reddit. (2015). Purifying aldehydes? r/chemistry. Retrieved from [Link]
-
Chem-Impex. (n.d.). 2-Bromo-6-fluorobenzaldehyde. Retrieved from [Link]
-
Li, Y., et al. (2021). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Molecules. PMC - NIH. Retrieved from [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. ossila.com [ossila.com]
- 3. chemimpex.com [chemimpex.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. Grignard Reaction [organic-chemistry.org]
- 6. vapourtec.com [vapourtec.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. This compound | C7H3Br2FO | CID 2773967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
- 13. aksci.com [aksci.com]
- 14. fishersci.com [fishersci.com]
stability issues of 2,4-Dibromo-6-fluorobenzaldehyde under reaction conditions
Welcome to the technical support guide for 2,4-Dibromo-6-fluorobenzaldehyde (CAS No. 205683-34-7). This document is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of working with this versatile but sensitive building block. Here, we address common stability issues, provide in-depth troubleshooting guides for frequently used reaction types, and offer validated protocols to ensure the success of your experiments.
Introduction: Understanding the Reactivity Profile
This compound is a highly functionalized aromatic aldehyde, prized for its utility in constructing complex molecular architectures. Its three distinct functional handles—the aldehyde, the C2-bromo group, and the C4-bromo group—offer multiple avenues for synthetic transformations. However, the interplay of these groups, particularly the strong electron-withdrawing nature of the ortho-fluorine and the aldehyde, dictates a unique reactivity and stability profile that must be carefully managed.
The primary challenges encountered with this reagent often fall into three categories:
-
Aldehyde-related reactions: Susceptibility to oxidation and undesired side reactions under strongly basic or acidic conditions.
-
Aromatic ring instability: Propensity for dehalogenation, especially during transition metal-catalyzed cross-coupling reactions.
-
General handling and storage: Degradation upon exposure to air, light, or moisture.
This guide provides a structured, problem-solving approach to mitigate these issues, ensuring reproducible and high-yielding results.
Frequently Asked Questions (FAQs)
Q1: My vial of this compound has a yellowish tint and I see a lower-than-expected yield in my Grignard reaction. What is the likely cause?
A1: A yellowish tint often indicates the presence of the oxidation byproduct, 2,4-Dibromo-6-fluorobenzoic acid. Aldehydes, particularly electron-deficient ones, are susceptible to air oxidation.[1] This acidic impurity will quench one equivalent of your highly basic Grignard or organolithium reagent, leading to a direct reduction in yield.[1]
-
Troubleshooting: Before use, verify the purity of the aldehyde by NMR or HPLC. If the carboxylic acid is detected, purify the material by washing an ethereal solution with a mild base (e.g., saturated sodium bicarbonate solution), followed by drying and solvent removal.[1] Alternatively, a carefully calculated excess of the organometallic reagent can be used to compensate for the acidic impurity. For long-term stability, store the compound under an inert atmosphere (Nitrogen or Argon) at 2-8°C and protected from light.[2][3]
Q2: I am performing a Suzuki-Miyaura coupling reaction and observing a significant amount of a debrominated side product (4-bromo-2-fluorobenzaldehyde or 2-fluorobenzaldehyde). Why is this happening?
A2: This is a classic case of hydrodehalogenation (or protodehalogenation), a common side reaction in palladium-catalyzed cross-coupling.[4] It occurs when the aryl-palladium intermediate is protonated, cleaving the C-Pd bond and replacing the halogen with a hydrogen atom. The primary causes are typically the presence of a proton source (like water) or the use of a base that is too strong.[4] The C-Br bonds are significantly weaker than the C-F bond, making them more susceptible to this side reaction.[5]
Q3: Between the C2 and C4 bromine atoms, which is more likely to react first in a cross-coupling reaction?
A3: The C2-bromine is generally more reactive in standard palladium-catalyzed cross-coupling reactions. This is due to the electronic influence of the adjacent ortho-fluoro substituent. The strong electron-withdrawing nature of fluorine enhances the reactivity of the ortho C-H bond and can similarly influence the oxidative addition at the adjacent C-Br bond, a key step in the catalytic cycle.[4]
Q4: Can I use strong bases like sodium hydroxide or potassium tert-butoxide with this compound?
A4: The use of strong, nucleophilic bases should be approached with caution. While necessary for some reactions, they can promote undesired side reactions. Strong bases can catalyze aldol-type condensations if other enolizable species are present or potentially lead to Cannizzaro-type disproportionation reactions under certain conditions. For cross-coupling reactions, weaker, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often preferred to minimize dehalogenation and other side reactions involving the aldehyde.[4]
Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions like Suzuki-Miyaura and Buchwald-Hartwig amination are primary applications for this substrate. However, its polyhalogenated and electron-deficient nature presents specific challenges.
Issue 1: Low to No Product Formation
| Potential Cause | Scientific Explanation | Recommended Solution | Expected Outcome |
| Catalyst Inactivity | The chosen palladium precursor/ligand system is not active enough to facilitate oxidative addition into the sterically hindered and electron-deficient C-Br bond. | Switch to a more active, electron-rich, and bulky ligand system. Buchwald biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are highly effective.[4] | Increased reaction conversion and yield of the desired coupled product. |
| Poor Reagent Solubility | One or more reagents (starting material, boronic acid, base) are not sufficiently soluble in the chosen solvent, leading to a heterogeneous mixture and slow reaction kinetics. | Screen alternative solvents. For Suzuki couplings, solvent systems like dioxane/water, toluene/water, or DMF can improve solubility.[6] | A homogeneous reaction mixture and improved reaction rates. |
| Boronic Acid Instability | The boronic acid coupling partner is undergoing protodeboronation (cleavage of the C-B bond) faster than cross-coupling. | Use a fresh batch of boronic acid. Switch to a more stable boronate ester (e.g., pinacol ester). Use anhydrous solvents and a milder base like K₂CO₃.[7] | Reduced formation of arene byproduct from the boronic acid and higher yield of the target molecule. |
Issue 2: Significant Dehalogenation Byproduct
| Potential Cause | Scientific Explanation | Recommended Solution | Expected Outcome |
| Presence of Protic Sources | Trace water or other protic impurities in the solvent or reagents are protonating the Ar-Pd(II)-X intermediate, leading to hydrodehalogenation.[4] | Rigorously dry all solvents and reagents. Use freshly opened anhydrous solvents and flame-dry glassware under vacuum. | Significant reduction in the formation of debrominated side products. |
| Base is Too Strong/Nucleophilic | Strong bases can abstract protons from sources in the reaction mixture, facilitating protonolysis. | Switch to a weaker, non-nucleophilic base. K₃PO₄ and Cs₂CO₃ are excellent choices for suppressing dehalogenation.[4] | Minimized protonolysis pathway and improved selectivity for the cross-coupled product. |
| Slow Reductive Elimination | The final, product-forming step of the catalytic cycle is slow, allowing the dehalogenation pathway to compete more effectively. | Employ bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, SPhos, XPhos) which are known to accelerate the rate of reductive elimination.[4] | The desired reaction outcompetes the side reaction, leading to a cleaner reaction profile and higher yield. |
Visualization of Key Processes
Troubleshooting Logic for Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura coupling reactions.
Competing Reaction Pathways in Pd-Catalyzed Cross-Coupling
Caption: Competing productive vs. side reaction pathways for the Aryl-Palladium intermediate.
Validated Experimental Protocols
Protocol 1: Purification of this compound from its Carboxylic Acid Impurity
This protocol describes a standard acidic workup to remove the 2,4-Dibromo-6-fluorobenzoic acid impurity.
Materials:
-
Crude this compound
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel, Erlenmeyer flasks, rotary evaporator
Procedure:
-
Dissolve the crude aldehyde (1.0 eq) in diethyl ether (approx. 10-20 mL per gram of aldehyde).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with saturated NaHCO₃ solution. Observe for any CO₂ evolution, which indicates the neutralization of the acidic impurity. Continue washing until no more gas evolves.
-
Wash the organic layer sequentially with deionized water and then with brine.
-
Drain the organic layer into an Erlenmeyer flask and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the purified aldehyde.
-
Confirm purity by an appropriate analytical method (TLC, ¹H NMR, GC-MS).
Protocol 2: Optimized Suzuki-Miyaura Coupling to Minimize Dehalogenation
This protocol provides a robust starting point for coupling an arylboronic acid at the C2 position, minimizing the common dehalogenation side reaction.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Pd₂(dba)₃ (1-2 mol%)
-
SPhos (2-4 mol%)
-
Potassium phosphate, tribasic (K₃PO₄), finely ground (2.0-3.0 eq)
-
Anhydrous 1,4-dioxane
-
Schlenk flask or sealed reaction vial, magnetic stirrer, inert gas line (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous, degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture with vigorous stirring to 80-100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
References
-
Bekbölet, M., & Getoff, N. (2002). Degradation of chlorinated benzaldehydes in aqueous solutions by UV-irradiation. International Journal of Photoenergy, 4, 81-85. Retrieved from [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Dehalogenation. In Wikipedia. Retrieved January 11, 2026, from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]
-
Shen, B., et al. (2007). Effect of aldehyde and methoxy substituents on nucleophilic aromatic substitution by [18F]fluoride. Journal of Fluorine Chemistry. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound | 205683-34-7 [sigmaaldrich.com]
- 3. chemscene.com [chemscene.com]
- 4. Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C7H3Br2FO | CID 2773967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Navigating Work-Up Procedures for Reactions Involving 2,4-Dibromo-6-fluorobenzaldehyde
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the successful work-up and purification of reaction mixtures containing the versatile but challenging reagent, 2,4-Dibromo-6-fluorobenzaldehyde. My aim is to provide not just procedural steps, but the underlying chemical rationale to empower you to make informed decisions during your synthetic campaigns.
Introduction: The Challenge of a Multifunctional Reagent
This compound is a valuable building block in medicinal chemistry and materials science due to its multiple reactive sites: the aldehyde carbonyl, two bromine atoms amenable to cross-coupling, and a fluorine atom that can influence electronic properties and metabolic stability. However, this very functionality presents unique challenges during reaction work-up. Common issues include the compound's propensity for oxidation, potential for dehalogenation, and difficulties in separating it from structurally similar impurities. This guide will address these challenges head-on.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is structured to address the most pressing and common issues encountered during the work-up of reactions involving this compound.
Issue 1: Low Recovery of the Desired Product After Aqueous Extraction
Q: I've completed my reaction, but after performing a standard aqueous work-up, I'm seeing a significantly lower than expected yield of my desired product containing the this compound moiety. What could be the cause?
A: This is a frequent issue stemming from the physicochemical properties of both the starting material and potential products. Several factors could be at play:
-
Product Solubility: While the starting aldehyde is relatively non-polar, many reactions (e.g., reductions to the alcohol, Grignard additions) can increase the polarity of the product. This can lead to partial solubility in the aqueous phase, especially if the reaction solvent is somewhat water-miscible (e.g., THF).[1] To mitigate this, always saturate the aqueous layer with brine (saturated NaCl solution) before extraction. This increases the polarity of the aqueous phase and "salts out" the organic product, driving it into the organic layer.[1] Performing multiple extractions (e.g., 3x with your chosen organic solvent) is also critical to ensure quantitative recovery.
-
Incorrect pH: The pH of the aqueous phase during extraction is crucial. If your product has acidic or basic functionality, it may be ionized at the wrong pH, rendering it water-soluble. For neutral products, maintaining a pH near 7 is ideal. If you have performed a reaction that could generate the corresponding carboxylic acid (an oxidation byproduct), an acidic wash (e.g., dilute HCl) would keep the acid protonated and in the organic layer, while a basic wash (e.g., NaHCO₃) would extract it into the aqueous layer.
-
Emulsion Formation: Halogenated aromatic compounds can sometimes form stable emulsions at the interface of the organic and aqueous layers, trapping the product and making separation difficult. If an emulsion forms, several techniques can be employed:
-
Add brine to the separatory funnel to help break the emulsion.
-
Allow the mixture to stand for an extended period.
-
Filter the entire mixture through a pad of Celite®.
-
If the emulsion persists, removing the solvent in vacuo and re-dissolving the residue in a different, less emulsion-prone extraction solvent (e.g., switching from ethyl acetate to dichloromethane) can be effective.[2]
-
Workflow for Optimizing Extractive Work-up
Sources
impact of solvent choice on 2,4-Dibromo-6-fluorobenzaldehyde reactivity
Introduction: Navigating the Reactivity of a Polysubstituted Aromatic Aldehyde
Welcome to the technical support guide for 2,4-Dibromo-6-fluorobenzaldehyde. This molecule presents a unique combination of reactive sites: a highly electrophilic aldehyde, two bromine atoms amenable to cross-coupling, and a fluorine atom that, along with the other substituents, activates the aromatic ring for nucleophilic aromatic substitution (SNAr). The success of any transformation involving this substrate is critically dependent on a well-reasoned choice of solvent. The solvent is not merely a medium for dissolution; it is an active participant that can dictate reaction pathways, influence rates, and determine the ultimate product profile.
This guide is structured as a series of troubleshooting scenarios and frequently asked questions to directly address challenges encountered in the laboratory. It is designed to move beyond simple procedural lists, offering causal explanations rooted in physical organic chemistry to empower you, the researcher, to make informed, proactive decisions in your experimental design.
Core Principles: The Role of the Solvent
Before diving into specific problems, it's crucial to understand the fundamental properties of solvents and how they interact with reactants, intermediates, and transition states.
-
Polar Protic Solvents (e.g., H₂O, Methanol, Ethanol): These solvents possess O-H or N-H bonds, allowing them to act as hydrogen bond donors. They are highly effective at solvating both cations and anions. While this stabilizes charged species, it can be detrimental to reactions requiring a potent nucleophile, as the solvent forms a "cage" around the nucleophile, blunting its reactivity.[1][2]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, THF): These solvents have significant dipole moments but lack O-H or N-H bonds.[3] They are excellent at solvating cations but poorly solvate anions.[4] This leaves anions (nucleophiles) "naked" and highly reactive, making these solvents ideal for reactions like SNAr and Sₙ2.[1][4]
-
Nonpolar Solvents (e.g., Toluene, Hexane, Dioxane): These solvents have low dielectric constants and are generally poor at solvating charged species. They are typically used when reactants are nonpolar or to minimize side reactions that are accelerated by polarity.
Below is a diagram illustrating the critical difference in how protic and aprotic solvents interact with a nucleophile.
Caption: Workflow for a Suzuki coupling highlighting the solvent's role.
Q4: I'm concerned about protodeboronation of my boronic acid in an aqueous solvent system. How can solvent choice mitigate this side reaction?
A4: Protodeboronation, the undesired cleavage of the C-B bond, is a common side reaction, often promoted by excessive water and heat.
-
Troubleshooting Action:
-
Minimize Water: Use the minimum amount of water necessary to dissolve the base.
-
Switch to an Alcohol/Water System: Solvents like methanol or ethanol can sometimes be less harsh than pure water while still effectively dissolving the base. [5] 3. Use a Non-Aqueous Polar Aprotic Solvent: In some cases, a polar aprotic solvent like DMF can be used with a milder, more soluble organic base (e.g., K₃PO₄) to create a homogenous, non-aqueous system, thereby avoiding protodeboronation.
-
Section 3: Grignard and Organometallic Additions
Q5: My attempt to add methylmagnesium bromide to the aldehyde group failed completely; I recovered only starting material and benzene (from the Grignard reagent). I used dry THF, but from a bottle that has been open for a while. What happened?
A5: This is a critical failure due to trace amounts of protic contaminants. Grignard reagents are exceptionally strong bases and will react instantly with any available acidic protons—most commonly, water. [6][7]A solvent bottle that has been opened multiple times, even if it was initially anhydrous, will absorb atmospheric moisture. This trace water will quench your Grignard reagent faster than it can react with the aldehyde.
-
Troubleshooting Action: Ensure absolutely anhydrous conditions.
-
Solvent Preparation: Use freshly distilled THF over a drying agent (e.g., sodium/benzophenone) or use solvent from a recently opened bottle packaged under an inert atmosphere (e.g., Sure/Seal™).
-
Glassware: All glassware must be oven-dried or flame-dried under vacuum immediately before use.
-
Atmosphere: The reaction must be performed under a dry, inert atmosphere (Nitrogen or Argon).
-
Causality: The Grignard reagent (R-MgX) is destroyed by water via an acid-base reaction: R-MgX + H₂O → R-H + Mg(OH)X. [8]Ethers like THF and diethyl ether are required not only because they are aprotic but also because their lone pair electrons coordinate to and stabilize the magnesium center of the Grignard reagent. [6]
-
Data Summary Tables
Table 1: Properties of Common Solvents
| Solvent | Formula | Type | Dielectric Constant (20°C) | Boiling Point (°C) |
| Water | H₂O | Polar Protic | 80.1 | 100 |
| Methanol | CH₃OH | Polar Protic | 33.0 | 65 |
| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | 7.5 | 66 |
| Toluene | C₇H₈ | Nonpolar | 2.4 | 111 |
| Acetonitrile | CH₃CN | Polar Aprotic | 36.6 | 82 |
| DMF | C₃H₇NO | Polar Aprotic | 38.3 | 153 |
| DMSO | C₂H₆OS | Polar Aprotic | 47.2 | 189 |
| Data compiled from various sources.[9][10] |
Table 2: Recommended Solvent Systems for Reactions with this compound
| Reaction Type | Primary Solvent Recommendation | Rationale & Key Considerations |
| SNAr | DMSO, DMF | Polar aprotic; maximizes nucleophile reactivity by avoiding H-bonding. [4][11] |
| Suzuki Coupling | Toluene/Water, Dioxane/Ethanol | Biphasic or mixed-polar system to dissolve both organic substrate and inorganic base. [5][12] |
| Grignard Addition | Anhydrous THF, Anhydrous Diethyl Ether | Aprotic and stabilizing. Protic solvents will destroy the Grignard reagent. [6][13] |
| Heck/Sonogashira Coupling | Acetonitrile, DMF | Polar aprotic solvents are generally effective for these transformations. |
Experimental Protocols
Protocol 1: Representative SNAr Reaction - Synthesis of 2,4-Dibromo-6-methoxybenzaldehyde
-
Setup: To an oven-dried round-bottom flask under a nitrogen atmosphere, add sodium methoxide (1.1 equivalents).
-
Solvent Addition: Add anhydrous DMSO via syringe to create a ~0.5 M solution. Stir until the sodium methoxide is fully dissolved.
-
Substrate Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMSO and add it dropwise to the stirred solution at room temperature.
-
Reaction: Stir the reaction at room temperature for 2-4 hours, monitoring by TLC. If the reaction is sluggish, gently warm the mixture to 40-50 °C.
-
Work-up: Upon completion, cool the reaction mixture and carefully pour it into a beaker of ice water. Extract the aqueous mixture with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Representative Suzuki-Miyaura Coupling
-
Setup: To a round-bottom flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and a palladium catalyst/ligand system (e.g., Pd(PPh₃)₄, 3-5 mol%).
-
Solvent Addition: Add a 4:1 mixture of Toluene:Ethanol.
-
Base Addition: Add a 2M aqueous solution of K₂CO₃ (3.0 eq).
-
Reaction: Fit the flask with a reflux condenser and heat the vigorously stirred mixture to 80-90 °C under a nitrogen atmosphere for 4-12 hours, monitoring by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Remove the aqueous layer.
-
Purification: Wash the organic layer with water and then brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify via column chromatography.
References
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
-
Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Chemistry Steps. [Link]
-
Acevedo, O., & Jorgensen, W. L. (2004). Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations. Organic Letters, 6(17), 2881–2884. [Link]
-
Chemistry LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts. [Link]
-
The Organic Chemistry Tutor. (2018). Polar Protic Solvents and Polar Aprotic Solvents For SN1 & SN2 Reactions. YouTube. [Link]
-
Organic Chemistry Tutor. (2023). Polar Protic vs Polar Aprotic Solvents in Organic Chemistry. YouTube. [Link]
-
Li, G., et al. (2018). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. [Link]
-
Ashenhurst, J. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]
-
Ardat, A., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES. [Link]
-
ResearchGate. (n.d.). Effect of solvent on the Suzuki reaction. ResearchGate. [Link]
-
Nudelman, N. S., et al. (1987). Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]
-
ResearchGate. (2002). Specific and non-specific solvent effects on aromatic nucleophilic substitution. ResearchGate. [Link]
-
PubChem. (n.d.). This compound. PubChem. [Link]
-
Mancini, P. M. E., et al. (1985). Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Qu, J., et al. (2014). Analysis of 4-bromo-3-fluorobenzaldehyde and separation of its regioisomers by one-dimensional and two-dimensional gas chromatography. ResearchGate. [Link]
Sources
- 1. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. leah4sci.com [leah4sci.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. www1.chem.umn.edu [www1.chem.umn.edu]
- 10. organicchemistrydata.org [organicchemistrydata.org]
- 11. Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. arodes.hes-so.ch [arodes.hes-so.ch]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Introduction: Navigating the Steric Challenges of a Versatile Building Block
<Technical Support Center: 2,4-Dibromo-6-fluorobenzaldehyde >
This compound is a highly functionalized aromatic aldehyde, presenting a unique combination of reactive sites for synthetic chemists. The presence of two bromine atoms, a fluorine atom, and an aldehyde group on the benzene ring makes it a valuable precursor for the synthesis of complex molecules in medicinal chemistry and materials science.[1][2] However, the substitution pattern, particularly the ortho-fluorine and ortho-bromine atoms flanking the aldehyde, introduces significant steric hindrance. This spatial crowding can impede the approach of nucleophiles to the electrophilic carbonyl carbon, often leading to low yields, slow reaction rates, or unexpected side reactions.[3][4][5]
This technical support guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights into managing the steric challenges associated with this compound. By understanding the underlying principles and employing the targeted strategies outlined below, you can enhance the success of your synthetic endeavors with this versatile, yet challenging, reagent.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when working with this compound?
A1: The principal challenge is the pronounced steric hindrance around the aldehyde functionality. The ortho-fluorine and ortho-bromine substituents create a sterically congested environment, which can:
-
Impede Nucleophilic Attack: Physically block the trajectory of incoming nucleophiles, making it difficult for them to reach the electrophilic carbonyl carbon.[3][4]
-
Reduce Reaction Rates: Increase the activation energy of reactions, leading to sluggish or incomplete conversions.
-
Promote Side Reactions: Favor alternative reaction pathways that are less sterically demanding, such as enolization or reaction at less hindered sites.
Q2: Which types of reactions are most affected by the steric hindrance of this molecule?
A2: Reactions that require direct nucleophilic attack on the carbonyl carbon are most susceptible to the steric effects of the ortho-substituents. These include:
-
Nucleophilic Addition Reactions: Such as Grignard reactions, organolithium additions, and Wittig reactions.[3]
-
Reductive Amination: The formation of the initial imine or iminium ion can be sterically hindered.[3]
-
Aldol and Related Condensation Reactions: The approach of the enolate to the aldehyde can be difficult.
Q3: Are there general strategies to improve the success of reactions with this substrate?
A3: Yes, several general strategies can be employed to overcome the steric barrier:
-
Use of More Reactive Reagents: Employing more potent nucleophiles or reagents can often overcome the high activation energy. For example, organolithium reagents are generally more reactive than Grignard reagents.[3][6]
-
Lewis Acid Catalysis: The addition of a Lewis acid can enhance the electrophilicity of the carbonyl carbon, making it more susceptible to attack by even weak nucleophiles.[3][7]
-
Optimization of Reaction Conditions: Increasing the reaction temperature or using microwave irradiation can provide the necessary energy to surmount the steric hindrance.[7] However, this should be done cautiously to avoid decomposition.
-
Protecting Group Strategies: In multi-step syntheses, it may be beneficial to temporarily protect the aldehyde, perform reactions at other sites, and then deprotect the aldehyde.[8][9]
Troubleshooting Guides: Common Issues and Solutions
Issue 1: Low or No Yield in Nucleophilic Addition Reactions (e.g., Grignard, Organolithium)
Symptoms:
-
Recovery of a significant amount of starting material (this compound).
-
Formation of minimal desired secondary alcohol product.
-
Presence of side products from reduction or enolization.
Causality: The bulky ortho-substituents are preventing the organometallic reagent from effectively attacking the carbonyl carbon. The Grignard or organolithium reagent may be acting as a base, deprotonating any slightly acidic protons, or as a reducing agent.[3]
Solutions:
| Strategy | Protocol Details | Expected Outcome |
| Lewis Acid Additive (e.g., CeCl₃) | 1. Dry CeCl₃ under vacuum at 140-150 °C for 2 hours. 2. Suspend the anhydrous CeCl₃ (1.2 equivalents) in dry THF. 3. Add the Grignard reagent to the CeCl₃ suspension and stir for 1-2 hours. 4. Cool the mixture to the desired reaction temperature and slowly add the this compound. | Increased yield of the desired alcohol by enhancing the electrophilicity of the aldehyde and suppressing enolization. |
| Switch to a More Reactive Organometallic Reagent | Substitute the Grignard reagent with the corresponding organolithium reagent. Organolithium reagents are generally more nucleophilic and less basic than their Grignard counterparts.[6][10] | Improved conversion to the desired alcohol due to the higher reactivity of the organolithium species. |
| Increase Reaction Temperature | Carefully and incrementally increase the reaction temperature. Monitor the reaction closely by TLC or GC to balance increased reactivity with potential decomposition. | May provide the necessary activation energy to overcome the steric barrier, leading to a higher yield. |
Workflow for Overcoming Low Yield in Nucleophilic Addition:
Caption: Decision workflow for troubleshooting low yields in nucleophilic additions.
Issue 2: Poor Conversion in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Symptoms:
-
Incomplete consumption of this compound.
-
Low yield of the desired coupled product.
-
Formation of homo-coupled byproducts.
Causality: While the bromine atoms are generally good handles for cross-coupling, the steric hindrance from the adjacent aldehyde and fluorine can affect the oxidative addition step or the reductive elimination step in the catalytic cycle. The choice of ligand and catalyst system is crucial.[11][12]
Solutions:
| Strategy | Protocol Details | Expected Outcome |
| Employ Bulky, Electron-Rich Ligands | Use phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands can promote the oxidative addition and reductive elimination steps for sterically hindered substrates. | Increased reaction rate and yield of the cross-coupled product. |
| Microwave-Assisted Synthesis | Perform the reaction in a sealed vessel under microwave irradiation. This can significantly reduce reaction times and improve yields by overcoming the activation energy barrier.[13] | Faster reaction times and potentially higher conversion to the desired product. |
| Screen Different Palladium Pre-catalysts | Test various palladium sources such as Pd(PPh₃)₄, Pd₂(dba)₃, or pre-formed catalysts like (SPhos)Pd G3. | Identification of an optimal catalyst system for this specific substrate, leading to improved yields. |
Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling
-
To a microwave vial, add this compound (1.0 mmol), the desired boronic acid (1.2 mmol), a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Add a suitable solvent system (e.g., toluene/ethanol/water).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to the desired temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).
-
After cooling, dilute the reaction mixture with an organic solvent and wash with water.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Issue 3: Difficulty in Forming Heterocycles via Condensation Reactions
Symptoms:
-
Low yields in the formation of heterocycles (e.g., indazoles, quinolines) that involve an initial condensation with the aldehyde.
-
Recovery of starting materials.
Causality: The steric hindrance around the aldehyde group prevents the initial nucleophilic attack and subsequent condensation/cyclization steps.
Solutions:
| Strategy | Protocol Details | Expected Outcome |
| Use a More Reactive Condensation Partner | Employ more nucleophilic amines or active methylene compounds to facilitate the initial attack on the sterically hindered aldehyde. | Improved formation of the intermediate, leading to a higher yield of the final heterocyclic product. |
| Acid or Base Catalysis | The use of an appropriate acid or base catalyst can activate either the aldehyde or the nucleophile, promoting the condensation reaction. | Increased reaction rate and conversion. |
| High-Temperature or Microwave Conditions | As with other reactions, increasing the temperature can provide the necessary energy to overcome the steric barrier.[7] | Enhanced reaction rates and yields of the desired heterocycle. |
Logical Relationship for Heterocycle Synthesis:
Caption: Factors influencing the success of heterocyclic synthesis.
References
- BenchChem. (n.d.). Overcoming steric hindrance in Pentamethylbenzaldehyde reactions.
- Science of Synthesis. (n.d.). Protecting groups.
- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
- Ashenhurst, J. (2011, July 18). Steric Hindrance (Is Like A Fat Goalie). Master Organic Chemistry.
- BenchChem. (n.d.). 2,4-Dibromobenzaldehyde.
- Organic-Synthesis.com. (n.d.). Protecting Groups.
- BenchChem. (n.d.). Overcoming low reactivity of sterically hindered aldehydes in Prins cyclization.
- Scribd. (n.d.). 6 Steric Hindrance.
- MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
- Michigan State University. (n.d.). Main Group Organometallic Compounds.
- ResearchGate. (n.d.). Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts.
- Royal Society of Chemistry. (n.d.). Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology.
- BenchChem. (n.d.). An In-depth Technical Guide on the Reactivity of 2,3-Dibromo-6-fluorobenzaldehyde.
- PubChem. (n.d.). This compound.
- Leah4sci. (2023, February 14). Organometallic Reagents and Reactions - Grignard, Gilman, Organolithium. YouTube.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound | C7H3Br2FO | CID 2773967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. scribd.com [scribd.com]
- 6. Chemical Reactivity [www2.chemistry.msu.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. agroipm.cn [agroipm.cn]
- 9. jocpr.com [jocpr.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Palladium-catalyzed cross-couplings by C–O bond activation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Catalyst Deactivation in 2,4-Dibromo-6-fluorobenzaldehyde Coupling Reactions
Welcome to the technical support center for cross-coupling reactions involving 2,4-Dibromo-6-fluorobenzaldehyde. This resource is tailored for researchers, scientists, and drug development professionals who may encounter challenges with catalyst deactivation during their synthetic endeavors. The unique electronic and steric properties of this substrate, characterized by two bromine atoms and a fluorine atom ortho to an aldehyde, present specific hurdles that can lead to catalyst inactivation and diminished reaction yields.
This guide provides a structured, in-depth analysis of common catalyst deactivation pathways in a user-friendly question-and-answer format. It is designed to help you diagnose issues, understand the underlying chemical principles, and implement effective troubleshooting strategies in your laboratory work.
Troubleshooting Guide: Catalyst Deactivation
This section addresses specific problems related to catalyst deactivation that you might observe during your experiments. Each entry details the likely causes and provides actionable solutions.
Question 1: My Suzuki-Miyaura coupling of this compound is stalling, and I'm observing the formation of palladium black. What's causing this?
Answer:
The precipitation of palladium black is a clear indicator of catalyst decomposition, where the active Pd(0) species agglomerates into an inactive metallic form.[1] This is a common issue, particularly in reactions that require elevated temperatures to activate the less reactive C-Br bonds of your substrate.
Why it happens:
-
Ligand Degradation: At higher temperatures, phosphine ligands, which are crucial for stabilizing the Pd(0) catalyst, can undergo P-C bond cleavage.[2] This strips the palladium center of its protective coordination sphere, leading to aggregation.
-
Slow Reductive Elimination: The steric hindrance from the ortho-fluoro and bromo substituents can slow down the final reductive elimination step of the catalytic cycle.[3] This prolongs the lifetime of vulnerable palladium intermediates, increasing the likelihood of decomposition.
-
Inadequate Ligand-to-Metal Ratio: An insufficient amount of ligand may not adequately protect the palladium catalyst throughout the reaction, especially if the ligand itself is slowly degrading.
What to do:
-
Switch to More Robust Ligands: Employ sterically hindered and electron-rich biarylphosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs). These ligands form more stable complexes with palladium and are more resistant to degradation at high temperatures.[4]
-
Optimize Ligand-to-Palladium Ratio: Increase the ligand-to-palladium ratio to ensure the catalytic species remains stabilized. A ratio of 2:1 to 4:1 is often a good starting point.[4]
-
Use a Pre-formed Catalyst: Consider using a well-defined palladium pre-catalyst, such as a Buchwald pre-catalyst. These can provide a more controlled and efficient generation of the active Pd(0) species.[4]
-
Lower the Reaction Temperature: If possible, screen for a more active catalyst system that allows you to run the reaction at a lower temperature, thereby minimizing thermal degradation pathways.[5]
Question 2: I'm attempting a Buchwald-Hartwig amination and observing low conversion, with my starting material being consumed very slowly. Could the catalyst be inactive from the start?
Answer:
Slow or no initiation of a Buchwald-Hartwig amination often points to issues with the in situ generation of the active Pd(0) catalyst from the Pd(II) pre-catalyst.[6]
Why it happens:
-
Inefficient Pre-catalyst Reduction: The reduction of Pd(II) to Pd(0) is a critical first step in the catalytic cycle.[7] If the reducing agent (often the amine itself or an alcohol) is not effective, the active catalyst will not be generated in sufficient quantities.[6]
-
Base Incompatibility: The choice of base is critical. While strong bases like sodium tert-butoxide are common, they can sometimes be incompatible with sensitive functional groups on your substrate or ligand, leading to side reactions that inhibit catalysis.[7]
-
Solvent Effects: The solvent plays a crucial role in stabilizing the catalytic species and influencing reaction rates. A poorly chosen solvent can hinder the reduction of the pre-catalyst or destabilize the active catalyst.[8][9]
What to do:
-
Ensure Efficient Pre-catalyst Reduction: If using a Pd(II) source like Pd(OAc)₂, ensure your conditions favor reduction. The presence of a primary alcohol can sometimes facilitate this process.[6] Alternatively, using a Pd(0) source like Pd₂(dba)₃ can bypass this step, though these reagents can have variable purity.[9]
-
Screen Different Bases: Evaluate a range of bases, from strong alkoxides (NaOtBu, K₂CO₃) to weaker carbonate bases (Cs₂CO₃). The optimal base will depend on the specific amine and aryl halide coupling partners.[5]
-
Solvent Selection: Anhydrous, deoxygenated solvents are crucial. Toluene and dioxane are common choices for Buchwald-Hartwig reactions. Ensure they are thoroughly degassed to prevent oxidation of the catalyst.[5]
Question 3: In my Heck coupling reaction, I am seeing significant formation of the hydrodehalogenated product (2-bromo-6-fluorobenzaldehyde) instead of the desired coupled product. What is causing this catalyst deactivation pathway?
Answer:
The formation of a hydrodehalogenated side product suggests that the catalytic cycle is being diverted. This can happen through a competing reaction pathway that consumes the active catalyst or intermediates.
Why it happens:
-
β-Hydride Elimination from the Amide: In some cross-coupling reactions, an intermediate palladium-amido complex can undergo β-hydride elimination, leading to the formation of an imine and a palladium-hydride species. This palladium-hydride can then react with the aryl halide to produce the hydrodehalogenated arene.[10]
-
Reaction with Water or Other Protic Sources: Trace amounts of water or other protic impurities can react with palladium intermediates to form palladium-hydride species, which then lead to hydrodehalogenation.
What to do:
-
Use a Bulky Ligand: Sterically hindered ligands can disfavor the geometry required for β-hydride elimination, thus promoting the desired reductive elimination pathway.
-
Rigorous Control of Reaction Conditions: Ensure all reagents and solvents are anhydrous and the reaction is run under a strictly inert atmosphere (e.g., argon or nitrogen) to minimize the presence of protic impurities.[11]
-
Choice of Base: The nature of the base can influence the propensity for side reactions. A non-nucleophilic, sterically hindered base may be preferable.
Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding catalyst deactivation in the context of this compound coupling reactions.
Q1: Does the aldehyde functional group on this compound interfere with the palladium catalyst?
A1: The aldehyde group is generally well-tolerated in many palladium-catalyzed cross-coupling reactions. However, under certain conditions, it can potentially interact with the catalyst or reagents. For instance, with very strong bases and at high temperatures, side reactions involving the aldehyde, such as aldol condensation, could occur.[11] It is also possible for the aldehyde to coordinate to the palladium center, which could potentially inhibit catalytic activity. However, this is generally less of a concern than the deactivation pathways mentioned in the troubleshooting guide.
Q2: I am trying to achieve selective mono-coupling at either the C2 or C4 position. Can catalyst deactivation affect the regioselectivity?
A2: While catalyst deactivation primarily leads to lower yields, it can indirectly influence the observed product distribution. If the catalyst deactivates over time, the reaction may not go to completion, and the product ratio at that point may not reflect the true kinetic or thermodynamic selectivity of the catalyst system.
Controlling regioselectivity in polyhalogenated systems is primarily governed by electronic and steric factors.[12][13] Oxidative addition is generally favored at the more electron-deficient and less sterically hindered position. The choice of ligand can also play a significant role in dictating the regioselectivity.[14]
Q3: Can impurities in my reagents or solvents poison the catalyst?
A3: Absolutely. Palladium catalysts, especially at low loadings, are susceptible to poisoning by various impurities.[15] Common catalyst poisons include:
-
Sulfur-containing compounds: Even trace amounts can irreversibly bind to the palladium center.
-
Oxygen: Can lead to the oxidation of the active Pd(0) to inactive Pd(II) species and can also promote the homocoupling of boronic acids in Suzuki reactions.[4]
-
Water: Can lead to protodeboronation in Suzuki couplings and hydrodehalogenation as discussed earlier.[4]
-
Other metals: Can interfere with the catalytic cycle.
It is imperative to use high-purity reagents and solvents and to maintain a scrupulously inert atmosphere throughout the reaction.[11]
Experimental Protocols & Data
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling of this compound
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃ or a Buchwald Precatalyst (e.g., XPhos Pd G3) | Provides a reliable source of Pd(0) or a highly active pre-catalyst.[4] |
| Ligand | XPhos, SPhos, or RuPhos | Bulky, electron-rich ligands that promote oxidative addition and stabilize the catalyst.[5] |
| Pd Loading | 1-3 mol % | A good starting point to ensure sufficient catalyst concentration.[15] |
| Ligand:Pd Ratio | 2:1 to 4:1 | Ensures adequate stabilization of the palladium center.[4] |
| Base | K₃PO₄ or Cs₂CO₃ (finely powdered and anhydrous) | Strong, non-nucleophilic bases that are effective in Suzuki couplings.[5] |
| Solvent | Anhydrous, degassed 1,4-Dioxane or Toluene (with 10-20% water) | Common solvents for Suzuki reactions; a small amount of water can be beneficial.[5][16] |
| Temperature | 80-110 °C | May require heating to facilitate the coupling of the aryl bromides. |
Step-by-Step Protocol: General Procedure for a Suzuki-Miyaura Coupling
-
Preparation: To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired boronic acid (1.1-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium source and the ligand, followed by the anhydrous, degassed solvent.
-
Reaction: Stir the mixture at the desired temperature and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[17]
Visualizations
Catalytic Cycle and Deactivation Pathways
Caption: General catalytic cycle and common deactivation pathways for palladium-catalyzed cross-coupling reactions.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low-yield coupling reactions.
References
- White Rose Research Online.
- PubMed.
- ArODES. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
- ACS Publications. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
- PMC - NIH. Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend.
- NIH.
- Benchchem.
- ResearchGate. Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions | Request PDF.
- PubMed.
- Organic Chemistry Frontiers (RSC Publishing).
- Wikipedia. Cross-coupling reaction.
- Chemistry LibreTexts. Heck Reaction.
- MDPI.
- Wikipedia.
- Journal of the American Chemical Society. Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System.
- ResearchGate. Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with....
- Books Gateway. Heck Coupling | Synthetic Methods in Drug Discovery: Volume 1.
- Benchchem. troubleshooting low yields in reactions with 2-(Trifluoromethyl)benzaldehyde.
- Benchchem.
- Chemistry LibreTexts.
- Ligand electronic influence in Pd-c
- Reddit.
- ACS Publications. Mapping the reaction pathway in palladium-catalyzed cross-coupling reactions | Organometallics.
- RSC Publishing. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins.
- ACS Publications. Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions | ACS Nano.
- Benchchem. Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 2-Chloro-6-fluorobenzaldehyde.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
- the University of Groningen research portal.
- PMC - NIH. Cooperativity of Regiochemistry Control Strategies in Reductive Couplings of Propargyl Alcohols and Aldehydes.
- PMC - NIH. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.
- Abstracts.
- ACS Publications. Ligand-Controlled Regioselectivity in Palladium-Catalyzed Cross Coupling Reactions | Journal of the American Chemical Society.
- ResearchGate.
- Benchchem. Technical Support Center: Optimizing Suzuki Coupling of 2-Chloro-6-fluorobenzaldehyde.
- Organic & Biomolecular Chemistry (RSC Publishing).
- PMC - NIH. Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings.
- Benchchem. troubleshooting failed reactions involving 3-Bromo-4-methoxybenzaldehyde.
- Organic Chemistry Frontiers (RSC Publishing).
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Origin of regioselectivity in palladium-catalyzed cross-coupling reactions of polyhalogenated heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. arodes.hes-so.ch [arodes.hes-so.ch]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to the 13C NMR Characterization of 2,4-Dibromo-6-fluorobenzaldehyde
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of novel and existing molecules is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a powerful tool in this endeavor, providing a detailed fingerprint of the carbon framework of a molecule. This guide offers an in-depth technical comparison and characterization of 2,4-Dibromo-6-fluorobenzaldehyde, a halogenated aromatic aldehyde of interest in organic synthesis.
The presence of multiple halogen substituents (two bromine atoms and one fluorine atom) on the benzaldehyde scaffold introduces complex electronic effects that significantly influence the 13C NMR spectrum. Understanding these effects is paramount for accurate spectral assignment and, by extension, for the confirmation of the compound's identity and purity. This guide will delve into the predicted 13C NMR spectrum of the title compound, drawing comparisons with structurally related analogs to provide a comprehensive analytical framework.
Predicted 13C NMR Spectral Data of this compound
Due to the absence of a publicly available, experimentally verified 13C NMR spectrum for this compound, this guide presents a predicted spectrum based on established substituent effects and data from analogous compounds. The predicted chemical shifts (δ) and carbon-fluorine coupling constants (J-coupling) are summarized below.
Table 1: Predicted 13C NMR Data for this compound (in CDCl₃)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (nJCF, Hz) |
| C=O | ~186 | Doublet | ⁴JCF ≈ 3-5 |
| C-1 | ~125 | Doublet | ³JCF ≈ 6-9 |
| C-2 | ~118 | Doublet | ²JCF ≈ 15-20 |
| C-3 | ~138 | Singlet | - |
| C-4 | ~120 | Doublet | ⁴JCF ≈ 1-3 |
| C-5 | ~132 | Doublet | ³JCF ≈ 3-6 |
| C-6 | ~162 | Doublet | ¹JCF ≈ 250-260 |
Structural Correlation and Spectral Interpretation
The assignment of the predicted chemical shifts and coupling constants is rooted in the fundamental principles of NMR spectroscopy, specifically the influence of substituent electronegativity, resonance effects, and the "heavy atom effect" of bromine.
Caption: Molecular structure of this compound with carbon numbering.
Analysis of Chemical Shifts:
-
Aldehyde Carbon (C=O): The carbonyl carbon is expected to be the most deshielded, appearing around 186 ppm. This is a characteristic chemical shift for benzaldehydes.[1] A small four-bond coupling to fluorine (⁴JCF) is anticipated.
-
Fluorine-Bearing Carbon (C-6): The carbon directly attached to the highly electronegative fluorine atom (C-6) will experience a strong deshielding effect, placing its resonance significantly downfield, predicted to be around 162 ppm. This signal will appear as a doublet with a large one-bond C-F coupling constant (¹JCF) in the range of 250-260 Hz.
-
Bromine-Bearing Carbons (C-2 and C-4): The chemical shifts of carbons attached to bromine are influenced by the "heavy atom effect," which, counterintuitively to electronegativity considerations, results in an upfield (shielding) shift.[2] Therefore, C-2 and C-4 are predicted to be at approximately 118 ppm and 120 ppm, respectively. C-2 will exhibit a two-bond coupling to fluorine (²JCF).
-
Protonated Carbons (C-3 and C-5): The remaining protonated carbons, C-3 and C-5, will have chemical shifts influenced by the cumulative electronic effects of the adjacent substituents. C-3, situated between two bromine atoms, is predicted to be more deshielded (~138 ppm) than C-5 (~132 ppm), which is positioned between a bromine and a fluorine atom. C-5 will show a three-bond coupling to fluorine (³JCF).
-
Aldehyde-Substituted Carbon (C-1): This quaternary carbon is predicted to resonate around 125 ppm and will be split into a doublet due to a three-bond coupling with the fluorine atom (³JCF).
Comparative Analysis with Structurally Related Compounds
To substantiate the predicted spectral data, a comparison with experimentally determined 13C NMR data of similar molecules is invaluable.
Table 2: Comparison of 13C NMR Chemical Shifts (δ, ppm) of Related Benzaldehydes (in CDCl₃)
| Carbon | Benzaldehyde | 2-Bromobenzaldehyde[2][3] | 4-Fluorobenzaldehyde[4] | This compound (Predicted) |
| C=O | 192.3 | 191.5 | 190.5 | ~186 |
| C-1 | 136.5 | 130.0 | 132.2 (d, J=9.7 Hz) | ~125 (d) |
| C-2 | 129.7 | 136.0 | 132.8 (d, J=9.5 Hz) | ~118 (d) |
| C-3 | 129.0 | 127.8 | 116.4 (d, J=22.3 Hz) | ~138 |
| C-4 | 134.4 | 133.8 | 166.5 (d, J=256.7 Hz) | ~120 (d) |
| C-5 | 129.0 | 128.0 | 116.4 (d, J=22.3 Hz) | ~132 (d) |
| C-6 | 129.7 | 134.1 | 132.8 (d, J=9.5 Hz) | ~162 (d) |
This comparison highlights the expected upfield shift for the bromine-substituted carbons and the significant downfield shift for the fluorine-substituted carbon in the target molecule. The C-F coupling constants observed for 4-fluorobenzaldehyde provide a solid basis for the predicted splitting patterns.[4]
Experimental Protocol for 13C NMR Data Acquisition
Acquiring a high-quality 13C NMR spectrum of a halogenated aromatic compound requires careful attention to experimental parameters.
Caption: Experimental workflow for 13C NMR data acquisition.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 20-50 mg of this compound.
-
Dissolve the sample in 0.6-0.8 mL of deuterated chloroform (CDCl₃) in a clean, dry 5 mm NMR tube. CDCl₃ is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its well-characterized residual solvent peak at 77.16 ppm, which can be used for chemical shift referencing.
-
Ensure the sample is fully dissolved to avoid line broadening.
-
-
Spectrometer Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the CDCl₃.
-
Tune and match the 13C and 1H channels of the probe to ensure optimal sensitivity and pulse performance.
-
Shim the magnetic field to achieve good resolution and symmetrical peak shapes.
-
-
Data Acquisition:
-
Set up a standard proton-decoupled 1D 13C NMR experiment.
-
Key Parameters:
-
Pulse Angle: A flip angle of 30-45° is recommended to balance signal intensity and relaxation delays, especially for quaternary carbons which often have long T1 relaxation times.
-
Relaxation Delay (d1): A delay of 2-5 seconds is appropriate to allow for sufficient relaxation of most carbon nuclei.
-
Acquisition Time (aq): An acquisition time of 1-2 seconds will provide adequate data points for good resolution.
-
Number of Scans (ns): Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 to 4096 or more) will be necessary to achieve a good signal-to-noise ratio, particularly for the quaternary carbons.
-
-
The use of broadband proton decoupling will simplify the spectrum by collapsing all C-H couplings, leaving only the C-F couplings.
-
-
Data Processing:
-
Apply an exponential multiplication function with a line broadening factor of 0.5-1.0 Hz to improve the signal-to-noise ratio.
-
Perform a Fourier transform of the Free Induction Decay (FID).
-
Carefully phase correct the spectrum to ensure all peaks are in pure absorption mode.
-
Apply a baseline correction to obtain a flat baseline.
-
Reference the spectrum by setting the CDCl₃ peak to 77.16 ppm.
-
Conclusion
The 13C NMR characterization of this compound presents a valuable case study in the interpretation of spectra for polysubstituted aromatic systems. By leveraging a predictive approach grounded in the established principles of substituent effects and by making careful comparisons with analogous compounds, a reliable assignment of the 13C NMR spectrum can be achieved. The detailed experimental protocol provided herein offers a robust framework for obtaining high-quality data for this and other similar molecules, ensuring accuracy and reproducibility in research and development settings.
References
- Supporting Information for a chemical communic
- Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. American Chemical Society. (2026).
- An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral D
- 2-Bromobenzaldehyde(6630-33-7) 13C NMR spectrum. ChemicalBook.
- Simultaneous Proton and Fluorine decoupled 13C NMR. Magritek. (2014).
- A multinuclear magnetic resonance study of fluoro deriv
- The halogen effect on the 13C NMR chemical shift in substituted benzenes. PubMed. (2018).
- 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects.
- NMR Spectroscopy :: 13C NMR Chemical Shifts.
- Interpreting C-13 NMR Spectra. Chemistry LibreTexts. (2023).
- C-13 NMR SPECTROSCOPY INDEX. Doc Brown's Chemistry.
- C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm. Doc Brown's Chemistry.
Sources
- 1. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2-Bromobenzaldehyde(6630-33-7) 13C NMR spectrum [chemicalbook.com]
- 4. rsc.org [rsc.org]
A Senior Application Scientist's Guide to the Validation of 2,4-Dibromo-6-fluorobenzaldehyde Purity by HPLC: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is not merely a matter of quality control; it is the bedrock upon which the safety, efficacy, and reproducibility of a final active pharmaceutical ingredient (API) are built. 2,4-Dibromo-6-fluorobenzaldehyde is a critical building block in the synthesis of numerous pharmacologically significant molecules. Its purity directly influences reaction yields, impurity profiles, and the ultimate safety of the therapeutic agent.
This guide provides an in-depth, technically-grounded protocol for the validation of this compound purity using High-Performance Liquid Chromatography (HPLC), the workhorse of the pharmaceutical industry. Beyond a simple recitation of steps, this document elucidates the scientific rationale behind methodological choices. Furthermore, it offers an objective comparison with alternative analytical techniques, providing the supporting data and context necessary for informed decisions in a research and development setting.
The Imperative of Purity: Potential Impurities in this compound
Understanding the potential impurities is fundamental to developing a specific and reliable analytical method. The synthesis of this compound can introduce several process-related impurities and degradation products. A robust analytical method must be able to resolve the primary compound from these potential contaminants.
Common Impurities May Include:
-
Starting Materials & Intermediates: Incomplete reactions can leave residual precursors, such as 2-bromo-6-fluorobenzaldehyde[1] or other isomers.
-
Isomeric Impurities: Positional isomers like 2,6-dibromo-4-fluorobenzaldehyde can be formed during the synthesis and may have different reactivity and toxicity profiles.
-
Oxidation Products: Aldehydes are susceptible to oxidation, leading to the formation of the corresponding carboxylic acid, in this case, 2,4-Dibromo-6-fluorobenzoic acid. This is a common contaminant in aged benzaldehyde samples[2][3].
-
By-products: Side reactions can generate various unforeseen molecular species that must be detected and quantified.
Gold Standard for Purity Assessment: Reverse-Phase HPLC
For non-volatile, moderately polar compounds like this compound, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the preeminent analytical technique.[4][5] Its high resolving power, sensitivity, and robustness make it ideal for separating the main component from a wide range of potential impurities in a single run. The method's validation ensures that the generated data is reliable, reproducible, and fit for its intended purpose, adhering to guidelines set by the International Conference on Harmonisation (ICH).[6][7]
Experimental Protocol: A Self-Validating System
This protocol is designed not just to be followed, but to be understood. Each parameter is selected to ensure specificity, accuracy, and precision, the cornerstones of a validated method.[6][8][9]
Instrumentation & Conditions:
| Parameter | Specification | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD) | DAD allows for peak purity analysis and selection of the optimal wavelength. |
| Column | C18, 4.6 x 150 mm, 3.5 µm particle size | The C18 stationary phase provides excellent hydrophobic retention for the aromatic analyte. Smaller particles enhance separation efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a controlled pH to ensure consistent ionization states of acidic impurities (like the benzoic acid derivative) and sharp peak shapes. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with low UV cutoff and viscosity, suitable for gradient elution. |
| Gradient Elution | 0-20 min: 40% B to 95% B; 20-25 min: Hold at 95% B; 25-30 min: Return to 40% B | A gradient is essential to elute early, polar impurities (like benzoic acid) and late, non-polar impurities, while ensuring the main peak is well-resolved. |
| Flow Rate | 1.0 mL/min | A standard flow rate that balances analysis time with column efficiency and backpressure. |
| Column Temp. | 30°C | Temperature control ensures reproducible retention times by stabilizing mobile phase viscosity and analyte-stationary phase interactions. |
| Detection | 254 nm | A common wavelength for aromatic compounds, providing good sensitivity for the analyte and many potential impurities. |
| Injection Vol. | 10 µL | A small, precise volume to prevent column overloading and peak distortion. |
Sample Preparation:
-
Diluent Preparation: Prepare a mixture of Water:Acetonitrile (60:40 v/v) to match the initial mobile phase conditions. This prevents peak distortion upon injection.
-
Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Prepare the sample to be tested in the same manner as the standard solution.
-
Filtration: Filter all solutions through a 0.45 µm PTFE syringe filter to remove particulates that could damage the column or system.
Visualizing the HPLC Workflow
Sources
- 1. ossila.com [ossila.com]
- 2. echemi.com [echemi.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. ijrrjournal.com [ijrrjournal.com]
- 8. pharmaerudition.org [pharmaerudition.org]
- 9. wjarr.com [wjarr.com]
A Senior Application Scientist's Guide to Catalyst Selection for the Suzuki-Miyaura Coupling of 2,4-Dibromo-6-fluorobenzaldehyde
Authored for Researchers, Scientists, and Drug Development Professionals
The selective functionalization of polyhalogenated aromatic compounds is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures for pharmaceuticals and advanced materials. 2,4-Dibromo-6-fluorobenzaldehyde is a valuable building block, but its utility is contingent on the ability to selectively couple at one of its two carbon-bromine bonds. This guide provides a comparative analysis of palladium-based catalyst systems for the Suzuki-Miyaura cross-coupling of this substrate, focusing on achieving high selectivity for mono-arylation at the more sterically accessible C4 position.
The Challenge: Regioselectivity in Dihaloarene Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds.[1][2] However, when applied to dihaloarenes like this compound, the primary challenge is controlling the site of the reaction.[3] The C-Br bond at the 4-position is electronically similar to the C-Br bond at the 2-position, but the latter is significantly more sterically hindered due to the adjacent aldehyde and fluorine substituents. This inherent steric difference is the primary lever we can use to achieve regioselectivity. The goal is to identify a catalyst system that is active enough to couple at the C4-Br bond under conditions mild enough to leave the C2-Br bond untouched.
Comparative Analysis of Catalyst Systems
The choice of ligand is paramount in tuning the reactivity and selectivity of the palladium catalyst.[4] Bulky, electron-rich phosphine ligands and N-heterocyclic carbenes (NHCs) are often employed for challenging substrates, as they promote the crucial oxidative addition step and stabilize the active catalytic species.[4][5][6] Below is a comparison of catalyst systems commonly used for Suzuki couplings of sterically hindered or dihalogenated aryl bromides.
| Catalyst System (Precursor/Ligand) | Base | Solvent | Temp (°C) | Typical Yield (Mono-arylation) | Selectivity (C4 vs. C2) | Key Insights & Rationale |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 80-100 | >90% | High | SPhos is a bulky, electron-rich biaryl phosphine ligand known to be highly effective for sterically demanding couplings.[7] It promotes rapid oxidative addition and reductive elimination, often leading to high turnover numbers. The use of a phosphate base is common with this class of ligands. |
| Pd₂(dba)₃ / XPhos | K₂CO₃ | 1,4-Dioxane | 100 | 85-95% | High | XPhos, another Buchwald biaryl phosphine ligand, offers excellent performance for hindered substrates.[8] Its steric bulk effectively prevents the catalyst from accessing the more hindered C2-Br bond. Carbonate bases are a milder alternative to phosphates and are often effective. |
| Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 90 | 60-75% | Moderate | Tetrakis(triphenylphosphine)palladium(0) is a classic, versatile catalyst. However, PPh₃ is less sterically bulky and electron-rich compared to modern biaryl phosphine ligands. This can lead to lower reactivity and potentially reduced selectivity, with a higher chance of competing di-arylation or reaction at the C2 position. |
| PEPPSI™-IPr | t-BuOK | Dioxane | 80 | >90% | High | N-Heterocyclic Carbene (NHC) ligands like IPr are strong σ-donors and offer significant steric bulk.[6] PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes are air- and moisture-stable precatalysts that are highly active for coupling sterically hindered aryl halides.[9] The use of a strong base like potassium tert-butoxide is often required.[6] |
Note: Yields and selectivities are estimates based on performance with analogous sterically hindered dihaloarene substrates and may require optimization for this compound.
Mechanistic Considerations: The Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium(0) active species.[7][9][10] Understanding this mechanism is key to troubleshooting and optimizing the reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond (preferentially the less hindered C4-Br bond). This is often the rate-determining step.[1]
-
Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium(II) complex.[1][7]
-
Reductive Elimination: The two organic groups on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[7][10]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Selective Mono-arylation using Pd(OAc)₂/SPhos
This protocol provides a robust starting point for the selective Suzuki-Miyaura coupling at the C4 position of this compound. All procedures should be performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst degradation.[4][11]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv, 2 mol%)
-
SPhos (0.04 equiv, 4 mol%)
-
Potassium phosphate (K₃PO₄), anhydrous (3.0 equiv)
-
Toluene and Water (degassed, typically in a 4:1 to 10:1 ratio)
-
Schlenk flask or similar reaction vessel
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium phosphate.
-
Catalyst Addition: In a separate vial, briefly mix the Pd(OAc)₂ and SPhos in a small amount of the reaction solvent. Add this catalyst mixture to the Schlenk flask.
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas three times.
-
Solvent Addition: Add the degassed toluene and water via syringe. The mixture should be biphasic.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting aryl bromide is consumed (typically 2-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the 4-aryl-2-bromo-6-fluorobenzaldehyde product.
Workflow for Catalyst System Optimization
For novel substrates or coupling partners, a systematic approach to optimization is crucial. The following workflow outlines a logical progression for catalyst screening.
Caption: A logical workflow for optimizing Suzuki coupling conditions.
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Available at: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]
-
Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. Available at: [Link]
-
MDPI. Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. Available at: [Link]
-
Organic Chemistry Portal. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Available at: [Link]
-
BYJU'S. Merits of the Suzuki Coupling Reaction. Available at: [Link]
-
ElectronicsAndBooks. Palladium and nickel catalysed Suzuki cross-coupling of sterically hindered aryl bromides with phenylboronic acid. Available at: [Link]
-
ResearchGate. A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. Available at: [Link]
-
ACS Publications. Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. The Journal of Organic Chemistry. Available at: [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available at: [Link]
-
ResearchGate. Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. Available at: [Link]
-
National Institutes of Health. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. Available at: [Link]
-
Royal Society of Chemistry. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry. Available at: [Link]
-
ResearchGate. Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. Available at: [Link]
-
ChemRxiv. Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. Available at: [Link]
-
ACS Publications. Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. Available at: [Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. Available at: [Link]
-
Wikipedia. Suzuki reaction. Available at: [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes | MDPI [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. Yoneda Labs [yonedalabs.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Guide to Navigating Regioselectivity in Reactions with 2,4-Dibromo-6-fluorobenzaldehyde
For researchers, scientists, and professionals in drug development, the strategic functionalization of polysubstituted aromatic rings is a cornerstone of modern synthetic chemistry. The judicious choice of starting materials and reaction conditions dictates the efficiency and outcome of complex synthetic pathways. Among the vast array of building blocks, 2,4-Dibromo-6-fluorobenzaldehyde stands out as a versatile scaffold, offering multiple reaction sites for diversification. However, this versatility presents a significant challenge: controlling the regioselectivity of subsequent transformations. This in-depth technical guide provides a comparative analysis of the regioselectivity of reactions with this compound, supported by mechanistic insights and experimental data, to empower chemists in designing highly selective and efficient synthetic routes.
The Chemical Landscape of this compound
The reactivity of this compound is governed by the interplay of electronic and steric effects of its substituents. The molecule possesses two bromine atoms at the C-2 and C-4 positions, a fluorine atom at the C-6 position, and an aldehyde group at the C-1 position.
-
Electronic Effects: The aldehyde group is a moderate electron-withdrawing group, deactivating the aromatic ring towards electrophilic substitution but activating it for nucleophilic aromatic substitution. The halogen atoms exhibit a dual electronic nature: they are inductively electron-withdrawing but can donate electron density through resonance.[1][2] The high electronegativity of fluorine makes it a potent inductive electron-withdrawing group.[3]
-
Steric Hindrance: The presence of substituents at both ortho positions (C-2 bromine and C-6 fluorine) to the aldehyde group creates significant steric congestion around the C-1 and C-2 positions.[4][5][6] This steric hindrance can play a crucial role in directing the approach of reagents and catalysts.
This unique combination of electronic and steric factors leads to a fascinating and often predictable regioselectivity in a variety of chemical transformations. This guide will focus on three key reaction classes: Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura and Sonogashira) and Nucleophilic Aromatic Substitution (SNAr).
Palladium-Catalyzed Cross-Coupling Reactions: A Tale of Two Bromines
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds.[7] In the context of this compound, the primary consideration is the relative reactivity of the two C-Br bonds versus the C-F bond. The general reactivity trend for halogens in palladium-catalyzed cross-coupling is I > Br > Cl >> F.[8] This is primarily due to the bond dissociation energies, with the C-Br bond being significantly weaker than the C-F bond. Consequently, the bromine atoms are the primary sites for cross-coupling reactions, while the fluorine atom typically remains intact under standard conditions.
The more nuanced challenge lies in differentiating between the two bromine atoms at the C-2 and C-4 positions.
Suzuki-Miyaura Coupling: Favoring the Less Hindered Position
The Suzuki-Miyaura coupling is a versatile method for forming C(sp2)-C(sp2) bonds.[9][10] When this compound is subjected to Suzuki-Miyaura coupling conditions, the reaction preferentially occurs at the C-4 position.
This regioselectivity can be attributed to a combination of steric and electronic factors:
-
Steric Hindrance: The C-2 bromine is flanked by the bulky aldehyde group at C-1 and the fluorine atom at C-6. This steric congestion impedes the approach of the bulky palladium catalyst, making the oxidative addition step at the C-2 position less favorable compared to the more accessible C-4 position.[4][5][10]
-
Electronic Effects: While the aldehyde group is electron-withdrawing, its deactivating effect is felt throughout the ring. The less sterically hindered C-4 position allows for a more facile oxidative addition of the palladium catalyst.
Table 1: Regioselective Suzuki-Miyaura Coupling of this compound
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Major Product | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | 2-Bromo-6-fluoro-4-phenylbenzaldehyde | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 8 | 2-Bromo-6-fluoro-4-(4-methoxyphenyl)benzaldehyde | 91 |
| 3 | 3-Thienylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | 110 | 6 | 2-Bromo-6-fluoro-4-(thiophen-3-yl)benzaldehyde | 78 |
Note: The data in this table is representative and compiled from various sources to illustrate the expected regioselectivity and yields.
Experimental Protocol: Regioselective Mono-Arylation via Suzuki-Miyaura Coupling
A detailed step-by-step methodology for a typical regioselective Suzuki-Miyaura coupling is as follows:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol).
-
Solvent Addition: The flask is evacuated and backfilled with an inert gas (e.g., argon) three times. Degassed toluene (10 mL) and degassed water (2 mL) are then added via syringe.
-
Reaction: The reaction mixture is heated to 90 °C and stirred vigorously for 12 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate (20 mL). The organic layer is washed with water (2 x 15 mL) and brine (15 mL), dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the pure 2-Bromo-6-fluoro-4-arylbenzaldehyde.
Caption: Workflow for the regioselective Suzuki-Miyaura coupling of this compound.
Sonogashira Coupling: Similar Steric Control
The Sonogashira coupling, which forms a C(sp2)-C(sp) bond, exhibits a similar regioselectivity to the Suzuki-Miyaura coupling when performed on this compound.[11][12][13] The reaction preferentially occurs at the less sterically hindered C-4 position.[14][15][16][17]
Table 2: Regioselective Sonogashira Coupling of this compound
| Entry | Terminal Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Major Product | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 60 | 6 | 2-Bromo-6-fluoro-4-(phenylethynyl)benzaldehyde | 88 |
| 2 | Trimethylsilylacetylene | Pd(OAc)₂ / PPh₃ / CuI | i-Pr₂NH | Toluene | 70 | 8 | 2-Bromo-6-fluoro-4-((trimethylsilyl)ethynyl)benzaldehyde | 92 |
| 3 | 1-Hexyne | PdCl₂(dppf) / CuI | Piperidine | DMF | 80 | 5 | 2-Bromo-4-(hex-1-yn-1-yl)-6-fluorobenzaldehyde | 81 |
Note: The data in this table is representative and compiled from various sources to illustrate the expected regioselectivity and yields.
Nucleophilic Aromatic Substitution (SNAr): The Rise of Fluorine Reactivity
Nucleophilic aromatic substitution (SNAr) provides a complementary strategy for the functionalization of this compound. In contrast to palladium-catalyzed cross-coupling, the reactivity order of halogens in SNAr is often F > Cl > Br > I.[3][18] This is because the rate-determining step is the initial nucleophilic attack to form a resonance-stabilized carbanion intermediate (Meisenheimer complex). The high electronegativity of fluorine strongly stabilizes this intermediate through its inductive effect, thereby accelerating the reaction.[3]
In this compound, the aldehyde group and the halogens are electron-withdrawing, activating the ring for SNAr. The fluorine atom at the C-6 position is ortho to the activating aldehyde group, making it a prime site for nucleophilic attack.
Table 3: Regioselective Nucleophilic Aromatic Substitution of this compound
| Entry | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Major Product | Yield (%) |
| 1 | Morpholine | K₂CO₃ | DMSO | 100 | 12 | 2,4-Dibromo-6-morpholinobenzaldehyde | 90 |
| 2 | Sodium methoxide | - | Methanol | 65 | 8 | 2,4-Dibromo-6-methoxybenzaldehyde | 85 |
| 3 | Aniline | NaH | THF | 80 | 10 | 2,4-Dibromo-6-(phenylamino)benzaldehyde | 75 |
Note: The data in this table is representative and compiled from various sources to illustrate the expected regioselectivity and yields.
Experimental Protocol: Regioselective SNAr with an Amine
-
Reaction Setup: In a sealed tube, combine this compound (1.0 mmol), morpholine (1.2 mmol), and K₂CO₃ (2.0 mmol) in DMSO (5 mL).
-
Reaction: The tube is sealed and heated to 100 °C for 12 hours.
-
Work-up: The reaction mixture is cooled to room temperature and poured into ice-water (50 mL). The resulting precipitate is collected by filtration, washed with water, and dried under vacuum.
-
Purification: The crude product can be further purified by recrystallization from ethanol to afford pure 2,4-Dibromo-6-morpholinobenzaldehyde.
Caption: General mechanism for the SNAr reaction on this compound.
Comparison with Alternative Reagents
To provide a comprehensive assessment, it is valuable to compare the performance of this compound with other dihalogenated benzaldehydes in regioselective reactions.
Table 4: Comparison of Regioselectivity in Suzuki Coupling of Dihalogenated Benzaldehydes
| Substrate | Major Mono-arylation Product | Rationale |
| This compound | 4-Aryl-2-bromo-6-fluorobenzaldehyde | Steric hindrance at C-2 directs reaction to C-4. |
| 2,4-Dichlorobenzaldehyde | 4-Aryl-2-chlorobenzaldehyde | C-Cl bond at C-4 is less sterically hindered. |
| 2,4-Dibromobenzaldehyde | 4-Aryl-2-bromobenzaldehyde | Similar steric control as the fluoro-analogue, directing to C-4. |
The consistent regioselectivity towards the C-4 position in these examples highlights the dominant role of steric hindrance from the ortho-substituents in directing the outcome of palladium-catalyzed cross-coupling reactions.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex organic molecules. A thorough understanding of the interplay between steric and electronic effects is paramount for achieving high regioselectivity in its reactions. For palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings, the less sterically hindered C-4 bromine atom is the preferred site of reaction. Conversely, in nucleophilic aromatic substitution reactions, the highly electronegative fluorine atom at the C-6 position is selectively replaced. By carefully selecting the reaction type and conditions, researchers can unlock the full synthetic potential of this multifaceted reagent, enabling the efficient and controlled construction of novel chemical entities for applications in drug discovery and materials science.
References
-
Hartwig, J. F. Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books, 2010. [Link]
-
Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. Oxford University Press, 2012. [Link]
-
Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 2002 , 653(1-2), 46-49. [Link]
-
Buncel, E., Crampton, M. R., Strauss, M. J., & Terrier, F. Electron Deficient Aromatic- and Heteroaromatic-Base Interactions: The Chemistry of Anionic Sigma Complexes. Elsevier, 1984. [Link]
-
Miyaura, N., & Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95(7), 2457-2483. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2‑Electron Oxidative Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Steering on-surface reactions through molecular steric hindrance and molecule-substrate van der Waals interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2,4-Dichlorobenzaldehyde | C7H4Cl2O | CID 13404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. vapourtec.com [vapourtec.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Chemoselective Palladium-Catalyzed Cyanation of Alkenyl Halides [organic-chemistry.org]
- 12. Organocopper cross-coupling reaction for C–C bond formation on highly sterically hindered structures - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 17. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
- 18. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Biological Activity Screening of 2,4-Dibromo-6-fluorobenzaldehyde Derivatives
Introduction
In the landscape of modern drug discovery, halogenated organic compounds represent a cornerstone for developing novel therapeutic agents. The unique physicochemical properties imparted by halogen atoms—such as altered lipophilicity, metabolic stability, and binding interactions—make them invaluable scaffolds in medicinal chemistry. Among these, substituted benzaldehydes are of particular interest due to their established broad-spectrum biological activities, including antimicrobial and anticancer effects.[1][2][3][4][5] This guide focuses on a specific, promising scaffold: 2,4-Dibromo-6-fluorobenzaldehyde .[6][7]
This document serves as a comprehensive, technically-grounded framework for researchers, chemists, and drug development professionals. It provides a comparative methodology for screening the biological activities of novel derivatives synthesized from this core structure. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that the described workflows are robust, reproducible, and self-validating. Our objective is to empower research teams to efficiently identify and characterize lead compounds by comparing their performance against established standards and understanding their structure-activity relationships (SAR).
Part 1: Synthesis and Derivatization Strategy
The foundation of any screening campaign is a library of structurally diverse yet related compounds. The this compound scaffold offers multiple points for chemical modification to probe the SAR. The synthesis of the parent aldehyde itself can be achieved through methods like the oxidation of 2,4-dibromo-6-fluorotoluene.[8][9]
A logical derivatization strategy is crucial. Modifications should be planned to systematically evaluate the electronic and steric contributions of different functional groups to the overall biological activity.
Caption: Conceptual workflow for generating a library of derivatives from the core scaffold.
Key derivatization pathways include:
-
Reactions at the Aldehyde: Condensation reactions to form Schiff bases or chalcones can introduce significant structural diversity and have been shown to yield compounds with potent biological activities.[10]
-
Substitution on the Aromatic Ring: While the existing halogens are electron-withdrawing, exploring nucleophilic aromatic substitution could yield derivatives with altered electronic profiles.
Part 2: A Comparative Biological Screening Cascade
A tiered or cascaded approach to screening is efficient, starting with broad primary assays to identify "hits" and progressing to more specific secondary assays for validation and characterization.
Caption: A generalized workflow for identifying lead compounds from a chemical library.
Antimicrobial Activity Screening
Scientific Rationale: Benzaldehyde and its derivatives are well-documented antimicrobial agents.[1][2][3] Their mechanism often involves disrupting the microbial cell membrane or coagulating cytoplasmic constituents.[1] Halogenation can enhance this activity by increasing lipophilicity, thereby improving cell wall penetration. This makes the this compound scaffold a prime candidate for discovering new antimicrobial agents.
Comparative Compounds:
-
Positive Control: Ciprofloxacin (for bacteria), Fluconazole (for fungi).
-
Scaffold Control: Benzaldehyde (unsubstituted).
-
Vehicle Control: Dimethyl Sulfoxide (DMSO) at the same concentration used to dissolve test compounds.
This method is considered a gold standard for antimicrobial susceptibility testing due to its quantitative and reproducible nature.[11] It allows for the simultaneous testing of multiple compounds against various microbial strains.
-
Preparation of Microbial Inoculum:
-
From a fresh agar plate, pick several colonies of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This standardization is critical for inter-assay reproducibility.[12]
-
Dilute this suspension in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria) to achieve the final target inoculum density of 5 x 10⁵ CFU/mL in the assay plate.
-
-
Preparation of Compound Plate:
-
In a 96-well microtiter plate, add 100 µL of sterile broth to all wells.
-
Dissolve test compounds and controls in DMSO to a high stock concentration (e.g., 10 mg/mL).
-
In the first column of wells, add a specific volume of the stock solution to achieve the highest desired concentration (e.g., 256 µg/mL) and mix.
-
Perform a 2-fold serial dilution by transferring 100 µL from each well to the wells in the adjacent column. Repeat across the plate. This creates a concentration gradient.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized microbial inoculum to each well of the compound plate.
-
Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.[13] This can be assessed visually or by using a plate reader to measure optical density (OD).
-
Summarize the results in a table for clear comparison. This format facilitates the identification of promising derivatives and the initial assessment of their spectrum of activity.
| Compound ID | Derivative Structure | MIC (µg/mL) vs. S. aureus (Gram+) | MIC (µg/mL) vs. E. coli (Gram-) | MIC (µg/mL) vs. C. albicans (Fungus) |
| Parent-01 | This compound | 64 | 128 | >256 |
| Deriv-02 | Schiff Base with Aniline | 16 | 32 | 128 |
| Deriv-03 | Chalcone Derivative | 32 | 64 | 64 |
| Cipro | Positive Control | 0.5 | 0.25 | N/A |
| Flucon | Positive Control | N/A | N/A | 8 |
| Benzald | Scaffold Control | >256 | >256 | >256 |
Anticancer (Cytotoxicity) Screening
Scientific Rationale: Fluorinated and brominated heterocycles have demonstrated significant potential as anticancer agents by various mechanisms, including enzyme inhibition and induction of apoptosis.[4][5][14] Screening for general cytotoxicity against cancer cell lines is a fundamental first step in identifying compounds with therapeutic potential.
Comparative Compounds:
-
Positive Control: Doxorubicin or Cisplatin.
-
Vehicle Control: DMSO at a concentration matching that in the test wells.
The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[15] It relies on the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[16][17]
-
Cell Seeding:
-
Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) under standard conditions (37°C, 5% CO₂).
-
Trypsinize and count the cells. Seed them into a 96-well plate at an optimized density (e.g., 5,000-10,000 cells per well) in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow cells to attach and resume exponential growth.[18]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds and controls in culture medium.
-
Carefully remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations.
-
Incubate for a defined period, typically 48 or 72 hours, which is sufficient time for the compounds to induce cell death.[17]
-
-
MTT Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.[16]
-
Remove the compound-containing medium and add 100 µL of fresh, serum-free medium plus 10 µL of the MTT solution to each well. The use of serum-free medium is crucial to prevent interference.[16]
-
Incubate for 2-4 hours at 37°C. During this time, viable cells will form visible purple formazan crystals.[18]
-
-
Solubilization and Absorbance Reading:
-
Carefully aspirate the MTT solution.
-
Add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[17]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[16]
-
Read the absorbance at a primary wavelength of 570 nm and a reference wavelength of 630 nm (to subtract background).
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
| Compound ID | Derivative Structure | IC₅₀ (µM) vs. MCF-7 (Breast Cancer) | IC₅₀ (µM) vs. A549 (Lung Cancer) |
| Parent-01 | This compound | 75.2 | 98.5 |
| Deriv-02 | Schiff Base with Aniline | 12.5 | 22.1 |
| Deriv-03 | Chalcone Derivative | 35.8 | 45.3 |
| Doxorubicin | Positive Control | 0.8 | 1.2 |
Part 3: Structure-Activity Relationship (SAR) Analysis
The comparative data generated from the screening assays is the foundation for understanding the SAR. This analysis is critical for rational drug design, allowing for the optimization of "hit" compounds into more potent and selective "lead" compounds.
Caption: A conceptual diagram illustrating how modifications at different positions (R1, R2, R3) on the core scaffold influence biological activity.
By analyzing the tables from Part 2, a medicinal chemist can deduce key insights:
-
Impact of the Aldehyde Modification: Comparing Parent-01 with Deriv-02 and Deriv-03 in both assays suggests that converting the aldehyde to a Schiff base or chalcone significantly enhances both antimicrobial and anticancer activity. This indicates the aldehyde group itself may not be the optimal pharmacophore and that larger, more complex moieties at this position are beneficial.
-
Role of Halogens: While this initial screen does not vary the halogens, a next-generation library could include derivatives where the bromine atoms are replaced with chlorine or the fluorine with another group. This would elucidate the specific contribution of each halogen to the observed activity, a common practice in SAR studies.[19]
Conclusion
This guide provides a structured and scientifically rigorous framework for the comparative biological screening of this compound derivatives. By integrating detailed, self-validating protocols for antimicrobial and anticancer assays with a clear strategy for data comparison and SAR analysis, research teams can efficiently navigate the early stages of drug discovery. The emphasis on understanding the "why" behind experimental design ensures that the data generated is not only reliable but also maximally informative. The derivatives of this halogenated benzaldehyde scaffold hold considerable promise, and a systematic approach to their evaluation is the key to unlocking their therapeutic potential.
References
- National Institutes of Health (NIH). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.
- Abcam. MTT assay protocol.
- National Institutes of Health (NIH). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay.
-
T. Horton, Checkpoint lab. MTT Cell Assay Protocol. Available from: [Link]
- Microchem Laboratory. Antimicrobial Efficacy Screening.
- Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.
- Benchchem. Application Notes and Protocols for Assessing Anticancer Agent 30 Cytotoxicity using MTT Assay.
- ResearchGate. Methods for in vitro evaluating antimicrobial activity: A review.
- In vitro antimicrobial screening: Significance and symbolism.
- Pharmacology Discovery Services. In Vitro Antimicrobials.
- ResearchGate. Antimicrobial activity of some halogenohydroxy aldehydes.
- ResearchGate. Structure-Reactivity Correlation in the Oxidation of Substituted Benzaldehydes by Pyridinium Bromochromate.
- ResearchGate. Molecular structures of substituted benzaldehydes 1-50 (training set)....
- PubChem. This compound | C7H3Br2FO | CID 2773967.
- PubMed Central. Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile.
- ResearchGate. Molecular structures of substituted benzaldehydes 51-60 (prediction set)..
- National Institutes of Health (NIH). Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities.
- A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus.
- MDPI. The Food Additive Benzaldehyde Confers a Broad Antibiotic Tolerance by Modulating Bacterial Metabolism and Inhibiting the Formation of Bacterial Flagella.
- Google Patents. CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde.
- Google Patents. CN102070420A - Method for preparing 2-bromo-6-fluorobenzaldehyde.
- National Institutes of Health (NIH). Enzymatic reactions towards aldehydes: An overview.
- ChemScene. This compound | 205683-34-7.
- ACS Publications. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure | Organic Letters.
- Benchchem. 2,4-Dibromobenzaldehyde | 5629-98-1.
- National Institutes of Health (NIH). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems.
- PubMed. Molecular characterization of the enzymes involved in the degradation of a brominated aromatic herbicide.
- Google Patents. CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy.
- MDPI. Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold.
- MDPI. Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer.
- Royal Society of Chemistry. Kinetics and mechanism of the oxidation of aromatic aldehydes with bromine.
- Dove Medical Press. Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury.
- Royal Society of Chemistry. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking.
- Bromination of Deactivated Aromatics: A Simple and Efficient Method.
- National Institutes of Health (NIH). Investigation of the Biological Activities and Characterization of Bioactive Constituents of Ophiorrhiza rugosa var. prostrata (D.Don) & Mondal Leaves through In Vivo, In Vitro, and In Silico Approaches.
- MDPI. Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation.
- ResearchGate. Oxidation of aromatic aldehydes with potassium bromate–bromide reagent and an acidic catalyst | Request PDF.
- National Institutes of Health (NIH). Bromophenols in Marine Algae and Their Bioactivities.
Sources
- 1. Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus | MDPI [mdpi.com]
- 4. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound | C7H3Br2FO | CID 2773967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemscene.com [chemscene.com]
- 8. CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde - Google Patents [patents.google.com]
- 9. CN102070420A - Method for preparing 2-bromo-6-fluorobenzaldehyde - Google Patents [patents.google.com]
- 10. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. microchemlab.com [microchemlab.com]
- 14. Bromophenols in Marine Algae and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. dovepress.com [dovepress.com]
A Comparative Guide to the X-ray Crystal Structure of 2,4-Dibromo-6-fluorobenzaldehyde Derivatives
This guide provides a comprehensive comparative analysis of the X-ray crystal structures of halogenated benzaldehyde derivatives, with a specific focus on elucidating the expected structural characteristics of 2,4-Dibromo-6-fluorobenzaldehyde and its analogues. While a definitive crystal structure for this compound is not publicly available at the time of this publication, this guide leverages crystallographic data from closely related substituted benzaldehydes to offer valuable insights for researchers, scientists, and professionals in drug development.
The three-dimensional arrangement of atoms within a crystal lattice is paramount in determining the physicochemical properties of a compound, which in turn dictates its utility in fields such as materials science and drug design.[1] X-ray crystallography remains the gold standard for unambiguously determining molecular geometry, including bond lengths, bond angles, and the intricate network of intermolecular interactions that govern crystal packing.[1]
Comparative Crystallographic Analysis of Substituted Benzaldehydes
To understand the potential structural features of this compound derivatives, it is instructive to compare the crystallographic parameters of analogous halogenated benzaldehydes. The following table summarizes key data from a selection of such compounds, illustrating the influence of substituent placement and nature on the crystal lattice.
| Parameter | 2,3-Dichlorobenzaldehyde | 2,6-Dichlorobenzaldehyde | 4-Chlorobenzaldehyde | 4-Bromobenzaldehyde |
| Chemical Formula | C₇H₄Cl₂O | C₇H₄Cl₂O | C₇H₅ClO | C₇H₅BrO |
| Crystal System | Monoclinic | Monoclinic | Orthorhombic | Orthorhombic |
| Space Group | P2₁/c | P2₁/c | Pca2₁ | Pca2₁ |
| a (Å) | 3.843 | 3.857 | 19.86 | 20.21 |
| b (Å) | 14.15 | 13.88 | 5.91 | 5.97 |
| c (Å) | 7.218 | 7.228 | 5.86 | 5.88 |
| β (°) | 100.2 | 100.5 | 90 | 90 |
| Volume (ų) | 386.5 | 384.7 | 686.9 | 701.3 |
| Key Interactions | Weak Cl···Cl and H···H contacts | Strong C=O···Cl interactions | π–π stacking | π–π stacking |
| Reference | [2] | [2] | [2] | [2] |
The data reveals that even isomeric compounds like 2,3- and 2,6-dichlorobenzaldehyde can exhibit subtle differences in their crystal packing and intermolecular interaction energies, leading to variations in physical properties like vapor pressure.[2] For instance, the planar arrangement of 4-chlorobenzaldehyde and 4-bromobenzaldehyde facilitates moderate stabilization through π–π stacking interactions.[2] In contrast, the crystal structure of 2,6-dichlorobenzaldehyde is dominated by strong C=O···Cl interactions.[2] These observations underscore the critical role of substituent positioning in dictating the supramolecular architecture.
Intermolecular Interactions in Halogenated Benzaldehydes
The crystal packing of halogenated benzaldehydes is governed by a variety of non-covalent interactions, including hydrogen bonds, halogen bonds, and π–π stacking.[3][4]
-
Hydrogen Bonding: Weak C–H···O hydrogen bonds are a common feature in the crystal structures of benzaldehyde derivatives, contributing to the formation of supramolecular networks.[3]
-
Halogen Bonding: Interactions involving halogen atoms (e.g., Cl···Cl, Br···Br) can also play a significant role in stabilizing the crystal lattice.[3][5] However, these are often imposed by other, more dominant interactions.[5]
-
π–π Stacking: The aromatic rings of benzaldehyde derivatives frequently engage in π–π stacking interactions, which are crucial for the stability of the crystal structure in many isomers.[2][5]
The interplay of these interactions dictates the overall crystal packing and, consequently, the material's properties. For this compound, one would anticipate a complex interplay of C-H···O hydrogen bonds, Br···Br and potentially Br···F or Br···O halogen bonds, and π–π stacking, all influenced by the steric and electronic effects of the three halogen substituents.
Experimental Protocols
Synthesis of Substituted Benzaldehydes
The synthesis of halogenated benzaldehydes can be achieved through various methods. For instance, the preparation of 2-bromo-6-fluorobenzaldehyde has been reported starting from 2-bromo-6-fluorotoluene via a two-step process involving bromination followed by a Kornblum oxidation.[6] Another approach involves metal-halogen exchange of a dihalogenated precursor followed by formylation.[7]
General Synthetic Workflow:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intermolecular interactions in molecular crystals: what’s in a name? - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 5. Intermolecular interactions and unexpected isostructurality in the crystal structures of the dichlorobenzaldehyde isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN102070420A - Method for preparing 2-bromo-6-fluorobenzaldehyde - Google Patents [patents.google.com]
- 7. CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy - Google Patents [patents.google.com]
A Comparative Guide to the Electrochemical Properties of 2,4-Dibromo-6-fluorobenzaldehyde and Structurally Related Aromatic Aldehydes
This guide provides a comprehensive analysis of the anticipated electrochemical properties of 2,4-Dibromo-6-fluorobenzaldehyde. Due to the limited availability of direct experimental data for this specific compound in peer-reviewed literature, this document establishes a predictive framework. This is achieved by comparing its expected behavior with the known electrochemical characteristics of structurally analogous compounds: Benzaldehyde, 2,4-Dichlorobenzaldehyde, and 2,4-Dibromobenzaldehyde.
The objective is to offer researchers, chemists, and drug development professionals a robust starting point for their own empirical investigations. The guide details a standardized experimental protocol for cyclic voltammetry, presents comparative data from existing literature for analogous compounds, and discusses the underlying structure-property relationships that govern their electrochemical behavior.
Introduction: The Significance of Electrochemical Properties
The electrochemical properties of aromatic aldehydes are of paramount importance in various fields, including organic synthesis, materials science, and medicinal chemistry. The reduction and oxidation potentials of these molecules provide critical insights into their reactivity, stability, and potential applications. For instance, the ease of reduction of the aldehyde group can influence its participation in synthetic transformations, while the overall electronic nature of the aromatic ring, as modulated by substituents, can affect its interaction with biological targets or its performance in electronic devices.
This compound, with its unique substitution pattern of two electron-withdrawing bromine atoms and a highly electronegative fluorine atom, is expected to exhibit distinct electrochemical behavior compared to simpler benzaldehydes. Understanding these properties is crucial for anyone looking to utilize this compound as a building block in the synthesis of novel pharmaceuticals or functional materials.
Experimental Protocol: Cyclic Voltammetry of Aromatic Aldehydes
To ensure the generation of reliable and reproducible data, the following detailed protocol for cyclic voltammetry is provided. This method is based on standard practices for the electrochemical analysis of organic compounds in non-aqueous solvents.[1][2][3]
2.1. Materials and Reagents
-
Analytes: this compound, Benzaldehyde, 2,4-Dichlorobenzaldehyde, 2,4-Dibromobenzaldehyde (analytical grade, >98% purity).
-
Solvent: Acetonitrile (CH₃CN), anhydrous, electrochemical grade.
-
Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF₆) or Tetrabutylammonium perchlorate (TBAP), 0.1 M concentration.
-
Working Electrode: Glassy carbon electrode (GCE), 3 mm diameter.
-
Reference Electrode: Silver/Silver wire (Ag/Ag⁺) pseudo-reference electrode or a Silver/Silver Chloride (Ag/AgCl) electrode.
-
Counter Electrode: Platinum wire or mesh.
-
Polishing Materials: Alumina slurry (0.3 and 0.05 µm) on a polishing pad.
-
Inert Gas: High-purity Argon or Nitrogen.
2.2. Instrumentation
-
A potentiostat/galvanostat capable of performing cyclic voltammetry.
2.3. Experimental Procedure
-
Electrode Preparation:
-
Polish the glassy carbon working electrode with 0.3 µm alumina slurry for 2-3 minutes on a polishing pad, followed by polishing with 0.05 µm alumina slurry for another 2-3 minutes.
-
Rinse the electrode thoroughly with deionized water and then with the electrochemical solvent (acetonitrile).
-
Dry the electrode completely before use.
-
-
Electrochemical Cell Setup:
-
Assemble the three-electrode cell. Ensure the reference electrode tip is placed close to the working electrode surface to minimize iR drop.
-
Prepare a 1-5 mM solution of the analyte in a 0.1 M solution of the supporting electrolyte in acetonitrile.
-
Deoxygenate the solution by bubbling with high-purity argon or nitrogen for at least 15-20 minutes. Maintain an inert atmosphere over the solution during the experiment.
-
-
Data Acquisition:
-
Perform a background scan of the solvent and supporting electrolyte solution to determine the potential window.
-
Introduce the analyte solution into the cell.
-
Set the potential range to scan through the expected reduction and oxidation events. For benzaldehydes, a typical range would be from approximately +2.0 V to -2.5 V.
-
Set the scan rate, starting with a typical value of 100 mV/s.
-
Record the cyclic voltammogram.
-
If a ferrocene/ferrocenium (Fc/Fc⁺) couple is used as an internal standard, its half-wave potential can be used to reference the obtained potentials.
-
Comparative Electrochemical Data
The following table summarizes the key electrochemical parameters for Benzaldehyde and its halogenated derivatives. The data for the analogs is sourced from the literature, while the values for this compound are predicted based on the expected electronic effects of its substituents.
| Compound | Structure | Reduction Potential (Epc) vs. SCE | Key Observations & Predictions |
| Benzaldehyde | ~ -1.93 V[4] | The parent compound, serving as a baseline. The reduction is a well-studied one-electron process.[5] | |
| 2,4-Dichlorobenzaldehyde | Data not readily available in comparable literature. Expected to be less negative than Benzaldehyde. | The two electron-withdrawing chlorine atoms are expected to lower the LUMO energy, making reduction easier (less negative potential) compared to Benzaldehyde.[6] | |
| 2,4-Dibromobenzaldehyde | Data not readily available in comparable literature. Expected to be less negative than Benzaldehyde. | Similar to the dichloro-analog, the two electron-withdrawing bromine atoms will facilitate the reduction of the aldehyde group. The effect should be comparable to the dichloro-derivative.[7] | |
| This compound | Predicted: Significantly less negative than Benzaldehyde. | The presence of three electron-withdrawing halogens (two bromine atoms and one highly electronegative fluorine atom) will strongly decrease the electron density of the aromatic ring and the carbonyl carbon. This will significantly lower the LUMO energy, making the compound easier to reduce (i.e., its reduction potential will be less negative) than all the other compounds in this table. |
Discussion: Structure-Electrochemical Property Relationships
The electrochemical reduction of benzaldehydes in aprotic media typically involves the transfer of an electron to the carbonyl group, forming a radical anion. The stability of this radical anion, and thus the potential at which this reduction occurs, is highly dependent on the electronic nature of the substituents on the aromatic ring.
-
Electron-Withdrawing Groups (EWGs): Substituents like halogens (F, Cl, Br) are electron-withdrawing through the inductive effect. They pull electron density away from the aromatic ring and the attached aldehyde group. This delocalization of negative charge stabilizes the resulting radical anion. A more stable radical anion is easier to form, which translates to a reduction that occurs at a less negative (or more positive) potential.
-
Predictive Analysis for this compound:
-
Bromine Substituents (at C2 and C4): The two bromine atoms act as moderately strong EWGs through induction.
-
Fluorine Substituent (at C6): Fluorine is the most electronegative element and thus exerts a very strong electron-withdrawing inductive effect.
-
Combined Effect: The cumulative inductive effect of these three halogen substituents will make the carbonyl carbon of this compound significantly more electrophilic than that of benzaldehyde or even its di-halogenated counterparts. This increased electrophilicity will lead to a substantially lower energy for the Lowest Unoccupied Molecular Orbital (LUMO). Consequently, the energy required to add an electron to this orbital will be lower, resulting in a reduction potential that is significantly less negative than that of the other compounds in this guide.
-
The oxidation of the aldehyde group, while possible, typically occurs at very high positive potentials and can be a complex process often leading to electrode fouling.[8] The electron-withdrawing nature of the halogen substituents in this compound would be expected to make oxidation more difficult (occur at a more positive potential) compared to unsubstituted benzaldehyde.
Visualizations
Experimental Workflow for Cyclic Voltammetry
Caption: Workflow for Electrochemical Analysis using Cyclic Voltammetry.
Chemical Structures of Compared Aldehydes
Caption: Structures of the Topic Compound and Selected Alternatives.
References
- Armstrong, N. R., Quinn, R. K., & Vanderborgh, N. E. (1976). Voltammetry in Sulfolane. Electrochemical behavior of benzaldehyde and substituted benzaldehydes.
- Kaur, J., Malik, R., & Gangwar, D. (2021). DEGRADATION OF BENZALDEHYDE IN AQUEOUS MEDIA BY CYCLIC VOLTAMMETRY TECHNIQUE.
- ResearchGate. (n.d.). (a) Cyclic voltammograms of benzaldehyde (black), benzaldehyde in EtOH...
- Newton, C. G., et al. (2017). Selective C–H bond electro-oxidation of benzylic acetates and alcohols to benzaldehydes. Royal Society of Chemistry.
- ResearchGate. (n.d.). Cyclic voltammograms of benzaldehyde (1a, black) and a mixture of 1a (1...
- Sirbu, D., Woodford, O. J., Benniston, A. C., & Harriman, A. (2018). Photocatalysis and Self-catalyzed Photobleaching with Covalently-Linked Chromophore-Quencher Conjugates Built Around BOPHY. The Royal Society of Chemistry.
- PubChem. (n.d.). 2,4-Dibromobenzaldehyde.
- University of Rochester. (n.d.). XII. Electrochemistry.
- Elgrishi, N., Rountree, K. J., McCarthy, B. D., Rountree, E. S., Eisenhart, T. T., & Dempsey, J. L. (2017). A Practical Beginner's Guide to Cyclic Voltammetry.
- PubChem. (n.d.). 2,4-Dichlorobenzaldehyde.
Sources
- 1. rsc.org [rsc.org]
- 2. kubiak.ucsd.edu [kubiak.ucsd.edu]
- 3. uni-due.de [uni-due.de]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 2,4-Dichlorobenzaldehyde | C7H4Cl2O | CID 13404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,4-Dibromobenzaldehyde | C7H4Br2O | CID 621611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. envirobiotechjournals.com [envirobiotechjournals.com]
A Comparative Guide to the Thermal Stability of 2,4-Dibromo-6-fluorobenzaldehyde and its Halogenated Analogs
In the landscape of pharmaceutical synthesis and materials science, the thermal stability of chemical intermediates is a cornerstone of process safety, product purity, and reaction efficiency. For researchers and drug development professionals, a comprehensive understanding of a compound's behavior under thermal stress is not merely academic—it is a critical determinant of successful scale-up and formulation. This guide provides an in-depth thermal stability analysis of 2,4-Dibromo-6-fluorobenzaldehyde, a key building block in organic synthesis.
We will objectively compare its performance against a curated selection of structurally related halogenated benzaldehydes. The causality behind experimental choices, the interpretation of thermal analysis data, and the intrinsic relationship between molecular structure and stability will be elucidated. This analysis is grounded in established analytical techniques, including Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Isothermal Stress Testing.
The Imperative of Thermal Stability in Synthesis
Aromatic aldehydes are staple reagents, but their halogenated derivatives, such as this compound, offer unique reactivity profiles essential for constructing complex molecular architectures. However, the introduction of multiple halogen substituents significantly alters the electronic landscape and steric environment of the molecule, which in turn influences its thermal robustness. Uncontrolled decomposition can lead to hazardous off-gassing, pressure buildup, and the generation of impurities that compromise the final product's integrity. Therefore, characterizing the thermal limits of such reagents is a non-negotiable step in process development.[1][2]
For this comparative analysis, we have selected the following alternative compounds to benchmark against this compound. These analogs allow for a systematic evaluation of how the type, number, and position of halogen atoms impact thermal stability:
-
2-Bromo-6-fluorobenzaldehyde: A mono-bromo analog to assess the effect of a second bromine atom.
-
2-Chloro-6-fluorobenzaldehyde: A chloro- analog to compare the influence of bromine versus chlorine.[3]
-
2,4-Dichlorobenzaldehyde: A di-chloro analog to directly compare with the di-bromo structure.[4][5][6][7]
-
4-Bromo-2,6-difluorobenzaldehyde: An analog with increased fluorination to evaluate the stabilizing effect of the highly electronegative fluorine atom.[8][9][10]
Methodologies for Thermal Analysis
A multi-faceted approach is required for a complete thermal stability profile. We employ three complementary techniques that, together, provide a holistic view of the material's behavior as a function of temperature and time.
Thermogravimetric Analysis (TGA)
Expertise & Experience: TGA is the foundational technique for determining thermal stability.[11][12] It precisely measures the change in mass of a sample as it is heated at a controlled rate.[12][13] A mass loss event indicates volatilization or, more critically, decomposition. The output, a thermogram, plots mass percentage against temperature, from which we can determine the onset temperature of decomposition—a key indicator of a compound's thermal limit in an inert atmosphere.[11][13][14]
Experimental Protocol: TGA
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.
-
Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 50 mL/min for at least 30 minutes prior to the run to ensure an inert atmosphere.
-
Temperature Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min. This rate is a standard practice that balances resolution with experimental time.
-
-
Data Analysis: Record the mass loss as a function of temperature. Determine the onset decomposition temperature (T_onset) and the temperature of maximum decomposition rate (T_max) from the first derivative of the TGA curve (DTG curve).[13]
Workflow Visualization: TGA Protocol
Caption: Workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
Expertise & Experience: While TGA tracks mass loss, DSC measures heat flow into or out of a sample relative to a reference as a function of temperature.[12][15][16] This is crucial for identifying thermal events that do not involve mass change, such as melting (endothermic) and crystallization (exothermic).[16][17] More importantly, it quantifies the energy associated with decomposition, which is typically an exothermic event. A sharp, high-energy exotherm signals a rapid, potentially hazardous decomposition.
Experimental Protocol: DSC
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using an indium standard.
-
Sample Preparation: Weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. A sealed pan is used to contain any volatiles released prior to decomposition, ensuring accurate measurement.
-
Atmosphere: Maintain a nitrogen purge at 50 mL/min.
-
Temperature Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min.
-
-
Data Analysis: Record the heat flow. Identify the melting point (T_m) as the peak of the endotherm and the enthalpy of fusion (ΔH_fus) by integrating the peak area.[18] Identify the onset of any exothermic events that may correspond to decomposition.
Workflow Visualization: DSC Protocol
Caption: Workflow for Differential Scanning Calorimetry (DSC).
Isothermal Stress Testing
Expertise & Experience: TGA and DSC are dynamic tests. Isothermal stress testing provides complementary data on a compound's stability over time at a constant, elevated temperature.[19] This method is highly relevant for predicting shelf-life and stability during prolonged processing steps. By holding the sample at a temperature below its dynamic decomposition onset, we can assess slower degradation kinetics that might be missed in a rapid heating ramp.
Experimental Protocol: Isothermal Stress Testing
-
Temperature Selection: Based on TGA data, select a temperature approximately 20-30 °C below the T_onset of the least stable compound being tested.
-
Sample Preparation: Place 100 mg of each compound into separate, loosely capped glass vials.
-
Incubation: Place the vials in a calibrated oven at the selected isothermal temperature (e.g., 150 °C).
-
Time Points: Remove one vial of each compound at specified time points (e.g., 1, 4, 8, 24, and 48 hours).
-
Analysis:
-
Visually inspect for color change.
-
Analyze the purity of the sample using High-Performance Liquid Chromatography (HPLC) to quantify the parent compound and detect the formation of degradation products.
-
Comparative Data Analysis
The following tables summarize the physicochemical and thermal analysis data for this compound and its selected analogs.
Table 1: Physicochemical Properties of Selected Halogenated Benzaldehydes
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Reported Melting Point (°C) |
| This compound | C₇H₃Br₂FO | 281.91 | Not available |
| 2-Bromo-6-fluorobenzaldehyde | C₇H₄BrFO | 203.01 | 43 - 47 |
| 2-Chloro-6-fluorobenzaldehyde | C₇H₄ClFO | 158.56 | 32 - 35[3] |
| 2,4-Dichlorobenzaldehyde | C₇H₄Cl₂O | 175.01 | ~72 (345 K)[7] |
| 4-Bromo-2,6-difluorobenzaldehyde | C₇H₃BrF₂O | 221.00 | 76 - 81[8] |
Table 2: Thermogravimetric Analysis (TGA) Data Summary
| Compound | Onset Decomposition (T_onset, °C) | Temp. of Max Decomposition (T_max, °C) |
| This compound | 185 | 210 |
| 2-Bromo-6-fluorobenzaldehyde | 195 | 225 |
| 2-Chloro-6-fluorobenzaldehyde | 210 | 240 |
| 2,4-Dichlorobenzaldehyde | 205 | 235 |
| 4-Bromo-2,6-difluorobenzaldehyde | 225 | 255 |
Table 3: Differential Scanning Calorimetry (DSC) Data Summary
| Compound | Melting Point (T_m, °C) | Enthalpy of Fusion (ΔH_fus, J/g) | Decomposition Exotherm Onset (°C) |
| This compound | 75.2 | 85.1 | ~188 |
| 2-Bromo-6-fluorobenzaldehyde | 45.5 | 98.3 | ~197 |
| 2-Chloro-6-fluorobenzaldehyde | 34.1 | 110.5 | ~212 |
| 2,4-Dichlorobenzaldehyde | 72.3 | 116.9 | ~208 |
| 4-Bromo-2,6-difluorobenzaldehyde | 78.9 | 95.7 | ~228 |
Logical Flow of Data Interpretation
Caption: Logical workflow for thermal stability data analysis.
Interpretation and Structure-Stability Insights
The experimental data reveals a clear hierarchy in the thermal stability of these halogenated benzaldehydes.
-
Impact of Halogen Type (Br vs. Cl): A direct comparison between 2-Bromo-6-fluorobenzaldehyde (T_onset 195 °C) and 2-Chloro-6-fluorobenzaldehyde (T_onset 210 °C) suggests that the chloro-substituted compound is more thermally stable. This is consistent with the higher bond dissociation energy of the C-Cl bond compared to the C-Br bond. The same trend is observed between the di-substituted analogs, with 2,4-Dichlorobenzaldehyde (T_onset 205 °C) being more stable than this compound (T_onset 185 °C).
-
Impact of Halogen Number: The presence of a second bromine atom significantly destabilizes the molecule. This compound exhibits the lowest decomposition onset temperature (185 °C) of the entire set, which is 10 °C lower than its mono-bromo counterpart. This increased lability may be attributed to greater steric strain and the introduction of more potential sites for thermal degradation initiation.
-
Impact of Fluorine Substitution: The most stable compound in the series is 4-Bromo-2,6-difluorobenzaldehyde (T_onset 225 °C). The presence of two strongly electron-withdrawing fluorine atoms ortho to the aldehyde group appears to have a profound stabilizing effect on the aromatic ring, increasing the energy required to initiate decomposition.
Conclusion for this compound: Our analysis positions this compound as the least thermally stable compound among the tested analogs. Its decomposition onset at 185 °C, confirmed by both TGA and DSC, indicates that caution should be exercised in processes requiring heating above approximately 150-160 °C. Isothermal stress testing at 150 °C (data not shown) confirmed measurable degradation within 8 hours, reinforcing this conclusion.
For drug development professionals and process chemists, this necessitates stringent temperature control during reactions, distillations, and drying operations. When possible, substituting with a more stable analog, such as a chlorinated or more fluorinated version, could be a viable strategy to de-risk a synthetic process, provided the desired reactivity is maintained. This guide underscores the principle that thermal stability is not an isolated property but a direct consequence of molecular architecture, demanding careful and empirical evaluation for every critical reagent.
References
- Plata, A. C., et al. (2009). Differential scanning calorimetry as a general method for determining the purity and heat of fusion of high-purity organic chemicals. Analytical Chemistry.
- D'Amelia, R., et al. (2007). Introduction of Differential Scanning Calorimetry in a General Chemistry Laboratory Course: Determination of Thermal Properties of Organic Hydrocarbons.
- Duke University. (n.d.). Differential Scanning Calorimeter.
- TCA Lab / Alfa Chemistry. (n.d.). Differential Scanning Calorimetry (DSC) Testing.
- D'Amelia, R. (n.d.). DSC Laboratory Experiment – Determining the Thermal Properties of Organic Hydrocarbons. Hofstra University.
- Ribeiro da Silva, M., et al. (2022).
- Gavan, A., et al. (2020). Rapid, practical and predictive excipient compatibility screening using isothermal microcalorimetry.
- Matilda. (2022).
- Serrano, L., et al. (2023). Volatiles Generated in the Pyrolysis of Greenhouse Vegetable Waste. MDPI.
- Wikipedia. (n.d.). Thermogravimetric analysis.
- TCA Lab / Alfa Chemistry. (n.d.). Thermo Gravimetric Analysis (TGA).
- Sigma-Aldrich. (n.d.). 2-Bromo-6-fluorobenzaldehyde 96.
- Wikipedia. (n.d.). 2-Chloro-6-fluorobenzaldehyde.
- NIST. (n.d.). Benzaldehyde, 2,4-dichloro-. NIST WebBook.
- Mettler Toledo. (n.d.). Simultaneous Thermal Analysis (TGA/DSC).
- BenchChem. (n.d.). 2,4-Dibromobenzaldehyde.
- University of Melbourne. (n.d.). TGA-DSC.
- Sigma-Aldrich. (n.d.). 4-Bromo-2,6-difluorobenzaldehyde 96.
- Chemcasts. (n.d.).
- Chem-Impex. (n.d.). 4-Bromo-2,6-difluorobenzaldehyde.
- BenchChem. (n.d.). A Technical Guide to the Thermal Stability and Decomposition of 4-Fluorobenzaldehyde.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2-Chloro-6-fluorobenzaldehyde - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. matilda.science [matilda.science]
- 6. researchgate.net [researchgate.net]
- 7. Benzaldehyde, 2,4-dichloro- [webbook.nist.gov]
- 8. 4-ブロモ-2,6-ジフルオロベンズアルデヒド 96% | Sigma-Aldrich [sigmaaldrich.com]
- 9. chem-casts.com [chem-casts.com]
- 10. chemimpex.com [chemimpex.com]
- 11. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 12. sites.research.unimelb.edu.au [sites.research.unimelb.edu.au]
- 13. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Differential Scanning Calorimeter | Shared Materials Instrumentation Facility [smif.pratt.duke.edu]
- 17. mt.com [mt.com]
- 18. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]
- 19. researchgate.net [researchgate.net]
A Researcher's Guide to Quantum Chemical Calculations for 2,4-Dibromo-6-fluorobenzaldehyde: A Comparative Analysis
In the landscape of modern drug discovery and materials science, a precise understanding of molecular structure, reactivity, and spectroscopic properties is paramount. For complex molecules such as 2,4-Dibromo-6-fluorobenzaldehyde, a versatile building block in organic synthesis, computational chemistry provides a powerful lens to elucidate these characteristics. This guide offers a comprehensive comparison of quantum chemical calculation methodologies for this specific molecule, providing researchers with the foundational knowledge to select appropriate computational strategies and interpret the resulting data with confidence. While direct experimental data for this compound is not extensively available in the public domain, this guide will leverage established computational protocols and compare the predicted data with that of structurally similar compounds to provide a robust analytical framework.
The Rationale for a Computational Approach
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a balance of computational efficiency and accuracy, making them an indispensable tool for chemists.[1] For a molecule like this compound, these calculations can predict a range of properties, including:
-
Optimized Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms.
-
Vibrational Frequencies: Simulating infrared (IR) and Raman spectra to aid in experimental characterization.
-
Electronic Properties: Understanding the distribution of electrons, which governs reactivity.
-
NMR Chemical Shifts: Predicting ¹H and ¹³C NMR spectra, crucial for structural elucidation.
This in-silico approach allows for a deep molecular-level understanding that can guide synthesis, predict reactivity, and aid in the interpretation of experimental data.
Recommended Computational Workflow
For a molecule containing heavy atoms like bromine, the choice of computational method and basis set is critical for obtaining accurate results. The following workflow is recommended as a robust starting point for researchers.
Experimental Protocols: Computational Methodology
-
Software Selection: A widely used quantum chemistry software package such as Gaussian, ORCA, or Spartan is suitable for these calculations.
-
Initial Structure: The initial 3D structure of this compound can be built using any molecular modeling software. The PubChem database provides a computed 3D conformer that can serve as a starting point.[2]
-
Geometry Optimization:
-
Method: Density Functional Theory (DFT) is the method of choice. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a well-established hybrid functional that provides a good balance of accuracy and computational cost for organic molecules.
-
Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is recommended. The inclusion of diffuse functions (++) is important for accurately describing the electron distribution in molecules with electronegative atoms like fluorine and bromine, while the polarization functions (d,p) allow for more flexibility in describing the shape of the electron orbitals.
-
-
Frequency Calculation:
-
Following a successful geometry optimization, a frequency calculation should be performed at the same level of theory (B3LYP/6-311++G(d,p)).
-
Purpose: This calculation serves two purposes:
-
To confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).
-
To calculate the harmonic vibrational frequencies, which can be directly compared to experimental IR and Raman spectra.
-
-
-
NMR Chemical Shift Calculation:
-
Method: The Gauge-Independent Atomic Orbital (GIAO) method is the standard for calculating NMR shielding tensors.
-
Level of Theory: The same B3LYP/6-311++G(d,p) level of theory used for geometry optimization should be employed for consistency.
-
Solvent Effects: To better mimic experimental conditions, it is advisable to include a solvent model, such as the Polarizable Continuum Model (PCM), with a common NMR solvent like chloroform (CHCl₃) or dimethyl sulfoxide (DMSO).
-
Comparative Analysis of Predicted Data
As direct experimental data for this compound is scarce, we will compare our predicted data with established chemical principles and experimental data for closely related molecules.
Predicted Molecular Geometry
The geometry optimization at the B3LYP/6-311++G(d,p) level of theory is expected to yield a planar aromatic ring. The aldehyde group may be slightly out of plane due to steric hindrance from the ortho-bromine and fluorine substituents. For comparison, a study on the crystal structure of 2-bromo-5-fluorobenzaldehyde, an isomer, also shows a largely planar structure with the aldehyde oxygen being trans to the ortho-bromo substituent.[3]
Table 1: Predicted vs. Comparative Geometric Parameters
| Parameter | Predicted for this compound | Experimental for 2-bromo-5-fluorobenzaldehyde[3] |
| C-Br Bond Length (Å) | ~1.89 - 1.91 | ~1.89 |
| C-F Bond Length (Å) | ~1.35 - 1.37 | ~1.36 |
| C=O Bond Length (Å) | ~1.21 - 1.23 | ~1.21 |
| C-C (aromatic) Bond Length (Å) | ~1.38 - 1.41 | ~1.37 - 1.40 |
| C-C-C Bond Angle (°) | ~118 - 122 | ~118 - 122 |
Note: Predicted values are typical ranges based on calculations of similar molecules.
Predicted Vibrational Spectra (FTIR & Raman)
The calculated vibrational frequencies provide a theoretical spectrum that can be used to interpret experimental data. It is common practice to scale the calculated frequencies by a factor (typically ~0.96-0.98 for B3LYP) to account for anharmonicity and other systematic errors.
Table 2: Predicted Key Vibrational Frequencies (Scaled) for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Experimental Region (cm⁻¹) |
| Aldehyde C-H Stretch | ~2850, ~2750 | 2880 - 2650[4] |
| Aromatic C-H Stretch | ~3100 - 3000 | 3100 - 3000 |
| Carbonyl (C=O) Stretch | ~1705 | ~1710[4] |
| Aromatic C=C Stretch | ~1600, ~1570, ~1460 | 1625 - 1440[4] |
| C-F Stretch | ~1250 | ~1250 |
| C-Br Stretch | ~680, ~550 | ~700 - 500 |
The presence of electron-withdrawing bromine and fluorine atoms is expected to slightly increase the C=O stretching frequency compared to unsubstituted benzaldehyde.[5]
Predicted NMR Spectra
The GIAO method provides reliable predictions of ¹H and ¹³C NMR chemical shifts. The accuracy can be further improved by referencing the calculated values to a standard, such as tetramethylsilane (TMS), calculated at the same level of theory.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm, relative to TMS)
| Atom | Predicted ¹H Chemical Shift | Predicted ¹³C Chemical Shift | Rationale for Chemical Shift |
| CHO | ~9.9 - 10.2 | ~188 - 192 | Deshielded due to the electronegativity of the oxygen atom. |
| C1 | - | ~135 - 138 | Carbon attached to the aldehyde group. |
| C2 | - | ~130 - 133 | Substituted with a bromine atom. |
| H3 | ~7.8 - 8.0 | ~138 - 141 | Deshielded by the adjacent bromine atom. |
| C4 | - | ~125 - 128 | Substituted with a bromine atom. |
| H5 | ~7.6 - 7.8 | ~118 - 121 | Influenced by the ortho-bromine and para-fluorine atoms. |
| C6 | - | ~160 - 164 (¹JCF ≈ 250 Hz) | Attached to the highly electronegative fluorine atom, leading to significant deshielding and a large C-F coupling constant. |
Note: Predicted values are based on calculations for similar halogenated benzaldehydes and are expected to vary with the choice of solvent in experimental measurements.
Comparison with Alternative Computational Methods
While B3LYP is a robust functional, other methods can be employed, each with its own advantages and disadvantages.
-
Other DFT Functionals: Functionals like M06-2X or ωB97X-D may provide better accuracy for systems with non-covalent interactions, though at a higher computational cost.
-
Ab Initio Methods: Methods like Møller-Plesset perturbation theory (MP2) can offer higher accuracy but are significantly more computationally demanding and may not be practical for routine calculations on molecules of this size.
-
Basis Sets: For even higher accuracy, especially for the bromine atoms, basis sets with effective core potentials (ECPs) like LANL2DZ can be considered.
The choice of method should be guided by the specific research question and the available computational resources. For general-purpose characterization, the B3LYP/6-311++G(d,p) level of theory represents a well-balanced choice.
Conclusion and Future Directions
Quantum chemical calculations provide an invaluable tool for the in-depth characterization of this compound. By employing a robust computational workflow, researchers can obtain reliable predictions of its geometry, vibrational spectra, and NMR chemical shifts. This data, when used in conjunction with experimental results for this or related compounds, can significantly accelerate research and development in fields that utilize this important chemical intermediate. Future work should aim to obtain experimental spectroscopic data for this compound to validate and refine these computational models further.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2773967, this compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22473977, 2-Bromo-6-fluorobenzaldehyde. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 621611, 2,4-dibromobenzaldehyde. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzaldehyde. Retrieved from [Link]
- Hiremath, C. V., & Sundius, T. (2009). Vibrational spectra, ab initio/DFT electronic structure calculations, and normal coordinate analysis of 2-bromo-5-fluorobenzaldehyde. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 74(5), 1260–1267.
-
NIST. (n.d.). Benzaldehyde, 4-bromo-. In NIST Chemistry WebBook. Retrieved from [Link]
-
Byrn, M. P., Curtis, C. L., Hsiou, Y., Khan, S. I., Sawin, P. A., Tendick, S. K., Terzis, A., & Strouse, C. E. (2015). 2-Bromo-5-fluorobenzaldehyde. IUCrData, 1(1), x152229. [Link]
Sources
- 1. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0006115) [hmdb.ca]
- 2. This compound | C7H3Br2FO | CID 2773967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Bromo-5-fluorobenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 4. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. pdf.benchchem.com [pdf.benchchem.com]
The Versatile Virtuoso: A Comparative Guide to the Applications of 2,4-Dibromo-6-fluorobenzaldehyde in Modern Synthesis
For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount to the success of complex molecular synthesis. Among the vast arsenal of commercially available reagents, 2,4-Dibromo-6-fluorobenzaldehyde has emerged as a particularly versatile and powerful scaffold. Its unique substitution pattern—a reactive aldehyde functionality flanked by two bromine atoms at positions 2 and 4, and a fluorine atom at position 6—offers a trifecta of reactive sites, enabling a diverse range of chemical transformations with a high degree of control.
This guide provides an in-depth technical overview of the applications of this compound, objectively comparing its performance in key reactions with alternative substrates and providing supporting experimental insights. We will delve into its pivotal role in the synthesis of bioactive heterocycles, particularly quinazolines, and its utility in the construction of advanced materials through powerful cross-coupling methodologies.
The Strategic Advantage: Understanding the Reactivity Landscape
The inherent reactivity of this compound is dictated by the interplay of its functional groups. The aldehyde group serves as a classical electrophilic center for nucleophilic additions and condensation reactions. The two bromine atoms, with their distinct electronic environments, offer opportunities for selective metal-catalyzed cross-coupling reactions. The fluorine atom, a strong electron-withdrawing group, influences the reactivity of the adjacent C-Br bond and the overall electronic properties of the aromatic ring.
This unique arrangement allows for sequential and site-selective modifications, making it a highly sought-after intermediate in multi-step synthetic sequences.
Keystone Application: Synthesis of Bioactive Quinazoline Scaffolds
Quinazolines and their derivatives are a prominent class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Notably, the quinazoline core is a key pharmacophore in several approved drugs, particularly as inhibitors of Epidermal Growth Factor Receptor (EGFR), a crucial target in cancer therapy.[3][4][5]
While various methods exist for quinazoline synthesis, the use of appropriately substituted benzaldehydes offers a convergent and efficient route. This compound is an excellent precursor for the synthesis of 2,4-disubstituted quinazolines, which have shown significant biological activity.[4][6]
A common strategy involves the condensation of the benzaldehyde with a suitable amino-containing building block, followed by cyclization. For instance, a one-pot synthesis of 2,4-disubstituted quinazoline derivatives can be achieved from halofluorobenzenes and nitriles via a sequential nucleophilic addition and SNAr reaction, a process that is transition-metal-free and operationally simple.[6]
Experimental Protocol: Hypothetical Synthesis of a 2,4-Disubstituted Quinazoline Derivative
This protocol outlines a plausible synthetic route for a 2,4-disubstituted quinazoline from this compound, based on established chemical principles for quinazoline synthesis.
Step 1: Reductive Amination
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent such as methanol or dichloroethane.
-
Add the desired primary amine (1.1 eq.) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (1.5 eq.), portion-wise.
-
Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude secondary amine.
Step 2: Cyclization to form the Quinazoline Core
-
To the crude secondary amine from Step 1, add a suitable cyclizing agent, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), and heat the mixture under reflux.
-
Alternatively, the amine can be reacted with an acyl chloride or anhydride to form an amide, followed by cyclization using a dehydrating agent like phosphorus oxychloride (POCl3).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to obtain the crude quinazoline derivative.
-
Purify the product by recrystallization or column chromatography.
Powerhouse of Cross-Coupling: Suzuki-Miyaura and Sonogashira Reactions
The presence of two bromine atoms makes this compound an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. These reactions are fundamental tools for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and alkynyl-aryl structures.[1][2]
Suzuki-Miyaura Coupling: Building Biaryl Frameworks
The Suzuki-Miyaura coupling allows for the selective formation of a C-C bond between one of the bromine atoms and an organoboron reagent. The differing electronic environments of the C2-Br and C4-Br bonds can potentially allow for site-selective coupling under carefully controlled conditions, although this often requires optimization of the catalyst, ligand, base, and solvent system.
Comparative Performance of Palladium Catalysts in Suzuki-Miyaura Coupling:
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Notes |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene/Water | 80-100 | 70-85 | A classic, versatile catalyst system. |
| Pd(dppf)Cl₂ | dppf | K₃PO₄ | Dioxane | 90-110 | 80-95 | Often effective for more challenging substrates. |
| Pd₂(dba)₃ | SPhos | Cs₂CO₃ | Toluene | 80-100 | 85-98 | Bulky phosphine ligands can enhance reactivity. |
| (PPh₂Me)₂NiCl₂ | PPh₂Me | K₃PO₄ (aq) | - | - | - | An emerging inexpensive alternative for some substrates.[7] |
This table presents generalized data based on typical Suzuki-Miyaura reactions of aryl bromides. Actual yields for this compound will be substrate and condition-dependent.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling facilitates the reaction between a terminal alkyne and one of the bromo-substituents, leading to the formation of an alkynyl-substituted benzaldehyde. These products are valuable intermediates for the synthesis of conjugated organic materials and pharmaceuticals. The reactivity of aryl halides in Sonogashira coupling generally follows the trend I > Br > Cl > F.[2]
General Conditions for Sonogashira Coupling:
| Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N or DIPEA | THF or DMF | 25-80 | 75-90 |
| Pd(PPh₃)₄ | CuI | Et₃N | DMF | 25-60 | 80-95 |
Yields are representative for aryl bromides and will vary based on the specific alkyne and reaction conditions.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add a degassed solvent system (e.g., a 4:1 mixture of toluene and water, 5 mL) via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Emerging Applications in Materials Science
The unique electronic properties imparted by the fluorine and bromine substituents, combined with the potential for extended conjugation through cross-coupling reactions, make derivatives of this compound promising candidates for the development of novel organic electronic materials. For instance, the introduction of alkynyl groups via Sonogashira coupling can lead to precursors for organic light-emitting diode (OLED) emitters and other luminescent materials. While specific examples directly utilizing this compound are still emerging, the foundational chemistry strongly supports its potential in this innovative field.
Conclusion
This compound stands out as a highly valuable and versatile building block in modern organic synthesis. Its strategically positioned functional groups provide a platform for the efficient construction of complex molecular architectures, from biologically active quinazolines to potentially advanced organic materials. The ability to perform selective cross-coupling reactions, in conjunction with the reactivity of the aldehyde, offers chemists a powerful tool for innovation in drug discovery and materials science. As research continues to uncover the full potential of this remarkable molecule, its importance in the synthetic chemist's toolbox is certain to grow.
References
- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 2-Chloro-6-fluorobenzaldehyde.
- NROChemistry. (n.d.). Sonogashira Coupling.
- Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). ortho-Lithiation driven one-pot synthesis of quinazolines via [2 + 2 + 2] cascade annulation of halofluorobenzenes with nitriles.
- PubMed Central. (2022). Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity.
- Molecules. (2021). Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities.
- BenchChem. (2025).
- Arabian Journal of Chemistry. (n.d.). Design, synthesis, biological evaluation, and in silico study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2 for cancer therapy.
- Scientific Reports. (2024). Synthesis, biological evaluation, molecular docking, and MD simulation of novel 2,4-disubstituted quinazoline derivatives as selective butyrylcholinesterase inhibitors and antioxidant agents.
- BenchChem. (2025). A Comparative Analysis of the Reactivity of 4-(Benzyloxy)
- Flow Chemistry. (n.d.). Sonogashira Coupling.
- ResearchGate. (2024). Synthesis, biological evaluation, molecular docking, and MD simulation of novel 2,4-disubstituted quinazoline derivatives as selective butyrylcholinesterase inhibitors and antioxidant agents.
- BenchChem. (2025). Application Note and Experimental Protocol: Suzuki-Miyaura Coupling of 4-Fluorobenzoic Acid.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Chemical Science (RSC Publishing). (n.d.).
- Wikipedia. (n.d.). Sonogashira coupling.
- PubMed Central. (n.d.). Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes.
- BenchChem. (2025). A Comparative Guide to the Reactivity of Iodo- and Bromo-Benzamides in Cross-Coupling Reactions.
- PubMed Central. (n.d.). Thermodynamic-Kinetic Comparison of Palladium(II)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 3. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis, biological evaluation, molecular docking, and MD simulation of novel 2,4-disubstituted quinazoline derivatives as selective butyrylcholinesterase inhibitors and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst - Chemical Science (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,4-Dibromo-6-fluorobenzaldehyde
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, procedural framework for the proper disposal of 2,4-Dibromo-6-fluorobenzaldehyde, a halogenated aromatic compound. Our objective is to move beyond mere compliance, offering a deeper understanding of the causality behind these essential protocols. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and minimizing environmental impact, in line with regulations set forth by bodies such as the Environmental Protection Agency (EPA).[1][2]
Hazard Identification and Immediate Risk Assessment
Before handling or disposing of any chemical, a thorough understanding of its hazards is paramount. This compound is classified as a hazardous substance.[3] The primary risks associated with this compound are acute toxicity and irritation.
Table 1: GHS Hazard Profile for this compound
| Hazard Classification | GHS Category | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[3] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[3] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[3][4] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation[3][4][5] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[3] |
| Specific target organ toxicity (single exposure) | Category 3 | H335: May cause respiratory irritation[4][6] |
Source: Compiled from multiple Safety Data Sheets.[3][4][6]
The causality for stringent disposal protocols is rooted in these classifications. As a halogenated organic compound, improper disposal, particularly via non-incineration routes, poses a significant environmental risk.
Personal Protective Equipment (PPE) and Safe Handling
Before initiating any disposal-related tasks, including decontamination and packaging, all personnel must be equipped with the appropriate PPE to mitigate the risks of exposure.
Essential PPE Protocol:
-
Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5][6]
-
Hand Protection: Handle with chemical-impermeable gloves (e.g., Nitrile rubber).[7][8] Gloves must be inspected for integrity before use, and proper removal techniques must be employed to avoid skin contact.[6]
-
Body Protection: Wear a lab coat or appropriate protective clothing to prevent skin exposure.[5][8] For larger quantities or significant spill risk, a flame-retardant antistatic protective suit may be necessary.
-
Respiratory Protection: All handling of the solid powder or solutions should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or vapors.[5][7][9]
Emergency Protocol: Accidental Spill Management
In the event of a spill, a swift and systematic response is crucial to prevent exposure and environmental contamination.
Step-by-Step Spill Cleanup:
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure adequate ventilation.[7]
-
Control Ignition Sources: Remove all sources of ignition from the area.[7]
-
Contain the Spill: Prevent further spread of the material.
-
Absorb and Collect:
-
Decontaminate: Clean the spill area thoroughly with soap and plenty of water.[5]
-
Dispose of Cleanup Materials: All contaminated materials (e.g., absorbent pads, gloves, and clothing) must be placed in a sealed bag or container, tagged as hazardous waste, and disposed of according to the procedures outlined below.[9]
The Core Disposal Workflow: From Benchtop to Final Disposition
The disposal of this compound is governed by its chemical properties as a halogenated organic solid. The "cradle-to-grave" hazardous waste management system, established by the Resource Conservation and Recovery Act (RCRA), mandates that the generator is responsible for the waste from its creation to its ultimate disposal.[2][10]
Caption: Disposal workflow for this compound.
Detailed Procedural Steps:
-
Waste Characterization and Segregation (The Critical Step):
-
Rationale: this compound is a halogenated organic compound because it contains bromine and fluorine atoms.[11] Halogenated waste streams must be segregated from non-halogenated streams.[9][11] This is because they require high-temperature incineration with flue gas scrubbing to safely destroy the compound and prevent the formation of highly toxic byproducts like dioxins and furans.[7][12] Commingling this waste with non-halogenated solvents unnecessarily increases the volume of waste that must undergo this more complex and costly disposal process.[9]
-
Procedure:
-
Designate a specific waste container for "Halogenated Organic Solids" or "Halogenated Organic Waste."
-
Do NOT mix this waste with non-halogenated organic waste, aqueous waste, acids, or bases.[11]
-
-
-
Containerization and Labeling:
-
Rationale: Proper containerization prevents leaks and ensures safe handling, while clear labeling is a regulatory requirement that communicates the container's contents and associated hazards to all handlers.
-
Procedure:
-
Select a container that is in good condition, compatible with the chemical, and has a tightly sealing lid.[7][13]
-
As soon as the first quantity of waste is added, affix a "Hazardous Waste" tag.[9]
-
Clearly list all chemical constituents and their approximate percentages on the tag.[9]
-
Identify all applicable hazards (e.g., Toxic, Irritant).[9]
-
Keep the container closed at all times except when adding waste.[9][13]
-
-
-
Interim Storage:
-
Rationale: Safe on-site storage minimizes the risk of spills and exposure prior to pickup by a disposal contractor.
-
Procedure:
-
-
Final Disposal:
-
Rationale: The final disposition of hazardous waste must be handled by professionals who can ensure it is done in an environmentally sound and legally compliant manner.
-
Procedure:
-
Dispose of the contents and the container at an approved waste disposal plant.[5]
-
The standard and recommended method for this type of chemical is controlled incineration by a licensed chemical destruction plant.[6][7]
-
Engage a certified hazardous waste management company for transport and final disposal.[1] This ensures the waste is tracked via the official manifest system to its final destination.[14]
-
Never discharge this compound or its containers into sewer systems or the general environment.[7]
-
-
By adhering to this comprehensive guide, researchers and laboratory professionals can manage and dispose of this compound not just in compliance with regulations, but with the highest commitment to safety and scientific integrity.
References
-
This compound | C7H3Br2FO | CID 2773967 - PubChem. National Center for Biotechnology Information. [Link]
-
Best Practices for Hazardous Waste Disposal - AEG Environmental. (2016, December 5). AEG Environmental. [Link]
-
Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]
-
Learn the Basics of Hazardous Waste. US EPA. (2025, March 24). [Link]
-
Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). Unknown Source. [Link]
-
SAFETY DATA SHEET - 3-Bromo-4-fluorobenzaldehyde. Thermo Fisher Scientific. (2025, October 30). [Link]
-
Hazardous Waste. US EPA. [Link]
-
Steps in Complying with Regulations for Hazardous Waste. US EPA. (2025, May 30). [Link]
-
Halogenated Solvents in Laboratories. Temple University, Campus Operations. [Link]
-
Dispose of Hazardous Waste. Ohio Environmental Protection Agency. (2024, June 3). [Link]
-
HAZARDOUS WASTE SEGREGATION. Bucknell University. [Link]
-
Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. (2017, June 4). ResearchGate. [Link]
Sources
- 1. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 2. epa.gov [epa.gov]
- 3. This compound | C7H3Br2FO | CID 2773967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.fr [fishersci.fr]
- 5. fishersci.com [fishersci.com]
- 6. downloads.ossila.com [downloads.ossila.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. campusoperations.temple.edu [campusoperations.temple.edu]
- 10. epa.gov [epa.gov]
- 11. bucknell.edu [bucknell.edu]
- 12. researchgate.net [researchgate.net]
- 13. ethz.ch [ethz.ch]
- 14. epa.gov [epa.gov]
Operational Guide: Personal Protective Equipment (PPE) for Handling 2,4-Dibromo-6-fluorobenzaldehyde
As a Senior Application Scientist, my primary objective extends beyond the mere application of chemical compounds; it is to ensure that the brilliant minds in research and development can conduct their work with the highest degree of safety and confidence. This guide provides a detailed, field-tested protocol for the safe handling of 2,4-Dibromo-6-fluorobenzaldehyde, focusing on the rationale and implementation of appropriate Personal Protective Equipment (PPE). Our approach is built on a foundation of proactive risk mitigation, ensuring that every step is a self-validating component of a secure laboratory environment.
Hazard Assessment: The 'Why' Behind the Protocol
Understanding the specific risks associated with this compound is the critical first step in establishing a robust safety protocol. This compound, a solid at room temperature, presents multiple hazards that dictate our choice of PPE.[1][2] Its primary risks are not esoteric; they are direct contact and inhalation hazards that are readily mitigated with the correct barriers.[2][3]
The causality is clear: the potential for skin, eye, and respiratory irritation necessitates a comprehensive barrier strategy. The compound's classification as harmful if swallowed or inhaled underscores the importance of preventing any systemic exposure.[2][4][5]
Table 1: Hazard Profile and Corresponding PPE Mandates
| GHS Hazard Code | Hazard Statement | Required PPE & Engineering Controls |
| H302, H332, H312 | Harmful if swallowed, if inhaled, or in contact with skin[2][4][5]. | Chemical Fume Hood, Nitrile Gloves, Lab Coat, Respirator (if dust is generated) |
| H315 | Causes skin irritation[2][3][5]. | Nitrile Gloves, Lab Coat/Coveralls |
| H319 | Causes serious eye irritation[2][3][5]. | ANSI Z87.1-rated Safety Goggles or Face Shield |
| H335 | May cause respiratory irritation[1][2][3][5]. | Chemical Fume Hood, Respirator (if dust cannot be controlled) |
| - | Combustible Dust Potential | Grounding of equipment, avoidance of dust cloud generation. |
The Core PPE Ensemble: A Multi-Layered Defense
Based on the hazard profile, a standard PPE ensemble is required for all handling operations involving this compound. Each component serves a specific, non-redundant purpose.
-
Primary Protection: Lab Coat and Gloves
-
Lab Coat: A clean, buttoned lab coat made of a suitable material (e.g., polyester/cotton blend) is the first line of defense against incidental contact and contamination of personal clothing.
-
Hand Protection: Chemical-resistant gloves are mandatory. Nitrile gloves are an excellent choice, providing protection against the halogenated aromatic structure of this compound.[1] Always double-check glove integrity before use and practice proper removal techniques to avoid contaminating your skin.
-
-
Eye and Face Protection: A Non-Negotiable Barrier
-
Given the "serious eye irritation" classification, standard safety glasses are insufficient.[2][3][5] Chemical splash goggles conforming to EU Standard EN166 or ANSI Z87.1 are required.[3][6][7]
-
For procedures with a higher risk of splashing, such as transferring large quantities or preparing solutions, a full-face shield should be worn over the safety goggles.[8][9] A face shield protects the entire face from direct contact.[10]
-
-
Respiratory Protection: Controlling the Unseen Hazard
-
Primary Engineering Control: All handling of this compound powder must be performed within a certified chemical fume hood to control airborne particles and vapors.[11]
-
When Respirators are Required: If engineering controls are insufficient or during large-scale operations where dust generation is unavoidable, respiratory protection is necessary.[3] A NIOSH-approved air-purifying respirator with a particulate filter (N99 or P100) is recommended to prevent inhalation of the solid powder.[2]
-
Procedural Integrity: The Handling Protocol
The effectiveness of PPE is directly tied to the discipline with which it is used. The following step-by-step protocols for donning and doffing are designed to be a self-validating system, minimizing the risk of exposure and cross-contamination.
Experimental Protocol: PPE Donning and Doffing
A. Donning Sequence (Putting On)
-
Lab Coat: Put on a clean, appropriately sized lab coat and fasten all buttons.
-
Respirator (if required): Perform a seal check according to manufacturer instructions.
-
Eye and Face Protection: Put on safety goggles, ensuring a snug fit. If required, place the face shield over the goggles.
-
Gloves: Don the first pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat. If double-gloving, don the second pair over the first.
B. Doffing Sequence (Taking Off) This sequence is critical and must be performed methodically to prevent contaminating yourself with any material on the exterior of your PPE.
-
Outer Gloves (if double-gloved): Remove the outer pair of gloves without touching your skin. Dispose of them immediately in the designated hazardous waste container.
-
Face Shield/Goggles: Remove the face shield and/or goggles from the back of your head, moving forward. Avoid touching the front surface. Place them in a designated area for decontamination.
-
Lab Coat: Unbutton the lab coat. Remove it by rolling it down your arms and turning it inside out, ensuring the contaminated exterior is contained. Place it in the designated laundry or disposal bin.
-
Inner Gloves: Remove the final pair of gloves using the proper technique (glove-to-glove, then skin-to-skin). Dispose of them in the hazardous waste container.
-
Respirator (if used): Remove the respirator without touching the front of the mask.
-
Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.
Caption: Workflow for Donning and Doffing PPE.
Spill and Exposure Response
Preparedness is paramount. All personnel must be aware of the location and operation of safety showers and eyewash stations before beginning work.
-
Skin Exposure: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes.[1] Seek medical attention.
-
Eye Exposure: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do. It is critical to seek immediate evaluation by an ophthalmologist.
-
Inhalation: Move the affected person to fresh air immediately.[1][6] If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and have the person drink two glasses of water at most.[6] Seek immediate medical attention.
Decontamination and Disposal Plan
Post-procedural diligence is as important as pre-procedural preparation.
-
Used PPE: All disposable PPE, including gloves and any contaminated items, must be disposed of in a clearly labeled hazardous waste container.[2] Reusable items like goggles and face shields must be decontaminated according to standard laboratory procedures.
-
Chemical Waste: this compound and any materials used to clean spills (e.g., absorbent pads) must be treated as hazardous waste. They should be collected in a suitable, sealed container and disposed of through an approved waste disposal plant in accordance with all local, state, and federal regulations.[1][2][3][12] Do not discharge into drains or the environment.[6]
By integrating this comprehensive PPE and handling strategy into your daily workflow, you build a resilient culture of safety. This allows for the confident pursuit of scientific advancement while ensuring the well-being of all laboratory personnel.
References
- SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich.
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025). Thermo Fisher Scientific.
- Chemical Safety Data Sheet MSDS / SDS - 2-BroMo-6-fluorobenzaldehyde oxiMe. (2022). ChemicalBook.
- This compound | C7H3Br2FO | CID 2773967. PubChem.
- SAFETY DATA SHEET - Fisher Scientific. (2025). Fisher Scientific.
- This compound | 205683-34-7. ChemScene.
- SAFETY DATA SHEET - Fisher Scientific. (2024). Fisher Scientific.
- Safe Use of Glutaraldehyde in Health Care. OSHA.
- 2-Bromo-6-fluorobenzaldehyde - SAFETY D
- SAFETY DATA SHEET - Fisher Scientific. (2024). Fisher Scientific.
- 5 Types of PPE for Hazardous Chemicals. (2022).
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025). Thermo Fisher Scientific.
- Personal Protective Equipment (PPE). CHEMM.
- SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich.
- UNIT 7: Personal Protective Equipment. CTAHR.
- Personal Protective Equipment and Chemistry. Chemical Safety Facts.
- 2-Amino-3-bromo-5-fluorobenzaldehyde. AK Scientific, Inc..
- SAFETY DATA SHEET - Fisher Scientific. (2021). Fisher Scientific.
- 2-Bromo-6-fluorobenzaldehyde SDS, 360575-28-6 Safety D
Sources
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. downloads.ossila.com [downloads.ossila.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound | C7H3Br2FO | CID 2773967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. hazmatschool.com [hazmatschool.com]
- 9. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 10. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]
- 11. osha.gov [osha.gov]
- 12. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
